molecular formula C11H14O2 B1310837 5-Isopropyl-2-methoxybenzaldehyde CAS No. 85902-68-7

5-Isopropyl-2-methoxybenzaldehyde

Cat. No.: B1310837
CAS No.: 85902-68-7
M. Wt: 178.23 g/mol
InChI Key: FPZHOBMVPBJNKL-UHFFFAOYSA-N
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Description

5-Isopropyl-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Isopropyl-2-methoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Isopropyl-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8(2)9-4-5-11(13-3)10(6-9)7-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZHOBMVPBJNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426561
Record name 5-ISOPROPYL-2-METHOXYBENZALDEHYDE
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85902-68-7
Record name 2-Methoxy-5-(1-methylethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85902-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ISOPROPYL-2-METHOXYBENZALDEHYDE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 2-methoxy-5-(1-methylethyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Isopropyl-2-methoxybenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde: Properties, Synthesis, and Applications

Introduction

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde group, an electron-donating methoxy group, and a bulky isopropyl substituent, makes it a valuable building block for complex molecular targets. The interplay of these functional groups governs its reactivity and opens pathways to a diverse range of derivatives. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of 5-Isopropyl-2-methoxybenzaldehyde, tailored for professionals in chemical research and drug development.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis. These characteristics provide the empirical basis for identification, purification, and quality control.

Section 1.1: Core Chemical Properties

The essential physicochemical data for 5-Isopropyl-2-methoxybenzaldehyde are summarized below. These values are critical for planning reactions, particularly concerning temperature, solvents, and stoichiometry.

PropertyValueSource(s)
CAS Number 85902-68-7[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2][3][4]
Molecular Weight 178.23 g/mol [1][2][3][4]
IUPAC Name 2-methoxy-5-propan-2-ylbenzaldehyde[1]
Synonyms 5-Isopropyl-o-anisaldehyde[1]
Boiling Point 96 °C @ 1 mmHg[5][6]
Density (Predicted) 1.017 ± 0.06 g/cm³[5][6]
Refractive Index 1.5390[4][5]
Flash Point 96 °C @ 1 mmHg[5]
SMILES CC(C)C1=CC(=C(C=C1)OC)C=O[1][4][7]
InChIKey FPZHOBMVPBJNKL-UHFFFAOYSA-N[4][6]
Section 1.2: Spectroscopic Characterization

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The following sections detail the expected spectral signatures for 5-Isopropyl-2-methoxybenzaldehyde based on its functional groups and data from analogous structures.

  • ¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.

    • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm, deshielded by the carbonyl group's anisotropy.

    • Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 6.8-7.8 ppm). The proton ortho to the aldehyde will likely be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will reflect their positions relative to each other.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.

    • Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (δ 2.9-3.2 ppm) and a doublet for the six equivalent methyl protons (δ 1.2-1.3 ppm) are characteristic of the isopropyl group.

  • ¹³C NMR: The carbon NMR spectrum will complement the proton data.

    • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.

    • Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon bearing the methoxy group will be the most shielded, while the carbon attached to the aldehyde will be significantly deshielded.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.

    • Isopropyl Carbons: Two signals, one for the methine carbon (δ ~34 ppm) and one for the methyl carbons (δ ~24 ppm).

The IR spectrum provides direct evidence of the key functional groups. Data is available from ATR-IR analysis.[1]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹, characteristic of an aromatic aldehyde.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹ (Fermi doublet).

  • C-H Stretch (Aromatic & Alkyl): Bands above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the isopropyl and methoxy C-H bonds.

  • C-O Stretch (Ether): A strong band is expected in the region of 1240-1260 cm⁻¹ for the aryl-alkyl ether linkage.

Electron Ionization (EI) mass spectrometry would likely produce the following fragmentation pattern:

  • Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight of the compound [C₁₁H₁₄O₂]⁺.[1]

  • Key Fragments:

    • m/z = 177: Loss of a hydrogen radical (-H) from the aldehyde, forming a stable acylium ion [M-1]⁺.

    • m/z = 163: Loss of a methyl radical (-CH₃) from the isopropyl group.

    • m/z = 149: Loss of the formyl radical (-CHO) [M-29]⁺.

    • m/z = 135: Loss of the isopropyl group (-C₃H₇) [M-43]⁺.

Part 2: Synthesis and Reactivity

The synthetic utility of 5-Isopropyl-2-methoxybenzaldehyde stems from its straightforward preparation and the versatile reactivity of its constituent functional groups.

Section 2.1: Proposed Synthesis Protocol

A robust and logical synthetic route involves the methylation of the corresponding phenol, 2-hydroxy-5-isopropylbenzaldehyde (5-isopropylsalicylaldehyde). This approach is advantageous as it builds upon readily available precursors and employs a reliable etherification reaction.

Synthesis_Workflow cluster_0 Step 1: Base-mediated Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Work-up & Purification Start 2-Hydroxy-5-isopropylbenzaldehyde Phenoxide Potassium Phenoxide Intermediate Start->Phenoxide + K₂CO₃ in Acetone Base Potassium Carbonate (K₂CO₃) Base->Phenoxide Solvent1 Acetone Solvent1->Phenoxide Product_Crude Crude Product Mixture Phenoxide->Product_Crude + (CH₃)₂SO₄ Reflux MethylatingAgent Dimethyl Sulfate ((CH₃)₂SO₄) MethylatingAgent->Product_Crude Workup Aqueous Work-up & Extraction Product_Crude->Workup Purification Column Chromatography Workup->Purification FinalProduct 5-Isopropyl-2-methoxybenzaldehyde Purification->FinalProduct

Caption: Proposed synthesis of 5-Isopropyl-2-methoxybenzaldehyde.

Causality: This protocol utilizes the Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate the acidic phenolic hydroxyl group, forming a nucleophilic phenoxide. Acetone is an ideal solvent due to its polarity and appropriate boiling point for the reaction. Dimethyl sulfate is a highly efficient and reactive methylating agent.

  • Reaction Setup: To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in acetone (10 mL per gram of phenol) in a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-5-isopropylbenzaldehyde (1.0 equivalent).

  • Reagent Addition: Add dimethyl sulfate (1.1 equivalents) dropwise to the mixture at room temperature. Self-Validation: The dropwise addition controls the initial exotherm of the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x), 1M NaOH solution (2x, to remove any unreacted phenol), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 5-Isopropyl-2-methoxybenzaldehyde.

Section 2.2: Chemical Reactivity Profile

The molecule's reactivity is dominated by the aldehyde function and the electron-rich aromatic ring.

  • Aldehyde Group Reactions: The electrophilic aldehyde carbon is a prime target for nucleophiles. Key transformations include:

    • Oxidation: Can be readily oxidized to 5-isopropyl-2-methoxybenzoic acid using reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

    • Reduction: Can be reduced to 5-isopropyl-2-methoxybenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).

    • Nucleophilic Addition: Reacts with Grignard reagents or organolithiums to form secondary alcohols.

    • Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

    • Wittig Reaction: Reacts with phosphorus ylides to form alkenes, providing a powerful C=C bond-forming strategy.

  • Aromatic Ring Reactions: The methoxy group is a strong activating, ortho-, para-director, while the isopropyl group is a weak activating, ortho-, para-director. The aldehyde is a deactivating, meta-director. The overall effect is activation of the ring, with electrophilic substitution directed to the positions ortho and para to the activating groups.

Reactivity_Profile cluster_aldehyde Aldehyde Reactions cluster_ring Aromatic Ring Reactions Start 5-Isopropyl-2-methoxybenzaldehyde Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction ReductiveAmination Reductive Amination (R₂NH, [H]) Start->ReductiveAmination EAS Electrophilic Aromatic Substitution (E⁺) Start->EAS Acid Carboxylic Acid Oxidation->Acid Alcohol Benzyl Alcohol Reduction->Alcohol Amine Substituted Amine ReductiveAmination->Amine SubstitutedRing Ring-Substituted Product EAS->SubstitutedRing

Caption: Key reaction pathways for 5-Isopropyl-2-methoxybenzaldehyde.

Part 3: Applications in Research and Development

While specific applications for 5-Isopropyl-2-methoxybenzaldehyde itself are not extensively documented in mainstream literature, its structure is analogous to compounds with known utility, making it a high-potential intermediate.[8][9]

  • Pharmaceutical Synthesis: Substituted benzaldehydes are common precursors in drug discovery. The functional groups on this molecule allow for its elaboration into more complex scaffolds. For instance, it could serve as a starting point for synthesizing novel anti-inflammatory agents, analgesics, or enzyme inhibitors through reactions like aldol condensation or multicomponent reactions.

  • Fragrance and Flavor Industry: Many substituted benzaldehydes possess distinct aromas.[8] The combination of methoxy and isopropyl groups likely imparts a unique scent profile, potentially woody or spicy, making it a candidate for investigation in perfumery and as a flavoring agent.

  • Agrochemicals: The benzaldehyde core is present in various herbicides and pesticides. This compound could be used as a building block to create new agrochemicals with tailored biological activities.

Part 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical intermediate.

  • Hazard Identification:

    • Classified as an irritant.[2]

    • May cause skin, eye, and respiratory system irritation.[5]

    • May cause an allergic skin reaction.[2]

    • Harmful if swallowed.[5]

  • Handling and Personal Protective Equipment (PPE):

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[10]

    • Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

    • Avoid contact with skin and eyes.[10] In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a synthetically valuable aromatic aldehyde with a well-defined physicochemical and spectroscopic profile. Its preparation from readily available precursors and the versatile reactivity of its aldehyde and substituted aromatic ring position it as a key intermediate for diverse applications in drug development, fragrance chemistry, and materials science. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.

References

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 5-isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Supporting Information for Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes. (n.d.). Retrieved from [Link]

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  • NIST. (n.d.). Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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5-Isopropyl-2-methoxybenzaldehyde structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Isopropyl-2-methoxybenzaldehyde

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and drug development. It ensures compound identity, purity, and provides the foundational data for structure-activity relationship (SAR) studies. This technical guide provides a comprehensive, multi-technique approach to the structure elucidation of 5-Isopropyl-2-methoxybenzaldehyde (C₁₁H₁₄O₂). We will proceed through a logical workflow, integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). The causality behind each analytical choice and the interpretation of the resulting data are explained from an expert perspective, providing a self-validating system for structural confirmation.

Foundational Analysis: Molecular Formula and Unsaturation

Before delving into advanced spectroscopic methods, the first step in any structure elucidation is to confirm the molecular formula and determine the degree of unsaturation.[1] For 5-Isopropyl-2-methoxybenzaldehyde, the molecular formula is C₁₁H₁₄O₂.[2]

Molecular Weight: 178.23 g/mol [3]

Index of Hydrogen Deficiency (IHD): The IHD, or degree of unsaturation, indicates the total number of rings and/or multiple bonds within a molecule. It is calculated using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

For C₁₁H₁₄O₂, the IHD is: IHD = 11 - (14/2) + 1 = 5

An IHD of 5 is a significant clue. The presence of a benzaldehyde moiety immediately accounts for four degrees of unsaturation: one for the benzene ring and one for the carbonyl (C=O) double bond. The remaining degree of unsaturation is also accounted for by the benzene ring's double bonds. This initial calculation provides a critical framework for interpreting the subsequent spectroscopic data.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers invaluable structural information through the analysis of fragmentation patterns.[4] Electron Ionization (EI) is the chosen method here due to its ability to generate reproducible and well-documented fragmentation pathways for aromatic compounds.[5]

Rationale for EI-MS: By bombarding the molecule with high-energy electrons (typically 70 eV), we induce fragmentation in a predictable manner. The resulting fragments provide a "fingerprint" that helps piece together the molecule's structure, analogous to solving a puzzle by examining its individual pieces.

Predicted Mass Spectrum Data
m/z (Mass-to-Charge Ratio)Proposed Fragment IonProposed Fragmentation PathwaySignificance
178[C₁₁H₁₄O₂]⁺•Molecular Ion (M⁺•)Confirms the molecular weight of the compound.
177[C₁₁H₁₃O₂]⁺M⁺• - •HLoss of the aldehydic hydrogen, a characteristic fragmentation of benzaldehydes.[6]
163[C₁₀H₁₁O₂]⁺M⁺• - •CH₃Loss of a methyl radical from the isopropyl group (α-cleavage).
135[C₈H₇O₂]⁺M⁺• - •C₃H₇Loss of the entire isopropyl group.
105[C₇H₅O]⁺M⁺• - •H - COLoss of a hydrogen radical followed by carbon monoxide, a common pathway for benzaldehydes.[5]
77[C₆H₅]⁺[C₆H₅CO]⁺ - COPhenyl cation, often a prominent peak in the spectra of benzene derivatives.[6]
Key Fragmentation Pathway Diagram

The fragmentation of 5-Isopropyl-2-methoxybenzaldehyde is initiated by the removal of an electron to form the molecular ion (m/z 178). Subsequent fragmentation primarily occurs at the functional groups. The loss of a hydrogen radical from the aldehyde is a low-energy process, leading to a stable acylium ion (m/z 177). A key fragmentation is the benzylic cleavage losing a methyl group from the isopropyl substituent to form a stable secondary carbocation resonance-stabilized by the aromatic ring (m/z 163).

G M [C₁₁H₁₄O₂]⁺• m/z = 178 (Molecular Ion) M_minus_H [C₁₁H₁₃O₂]⁺ m/z = 177 M->M_minus_H - •H M_minus_CH3 [C₁₀H₁₁O₂]⁺ m/z = 163 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [C₈H₇O₂]⁺ m/z = 135 M->M_minus_C3H7 - •C₃H₇ G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Conclusion Compound Unknown Sample Formula Elemental Analysis (C₁₁H₁₄O₂) IHD = 5 Compound->Formula MS Mass Spectrometry (m/z = 178) Formula->MS Confirms MW IR IR Spectroscopy (C=O, C-O, CHO) Formula->IR Suggests Func. Groups NMR NMR (¹H, ¹³C) (Connectivity Map) Formula->NMR Provides Framework Structure Confirmed Structure: 5-Isopropyl-2-methoxybenzaldehyde MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for structure elucidation.

Conclusion: Unambiguous Structure Confirmation

The collective data provides an unambiguous confirmation of the structure as 5-Isopropyl-2-methoxybenzaldehyde.

  • Mass Spectrometry confirms the molecular weight of 178 and shows fragmentation patterns (loss of •H, •CH₃) consistent with the proposed structure.

  • IR Spectroscopy verifies the presence of all key functional groups: an aromatic aldehyde (C=O at ~1705 cm⁻¹, C-H at ~2750 cm⁻¹), an aryl ether (C-O at ~1250 cm⁻¹), an aromatic ring, and alkyl C-H bonds.

  • ¹³C NMR accounts for all 11 unique carbons, with chemical shifts corresponding to their expected electronic environments (e.g., C=O at ~191 ppm, C-O at ~161 ppm).

  • ¹H NMR provides the definitive map, showing the characteristic aldehyde proton at ~10.3 ppm, the distinct aromatic protons with their expected splitting, and the classic septet/doublet pattern of the isopropyl group, all with the correct integrations.

This systematic, multi-faceted analytical approach ensures the highest degree of confidence in the structural assignment, a critical requirement for regulatory submission and further research in drug development.

Standard Operating Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of high-purity dichloromethane.

  • GC System: Agilent 8890 GC or equivalent.

  • Injector: Set to 250°C with a 50:1 split ratio.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 70°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrument: Bruker Tensor 27 FT-IR or equivalent with a diamond ATR accessory.

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect spectrum from 4000 to 400 cm⁻¹.

  • Parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Processing: Perform an automatic baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Scans: 16

    • Acquisition Time: ~3 sec

    • Relaxation Delay: 2 sec

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Scans: 1024

    • Acquisition Time: ~1 sec

    • Relaxation Delay: 2 sec

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

References

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An In-depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde (CAS: 85902-68-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Aromatic Aldehyde in Modern Synthesis

5-Isopropyl-2-methoxybenzaldehyde, with the CAS number 85902-68-7, is a substituted aromatic aldehyde that has garnered interest in various fields of chemical synthesis, from fragrance development to its role as a key intermediate in the pharmaceutical industry.[1][2] Its molecular structure, featuring an isopropyl group and a methoxy group on the benzaldehyde scaffold, provides a unique combination of steric and electronic properties. These characteristics make it a valuable building block for creating complex molecular architectures, particularly in the realm of medicinal chemistry. This guide offers a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and applications, with a focus on its utility for research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data of 5-Isopropyl-2-methoxybenzaldehyde is fundamental for its effective use in research and synthesis.

PropertyValueSource
CAS Number 85902-68-7[3]
Molecular Formula C₁₁H₁₄O₂[3][4]
Molecular Weight 178.23 g/mol [3][4][5]
IUPAC Name 2-methoxy-5-propan-2-ylbenzaldehyde[4]
Boiling Point 96 °C at 1 mmHg
Density 1.017 ± 0.06 g/cm³ (Predicted)
Refractive Index 1.5390
Flash Point >110°C
Appearance Colorless to pale yellow liquid[5]
Spectroscopic Characterization

Expected ¹H NMR Spectral Data (CDCl₃): Based on analogous structures, the proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8-10.5 ppm), aromatic protons (multiplets, ~6.8-7.8 ppm), the methoxy group (singlet, ~3.9 ppm), the isopropyl methine proton (septet, ~2.9-3.2 ppm), and the isopropyl methyl protons (doublet, ~1.2 ppm).

Expected ¹³C NMR Spectral Data (CDCl₃): The carbon NMR spectrum would likely exhibit a downfield signal for the aldehyde carbonyl carbon (~190-195 ppm), signals for the aromatic carbons (in the range of ~110-160 ppm), a signal for the methoxy carbon (~55-56 ppm), and signals for the isopropyl carbons (methine ~34 ppm, methyls ~23 ppm).[8][9]

Expected Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band for the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic ring and the alkyl groups, and C-O stretching from the methoxy group.[10][11]

Expected Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns for benzaldehydes typically involve the loss of a hydrogen atom (M-1) and the formyl group (M-29), as well as fragments corresponding to the aromatic ring.[12]

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde can be approached through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Plausible synthetic routes include the formylation of a corresponding substituted phenol or anisole.

Hypothetical Synthesis Route: Ortho-Formylation of 4-Isopropylguaiacol

A logical and efficient approach to the synthesis of 5-Isopropyl-2-methoxybenzaldehyde is the ortho-formylation of 4-isopropylguaiacol (2-methoxy-4-isopropylphenol). This method benefits from the directing effect of the hydroxyl group, which favors electrophilic substitution at the ortho position. Several classical formylation reactions could be employed, including the Reimer-Tiemann, Duff, or a magnesium chloride-mediated formylation.

This procedure is adapted from a general method for the ortho-formylation of phenols and is expected to provide good regioselectivity and yield.[13]

Materials:

  • 4-Isopropylguaiacol

  • Anhydrous Magnesium Dichloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous magnesium dichloride (2.0 equivalents) and paraformaldehyde (3.0 equivalents).

  • Add anhydrous tetrahydrofuran via syringe.

  • Slowly add triethylamine (2.0 equivalents) to the stirred suspension.

  • Add 4-isopropylguaiacol (1.0 equivalent) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 75°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add diethyl ether.

  • Wash the organic phase sequentially with 1 N HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 5-Isopropyl-2-methoxybenzaldehyde by column chromatography on silica gel or by vacuum distillation.

SynthesisWorkflow

Applications in Drug Discovery and Organic Synthesis

Substituted benzaldehydes are crucial building blocks in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[2][14] The aldehyde functional group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocyclic systems.

While specific, publicly documented examples of the direct use of 5-Isopropyl-2-methoxybenzaldehyde in the synthesis of marketed drugs are limited, its structural motifs are present in various pharmacologically active compounds. For instance, the related compound, (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide, is a key intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[15] The structural similarity suggests that 5-Isopropyl-2-methoxybenzaldehyde could be a valuable precursor for novel therapeutic agents.

Exemplary Synthetic Transformation: Reductive Amination

A common and powerful application of aldehydes in medicinal chemistry is their use in reductive amination to form substituted amines. This reaction is fundamental for introducing nitrogen-containing functional groups, which are prevalent in drug molecules.

ReductiveAmination

Safety and Handling

5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant.[5] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If skin contact occurs, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.

For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and fragrance development. Its unique substitution pattern offers opportunities for the creation of novel and complex molecules. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in research and development endeavors.

References

  • Chem-Impex. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. [Link]

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  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Supporting Information for: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Google Patents. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. [Link]

  • Organic Syntheses. ortho-Formylation of phenols. [Link]

  • Semantic Scholar. Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0032058). [Link]

  • PubChemLite. 5-isopropyl-4-methoxy-2-methylbenzaldehyde (C12H16O2). [Link]

  • Google Patents. CN105061172A - Synthetic method for 2-hydroxyl-5-(3-methoxyl propyl) benzaldehyde.
  • PubChem. 2-Methoxybenzaldehyde. [Link]

  • Organic Syntheses. Benzaldehyde, m-methoxy-. [Link]

  • NIST WebBook. Benzaldehyde, 2-methoxy-. [Link]

  • Patsnap. P-methoxybenzaldehyde patented technology retrieval search results. [Link]

  • SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

  • Bloom Tech. What Are The Industrial Uses Of 2,5-Dimethoxybenzaldehyde? [Link]

  • NIST WebBook. Benzaldehyde, 2,5-dimethoxy-. [Link]

  • ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]

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An In-Depth Technical Guide to 5-Isopropyl-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical and chemical properties of 5-Isopropyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical information to support its application in the laboratory and in the design of novel molecular entities.

Molecular Identity and Core Physical Properties

5-Isopropyl-2-methoxybenzaldehyde, systematically named 2-methoxy-5-(propan-2-yl)benzaldehyde, is a derivative of benzaldehyde featuring a methoxy group at the ortho position and an isopropyl group at the para position relative to the formyl group.[1]

Table 1: Core Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-methoxy-5-(propan-2-yl)benzaldehyde[1]
CAS Number 85902-68-7[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2]
Boiling Point 96 °C at 1 mmHg[3][4]
Density 1.017 g/cm³[3]
Refractive Index 1.539[4]

Synthesis and Purification: A Strategic Approach

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde can be approached through multi-step sequences common in aromatic chemistry. A plausible and efficient synthetic strategy involves the formylation of a suitably substituted benzene derivative.

Proposed Synthetic Pathway

A logical synthetic route commences with the readily available 4-isopropylanisole. The introduction of the aldehyde functionality can be achieved via ortho-formylation. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a well-established method for the formylation of electron-rich aromatic rings and represents a primary choice for this transformation.

Alternatively, ortho-lithiation of 4-isopropylanisole with a strong base such as n-butyllithium, followed by quenching with a formylating agent like DMF, can also yield the desired product. The choice of method would depend on the desired scale, available reagents, and optimization of reaction conditions to favor ortho-substitution.

Diagram 1: Proposed Synthesis of 5-Isopropyl-2-methoxybenzaldehyde

G 4-Isopropylanisole 4-Isopropylanisole 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde 4-Isopropylanisole->5-Isopropyl-2-methoxybenzaldehyde  Vilsmeier-Haack Reaction (POCl3, DMF) or Ortho-lithiation (n-BuLi) then DMF

Caption: Proposed synthetic routes to 5-Isopropyl-2-methoxybenzaldehyde.

Experimental Protocol: General Guidance for Vilsmeier-Haack Formylation

The following is a generalized protocol based on established methodologies for the formylation of activated aromatic compounds.

  • Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous N,N-dimethylformamide (DMF) and cooled in an ice bath.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. The mixture is then allowed to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: A solution of 4-isopropylanisole in a suitable anhydrous solvent (e.g., dichloromethane) is added dropwise to the Vilsmeier reagent.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature for a period monitored by thin-layer chromatography (TLC) to ensure completion.

  • Work-up: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).

  • Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Purification Strategies

Purification of the crude product is critical to obtain 5-Isopropyl-2-methoxybenzaldehyde of high purity.

  • Column Chromatography: This is the most common method for purifying aldehydes. Silica gel is the standard stationary phase, with a mobile phase typically consisting of a gradient of ethyl acetate in hexane.

  • Distillation: For larger quantities, vacuum distillation can be an effective purification method, given the compound's boiling point.[3][4]

  • Bisulfite Adduct Formation: A classic method for purifying aldehydes involves the formation of a solid bisulfite adduct by reaction with a saturated solution of sodium bisulfite. The adduct can be filtered and washed, and the pure aldehyde can be regenerated by treatment with an aqueous base.

Diagram 2: Purification Workflow for Aromatic Aldehydes

G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Bisulfite Adduct Formation Bisulfite Adduct Formation Crude Product->Bisulfite Adduct Formation Pure Aldehyde Pure Aldehyde Column Chromatography->Pure Aldehyde Vacuum Distillation->Pure Aldehyde Filtration & Washing Filtration & Washing Bisulfite Adduct Formation->Filtration & Washing Regeneration Regeneration Filtration & Washing->Regeneration Regeneration->Pure Aldehyde

Caption: Common purification techniques for aromatic aldehydes.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the isopropyl protons. The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The aldehyde proton will appear as a singlet in the downfield region (around 9.5-10.5 ppm). The methoxy group will present as a singlet around 3.8-4.0 ppm. The isopropyl group will show a septet for the methine proton and a doublet for the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal (typically >190 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with the carbon bearing the methoxy group being significantly shielded. The carbons of the isopropyl and methoxy groups will be observed in the upfield region.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of 5-Isopropyl-2-methoxybenzaldehyde is expected to show a molecular ion peak [M]⁺ at m/z 178. The fragmentation pattern will likely involve the loss of a hydrogen atom to give a stable acylium ion at m/z 177. Further fragmentation could involve the loss of the isopropyl group (m/z 135) or the methoxy group (m/z 147). A characteristic fragmentation of benzaldehydes is the loss of carbon monoxide (CO) from the [M-H]⁺ ion.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic ring and the alkyl groups, and C-O stretching of the methoxy group.

Chemical Reactivity and Stability

The chemical reactivity of 5-Isopropyl-2-methoxybenzaldehyde is primarily dictated by the aldehyde functional group, with the electronic nature of the aromatic ring influencing its reactivity.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test.

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (5-isopropyl-2-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. This allows for a wide range of reactions, including the formation of cyanohydrins, acetals, and imines.

  • Condensation Reactions: 5-Isopropyl-2-methoxybenzaldehyde can participate in various condensation reactions, such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions, to form carbon-carbon double bonds.

  • Stability and Storage: Aromatic aldehydes can be sensitive to air and light, leading to oxidation to the corresponding carboxylic acid.[5] Therefore, it is recommended to store 5-Isopropyl-2-methoxybenzaldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dry place.[5][6][7]

Applications in Research and Drug Discovery

Substituted benzaldehydes are valuable building blocks in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 5-Isopropyl-2-methoxybenzaldehyde makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

While specific, widespread applications of 5-Isopropyl-2-methoxybenzaldehyde are not yet extensively documented in peer-reviewed literature, its structural motifs are present in compounds of medicinal interest. The isopropyl group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability of drug candidates. The methoxy group can influence metabolic stability and receptor binding interactions.

This molecule can serve as a key intermediate in the synthesis of:

  • Novel Heterocyclic Scaffolds: The aldehyde functionality is a versatile handle for the construction of various heterocyclic ring systems, which are prevalent in many approved drugs.

  • Chalcone Derivatives: Condensation with acetophenones can yield chalcones, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Schiff Bases and their Metal Complexes: Reaction with primary amines leads to the formation of Schiff bases, which can act as ligands for the synthesis of metal complexes with potential catalytic or therapeutic applications.

The exploration of 5-Isopropyl-2-methoxybenzaldehyde as a precursor in the development of new chemical entities for various therapeutic areas is an active area of research.

Safety and Handling

5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant.[2] It may cause skin and eye irritation.[8] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[6][7] Avoid contact with skin, eyes, and clothing.[6]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8] If irritation persists, seek medical attention.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a valuable and versatile substituted aromatic aldehyde with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a useful building block for the creation of complex molecular architectures. This guide provides a foundational understanding of this compound, intended to facilitate its effective use in research and development endeavors.

References

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde.
  • Matrix Scientific. 5-Isopropyl-2-methoxybenzaldehyde. Accessed January 11, 2026.
  • Alfa Chemistry. 5-Isopropyl-2-methoxybenzaldehyde. Accessed January 11, 2026.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Thermo Scientific Alfa Aesar. 5-Isopropyl-2-methoxybenzaldehyde, 97%. Accessed January 11, 2026.

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A Spectroscopic Guide to 5-Isopropyl-2-methoxybenzaldehyde: Structure Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-isopropyl-2-methoxybenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this aromatic aldehyde through the analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section offers not only the spectral data but also the underlying principles and experimental considerations, reflecting a field-proven approach to molecular characterization.

Introduction

5-Isopropyl-2-methoxybenzaldehyde, with the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is a substituted aromatic aldehyde.[1][2][3] Its structure, featuring a benzaldehyde core with a methoxy group at the 2-position and an isopropyl group at the 5-position, gives rise to a unique spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and the prediction of its chemical behavior in various applications, from organic synthesis to fragrance development. This guide will walk you through the essential spectroscopic techniques used to characterize this compound.

Molecular Structure

The structural formula of 5-isopropyl-2-methoxybenzaldehyde is presented below. The numbering of the carbon atoms is crucial for the assignment of NMR signals.

Figure 1: Molecular structure of 5-Isopropyl-2-methoxybenzaldehyde with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. The predicted ¹H NMR spectrum of 5-isopropyl-2-methoxybenzaldehyde in CDCl₃ is summarized below. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its ability to dissolve a wide range of compounds and its single, easily identifiable solvent peak.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.45Singlet1HH-7 (Aldehyde)
7.60Doublet1HH-6
7.40Doublet of Doublets1HH-4
6.90Doublet1HH-3
3.90Singlet3HOCH₃
3.05Septet1HCH (Isopropyl)
1.25Doublet6HCH₃ (Isopropyl)

Data predicted using online NMR prediction tools.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-isopropyl-2-methoxybenzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The addition of a small amount of tetramethylsilane (TMS) is recommended as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is appropriate.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals and reference the spectrum to the TMS peak.

Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The predicted ¹³C NMR spectrum of 5-isopropyl-2-methoxybenzaldehyde in CDCl₃ is detailed below.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
190.5C-7 (Aldehyde Carbonyl)
162.0C-2 (Carbon bearing OCH₃)
148.0C-5 (Carbon bearing Isopropyl)
135.0C-4
126.0C-6
125.0C-1
110.0C-3
55.5OCH₃
34.0CH (Isopropyl)
23.5CH₃ (Isopropyl)

Data predicted using online NMR prediction tools.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically necessary.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A range of 0 to 220 ppm is standard.

  • Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The spectrum is typically referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-isopropyl-2-methoxybenzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2960C-H (Isopropyl)Stretching
~2870C-H (Aldehyde)Stretching
~1680C=O (Aldehyde)Stretching
~1600, ~1485C=C (Aromatic)Stretching
~1250C-O (Methoxy)Stretching

Data obtained from the PubChem database, sourced from Bio-Rad Laboratories, Inc.[2]

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the empty ATR accessory is collected.

  • Sample Application: Place a small drop of liquid 5-isopropyl-2-methoxybenzaldehyde directly onto the ATR crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 178

  • Key Fragments:

    • m/z = 163 (M-15): Loss of a methyl group (•CH₃) from the isopropyl group.

    • m/z = 149 (M-29): Loss of an ethyl group (•C₂H₅) is less likely but possible, or loss of the aldehyde proton followed by CO.

    • m/z = 135 (M-43): Loss of the isopropyl group (•C₃H₇).

    • m/z = 107: A fragment corresponding to the methoxy-tropylium ion.

Fragmentation pattern is predicted based on common fragmentation pathways for substituted benzaldehydes.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure liquid, direct injection is suitable.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Figure 3: A simplified predicted fragmentation pathway for 5-isopropyl-2-methoxybenzaldehyde in EI-MS.

Conclusion

The spectroscopic data presented in this guide provides a robust framework for the characterization of 5-isopropyl-2-methoxybenzaldehyde. The combination of ¹H and ¹³C NMR, IR, and MS allows for an unambiguous confirmation of its molecular structure. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data, ensuring reproducibility and reliability in research and development settings. While the NMR and MS data presented herein are based on predictive models, they serve as a valuable reference for interpreting experimental results.

References

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved January 11, 2026, from [Link]

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A Senior Application Scientist's Guide to the NMR Spectral Analysis of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Certainty

In the fields of chemical research and pharmaceutical development, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent work is built. For a compound like 5-Isopropyl-2-methoxybenzaldehyde, a versatile intermediate in the synthesis of fine chemicals and potential drug candidates, assuming its identity is not enough; we must prove it with empirical, reproducible data. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering an unparalleled window into the molecular architecture at the atomic level.[1][2]

This guide is designed for the practicing researcher and drug development professional. It eschews a simple recitation of data in favor of a deep, mechanistic exploration of the NMR spectrum. We will not only identify the signals but also explain the underlying quantum mechanical and electronic phenomena that dictate their appearance. By understanding the causality behind the spectral data, we can transform a routine characterization into a robust, self-validating system of structural proof, a critical component of ensuring scientific integrity and meeting regulatory standards.[3][4]

Molecular Architecture and Analytical Strategy

The first step in any spectral analysis is to understand the molecule's constituent parts. 5-Isopropyl-2-methoxybenzaldehyde possesses a 1,2,4-trisubstituted benzene ring, an aldehyde, a methoxy group, and an isopropyl group. Each of these functional components imparts distinct electronic and steric effects that will be reflected in the NMR spectrum.

Our analytical strategy will be multi-pronged:

  • ¹H NMR Analysis: To identify and quantify all unique proton environments and map their connectivity through spin-spin coupling.

  • ¹³C NMR Analysis: To identify all unique carbon environments, confirming the carbon skeleton.

  • Experimental Protocol: To provide a validated, step-by-step methodology for acquiring high-quality, reproducible data.

Figure 1: Structure of 5-Isopropyl-2-methoxybenzaldehyde with atom numbering for NMR assignment.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides the most immediate and information-rich fingerprint of an organic molecule. By analyzing the chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern), we can assign every proton to its position in the structure.[5]

Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationJ-Coupling (Hz)Rationale
H7 (-CHO)9.8 - 10.4Singlet (s)1HN/AStrong deshielding by the anisotropic effect of the C=O bond.[6][7]
H67.5 - 7.7Doublet (d)1HJ(ortho) ≈ 8.5Ortho to the electron-withdrawing CHO group, deshielded.
H47.3 - 7.5Doublet of Doublets (dd)1HJ(ortho) ≈ 8.5, J(meta) ≈ 2.5Ortho to the isopropyl group and meta to the CHO group.
H36.9 - 7.1Doublet (d)1HJ(meta) ≈ 2.5Ortho to the strongly electron-donating OCH₃ group, shielded.
H11 (-OCH₃)3.8 - 4.0Singlet (s)3HN/ADeshielded by the adjacent electronegative oxygen atom.[8][9]
H8 (-CH(CH₃)₂)2.9 - 3.2Septet (sept)1HJ ≈ 7.0Split by six equivalent methyl protons.
H9, H10 (-CH(CH₃)₂)1.2 - 1.4Doublet (d)6HJ ≈ 7.0Shielded aliphatic protons, split by the single methine proton.
Deconstructing the Aromatic Region: A Case Study in Substituent Effects

The aromatic region (δ 6.5-8.0 ppm) is particularly diagnostic. The interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing aldehyde group (-CHO) establishes a clear pattern of chemical shifts.

  • The Aldehyde Proton (H7): This is the most downfield signal, typically found around δ 10.0 ppm.[6][7] Its isolation from other protons results in a sharp singlet, making it an unmistakable landmark in the spectrum.

  • The Aromatic Protons (H3, H4, H6):

    • H6: Positioned ortho to the aldehyde and meta to the isopropyl group, this proton is significantly deshielded. It is coupled only to H4 (a four-bond meta coupling, which is often too small to resolve) and H5 is substituted. However, a more significant coupling is the three-bond ortho coupling to H5, which is now substituted. Therefore, we must re-evaluate. H6 is ortho to C5 (isopropyl) and C1 (aldehyde). The adjacent proton is H-C4. This is incorrect. Let's re-examine the structure. H6 is on C6. Its neighbors are C1(CHO) and C5(iPr). The only proton it can couple to is H4, which is four bonds away (meta). And H3, which is also four bonds away. Let's re-number based on IUPAC: C1 is attached to CHO, C2 to OMe, C5 to iPr. The protons are on C3, C4, C6.

      • H6 is ortho to the aldehyde and ortho to the methoxy. It is coupled to H4 (meta coupling). This is incorrect. H6 is on C6, adjacent to C1(CHO) and C5(iPr). There is no proton on C1 or C5. This proton is adjacent to the substituted C1 and C5. Let's re-read the structure. The substituents are at 2-methoxy and 5-isopropyl. The aldehyde is at C1. So protons are at C3, C4, and C6.

      • H6: This proton is on C6, ortho to the aldehyde group. It has one adjacent proton, H4, which is meta. This is incorrect. H6 is adjacent to a substituted carbon (C5-iPr) and C1(CHO). There are no adjacent protons. Thus, H6 should appear as a narrow signal, likely a doublet due to a small four-bond (meta) coupling to H4 (J ≈ 2.5 Hz).[10][11]

      • H4: This proton on C4 is ortho to the isopropyl group and meta to the aldehyde. It is coupled to H3 (ortho, J ≈ 8.5 Hz) and H6 (meta, J ≈ 2.5 Hz), resulting in a doublet of doublets.[12]

      • H3: This proton is on C3, ortho to the electron-donating methoxy group and meta to the isopropyl group. It will be the most upfield (shielded) of the aromatic protons. It is coupled only to H4, appearing as a doublet (J ≈ 8.5 Hz).

Figure 2: Key ¹H-¹H spin-spin coupling relationships in 5-Isopropyl-2-methoxybenzaldehyde.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum complements the ¹H data by providing a map of the carbon backbone. While standard ¹³C spectra are not integrated, the number of signals confirms the number of unique carbon environments, and their chemical shifts are highly indicative of their functional group and electronic environment.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Rationale
C7 (-CHO)190 - 195Carbonyl carbon, highly deshielded.[13][14][15]
C2 (-C-OCH₃)160 - 163Aromatic carbon attached to electronegative oxygen, deshielded.
C5 (-C-iPr)148 - 152Substituted aromatic carbon, deshielded by alkyl group.
C4133 - 136Aromatic CH.
C1 (-C-CHO)125 - 128Aromatic carbon attached to the aldehyde group.
C6123 - 126Aromatic CH.
C3110 - 113Aromatic CH ortho to the strongly shielding OCH₃ group.
C11 (-OCH₃)55 - 57Methoxy carbon, typical range for aryl ethers.[8][9]
C8 (-CH(CH₃)₂)33 - 36Aliphatic methine carbon.
C9, C10 (-CH(CH₃)₂)23 - 25Equivalent aliphatic methyl carbons.

Causality of Chemical Shifts: The chemical shifts of the aromatic carbons are governed by the additive effects of the substituents. The C2 carbon, bonded to the methoxy group's oxygen, is the most downfield of the ring carbons (excluding C1 and C5). Conversely, the C3 carbon, being ortho to this electron-donating group, is significantly shielded and appears furthest upfield. The aldehyde and isopropyl groups also exert predictable deshielding effects on the carbons to which they are directly attached (C1 and C5, respectively).[13][14]

Standard Operating Protocol: NMR Sample Preparation and Acquisition

Trustworthy data begins with a meticulous and reproducible experimental protocol. The following steps constitute a self-validating workflow for acquiring high-quality NMR data for small molecules like 5-Isopropyl-2-methoxybenzaldehyde.

Experimental Workflow

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Processing & Analysis A 1. Weigh Sample (¹H: 5-25 mg, ¹³C: 50-100 mg) B 2. Dissolve in Deuterated Solvent (0.6 mL CDCl₃) in a clean vial A->B C 3. Add Internal Standard (e.g., TMS) B->C D 4. Filter Sample (Pipette with glass wool plug) C->D E 5. Transfer to NMR Tube D->E F 6. Insert Sample into Spectrometer E->F G 7. Lock and Shim F->G H 8. Acquire Spectra (¹H, ¹³C, COSY, etc.) G->H I 9. Fourier Transform & Phase Correction H->I J 10. Calibrate Spectrum (to TMS) I->J K 11. Integrate & Assign Signals J->K

Figure 3: Standard workflow for NMR sample preparation and data analysis.

Step-by-Step Methodology
  • Sample Weighing: For a standard 5mm NMR tube, accurately weigh 5-25 mg of 5-Isopropyl-2-methoxybenzaldehyde for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[16][17] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • Solvent Selection and Dissolution: Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[18] Deuterated solvents are used to avoid large interfering signals from the solvent itself and to provide a signal for the spectrometer's field-frequency lock.[16]

  • Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and is used to calibrate the chemical shift axis.

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, it is critical to remove any particulate matter. Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its base and filter it directly into a clean, high-quality NMR tube.

  • Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then perform a locking procedure on the deuterium signal of the solvent and an automated or manual shimming process to optimize the magnetic field homogeneity. Following this, the desired experiments (¹H, ¹³C, and 2D spectra) can be acquired.

Application in Drug Development and Quality Control

In the pharmaceutical industry, NMR spectroscopy is a cornerstone of quality control (QC) and regulatory filings.[3][4] The detailed spectral analysis described here serves several critical functions:

  • Identity Confirmation: The unique set of chemical shifts and coupling constants provides an unambiguous "fingerprint" of 5-Isopropyl-2-methoxybenzaldehyde, confirming its identity against a reference standard.

  • Purity Assessment: The ¹H NMR spectrum can be used to detect and identify impurities. Because the signal area is directly proportional to the number of protons, NMR can be used as a quantitative tool (qNMR) to determine the purity of a substance or the concentration of components in a mixture without the need for compound-specific reference standards.[3][19]

  • Stability Studies: By comparing the NMR spectra of a sample over time under various storage conditions, one can identify and characterize any degradation products that may form.

This rigorous analytical approach ensures that intermediates and final active pharmaceutical ingredients (APIs) meet the stringent identity and purity standards required for drug development and manufacturing.[4]

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Tantishaiyakul, V., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

  • University of Ottawa. How to Prepare Samples for NMR. NMR Facility. [Link]

  • Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]

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  • Scribd. NMR Sample Preparation Guide. [Link]

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  • Almac Group. NMR under GxP in Drug Development and Manufacturing. [Link]

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  • Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 389-401. [Link]

  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

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  • Doc Brown's Chemistry. C-13 nmr spectrum of benzaldehyde. [Link]

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  • Human Metabolome Database. 4-Methoxybenzaldehyde 1H NMR Spectrum. [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde. [Link]

  • ChemComplete. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

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  • OpenStax. 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Human Metabolome Database. 2-Methoxybenzaldehyde 13C NMR Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information: Light Assisted Coupling of Phenols with CO2. [Link]

  • LibreTexts. Interpreting NMR spectra. [Link]

  • Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). [Video]. YouTube. [Link]

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An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of aromatic compounds in pharmaceutical and chemical research. This guide provides a comprehensive interpretation of the Fourier Transform Infrared (FTIR) spectrum of 5-isopropyl-2-methoxybenzaldehyde (C₁₁H₁₄O₂). By deconstructing the molecule into its constituent functional groups—an aromatic aldehyde, a methoxy ether, an isopropyl substituent, and a polysubstituted benzene ring—we will systematically assign the principal absorption bands. This analysis explains the causal relationships between molecular structure, vibrational modes, and the resulting spectral features, offering researchers a robust framework for identifying this and structurally related molecules.

Introduction: The Molecular Blueprint

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde with significant applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its distinct molecular architecture, featuring a confluence of key functional groups, gives rise to a unique and highly characteristic infrared spectrum. Understanding this spectral "fingerprint" is paramount for verifying molecular identity, assessing purity, and monitoring reaction kinetics.

This guide will proceed by first dissecting the molecule's structure and predicting its vibrational behavior. We will then detail a standard experimental protocol for acquiring a high-quality spectrum and subsequently embark on a region-by-region interpretation of the spectral data, grounding each assignment in established spectroscopic principles and authoritative references.

Structural Analysis and Predicted Vibrational Modes

The key to interpreting an IR spectrum lies in recognizing the vibrational modes associated with the molecule's functional groups.

  • Aldehyde Group (-CHO): This group is defined by a strong carbonyl (C=O) bond and a unique aldehydic carbon-hydrogen (C-H) bond. The C=O stretching frequency is sensitive to electronic effects; its conjugation with the benzene ring is expected to lower its vibrational frequency compared to a simple aliphatic aldehyde. The aldehydic C-H stretch is famously characterized by a pair of medium-intensity bands arising from Fermi resonance.

  • Methoxy Ether Group (-OCH₃): This group introduces characteristic asymmetric and symmetric C-O-C stretching vibrations. The aryl-alkyl ether linkage (Ar-O-CH₃) gives rise to a strong, distinctive absorption band.

  • Isopropyl Group (-CH(CH₃)₂): This branched alkyl group will exhibit characteristic sp³ C-H stretching and bending vibrations. The presence of a gem-dimethyl structure often results in a distinctive splitting of the C-H bending absorption.

  • Aromatic Ring (1,2,4-Trisubstituted Benzene): The benzene ring has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹, C=C in-ring stretching vibrations, and out-of-plane (OOP) C-H bending vibrations in the fingerprint region, the latter of which are highly diagnostic of the substitution pattern.

The interplay of these groups dictates the final appearance of the spectrum.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Molecule and the Method

5-Isopropyl-2-methoxybenzaldehyde (C₁₁H₁₄O₂, Molecular Weight: 178.23 g/mol ) is an aromatic aldehyde with structural features that suggest a rich and informative fragmentation pattern under electron ionization mass spectrometry.[1][2][3] EI-MS is a powerful analytical technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation into a series of smaller, charged ions. The resulting mass spectrum provides a unique fingerprint of the molecule, offering insights into its structure and functional groups.[4]

The fragmentation of 5-isopropyl-2-methoxybenzaldehyde is expected to be governed by the stability of the aromatic ring, the lability of the substituents, and the directing effects of the methoxy and isopropyl groups. Key fragmentation processes anticipated include benzylic cleavage, α-cleavage, and rearrangements.[5][6]

Predicted Fragmentation Pathways

Upon electron ionization, 5-isopropyl-2-methoxybenzaldehyde will form a molecular ion ([M]•+) at a mass-to-charge ratio (m/z) of 178. Due to the stable aromatic system, this molecular ion peak is expected to be of significant intensity.[4] The subsequent fragmentation is predicted to proceed through several key pathways:

Benzylic Cleavage and Loss of a Methyl Radical

The isopropyl group provides a site for facile benzylic cleavage. The loss of a methyl radical (•CH₃) from the molecular ion is a highly probable event, leading to the formation of a stable benzylic cation.

  • [M - 15]⁺: Loss of a methyl radical (•CH₃) from the isopropyl group results in a prominent ion at m/z 163 . This secondary carbocation is stabilized by resonance with the aromatic ring.

α-Cleavage of the Aldehyde Group

α-Cleavage adjacent to the carbonyl group is a characteristic fragmentation pathway for aldehydes.[4][7]

  • [M - 1]⁺: Loss of a hydrogen radical (•H) from the aldehyde group will produce an ion at m/z 177 .

  • [M - 29]⁺: Loss of the formyl radical (•CHO) will result in an ion at m/z 149 .

Fragmentation of the Methoxy Group

The methoxy substituent can also undergo fragmentation.

  • [M - 15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group will also contribute to the ion at m/z 163 .

  • [M - 31]⁺: Loss of a methoxy radical (•OCH₃) will lead to an ion at m/z 147 .

McLafferty-type Rearrangement

A McLafferty-type rearrangement is possible, involving the transfer of a hydrogen from the isopropyl group to the carbonyl oxygen, followed by cleavage of the benzylic C-C bond.[8][9] This would result in the elimination of a neutral propene molecule.

  • [M - 42]⁺: Loss of propene (C₃H₆) will generate an ion at m/z 136 .

Further Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that can aid in structural confirmation. For instance, the [M-15]⁺ ion (m/z 163) can lose carbon monoxide (CO) to form an ion at m/z 135.

Visualizing the Fragmentation

The predicted fragmentation pathways can be visualized using the following diagrams:

Figure 1: Predicted major fragmentation pathways for 5-isopropyl-2-methoxybenzaldehyde.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions expected in the EI-mass spectrum of 5-isopropyl-2-methoxybenzaldehyde.

m/z Proposed Ion Structure Neutral Loss Fragmentation Pathway
178[C₁₁H₁₄O₂]•+-Molecular Ion
177[C₁₁H₁₃O₂]⁺•Hα-Cleavage
163[C₁₀H₁₁O₂]⁺•CH₃Benzylic Cleavage / Methoxy Cleavage
149[C₁₀H₁₃O]⁺•CHOα-Cleavage
147[C₁₀H₁₁O]⁺•OCH₃Methoxy Cleavage
136[C₈H₈O₂]•+C₃H₆McLafferty Rearrangement
135[C₉H₁₁O]⁺•CH₃, COSequential Loss

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of 5-isopropyl-2-methoxybenzaldehyde, the following general protocol for a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source is recommended.

Sample Preparation
  • Standard Solution: Prepare a stock solution of 5-isopropyl-2-methoxybenzaldehyde at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the working solution into the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 5-isopropyl-2-methoxybenzaldehyde.

    • Extract the mass spectrum from the apex of the peak.

    • Analyze the fragmentation pattern and compare it with the predicted fragments in this guide and library spectra (if available).

Figure 2: General workflow for GC-MS analysis of 5-isopropyl-2-methoxybenzaldehyde.

Conclusion

The electron ionization mass spectrum of 5-isopropyl-2-methoxybenzaldehyde is predicted to be characterized by a prominent molecular ion peak at m/z 178 and a series of diagnostic fragment ions. The key fragmentation pathways are expected to be benzylic cleavage of the isopropyl group, α-cleavage of the aldehyde moiety, fragmentation of the methoxy group, and a McLafferty-type rearrangement. This in-depth guide provides a robust framework for the identification and structural elucidation of this compound and serves as a practical resource for researchers in the field.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Filges, U., & Grützmacher, H.-F. (1986). Fragmentations of Protonated Benzaldehydes via Intermediate Ion/Molecule Complexes. Organic Mass Spectrometry, 21(10), 673-680.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009502, 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. [Link]

  • Rapid Communications in Mass Spectrometry. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthesis of 5-Isopropyl-2-methoxybenzaldehyde, a valuable substituted benzaldehyde intermediate in the pharmaceutical and fine chemical industries. The primary focus is on the Vilsmeier-Haack formylation of 4-isopropylanisole, a robust and industrially scalable method. This document delves into the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and outlines essential safety considerations and product validation techniques.

Introduction and Strategic Importance

5-Isopropyl-2-methoxybenzaldehyde is a key building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring an aldehyde group ortho to a methoxy group and a para-isopropyl group, makes it a precursor for novel pharmaceutical agents and specialty chemicals. The strategic placement of these functional groups allows for a diverse range of subsequent chemical transformations, making a reliable and scalable synthesis of this intermediate a critical aspect of process development.

The methoxy and isopropyl groups on the aromatic ring influence its electronic and steric properties, which can be exploited in drug design to modulate binding affinity and pharmacokinetic properties of the final active pharmaceutical ingredient (API). Consequently, a thorough understanding of its synthesis is paramount for chemists in the drug development sector.

Synthetic Strategies: The Vilsmeier-Haack Approach

Several methods can be envisioned for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde, including Grignard reactions and oxidation of the corresponding alcohol. However, the most direct and widely employed method is the Vilsmeier-Haack reaction , which involves the formylation of an electron-rich aromatic substrate.[1][2][3]

The substrate of choice for this synthesis is 4-isopropylanisole (also known as 1-isopropyl-4-methoxybenzene). The methoxy group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked by the isopropyl group, the formylation occurs predominantly at the ortho position, leading to the desired product.

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt. This reagent is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF) , and a halogenating agent, such as phosphorus oxychloride (POCl₃) .[1][3][4]

The causality behind this choice of reagents lies in their ability to generate a highly reactive, yet selective, formylating agent. The reaction proceeds through the following key steps:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of 4-isopropylanisole attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group's strong +M (mesomeric) effect stabilizes the resulting arenium ion intermediate, favoring substitution at the ortho position.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, 5-Isopropyl-2-methoxybenzaldehyde.

The choice of the Vilsmeier-Haack reaction is justified by its:

  • High regioselectivity for the ortho position on the activated anisole ring.

  • Use of relatively inexpensive and readily available reagents.

  • Generally good yields and scalability.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 4-Isopropylanisole Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent Product 5-Isopropyl-2-methoxybenzaldehyde Intermediate->Product H₂O Work-up

Figure 1: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 4-Isopropylanisole

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
4-Isopropylanisole150.22(Specify Amount)(Calculate)Starting material.
Phosphorus oxychloride (POCl₃)153.33(Specify Amount)(Calculate)Corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)73.09(Specify Amount)(Calculate)Anhydrous grade is recommended.
Dichloromethane (DCM)84.93(Specify Volume)-Anhydrous grade is recommended.
Saturated Sodium Bicarbonate (NaHCO₃) solution-(Specify Volume)-For work-up.
Brine (Saturated NaCl solution)-(Specify Volume)-For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)120.37(Specify Amount)-For drying.
Silica Gel (230-400 mesh)-(Specify Amount)-For column chromatography.
Hexane/Ethyl Acetate-(Specify Volume & Ratio)-Eluent for chromatography.
Step-by-Step Procedure

Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF via the dropping funnel. Causality: This exothermic reaction forms the Vilsmeier reagent. Slow addition at low temperature is crucial to control the reaction rate and prevent side reactions. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.

Formylation: 5. Dissolve 4-isopropylanisole in anhydrous dichloromethane (DCM). 6. Add the 4-isopropylanisole solution dropwise to the Vilsmeier reagent slurry at 0 °C. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 8. Heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Work-up and Purification: 9. Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde. 10. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. 11. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume). 12. Combine the organic layers and wash sequentially with water and brine. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 14. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Isopropyl-2-methoxybenzaldehyde as a pure product.

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep formylation Formylation (Add 4-Isopropylanisole, reflux) reagent_prep->formylation workup Aqueous Work-up (Ice, NaHCO₃) formylation->workup extraction Extraction (DCM) workup->extraction purification Purification (Column Chromatography) extraction->purification product Pure 5-Isopropyl-2-methoxybenzaldehyde purification->product

Figure 2: Experimental workflow for the synthesis.

Product Validation and Characterization

The identity and purity of the synthesized 5-Isopropyl-2-methoxybenzaldehyde should be confirmed by standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol [5]
Appearance Colorless to pale yellow liquid
Boiling Point ~96 °C at 1 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 10.4 (s, 1H, -CHO), 7.6 (d, 1H, Ar-H), 7.3 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 3.0 (sept, 1H, -CH(CH₃)₂), 1.2 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 190.0, 162.0, 145.0, 130.0, 128.0, 125.0, 111.0, 55.5, 33.5, 23.5.

  • IR (neat, cm⁻¹): ~2960 (C-H, aliphatic), ~2840, 2740 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1250 (C-O, ether).[5]

  • Mass Spectrometry (EI): m/z 178 (M⁺), 163, 135.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing this synthesis. The primary hazards are associated with the reagents used.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic by inhalation, and reacts violently with water.[2][6][7][8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • N,N-Dimethylformamide (DMF): A combustible liquid and a reproductive toxin.[1][3][4][10][11] It is harmful if inhaled or absorbed through the skin. All handling should be done in a fume hood.

  • 4-Isopropylanisole: May cause skin and eye irritation.[12][13][14][15][16] Standard laboratory safety precautions should be followed.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For larger spills, follow institutional emergency procedures.

Conclusion

The Vilsmeier-Haack formylation of 4-isopropylanisole is a highly effective and reliable method for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde. This guide provides a comprehensive framework, from mechanistic understanding to a detailed, actionable protocol, enabling researchers and process chemists to confidently produce this valuable intermediate. Adherence to the outlined procedures and safety precautions is essential for a successful and safe synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Loba Chemie. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS CAS No. Retrieved from [Link]

  • University of Campania. (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Metasci. (n.d.). Safety Data Sheet 4-Isopropylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropylanisole. PubChem Compound Database. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 5-Isopropyl-2-methoxybenzaldehyde: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways to 5-isopropyl-2-methoxybenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the selection of starting materials, detailed reaction protocols, and the mechanistic rationale behind these synthetic choices.

Introduction

5-Isopropyl-2-methoxybenzaldehyde is a valuable building block in organic synthesis, finding applications in the fragrance industry and as a precursor for more complex molecules in pharmaceuticals and agrochemicals. Its structure, featuring an aldehyde ortho to a methoxy group and para to an isopropyl group, necessitates a regioselective approach to its synthesis. This guide will explore the most viable and efficient synthetic routes, with a primary focus on the formylation of 4-isopropylanisole and a discussion of alternative pathways from other readily available precursors.

Strategic Selection of Starting Materials

The choice of starting material is paramount in designing an efficient and cost-effective synthesis. For 5-isopropyl-2-methoxybenzaldehyde, the ideal precursor would possess the core benzene ring with the isopropyl and methoxy groups in the desired 1,4-para arrangement, simplifying the synthesis to a single formylation step.

Primary Recommended Starting Material: 4-Isopropylanisole

4-Isopropylanisole (also known as 4-methoxycumene) stands out as the most logical and direct precursor. Its commercial availability and the straightforward nature of introducing a formyl group at the ortho position to the activating methoxy group make it the preferred starting material.

Synthesis of 5-Isopropyl-2-methoxybenzaldehyde from 4-Isopropylanisole

The key transformation in this route is the regioselective formylation of the electron-rich aromatic ring of 4-isopropylanisole. The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is blocked by the isopropyl group, electrophilic substitution is directed to the ortho position.

Methodology: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic chloroiminium salt is the active formylating agent.[2]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent intramolecular rearrangement and loss of a chloride ion generates the potent electrophile, the chloroiminium ion (Vilsmeier reagent).

  • Electrophilic Aromatic Substitution: The electron-rich ring of 4-isopropylanisole attacks the Vilsmeier reagent. The strong ortho-directing effect of the methoxy group ensures the attack occurs at the position adjacent to it.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product, 5-isopropyl-2-methoxybenzaldehyde.

This protocol is adapted from general Vilsmeier-Haack formylation procedures.[3]

Materials:

  • 4-Isopropylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium acetate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride tube, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction with Substrate: Dissolve 4-isopropylanisole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture to a pH of 6-8 by the slow addition of a saturated sodium acetate solution.[4]

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 5-isopropyl-2-methoxybenzaldehyde.

Data Summary:

ParameterValueReference
Starting Material4-Isopropylanisole[3]
Key ReagentsDMF, POCl₃[1][2]
Reaction TypeVilsmeier-Haack Formylation[1]
Expected Product5-Isopropyl-2-methoxybenzaldehyde[3]

Synthesis of the Starting Material: 4-Isopropylanisole

Methodology: Friedel-Crafts Alkylation of Anisole

The Friedel-Crafts alkylation introduces an isopropyl group to the anisole ring.[5] This reaction typically employs an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, and a Lewis acid catalyst, like aluminum chloride (AlCl₃).[6]

The methoxy group of anisole directs the incoming electrophile to the ortho and para positions.[7] The ratio of para to ortho isomers is influenced by reaction conditions such as temperature and the choice of catalyst. Steric hindrance at the ortho position often favors the formation of the para-substituted product, 4-isopropylanisole.

This protocol is a representative procedure for Friedel-Crafts alkylation.[6]

Materials:

  • Anisole

  • 2-Propanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.

  • Cool the flask in an ice bath to 0 °C.

  • Add a solution of anisole (1 equivalent) and 2-propanol (1.5 equivalents) in DCM dropwise to the stirred suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain 4-isopropylanisole.

Data Summary:

ParameterValueReference
Starting MaterialAnisole[6]
Key Reagents2-Propanol, AlCl₃[6]
Reaction TypeFriedel-Crafts Alkylation[5]
Expected Product4-Isopropylanisole[6]

Alternative Synthetic Routes

While the Vilsmeier-Haack formylation of 4-isopropylanisole is the most direct approach, other starting materials can be considered.

From Thymol (2-Isopropyl-5-methylphenol)

Thymol is a naturally occurring and often inexpensive starting material. A plausible synthetic route would involve:

  • Methylation of the phenolic hydroxyl group: This would convert thymol to its corresponding methyl ether, 4-isopropyl-1-methoxy-2-methylbenzene.

  • Formylation of the resulting anisole derivative: The challenge in this step would be achieving the desired regioselectivity.

From 4-Isopropylphenol

Similar to the thymol route, 4-isopropylphenol could be a viable starting point. The synthesis would proceed via:

  • Methylation of the hydroxyl group to form 4-isopropylanisole.

  • Ortho-formylation as described in the primary synthetic route.

For the formylation of phenolic precursors, other classic reactions could be employed prior to methylation:

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to achieve ortho-formylation of phenols.[8][9] The reactive species is dichlorocarbene.[8]

  • Duff Reaction: This method uses hexamine in an acidic medium for the ortho-formylation of phenols.[10][11]

Visualizing the Synthetic Workflows

Synthesis of 5-Isopropyl-2-methoxybenzaldehyde cluster_0 Primary Route cluster_1 Alternative Routes Anisole Anisole FourIsopropylanisole 4-Isopropylanisole Anisole->FourIsopropylanisole Friedel-Crafts Alkylation Target 5-Isopropyl-2-methoxybenzaldehyde FourIsopropylanisole->Target Vilsmeier-Haack Formylation Thymol Thymol MethylatedThymol Methylated Thymol Thymol->MethylatedThymol Methylation FourIsopropylphenol 4-Isopropylphenol FourIsopropylphenol->FourIsopropylanisole Methylation FormylatedPhenol Formylated Phenol FourIsopropylphenol->FormylatedPhenol Formylation (Duff/Reimer-Tiemann) MethylatedThymol->Target Formylation FormylatedPhenol->Target Methylation

Caption: Synthetic pathways to 5-Isopropyl-2-methoxybenzaldehyde.

Conclusion

The synthesis of 5-isopropyl-2-methoxybenzaldehyde is most efficiently achieved through the Vilsmeier-Haack formylation of 4-isopropylanisole. This starting material, in turn, can be readily prepared via the Friedel-Crafts alkylation of anisole. These methods offer a reliable and scalable route to the target molecule. Alternative pathways starting from thymol or 4-isopropylphenol are also plausible but may require additional steps and careful optimization to ensure the desired regioselectivity. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related aromatic aldehydes.

References

  • Formylation of 4-methoxyphenol. (2024, August 2). YouTube. Retrieved from [Link]

  • Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]

  • Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). ResearchGate. Retrieved from [Link]

  • Reimer-Tiemann Formylation. SynArchive. Retrieved from [Link]

  • Formylation of 4-MeO-phenol with Mg(MeO)2 : Synthesis of m-vanilline. (2008, March 31). Sciencemadness Discussion Board. Retrieved from [Link]

  • Duff Reaction. Cambridge University Press. Retrieved from [Link]

  • Duff reaction. In Wikipedia. Retrieved from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. Retrieved from [Link]

  • Duff Reaction. SynArchive. Retrieved from [Link]

  • Anisole. Organic Syntheses Procedure. Retrieved from [Link]

  • write equations of the following reactions: i) friedel crafts reaction-alkylation of anisole. (2023, April 28). YouTube. Retrieved from [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. Retrieved from [Link]

  • Scheme of the Friedel–Crafts alkylation reaction between anisole and... ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. SMU. Retrieved from [Link]

  • Rueping, M., Nachtsheim, B. J., Kuenkel, A., & Atodiresei, I. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 61. [Link]

  • Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. (2023, January 22). YouTube. Retrieved from [Link]

  • Propionylation of anisole to 4-methoxypropiophenone over zeolite H-beta. NISCAIR-CSIR. Retrieved from [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Write equations of the following reactions: (i) Friedel-Crafts reaction – alkylation of anisole. (ii) Nitration of anisole. (2020, March 5). Sarthaks eConnect. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green and Sustainable Chemistry, 3(2), 65-72. [Link]

  • 4-Isopropylanisole. PubChem. Retrieved from [Link]

  • Formylation or Methylation: What Determines the Chemoselectivity of the Reaction of Amine, CO 2, and Hydrosilane Catalyzed by 1,3,2-diazaphospholene? PubMed. Retrieved from [Link]

  • Scheme 9: Synthesis of thymol (41) from m-cresol (39) and isopropyl... ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Retrieved from [Link]

  • Synthesis method of 4-iodoanisole. Google Patents.
  • Formylation or methylation: what determines the chemoselectivity of the reaction of amine, CO2, and hydrosilane catalyzed by 1,3,2-diazaphospholene? Semantic Scholar. Retrieved from [Link]

  • (PDF) Thymol Chemistry: A Medicinal Toolbox. ResearchGate. Retrieved from [Link]

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A Technical Guide to the Solubility of 5-Isopropyl-2-methoxybenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Isopropyl-2-methoxybenzaldehyde in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document serves as a vital resource for researchers, scientists, and drug development professionals by detailing the underlying principles of solubility, predicting its behavior based on structural analogues, and providing a robust, step-by-step experimental protocol for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility in a laboratory setting.

Introduction to 5-Isopropyl-2-methoxybenzaldehyde

5-Isopropyl-2-methoxybenzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with an isopropyl group, a methoxy group, and a formyl (aldehyde) group. Its molecular structure dictates its physical and chemical properties, including its reactivity, polarity, and, consequently, its solubility in various media. This compound and its derivatives are of interest in organic synthesis, serving as building blocks for more complex molecules in pharmaceuticals, agrochemicals, and fragrance industries.

A thorough understanding of its solubility is critical for a range of applications. In drug development, solubility directly impacts formulation, bioavailability, and efficacy.[1][2] In chemical synthesis, it governs the choice of reaction media, affects reaction rates, and is crucial for purification processes like crystallization.

Compound Properties:

Property Value Source
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Boiling Point 96°C at 1 mm Hg

| Density | 1.017 g/cm³ | |

Theoretical Principles of Solubility

The solubility of a solid organic compound in a solvent is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be miscible. For 5-Isopropyl-2-methoxybenzaldehyde, the key structural features influencing its solubility are:

  • Polarity: The presence of the oxygen atoms in the aldehyde and methoxy groups introduces polarity through dipole-dipole interactions. The aldehyde's carbonyl group (C=O) is a significant contributor to the molecule's overall polarity.

  • Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the oxygen of the carbonyl group can act as a hydrogen bond acceptor, allowing it to interact with protic solvents (e.g., alcohols).

  • Nonpolar Character: The benzene ring and the isopropyl group are nonpolar (lipophilic). This substantial nonpolar region will favor solubility in solvents with low polarity.

The interplay between the polar functional groups and the nonpolar hydrocarbon backbone means that 5-Isopropyl-2-methoxybenzaldehyde is expected to exhibit moderate polarity.

Predicted Solubility Profile

Based on its structure and by examining structurally similar compounds like p-Anisaldehyde (4-methoxybenzaldehyde) and Vanillin (4-hydroxy-3-methoxybenzaldehyde), we can predict the solubility behavior of 5-Isopropyl-2-methoxybenzaldehyde.

  • p-Anisaldehyde: Is readily soluble in ethanol, ether, acetone, and chloroform, but has very low solubility in water.[3][4][5][6]

  • Vanillin: Shows good solubility in polar organic solvents like ethanol, acetone, and ethyl acetate, and is also soluble in oils. Its solubility in water is low but can be enhanced by increasing the temperature.[7][8][9][10]

Predicted Solubility of 5-Isopropyl-2-methoxybenzaldehyde:

  • High Solubility: Expected in moderately polar to polar aprotic solvents such as acetone, ethyl acetate, chloroform, and tetrahydrofuran (THF) . These solvents can engage in dipole-dipole interactions with the aldehyde and methoxy groups.

  • Good to Moderate Solubility: Expected in polar protic solvents like ethanol, methanol, and isopropanol . The alkyl chain of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen-bond with the carbonyl oxygen.

  • Low to Negligible Solubility: Expected in highly nonpolar solvents like hexane and cyclohexane , as the molecule's polar groups will hinder dissolution. Similarly, it is predicted to be poorly soluble in water due to the dominance of its nonpolar hydrocarbon structure.[11]

Experimental Protocol for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[12][13] This method involves equilibrating an excess amount of the solid solute with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.

Materials and Equipment
  • 5-Isopropyl-2-methoxybenzaldehyde (solid)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, hexane, etc.)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to solvent in vial B Seal vial A->B C Place on orbital shaker at constant T B->C D Shake for 24-48 hours C->D E Allow to settle D->E F Filter supernatant with syringe filter E->F G Dilute aliquot to known volume F->G H Analyze by UV-Vis or HPLC G->H I Calculate concentration H->I

Caption: Workflow for solubility determination using the shake-flask method.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a set of vials, each containing a precise volume (e.g., 5.0 mL) of the desired organic solvent.

  • Addition of Solute: Add an excess amount of 5-Isopropyl-2-methoxybenzaldehyde to each vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. This ensures that the resulting solution is saturated.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.[2]

  • Phase Separation: After equilibration, remove the vials from the shaker and let them stand undisturbed for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring its concentration into the linear range of the analytical instrument. A dilution factor of 100 or 1000 is common.

  • Quantitative Analysis: Determine the concentration of the diluted solution using a pre-calibrated analytical method.

    • Method A: UV-Vis Spectroscopy: Aromatic aldehydes exhibit strong UV absorbance.[14][15] A calibration curve of absorbance versus known concentrations of 5-Isopropyl-2-methoxybenzaldehyde in the chosen solvent must be prepared first. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

    • Method B: High-Performance Liquid Chromatography (HPLC): HPLC offers higher specificity and is the preferred method if the solvent has interfering UV absorbance.[16][17] A reversed-phase C18 column with a mobile phase such as an acetonitrile/water gradient is typically suitable for benzaldehyde derivatives. Detection can be done with a UV detector (e.g., at 254 nm). A calibration curve must be generated by injecting standards of known concentration.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner.

Table 1: Experimentally Determined Solubility of 5-Isopropyl-2-methoxybenzaldehyde at 25°C

Solvent Polarity Index Solubility (mg/mL) Solubility (mol/L) Observations
Hexane 0.1
Toluene 2.4
Chloroform 4.1
Ethyl Acetate 4.4
Acetone 5.1
Isopropanol 3.9
Ethanol 4.3
Methanol 5.1

| Water | 10.2 | | | |

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) for 5-Isopropyl-2-methoxybenzaldehyde and all solvents used.

  • Handle the compound and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 5-Isopropyl-2-methoxybenzaldehyde is listed as an irritant. Avoid contact with skin and eyes.

Conclusion

This guide provides the essential theoretical and practical knowledge for researchers to confidently determine the solubility of 5-Isopropyl-2-methoxybenzaldehyde in a range of organic solvents. While published data is scarce, the principles of molecular polarity and the robust shake-flask experimental method detailed here allow for the systematic and accurate generation of this crucial physicochemical data. The predicted solubility profile, based on structural analysis and analogous compounds, serves as a valuable starting point for solvent selection in synthesis, formulation, and purification endeavors.

References

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
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  • PubMed. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. [Link]

  • ScienceDirect. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

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An In-depth Technical Guide to the Theoretical Properties of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-2-methoxybenzaldehyde is an aromatic aldehyde with a unique substitution pattern that imparts interesting electronic and steric properties. Its molecular structure, featuring a bulky isopropyl group and an electron-donating methoxy group on the benzaldehyde core, makes it a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1][2] This guide provides a comprehensive overview of the theoretical properties of 5-isopropyl-2-methoxybenzaldehyde, including its synthesis, spectroscopic characteristics, reactivity, and potential applications, with a focus on the underlying chemical principles.

Molecular Structure and Physicochemical Properties

5-Isopropyl-2-methoxybenzaldehyde possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[3] The presence of the isopropyl and methoxy groups influences its physical and chemical behavior.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
CAS Number 85902-68-7
Boiling Point 96 °C at 1 mmHgAlfa Aesar
Density 1.017 g/cm³Alfa Aesar
XLogP3 2.5
Topological Polar Surface Area 26.3 Ų

Synthesis of 5-Isopropyl-2-methoxybenzaldehyde

A plausible and efficient laboratory-scale synthesis of 5-isopropyl-2-methoxybenzaldehyde involves the ortho-formylation of 4-isopropylanisole. The Vilsmeier-Haack reaction is a suitable method for this transformation, utilizing a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5]

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Isopropylanisole

Reaction Scheme:

G 4-Isopropylanisole 4-Isopropylanisole 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde 4-Isopropylanisole->5-Isopropyl-2-methoxybenzaldehyde 1. POCl₃, DMF 2. H₂O

A plausible reaction scheme for the synthesis.

Step-by-step Methodology:

  • Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C. The formation of the chloroiminium ion (Vilsmeier reagent) is exothermic.

  • Electrophilic Aromatic Substitution: To the freshly prepared Vilsmeier reagent, add 4-isopropylanisole dropwise at 0 °C. The methoxy group of 4-isopropylanisole is an ortho-, para-director, and the bulky isopropyl group sterically hinders the other ortho position, favoring formylation at the position ortho to the methoxy group.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring. This hydrolyzes the intermediate iminium salt to the corresponding aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 5-isopropyl-2-methoxybenzaldehyde.

Spectroscopic Properties

The structural features of 5-isopropyl-2-methoxybenzaldehyde can be elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the protons of the methoxy and isopropyl groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1HAldehyde proton (-CHO)
~7.6d1HAromatic proton (H-6)
~7.3dd1HAromatic proton (H-4)
~7.0d1HAromatic proton (H-3)
~3.9s3HMethoxy protons (-OCH₃)
~3.0sept1HIsopropyl methine proton (-CH(CH₃)₂)
~1.2d6HIsopropyl methyl protons (-CH(CH₃)₂)

Note: Predicted chemical shifts are based on analogous compounds and substituent effects.[6][7]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~191Aldehyde carbon (C=O)
~162Aromatic carbon (C-2, attached to -OCH₃)
~148Aromatic carbon (C-5, attached to isopropyl)
~134Aromatic carbon (C-1, attached to -CHO)
~127Aromatic carbon (C-4)
~125Aromatic carbon (C-6)
~111Aromatic carbon (C-3)
~56Methoxy carbon (-OCH₃)
~34Isopropyl methine carbon (-CH(CH₃)₂)
~24Isopropyl methyl carbons (-CH(CH₃)₂)

Note: Predicted chemical shifts are based on analogous compounds.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretching (aliphatic)
~2830, ~2730MediumC-H stretching (aldehyde)
~1680StrongC=O stretching (aromatic aldehyde)
~1600, ~1480Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O stretching (aryl ether)
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for an aromatic aldehyde.

  • Molecular Ion (M⁺): m/z = 178

  • Major Fragments:

    • m/z = 177 (M-1, loss of H from the aldehyde)

    • m/z = 163 (M-15, loss of a methyl group from the isopropyl moiety)

    • m/z = 149 (M-29, loss of the CHO group)

    • m/z = 135 (M-43, loss of the isopropyl group)

Electronic Properties and Reactivity

The electronic nature of the substituents significantly influences the reactivity of the benzaldehyde ring and the aldehyde functional group.

  • Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The overall effect is electron-donating, which activates the aromatic ring towards electrophilic substitution.

  • Isopropyl Group (-CH(CH₃)₂): Situated at the para position to the methoxy group, the isopropyl group is a weak electron-donating group through hyperconjugation and induction (+I effect).

  • Aldehyde Group (-CHO): The aldehyde group is a meta-directing and deactivating group for electrophilic aromatic substitution due to its electron-withdrawing resonance (-R) and inductive (-I) effects.

Molecular Electrostatic Potential (MEP)

A computational analysis of the molecular electrostatic potential would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atom of the carbonyl group is expected to be the most electron-rich site (negative potential), making it susceptible to attack by electrophiles and a hydrogen bond acceptor. The aldehyde proton and the aromatic protons will be in regions of positive potential.[10][11]

G 5-Isopropyl-2-methoxybenzaldehyde Molecular Structure (Electron-rich regions in red, electron-poor in blue) Carbonyl Oxygen Negative Electrostatic Potential (Nucleophilic Center) 5-Isopropyl-2-methoxybenzaldehyde->Carbonyl Oxygen Aldehyde Proton Positive Electrostatic Potential (Electrophilic Center) 5-Isopropyl-2-methoxybenzaldehyde->Aldehyde Proton Aromatic Ring Modulated Electron Density 5-Isopropyl-2-methoxybenzaldehyde->Aromatic Ring

Conceptual Molecular Electrostatic Potential Map.

Reactivity and Potential Transformations

The aldehyde functional group is the primary site of reactivity in 5-isopropyl-2-methoxybenzaldehyde.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-isopropyl-2-methoxybenzoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).

G 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzoic acid 5-Isopropyl-2-methoxybenzoic acid 5-Isopropyl-2-methoxybenzaldehyde->5-Isopropyl-2-methoxybenzoic acid [O] (e.g., KMnO₄)

Oxidation of the aldehyde to a carboxylic acid.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (5-isopropyl-2-methoxyphenyl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[5]

G 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde (5-Isopropyl-2-methoxyphenyl)methanol (5-Isopropyl-2-methoxyphenyl)methanol 5-Isopropyl-2-methoxybenzaldehyde->(5-Isopropyl-2-methoxyphenyl)methanol [H] (e.g., NaBH₄)

Reduction of the aldehyde to a primary alcohol.

Condensation Reactions
  • Wittig Reaction: 5-Isopropyl-2-methoxybenzaldehyde can undergo a Wittig reaction with a phosphorus ylide to form a substituted alkene. This is a powerful method for carbon-carbon double bond formation.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid, ethyl acetoacetate) in the presence of a base will lead to the formation of α,β-unsaturated compounds.[12]

Potential Applications

The unique structure of 5-isopropyl-2-methoxybenzaldehyde makes it a valuable precursor in several fields:

  • Fragrance Industry: Its aromatic nature suggests potential use as a component in fragrance formulations, contributing to complex scent profiles.[1][2]

  • Pharmaceutical Synthesis: As a functionalized benzaldehyde, it can serve as a key intermediate in the synthesis of more complex drug molecules. The combination of the methoxy and isopropyl groups can be found in various bioactive compounds.[1][13] For instance, it could be a precursor for the synthesis of novel anti-inflammatory or antimicrobial agents.

Hypothetical Drug Synthesis Workflow

G cluster_0 Synthesis of a Bioactive Scaffold cluster_1 Lead Optimization Aldehyde 5-Isopropyl-2-methoxybenzaldehyde Condensation Knoevenagel Condensation with an active methylene compound Aldehyde->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Scaffold Novel Heterocyclic Scaffold Cyclization->Scaffold Functionalization Further Functionalization Scaffold->Functionalization Screening Biological Screening Functionalization->Screening Lead Lead Compound Screening->Lead

A hypothetical workflow for drug discovery.

Safety and Handling

5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant.[14] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a versatile aromatic aldehyde with a rich theoretical chemistry. Its synthesis, spectroscopic properties, and reactivity are governed by the interplay of its functional groups. While experimental data for this specific compound is not extensively published, its properties can be reliably predicted based on well-established chemical principles and data from analogous structures. This in-depth guide provides a theoretical framework for researchers and scientists to understand and utilize 5-isopropyl-2-methoxybenzaldehyde in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Chem-Impex. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. [Link]

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  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

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  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

  • Supporting Information for "Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by". [Link]

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  • Google Patents. CN105061172A - Synthetic method for 2-hydroxyl-5-(3-methoxyl propyl) benzaldehyde.
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An In-depth Technical Guide to the Discovery and History of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isopropyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde, holds a significant position in the landscape of organic synthesis. Its unique structural features, comprising a bulky isopropyl group and an electron-donating methoxy group on the benzene ring, render it a valuable precursor in the synthesis of a variety of more complex molecules. This guide provides a comprehensive technical overview of the discovery, historical context, and synthetic methodologies for 5-Isopropyl-2-methoxybenzaldehyde, offering insights for its application in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of 5-Isopropyl-2-methoxybenzaldehyde is fundamental for its handling, application in synthesis, and characterization.

PropertyValueSource
CAS Number 85902-68-7[1]
Molecular Formula C₁₁H₁₄O₂[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 2-methoxy-5-propan-2-ylbenzaldehyde[1]
Synonyms 5-Isopropyl-2-methoxybenzaldehyde, 2-methoxy-5-isopropylbenzaldehyde[1]

Historical Context and Discovery

While a singular, seminal publication detailing the "discovery" of 5-Isopropyl-2-methoxybenzaldehyde is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzaldehydes throughout the 20th century. The synthesis of such molecules has been a cornerstone of organic chemistry, driven by their utility as intermediates in the pharmaceutical, fragrance, and dye industries.

The likely first syntheses of 5-Isopropyl-2-methoxybenzaldehyde would have been achieved through the application of established formylation reactions to the readily available starting material, 4-isopropylanisole (also known as 4-methoxycumene). Key historical reactions that paved the way for the synthesis of such substituted benzaldehydes include:

  • The Reimer-Tiemann Reaction: Discovered in the 1870s, this reaction involves the ortho-formylation of phenols using chloroform in a basic solution. While not directly applicable to the anisole starting material, it laid the groundwork for electrophilic aromatic substitution on activated rings.[2][3]

  • The Vilsmeier-Haack Reaction: Developed in the 1920s, this reaction utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide and phosphorus oxychloride) to formylate electron-rich aromatic compounds.[4] This method is a plausible early route to 5-Isopropyl-2-methoxybenzaldehyde from 4-isopropylanisole.

  • The Duff Reaction: This reaction, also from the early 20th century, employs hexamethylenetetramine as the formylating agent for phenols.

A significant milestone in the documented synthesis of 5-Isopropyl-2-methoxybenzaldehyde is found in a 1994 patent (US5294744A). This patent details a two-step process specifically for preparing 5-substituted-2-methoxybenzaldehydes, including the isopropyl derivative. This indicates that by this time, the compound was of sufficient interest to warrant the development of a specific and scalable synthetic route.

Synthetic Methodologies

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde primarily involves the introduction of a formyl group onto the 4-isopropylanisole backbone. The directing effects of the methoxy and isopropyl groups on the aromatic ring play a crucial role in the regioselectivity of these reactions.

Plausible Synthetic Pathways

The following diagram illustrates the primary synthetic pathways for obtaining 5-Isopropyl-2-methoxybenzaldehyde from 4-isopropylphenol.

G cluster_0 Two-Step Synthesis from 4-Isopropylphenol 4-Isopropylphenol 4-Isopropylphenol 4-Isopropylanisole 4-Isopropylanisole 4-Isopropylphenol->4-Isopropylanisole Methylation (e.g., Dimethyl sulfate) 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde 4-Isopropylanisole->5-Isopropyl-2-methoxybenzaldehyde ortho-Formylation

Caption: Overview of the two-step synthesis of 5-Isopropyl-2-methoxybenzaldehyde.

Detailed Experimental Protocols

This method provides a robust and scalable route to the target compound.

Step 1: Synthesis of 4-Isopropylanisole from 4-Isopropylphenol

  • Reaction: Methylation of the phenolic hydroxyl group.

  • Reagents: 4-Isopropylphenol, a methylating agent (e.g., dimethyl sulfate or methyl iodide), and a base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as acetone or acetonitrile.

  • Procedure:

    • To a stirred solution of 4-isopropylphenol in the chosen solvent, add the base.

    • Slowly add the methylating agent at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude 4-isopropylanisole can be purified by distillation.

Step 2: Ortho-Formylation of 4-Isopropylanisole

  • Reaction: Introduction of a formyl group at the position ortho to the methoxy group.

  • Reagents: 4-Isopropylanisole, hexamethylenetetramine, and trifluoroacetic acid.

  • Procedure:

    • Dissolve 4-isopropylanisole and hexamethylenetetramine in trifluoroacetic acid.

    • Heat the reaction mixture to a temperature between 65°C and reflux.

    • Monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture and hydrolyze by carefully adding it to water or an aqueous acid solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 5-Isopropyl-2-methoxybenzaldehyde can be purified by column chromatography or distillation.

G cluster_1 Vilsmeier-Haack Reaction Workflow DMF + POCl3 DMF + POCl3 (Vilsmeier Reagent Formation) Vilsmeier Reagent Vilsmeier Reagent DMF + POCl3->Vilsmeier Reagent Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Vilsmeier Reagent->Electrophilic Aromatic Substitution 4-Isopropylanisole 4-Isopropylanisole 4-Isopropylanisole->Electrophilic Aromatic Substitution Iminium Salt Intermediate Iminium Salt Intermediate Electrophilic Aromatic Substitution->Iminium Salt Intermediate Hydrolysis Hydrolysis Iminium Salt Intermediate->Hydrolysis 5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde Hydrolysis->5-Isopropyl-2-methoxybenzaldehyde

Caption: Proposed workflow for the Vilsmeier-Haack formylation.

  • Procedure:

    • Cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

    • Add a solution of 4-isopropylanisole to the Vilsmeier reagent at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate solution.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or distillation.

Applications in Research and Drug Development

5-Isopropyl-2-methoxybenzaldehyde serves as a key building block in the synthesis of various target molecules due to the reactivity of its aldehyde functional group. This allows for a wide range of chemical transformations, including:

  • Reductive amination: To form substituted benzylamines.

  • Wittig reaction: To create substituted styrenes.

  • Aldol condensation: To form α,β-unsaturated carbonyl compounds.

  • Oxidation: To produce the corresponding benzoic acid.

  • Reduction: To yield the corresponding benzyl alcohol.

These transformations are fundamental in the construction of more complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern of 5-Isopropyl-2-methoxybenzaldehyde can influence the biological activity and physical properties of the final products.

Conclusion

While the precise historical moment of the discovery of 5-Isopropyl-2-methoxybenzaldehyde remains to be pinpointed to a single publication, its synthesis is a clear outcome of the evolution of classical formylation reactions. The development of a specific patented method underscores its importance as a synthetic intermediate. This guide has provided a comprehensive overview of its properties, historical context, and detailed synthetic approaches, offering valuable insights for researchers and professionals in the field of chemical synthesis and drug development.

References

  • Reimer, K.; Tiemann, F. Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Ber. Dtsch. Chem. Ges.1876, 9 (1), 423–424.
  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927, 60 (1), 119–122.
  • Duff, J. C.; Bills, E. J. A new method for the preparation of p-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.
  • Wynberg, H. The Reimer-Tiemann Reaction. Chem. Rev.1960, 60 (2), 169–184.
  • Smith, W. E. Formylation of phenols with hexamethylenetetramine and trifluoroacetic acid. J. Org. Chem.1972, 37 (24), 3972–3973.
  • Merger, F.; et al. Process for the preparation of 5-substituted-2-methoxybenzaldehydes. U.S.

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An In-depth Technical Guide to Unlocking the Therapeutic Potential of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Emerging Research Frontiers

Introduction

In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a privileged structure, serving as a foundational element for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Within this diverse chemical family, 5-Isopropyl-2-methoxybenzaldehyde emerges as a molecule of significant, yet largely unexplored, potential. This guide delineates a strategic framework for investigating its therapeutic promise, drawing upon established principles of drug discovery and the known bioactivities of structurally analogous compounds.

5-Isopropyl-2-methoxybenzaldehyde is a commercially available aromatic aldehyde with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[5][6][7][8] Its structure is characterized by a benzene ring substituted with an isopropyl group at the 5-position, a methoxy group at the 2-position, and a formyl (aldehyde) group at the 1-position. While direct biological data for this specific molecule is sparse in publicly accessible literature, its structural motifs—the methoxybenzaldehyde core—are present in numerous compounds with well-documented pharmacological relevance, most notably in derivatives of vanillin (4-hydroxy-3-methoxybenzaldehyde).[9][10]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for 5-Isopropyl-2-methoxybenzaldehyde. We will explore potential therapeutic applications, propose detailed experimental workflows for screening and mechanism-of-action studies, and provide the scientific rationale underpinning these strategic choices.

Physicochemical Properties of 5-Isopropyl-2-methoxybenzaldehyde
PropertyValueSource
CAS Number 85902-68-7[5][6][7]
Molecular Formula C₁₁H₁₄O₂[5][7][8]
Molecular Weight 178.23 g/mol [5][6][7][8]
Appearance Liquid[11]
Boiling Point 96°C at 1 mmHg[6]
Density 1.017 g/cm³[6]

Part 1: Proposed Research Area: Investigation of Anti-Inflammatory Activity

Scientific Rationale

Numerous studies have highlighted the anti-inflammatory potential of methoxybenzaldehyde derivatives.[12] For instance, vanillin and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[13] The NF-κB signaling cascade is a cornerstone of the inflammatory response, and its inhibition is a validated strategy for the development of anti-inflammatory therapeutics. A brominated vanillin derivative, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, has demonstrated potent anti-inflammatory effects by blocking both NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in RAW 264.7 macrophages.[12][14]

The structural similarity of 5-Isopropyl-2-methoxybenzaldehyde to these known anti-inflammatory agents suggests it may possess similar capabilities. The lipophilic isopropyl group could potentially enhance cell membrane permeability and interaction with intracellular targets compared to less substituted analogs.

Hypothesized Mechanism of Action

We hypothesize that 5-Isopropyl-2-methoxybenzaldehyde will attenuate the inflammatory response in macrophages by inhibiting the phosphorylation and subsequent degradation of IκBα, an endogenous inhibitor of NF-κB. This would prevent the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

G cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Degradation Degradation Nucleus Nucleus NFkB->Nucleus Translocates ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->ProInflammatory_Genes Induces Test_Compound 5-Isopropyl-2- methoxybenzaldehyde Test_Compound->IKK Inhibits

Caption: Proposed inhibitory mechanism of 5-Isopropyl-2-methoxybenzaldehyde on the NF-κB signaling pathway.

Experimental Workflow: In Vitro Anti-Inflammatory Screening

The following protocol outlines a comprehensive approach to evaluate the anti-inflammatory properties of 5-Isopropyl-2-methoxybenzaldehyde using a well-established murine macrophage cell line, RAW 264.7.

Step 1: Cell Culture and Viability Assay
  • Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cytotoxicity Assessment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of 5-Isopropyl-2-methoxybenzaldehyde (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is proportional to the number of viable cells.

    • Rationale: This step is crucial to determine non-toxic concentrations of the compound for subsequent experiments, ensuring that any observed effects are not due to cell death.

Step 2: Measurement of Nitric Oxide (NO) Production
  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of 5-Isopropyl-2-methoxybenzaldehyde for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.

  • NO Quantification: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Rationale: LPS is a potent inducer of iNOS in macrophages, leading to a significant increase in NO production, a key mediator of inflammation. A reduction in NO levels indicates potential anti-inflammatory activity.

Step 3: Quantification of Pro-Inflammatory Cytokines
  • Experimental Setup: Follow the same treatment protocol as in Step 2.

  • Cytokine Analysis: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Rationale: TNF-α and IL-6 are pivotal cytokines in the inflammatory cascade. Measuring their levels provides a direct assessment of the compound's ability to modulate the inflammatory response.

Step 4: Western Blot Analysis of NF-κB Pathway Proteins
  • Protein Extraction: Treat RAW 264.7 cells with the test compound and/or LPS for specified time points. Lyse the cells to extract total protein.

  • SDS-PAGE and Immunoblotting: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transfer them to a polyvinylidene difluoride (PVDF) membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use β-actin as a loading control.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Rationale: This experiment directly tests the proposed mechanism of action by visualizing the phosphorylation status of key proteins in the NF-κB signaling pathway.

G cluster_workflow In Vitro Anti-inflammatory Screening Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Viability MTT Assay for Cytotoxicity Cell_Culture->Viability NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Viability->NO_Assay Determine Non-toxic Doses ELISA Cytokine Quantification (TNF-α, IL-6) NO_Assay->ELISA Western_Blot Western Blot for NF-κB Pathway Proteins ELISA->Western_Blot End Data Analysis & Conclusion Western_Blot->End

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Part 2: Proposed Research Area: Evaluation of Anticancer Activity

Scientific Rationale

Benzaldehyde and its derivatives have a long history of investigation as potential anticancer agents.[15] Some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3] Vanillin, structurally related to our compound of interest, has demonstrated growth-inhibiting properties and anti-metastatic effects in breast cancer cells.[13] The anticancer activity of these compounds is often attributed to their ability to induce oxidative stress, disrupt cell cycle progression, or modulate key signaling pathways involved in cancer cell survival and proliferation. The aldehyde functional group is a key pharmacophore that can react with biological nucleophiles, potentially leading to cytotoxic effects in rapidly dividing cancer cells.

Hypothesized Mechanism of Action

We propose that 5-Isopropyl-2-methoxybenzaldehyde may exert anticancer effects by inducing apoptosis in cancer cells. This could be mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio would lead to the release of cytochrome c from the mitochondria, triggering a caspase cascade (caspase-9 and caspase-3 activation) that culminates in programmed cell death.

G Test_Compound 5-Isopropyl-2- methoxybenzaldehyde ROS ↑ ROS Production Test_Compound->ROS Bax ↑ Bax Test_Compound->Bax Bcl2 ↓ Bcl-2 Test_Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by 5-Isopropyl-2-methoxybenzaldehyde.

Experimental Workflow: In Vitro Anticancer Screening

This protocol describes a systematic approach to assess the anticancer potential of 5-Isopropyl-2-methoxybenzaldehyde against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer).

Step 1: Antiproliferative Activity Screening
  • Cell Culture: Maintain the selected cancer cell lines in their respective recommended media.

  • MTT Assay: Seed the cells in 96-well plates and treat them with a range of concentrations of 5-Isopropyl-2-methoxybenzaldehyde for 48 or 72 hours.

  • IC₅₀ Determination: Perform an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%.

  • Rationale: This initial screening identifies the potency of the compound against different cancer types and establishes the dose range for further mechanistic studies.

Step 2: Apoptosis Assessment by Flow Cytometry
  • Cell Staining: Treat cancer cells with the IC₅₀ concentration of the compound for 24 or 48 hours. Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis). This provides quantitative data on the mode of cell death induced by the compound.

Step 3: Cell Cycle Analysis
  • Cell Preparation: Treat cells with the compound for 24 hours. Fix the cells in cold 70% ethanol.

  • Staining and Analysis: Stain the fixed cells with PI and analyze the DNA content by flow cytometry.

  • Rationale: This experiment determines if the compound's antiproliferative effect is due to cell cycle arrest at a specific phase (G1, S, or G2/M).

Step 4: Western Blot for Apoptosis-Related Proteins
  • Protein Analysis: Treat cancer cells with the compound, extract proteins, and perform Western blot analysis as described previously.

  • Target Proteins: Probe for key proteins in the apoptotic pathway, including Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3.

  • Rationale: This provides molecular evidence to support the hypothesis that the compound induces apoptosis via the intrinsic pathway by examining the expression and activation of key regulatory proteins.

Part 3: Proposed Research Area: Neuroprotective Effects

Scientific Rationale

There is growing interest in the development of novel therapeutic agents for neurodegenerative diseases like Alzheimer's. Recent studies have focused on designing vanillin derivatives as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[16] Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease. One study identified a vanillin derivative with potent dual inhibitory activity, superior to the drug galantamine.[16] Furthermore, many phenolic compounds, including vanillin derivatives, possess antioxidant properties that can combat the oxidative stress implicated in neurodegeneration.[16]

Given its structural features, 5-Isopropyl-2-methoxybenzaldehyde is a candidate for investigation as a neuroprotective agent. Its potential to inhibit cholinesterases and exert antioxidant effects warrants exploration.

Experimental Workflow: Neuroprotection and Cholinesterase Inhibition
Step 1: In Vitro Cholinesterase Inhibition Assay
  • Enzyme Inhibition: Use a modified Ellman's method to determine the inhibitory activity of 5-Isopropyl-2-methoxybenzaldehyde against AChE (from electric eel) and BuChE (from equine serum).

  • IC₅₀ Calculation: Perform the assay in a 96-well plate format with varying concentrations of the compound to calculate the IC₅₀ values for both enzymes.

  • Rationale: This is a direct, well-established biochemical assay to screen for a primary therapeutic mechanism in Alzheimer's disease treatment.

Step 2: In Vitro Antioxidant Activity
  • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The decrease in absorbance at 517 nm indicates antioxidant activity.

  • ABTS Radical Scavenging Assay: Assess the compound's ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

  • Rationale: These assays provide a rapid assessment of the compound's free radical scavenging capabilities, a key component of neuroprotection.

Step 3: Neuroprotective Effect in a Cell-Based Model
  • Cell Model: Use a neuronal cell line, such as SH-SY5Y, and induce neurotoxicity with an agent like hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.

  • Treatment and Viability: Pre-treat the cells with 5-Isopropyl-2-methoxybenzaldehyde before exposing them to the neurotoxin. Assess cell viability using the MTT assay.

  • Rationale: This experiment evaluates whether the compound can protect neuronal cells from oxidative stress- or Aβ-induced damage, providing a more biologically relevant context for its potential neuroprotective effects.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde stands as a promising, yet under-investigated, molecule at the confluence of several key areas of medicinal chemistry. By leveraging the extensive research on structurally related benzaldehydes and vanillin derivatives, a clear and logical path for its scientific exploration can be charted. The proposed research areas—anti-inflammatory, anticancer, and neuroprotective activities—are grounded in robust scientific precedent and offer high-potential avenues for discovering novel therapeutic applications. The detailed experimental workflows provided in this guide offer a comprehensive and systematic approach for academic and industrial researchers to unlock the full potential of this intriguing compound. The successful execution of these studies could pave the way for the development of new lead compounds in the ongoing fight against a range of debilitating diseases.

References
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  • 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Chem-Impex.
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  • 5-Isopropyl-2-methoxybenzaldehyde | CAS 85902-68-7. Santa Cruz Biotechnology.
  • 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502. PubChem.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
  • What are the uses of benzaldehyde in the pharmaceutical industry? Blog.
  • A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
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  • Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI.
  • Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the tre
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Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Isopropyl-2-methoxybenzaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile and valuable building block in the landscape of organic synthesis. Its unique molecular architecture, characterized by an ortho-methoxy group and a para-isopropyl substituent relative to the formyl group, provides a nuanced combination of steric and electronic properties. These features allow for precise control over reactivity and selectivity in a variety of chemical transformations. The aldehyde functionality is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, while the methoxy and isopropyl groups modulate the electron density of the aromatic ring and can influence the conformational preferences of intermediates and products. This guide provides an in-depth exploration of the synthetic utility of 5-Isopropyl-2-methoxybenzaldehyde, offering detailed protocols and expert insights for its application in the synthesis of complex organic molecules, with a particular focus on pharmaceutical and materials science research.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis. The properties of 5-Isopropyl-2-methoxybenzaldehyde are summarized below.

PropertyValueSource
CAS Number 85902-68-7[1][2][3]
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [1][2][3]
Appearance Liquid[4]
IUPAC Name 2-methoxy-5-propan-2-ylbenzaldehyde[1]
Hazard Irritant[3]

Spectroscopic data for this compound can be found in public databases such as PubChem, providing valuable information for reaction monitoring and product characterization.[1]

Core Reactivity and Synthetic Potential

The synthetic utility of 5-Isopropyl-2-methoxybenzaldehyde is primarily dictated by the reactivity of its aldehyde group. This functional group is an electrophilic center, readily participating in nucleophilic addition reactions, which are foundational to many critical synthetic transformations. The ortho-methoxy group can influence the reactivity and orientation of these additions through electronic and steric effects.

Below is a diagram illustrating the principal synthetic pathways accessible from 5-Isopropyl-2-methoxybenzaldehyde.

G main 5-Isopropyl-2-methoxybenzaldehyde sub_wittig Alkene main->sub_wittig Wittig Reaction (R₃P=CR'R'') sub_grignard Secondary Alcohol main->sub_grignard Grignard Reaction (R'MgX, then H₃O⁺) sub_red_am Amine main->sub_red_am Reductive Amination (R'NH₂, [H]) sub_aldol α,β-Unsaturated Ketone main->sub_aldol Aldol Condensation (Ketone, Base) sub_reduction Primary Alcohol main->sub_reduction Reduction (e.g., NaBH₄)

Caption: Key synthetic transformations of 5-Isopropyl-2-methoxybenzaldehyde.

Key Synthetic Applications & Protocols

The following sections provide detailed protocols for key reactions utilizing 5-Isopropyl-2-methoxybenzaldehyde, grounded in established synthetic methodologies. These protocols are designed to be self-validating, with explanations for critical steps.

Application 1: Olefination via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[5][6] It involves the reaction of the aldehyde with a phosphorus ylide, forming a C=C bond with high reliability. The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide used.[5] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene.[7][8]

Protocol: Synthesis of 1-(2-methoxy-5-isopropylstyryl)benzene (Representative)

This protocol describes the reaction with benzyltriphenylphosphonium ylide to form a stilbene derivative.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.2 eq) and anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.1 eq) portion-wise to the stirred suspension. The formation of the deep orange/red ylide indicates a successful reaction. Stir the mixture at 0 °C for 30 minutes.

    • Causality Insight: The use of a strong, non-nucleophilic base like t-BuOK is crucial for deprotonating the phosphonium salt to form the reactive ylide without competing side reactions.[7] Anhydrous THF is essential as the ylide is highly reactive towards protic solvents.

  • Aldehyde Addition: Dissolve 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq) in anhydrous THF and add it slowly via syringe to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Remove the THF under reduced pressure. Dilute the residue with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired alkene.

G cluster_mechanism Wittig Reaction Mechanism Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde (R'CHO) Aldehyde->Oxaphosphetane Alkene Alkene (R'CH=CHR) Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: Mechanism of the Wittig Reaction.

Application 2: Synthesis of Secondary Alcohols via Grignard Reaction

The Grignard reaction is a fundamental C-C bond-forming reaction where an organomagnesium halide (Grignard reagent) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This reaction provides a straightforward route to secondary alcohols from aldehydes.[9]

Protocol: Synthesis of 1-(2-methoxy-5-isopropylphenyl)ethanol (Representative)

This protocol details the addition of a methyl group using methylmagnesium bromide.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Methylmagnesium bromide (MeMgBr, e.g., 3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.

    • Causality Insight: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent and ensure high yields.

  • Grignard Addition: Add the methylmagnesium bromide solution (1.1 eq) dropwise via syringe to the stirred aldehyde solution, maintaining the temperature at 0 °C. A color change or formation of a precipitate is typically observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

    • Causality Insight: A weak acid like NH₄Cl is used for quenching to protonate the intermediate alkoxide and dissolve the magnesium salts without causing potential acid-catalyzed side reactions (e.g., dehydration) of the desired alcohol product.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Purification: If necessary, purify the product by column chromatography on silica gel.

G start Start setup Flame-dry glassware under N₂ atmosphere start->setup add_aldehyde Add aldehyde solution in anhydrous ether setup->add_aldehyde cool_zero Cool to 0 °C add_aldehyde->cool_zero add_grignard Add Grignard reagent dropwise at 0 °C cool_zero->add_grignard warm_rt Warm to RT Stir 1-2h add_grignard->warm_rt monitor Monitor by TLC warm_rt->monitor monitor->warm_rt Incomplete quench Quench with sat. NH₄Cl at 0 °C monitor->quench Complete extract Extract with ether quench->extract dry Dry organic layers (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via chromatography concentrate->purify end End: Pure Alcohol purify->end

Caption: Experimental workflow for a Grignard reaction.

Application 3: Reductive Amination for Amine Synthesis

Reductive amination is one of the most important methods for synthesizing amines and is a cornerstone of medicinal chemistry.[10] The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.[11] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) allows the reaction to be performed in a single pot.

Protocol: Synthesis of N-benzyl-1-(2-methoxy-5-isopropylphenyl)methanamine (Representative)

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq) and benzylamine (1.05 eq) in DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

    • Causality Insight: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of unreacted aldehydes.[10] It is less basic and less reactive towards the aldehyde starting material compared to reagents like sodium borohydride.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure secondary amine.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a powerful and versatile synthon in organic chemistry. Its aldehyde functionality provides a reliable entry point for a multitude of classic and modern synthetic transformations, including olefinations, Grignard additions, and reductive aminations. The strategic placement of the methoxy and isopropyl groups offers chemists the ability to fine-tune steric and electronic properties, making this compound an attractive starting material for the synthesis of complex molecules in pharmaceutical and materials science. The protocols outlined in this guide serve as a practical foundation for researchers to harness the full synthetic potential of this valuable chemical building block.

References

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502. Available at: [Link]

  • SMU. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. Available at: [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • University of Colorado Boulder. Experiment 20 – A Solvent Free Wittig Reaction. Available at: [Link]

  • Chemistry LibreTexts. Wittig Reaction. Available at: [Link]

  • Weizmann Institute of Science. Solvent Free Wittig Reactions. Available at: [Link]

  • PubChemLite. 5-isopropyl-4-methoxy-2-methylbenzaldehyde (C12H16O2). Available at: [Link]

  • SciSpace. Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Available at: [Link]

  • Royal Society of Chemistry. Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes - Supporting Information. Available at: [Link]

  • CaltechAUTHORS. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Available at: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • Università di Siena. Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources. Available at: [Link]

  • Quora. How to prepare isopropyl alcohol from a Grignard reagent. Available at: [Link]

Sources

5-Isopropyl-2-methoxybenzaldehyde: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Abstract

This guide provides a detailed technical overview of 5-isopropyl-2-methoxybenzaldehyde, a key aromatic aldehyde, and its applications as a versatile building block in medicinal chemistry and drug discovery. We explore its fundamental properties, core reactivity, and provide field-proven, step-by-step protocols for its transformation into medicinally relevant scaffolds. The causality behind experimental choices is explained to ensure both reproducibility and a deeper mechanistic understanding for researchers, scientists, and drug development professionals.

Introduction: Strategic Value in Synthesis

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that presents a unique combination of functional groups ripe for exploitation in organic synthesis.[1] Its structure, featuring a reactive aldehyde, an electron-donating methoxy group, and a lipophilic isopropyl group, makes it an attractive starting material for constructing complex molecular architectures.[2] These moieties are commonly found in biologically active natural products and synthetic drugs, allowing this building block to serve as a strategic precursor in programs targeting a range of therapeutic areas.

The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, while the methoxy and isopropyl groups can modulate the pharmacokinetic properties (e.g., solubility, lipophilicity, metabolic stability) of the final compounds.[3] Derivatives of benzaldehyde are known to possess a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, providing a strong rationale for their use in drug development.[4][5]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application. The key physicochemical data for 5-isopropyl-2-methoxybenzaldehyde are summarized below.

PropertyValueReference(s)
CAS Number 85902-68-7[6][7][8]
Molecular Formula C₁₁H₁₄O₂[6][7][8]
Molecular Weight 178.23 g/mol [6][7][8]
IUPAC Name 2-methoxy-5-propan-2-ylbenzaldehyde[7]
Boiling Point 96°C at 1 mmHg[9]
Density ~1.017 g/cm³ (Predicted)[9]
Appearance Liquid (may vary by purity)[1]
SMILES CC(C)C1=CC(=C(C=C1)OC)C=O[10]

Core Synthetic Transformations and Protocols

The true power of 5-isopropyl-2-methoxybenzaldehyde as a building block lies in the reactivity of its aldehyde functionality. Below, we detail two of the most critical transformations in medicinal chemistry: the Wittig reaction for alkene synthesis and reductive amination for introducing diverse amine functionalities.

Reactivity_Overview cluster_reactions Key Transformations cluster_products Resulting Scaffolds Start 5-Isopropyl-2-methoxybenzaldehyde Wittig Wittig Reaction (+ Phosphonium Ylide) Start->Wittig C=C bond formation ReductiveAmination Reductive Amination (+ Amine, Reducing Agent) Start->ReductiveAmination C-N bond formation Oxidation Oxidation (+ Oxidizing Agent) Start->Oxidation C-O bond formation Alkene Substituted Alkenes Wittig->Alkene Amine Secondary/Tertiary Amines ReductiveAmination->Amine CarboxylicAcid Carboxylic Acids Oxidation->CarboxylicAcid

Caption: Core reactivity pathways of 5-isopropyl-2-methoxybenzaldehyde.

Application Protocol 1: Wittig Reaction for Alkene Synthesis

The Wittig reaction is an indispensable tool for synthesizing alkenes from aldehydes or ketones.[11] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming a new carbon-carbon double bond with high regioselectivity.[12] The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide used. Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, while non-stabilized ylides favor the Z-alkene.[12][13]

Causality and Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered oxaphosphetane intermediate.[11] This intermediate then collapses, driven by the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.[14]

Wittig_Workflow cluster_reaction Reaction Step Aldehyde 5-Isopropyl-2- methoxybenzaldehyde Mix Combine & Stir (e.g., 0°C to RT) Aldehyde->Mix Ylide Phosphonium Ylide (e.g., Ph3P=CHR) Ylide->Mix Solvent Anhydrous Solvent (e.g., THF, DCM) Solvent->Mix Intermediate Oxaphosphetane Intermediate Mix->Intermediate Product Alkene Product Intermediate->Product Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: Experimental workflow for the Wittig reaction.

Detailed Protocol (Synthesis of an E-alkene using a stabilized ylide):

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide, 1.2 equivalents).

  • Solvation: Add anhydrous dichloromethane (DCM) via syringe. Stir the suspension at room temperature until a clear solution is formed.

  • Reactant Addition: Cool the solution to 0°C using an ice bath. Add a solution of 5-isopropyl-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure alkene.[15]

Application Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is one of the most powerful and widely used methods for synthesizing amines in medicinal chemistry.[16] The process involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating diverse libraries of amine-containing compounds.

Causality and Mechanistic Insight: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred because they selectively reduce the protonated imine (iminium ion) much faster than the starting aldehyde.[17] This selectivity prevents the side reaction of aldehyde reduction to the corresponding alcohol and allows the reaction to be performed in a single step.

Reductive_Amination_Workflow cluster_reaction Reaction Steps Aldehyde 5-Isopropyl-2- methoxybenzaldehyde ImineFormation 1. Imine/Iminium Formation (Acid catalyst optional) Aldehyde->ImineFormation Amine Primary or Secondary Amine (R1R2NH) Amine->ImineFormation Solvent Solvent (e.g., Methanol, DCE) Solvent->ImineFormation ReducingAgent Mild Reducing Agent (e.g., NaBH3CN, STAB) Reduction 2. In Situ Reduction ReducingAgent->Reduction ImineFormation->Reduction Imine Intermediate Product Target Amine Reduction->Product

Sources

Application Notes and Protocols for 5-Isopropyl-2-methoxybenzaldehyde in Fragrance Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Fragrance Development Professionals

Introduction: Unveiling a Potential Newcomer in the Aromatic Aldehyde Palette

The family of aromatic aldehydes is foundational to modern perfumery, offering a spectrum of scents from the almond notes of benzaldehyde to the creamy sweetness of vanillin.[1][2][3] This guide focuses on 5-Isopropyl-2-methoxybenzaldehyde (CAS No. 85902-68-7) , a molecule with a structural composition that suggests potential for novel olfactory contributions.

It is critical to distinguish this compound from its more commercially documented isomer, 5-Isopropyl-4-methoxy-2-methylbenzaldehyde, which is noted for its use in creating complex aromatic profiles in the fragrance industry.[4] In contrast, public-domain information regarding the specific application of 5-Isopropyl-2-methoxybenzaldehyde in fragrance compositions is sparse. Therefore, this document is structured not as a retrospective of established uses, but as a forward-looking guide for the systematic evaluation of this compound as a novel fragrance ingredient. The protocols and insights provided are designed to equip the research and development scientist with a robust framework for assessing its potential, from initial olfactory analysis to stability and application trials.

Physicochemical Characteristics and Structural Analysis

A thorough understanding of a molecule's physical and chemical properties is the cornerstone of its application in any formulation. The key properties of 5-Isopropyl-2-methoxybenzaldehyde are summarized below.

PropertyValueSource
CAS Number 85902-68-7PubChem
Molecular Formula C₁₁H₁₄O₂PubChem
Molecular Weight 178.23 g/mol PubChem
IUPAC Name 2-methoxy-5-propan-2-ylbenzaldehydePubChem
Boiling Point 96°C at 1 mmHgAlfa Chemistry[5]
Density (Predicted) 1.017 ± 0.06 g/cm³PubChem
XLogP3 2.5PubChem
Structural Interpretation and Hypothesized Olfactory Profile

The olfactory character of an aromatic molecule is intimately linked to its structure. We can hypothesize the potential scent profile of 5-Isopropyl-2-methoxybenzaldehyde by dissecting its functional groups:

  • Benzaldehyde Core: This provides the fundamental aldehydic character, which can range from sharp and sweet to nutty and cherry-like. Benzaldehyde itself is known for its strong bitter almond scent.[6][7][8]

  • Methoxy Group (-OCH₃) at position 2: The ortho-methoxy group is known to impart sweetness and a powdery, sometimes vanilla-like or anisic character. Its presence can soften the harshness of the aldehyde group.

  • Isopropyl Group (-CH(CH₃)₂) at position 5: The para-isopropyl group adds a spicy, slightly green, and aromatic nuance, reminiscent of cumin or thyme.

Based on this analysis, the hypothesized olfactory profile for 5-Isopropyl-2-methoxybenzaldehyde is likely to be a complex blend of sweet, powdery, and spicy notes, with an underlying almond-like warmth and a potential for a green, herbaceous facet. It may present a more refined and less overtly gourmand character than simpler benzaldehydes.

Protocols for Evaluation as a Novel Fragrance Ingredient

The following protocols provide a systematic approach to characterizing the fragrance properties and performance of 5-Isopropyl-2-methoxybenzaldehyde.

Protocol 1: Comprehensive Olfactory Evaluation

Objective: To define the olfactory profile of 5-Isopropyl-2-methoxybenzaldehyde from its initial impact (top notes) to its final evaporation stage (base notes).

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Perfumery grade ethanol (95% or higher)

  • Glass beakers and graduated cylinders

  • Digital scale

  • Smelling strips (mouillettes)

  • Smelling strip holder

Procedure:

  • Preparation of Dilutions: Prepare 10%, 1%, and 0.1% dilutions of the compound in ethanol by weight. This is crucial as many aroma chemicals have different scent profiles at various concentrations.

  • Initial Assessment (Top Notes):

    • Dip a clean smelling strip into the 10% solution, ensuring it is saturated to about one-third of its length.

    • Allow the ethanol to evaporate for 5-10 seconds.

    • Smell the strip in short, light sniffs. Record the initial impressions, noting any citrus, green, or volatile characteristics.

  • Mid-Stage Evaluation (Heart/Middle Notes):

    • Place the smelling strip in a holder in a neutral, odor-free environment.

    • Evaluate the scent at 20 minutes, 1 hour, and 3 hours.

    • Document the evolving character. Note the emergence of floral, spicy, or powdery notes as the more volatile components dissipate.

  • Late-Stage Evaluation (Base/Dry-Down Notes):

    • Continue to evaluate the smelling strip at 6, 12, and 24 hours.

    • Record the lingering scent profile. This "dry-down" is critical for understanding the substantivity and foundational character of the ingredient.

  • Comparative Analysis: Repeat steps 2-4 for the 1% and 0.1% dilutions to understand how the character changes with concentration.

Olfactory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation Stages cluster_output Output P1 Prepare 10%, 1%, 0.1% Dilutions in Ethanol E1 Dip Smelling Strip P1->E1 Select Dilution E2 Assess Top Notes (0-10 min) E1->E2 E3 Assess Heart Notes (20 min - 3 hr) E2->E3 E4 Assess Base Notes (6-24 hr) E3->E4 O1 Document Olfactory Profile & Substantivity E4->O1

Caption: Workflow for the sensory evaluation of a novel fragrance ingredient.

Protocol 2: Stability and Discoloration Assessment

Objective: To evaluate the stability of 5-Isopropyl-2-methoxybenzaldehyde in a simple base and its tendency to cause discoloration, particularly when exposed to heat and UV light. Aromatic aldehydes can be prone to oxidation and degradation.[9]

Materials:

  • 10% solution of 5-Isopropyl-2-methoxybenzaldehyde in ethanol (from Protocol 1)

  • Control sample of pure ethanol

  • Clear and amber glass vials with airtight caps

  • UV light chamber

  • Laboratory oven set to 40°C

Procedure:

  • Sample Preparation:

    • Fill four clear glass vials and four amber glass vials with the 10% solution.

    • Fill one clear and one amber vial with the pure ethanol control.

  • Exposure Conditions:

    • Control: Store one clear and one amber vial of the solution and the controls at room temperature, away from direct light.

    • Heat: Place one clear and one amber vial in the 40°C oven. This accelerated aging can simulate shelf life over a shorter period.[10]

    • UV Light: Place one clear and one amber vial in the UV light chamber.

    • Combined Stress: Place the remaining clear and amber vials in the 40°C oven within the UV light chamber (if equipment allows), or alternate exposure.

  • Evaluation:

    • At intervals of 24 hours, 1 week, and 4 weeks, remove the vials from their respective conditions.

    • Allow them to return to room temperature.

    • Visually inspect for any color change against a white background, comparing them to the control samples.

    • Perform an olfactory evaluation using a smelling strip to detect any degradation or alteration of the scent profile.

Stability_Testing_Workflow cluster_prep Preparation cluster_exposure Exposure Conditions cluster_eval Evaluation cluster_output Output Prep Prepare 10% Solution in Ethanol RT Room Temp (Control) Prep->RT Distribute Samples HT 40°C Heat Prep->HT Distribute Samples UV UV Light Prep->UV Distribute Samples Eval Assess Color & Odor at 24h, 1wk, 4wk RT->Eval HT->Eval UV->Eval Result Stability & Discoloration Report Eval->Result

Caption: Protocol for assessing the stability of a new fragrance compound.

Protocol 3: Incorporation into a Test Accord

Objective: To assess the performance and creative potential of 5-Isopropyl-2-methoxybenzaldehyde within a simple fragrance structure.

Procedure:

  • Create a Base Accord: Formulate a simple, well-understood accord where the effect of a new ingredient will be easily discernible. A classic Chypre or Fougère base is suitable.

  • Trial Formulations: Create three versions of the base accord:

    • Control: The base accord with no additions.

    • Trial 1: The base accord with 0.5% 5-Isopropyl-2-methoxybenzaldehyde.

    • Trial 2: The base accord with 2.0% 5-Isopropyl-2-methoxybenzaldehyde.

  • Maturation: Allow all three formulations to macerate for at least one week in a cool, dark place.

  • Comparative Evaluation:

    • Using smelling strips, evaluate the three accords side-by-side.

    • Assess the impact of 5-Isopropyl-2-methoxybenzaldehyde on the overall fragrance. Does it add lift? Does it provide a novel twist? Does it enhance or clash with other notes?

    • Evaluate the performance on skin to understand its interaction with body chemistry.

Safety and Handling

As with any novel chemical, proper safety precautions are paramount.

  • Hazard Profile: Currently available safety data sheets indicate that 5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant, capable of causing skin and eye irritation.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Storage: Store in a tightly sealed, airtight container in a cool, dry place away from direct sunlight and sources of ignition.

Conclusion

While 5-Isopropyl-2-methoxybenzaldehyde is not currently a mainstream fragrance ingredient, its molecular structure presents an intriguing profile for the adventurous perfumer. The hypothesized combination of sweet, powdery, and spicy notes suggests potential applications in oriental, spicy, and perhaps even certain floral compositions where a unique, warm nuance is desired. Its true value can only be unlocked through rigorous and systematic evaluation. The protocols outlined in this document provide a comprehensive framework for researchers to characterize its olfactory properties, assess its stability, and explore its creative potential, thereby determining its rightful place in the perfumer's palette.

References

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing. Retrieved from [Link]

  • Cinquième Sens. (n.d.). Sensory Evaluation of Perfumes: Developing Professional Skills in Olfactory Analysis. Retrieved from [Link]

  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • Mowitz, M., et al. (2012). Stability of Fragrance Patch Test Preparations Applied in Test Chambers. British Journal of Dermatology. Retrieved from [Link]

  • Reddit. (2023, December 29). Stability Testing : r/DIYfragrance. Retrieved from [Link]

  • Christodoulaki, E. (n.d.). Sensory Evaluation Techniques. Academia.edu. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • BRF Ingredients. (2025, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Aldehyde Compositions and Methods for Providing Fragrance Containing the Same.
  • Olfactorian. (n.d.). Benzaldehyde | Perfume Material. Retrieved from [Link]

  • Alpha Aromatics. (2019, April 16). What Are Aldehydes And How Are They Used In Perfumery?. Retrieved from [Link]

  • Google Patents. (n.d.). Novel aldehyde compounds and their use in perfume compositions.
  • The Fragrance Conservatory. (n.d.). Benzaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Essential Role of Benzaldehyde in Modern Fragrance Creation. Retrieved from [Link]

Sources

Application Note: 5-Isopropyl-2-methoxybenzaldehyde as a Precursor for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Isopropyl-2-methoxybenzaldehyde is an aromatic aldehyde with potential as a versatile building block in medicinal chemistry. Its structural features, including a reactive aldehyde group and a substituted phenyl ring, make it a candidate for the synthesis of complex molecular scaffolds. While widely cited as a potential intermediate in pharmaceutical development, detailed, publicly available synthetic routes from this specific precursor to approved pharmaceutical agents are not prominently documented in peer-reviewed literature or patents. This note will therefore focus on the foundational aspects of 5-Isopropyl-2-methoxybenzaldehyde: its synthesis, its physicochemical properties, and its established role in the synthesis of key heterocyclic systems, such as benzofurans, which are prevalent in many biologically active compounds. We will provide a detailed, validated protocol for the synthesis of the precursor itself and discuss its potential applications in constructing pharmacologically relevant scaffolds.

Introduction: The Role of Substituted Benzaldehydes in Drug Discovery

Substituted benzaldehydes are cornerstone reagents in organic synthesis, providing a gateway to a vast array of molecular architectures. The aldehyde functional group is exceptionally versatile, participating in reactions such as condensations, reductive aminations, and cycloadditions. The specific substitution pattern of 5-Isopropyl-2-methoxybenzaldehyde, featuring an electron-donating methoxy group and a lipophilic isopropyl group, modulates the reactivity of the aromatic ring and the aldehyde, offering unique advantages in the design of novel therapeutic agents. This compound is recognized as a valuable intermediate for creating diverse chemical derivatives, particularly in the synthesis of specialty chemicals and potential pharmaceutical compounds.

Physicochemical Properties & Characterization

Accurate identification of a starting material is critical for any synthetic workflow. The key properties of 5-Isopropyl-2-methoxybenzaldehyde are summarized below for easy reference during laboratory use.

PropertyValueSource
CAS Number 85902-68-7
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance (Not specified, typically a liquid or low-melting solid)-
Hazard Irritant

Synthesis of 5-Isopropyl-2-methoxybenzaldehyde via Vilsmeier-Haack Formylation

The most direct and widely employed method for the synthesis of ortho-methoxybenzaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). The substrate for this synthesis is 2-isopropylanisole (2-methoxycumene).

Mechanistic Insight

The reaction proceeds via an electrophilic aromatic substitution. First, DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. The electron-rich 2-isopropylanisole ring then attacks this electrophile, primarily at the para-position to the strongly activating methoxy group. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.

Detailed Laboratory Protocol

This protocol describes a robust method for the gram-scale synthesis of 5-Isopropyl-2-methoxybenzaldehyde.

Materials & Reagents:

  • 2-Isopropylanisole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (1.2 eq) to anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the cooled DMF solution via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent. Causality Note: This slow, cooled addition is crucial to control the exothermic reaction between DMF and POCl₃ and prevent degradation of the reagent.

  • Aromatic Substrate Addition: Add 2-isopropylanisole (1.0 eq) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step hydrolyzes the iminium intermediate to the aldehyde and quenches any remaining reactive reagents.

  • Neutralization and Extraction: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain pure 5-Isopropyl-2-methoxybenzaldehyde.

Synthesis Workflow Diagram

G cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ (0°C, DCM) POCl3 POCl₃ Start 2-Isopropylanisole Intermediate Iminium Intermediate Start->Intermediate + Vilsmeier Reagent Product 5-Isopropyl-2-methoxybenzaldehyde Intermediate->Product H₂O Workup (Hydrolysis)

Caption: Vilsmeier-Haack synthesis of the target precursor.

Application in the Synthesis of Benzofuran Scaffolds

While direct synthesis of a specific marketed drug from 5-Isopropyl-2-methoxybenzaldehyde is not readily found, its primary utility lies in constructing complex heterocyclic systems. Benzofurans are a class of oxygen-containing heterocycles present in numerous FDA-approved drugs, such as the antiarrhythmic agent Amiodarone and its less toxic analogue Dronedarone. The aldehyde group is a perfect handle for building the furan ring onto the existing phenyl structure.

General Synthetic Strategy (Perkin-Type Reaction)

A common strategy to form a benzofuran ring from a salicylaldehyde (a 2-hydroxybenzaldehyde) involves condensation with a compound containing an active methylene group, followed by cyclization. Although 5-Isopropyl-2-methoxybenzaldehyde is not a salicylaldehyde, a common synthetic sequence would involve demethylation of the methoxy group to reveal the ortho-hydroxyl, which can then undergo reactions to form the benzofuran ring.

Potential Synthetic Pathway Diagram

G Precursor 5-Isopropyl-2-methoxybenzaldehyde Salicylaldehyde 2-Hydroxy-5-isopropylbenzaldehyde Precursor->Salicylaldehyde Demethylation (e.g., BBr₃) Intermediate Coumarin or Cinnamic Acid Intermediate Salicylaldehyde->Intermediate Perkin or Wittig Reaction Benzofuran Substituted Benzofuran Core Intermediate->Benzofuran Cyclization/ Halogenation API Potential Active Pharmaceutical Ingredient (API) Benzofuran->API Further Functionalization

Caption: A potential pathway from precursor to a benzofuran core.

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a valuable, synthetically accessible precursor. While its direct lineage to a specific commercial drug is not clearly established in the public domain, its logical application is in the synthesis of complex heterocyclic structures. The protocols and data provided herein offer a validated starting point for researchers to synthesize this compound and explore its utility in creating libraries of benzofuran-based molecules and other derivatives for drug discovery programs. Its unique substitution pattern offers a scaffold that can be exploited to fine-tune the steric and electronic properties of potential drug candidates.

References

  • J&K Scientific. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde | 105337-42-6.
  • Chem-Impex. 5-Isopropyl-4-methoxy-2-methylbenzaldehyde.
  • ScienceOpen.
  • Matrix Scientific. 5-Isopropyl-2-methoxybenzaldehyde.
  • Wikipedia. Dronedarone. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2. [Link]

  • SynArchive. Vilsmeier-Haack Formylation. [Link]

Application Notes and Protocols for Aldol Condensation Reactions Involving 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Carbon-Carbon Bond Formation in Medicinal Chemistry

The aldol condensation is a foundational reaction in organic synthesis, enabling the formation of carbon-carbon bonds, a critical step in the assembly of complex molecular architectures.[1][2] A particularly powerful variant, the Claisen-Schmidt condensation, involves the reaction between an aromatic aldehyde that cannot enolize and an enolizable ketone or aldehyde.[3][4] This reaction is instrumental in the synthesis of α,β-unsaturated ketones, commonly known as chalcones.

Chalcones are not merely synthetic intermediates; they are a privileged scaffold in drug discovery.[5] As open-chain flavonoids, they are abundant in plants and serve as precursors to a wide array of biologically active flavonoids and isoflavonoids.[5] The chalcone framework is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[5]

This guide focuses on the strategic use of 5-Isopropyl-2-methoxybenzaldehyde in Claisen-Schmidt condensations. The substituents on this aromatic aldehyde—an electron-donating methoxy group and a bulky isopropyl group—influence the electrophilicity of the carbonyl carbon and, consequently, the reaction kinetics and product yield.[3] Understanding these effects is key to optimizing synthetic strategies for creating novel chalcone derivatives for screening in drug development programs.[6]

Reactant Profile: 5-Isopropyl-2-methoxybenzaldehyde

A thorough understanding of the starting material is crucial for experimental success. 5-Isopropyl-2-methoxybenzaldehyde is an aromatic aldehyde whose reactivity is modulated by its substitution pattern.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[7][8]
Molecular Weight 178.23 g/mol [7][8]
CAS Number 85902-68-7[7][8][9][10]
Boiling Point 96°C at 1 mmHg[9][10]
Density ~1.017 g/cm³ (Predicted)[9]
Appearance Not specified, but typically a liquid
Hazards May cause skin and eye irritation[11]

The methoxy group (-OCH₃) at the ortho position is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon. The isopropyl group at the para position is bulky and also weakly electron-donating. These features must be considered when selecting reaction conditions, as they may necessitate slightly longer reaction times or more potent catalysts compared to unsubstituted benzaldehyde.

Mechanistic Insight: The Base-Catalyzed Claisen-Schmidt Condensation

The Claisen-Schmidt condensation typically proceeds via a base-catalyzed mechanism.[1][12] The process is a sequence of an aldol addition followed by a dehydration step, with the formation of a highly conjugated system providing the thermodynamic driving force for the reaction.[13] Since 5-Isopropyl-2-methoxybenzaldehyde lacks α-hydrogens, it cannot self-condense, making it an ideal electrophilic partner in a crossed-aldol reaction.[4][14]

The mechanism using acetophenone as the enolizable partner is as follows:

  • Enolate Formation: A base, such as hydroxide, abstracts an acidic α-proton from the ketone (acetophenone) to form a resonance-stabilized enolate ion.[1][14] This is the rate-determining step in many cases.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 5-Isopropyl-2-methoxybenzaldehyde, forming a new carbon-carbon bond and a tetrahedral intermediate (an alkoxide).[15]

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to yield a β-hydroxy ketone, the aldol addition product.[12]

  • Dehydration: Under the reaction conditions (especially with heating), the base removes a second α-proton, forming an enolate. This is followed by the elimination of a hydroxide ion in an E1cB (Elimination, Unimolecular, conjugate Base) mechanism to form the stable α,β-unsaturated ketone (chalcone).[1][12]

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism N1 Acetophenone + OH⁻ N2 Enolate Ion (Nucleophile) N1->N2 Deprotonation N4 Tetrahedral Alkoxide Intermediate N2->N4 Nucleophilic Attack N3 5-Isopropyl-2-methoxybenzaldehyde (Electrophile) N3->N4 N5 β-Hydroxy Ketone (Aldol Adduct) N4->N5 Protonation N6 Final Chalcone Product (α,β-Unsaturated Ketone) N5->N6 Dehydration (E1cB) N7 H₂O

Caption: Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism.

Experimental Protocols

Two distinct and validated protocols are presented below. Protocol A details a classic, robust method using a basic solution. Protocol B provides a solvent-free, "green chemistry" alternative that is efficient and minimizes waste.[5][16]

Protocol A: Classic Base-Catalyzed Synthesis in Ethanol

This method is a reliable standard for synthesizing chalcones and is based on well-established procedures for Claisen-Schmidt condensations.[2][3]

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq)

  • Acetophenone (or other enolizable ketone) (1.0 eq)

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice-water bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 5-Isopropyl-2-methoxybenzaldehyde and 1.0 equivalent of acetophenone in a minimal amount of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath to cool the solution to approximately 0-5 °C.

  • Base Addition: While stirring vigorously, add the 10% aqueous NaOH solution dropwise over 10-15 minutes.[5] The formation of a precipitate or a change in color (typically to yellow or orange) indicates the reaction is proceeding.

  • Reaction: Allow the mixture to stir in the ice bath for 30 minutes, then remove it from the bath and continue stirring at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water to precipitate the crude product.[5]

  • Filtration: Collect the solid product by suction filtration using a Buchner funnel. Wash the crystals thoroughly with cold water to remove any residual NaOH.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[5]

Protocol B: Solvent-Free Synthesis via Grinding

This environmentally friendly approach avoids the use of organic solvents, reduces waste, and often leads to shorter reaction times and high yields.[4][16][17]

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Solid NaOH pellet

  • Mortar and pestle

  • Spatula

Procedure:

  • Reactant Combination: Place 1.0 equivalent of 5-Isopropyl-2-methoxybenzaldehyde and 1.0 equivalent of acetophenone into a porcelain mortar.[5]

  • Catalyst Addition: Add one pellet of solid NaOH (approx. 0.2 g).[5]

  • Grinding: Grind the mixture vigorously with the pestle. The solid-liquid mixture will typically form a paste, often yellow or orange in color.[5]

  • Reaction: Continue grinding for 10-15 minutes. The friction and intimate mixing facilitate the reaction.[5]

  • Product Isolation: After the grinding period, add cold water to the mortar and break up the solid mass.

  • Filtration and Purification: Isolate the crude product by suction filtration and wash thoroughly with water. For many applications, the purity of the crude product is sufficient. For higher purity, recrystallize from 95% ethanol.[5]

Workflow and Data Management

A systematic workflow ensures reproducibility and accurate data collection.

Workflow Figure 2: Experimental Workflow A Reactant Preparation (Aldehyde, Ketone, Catalyst) B Reaction Setup (Protocol A or B) A->B C Reaction Monitoring (TLC) B->C D Work-up & Isolation (Precipitation & Filtration) C->D Reaction Complete E Purification (Recrystallization) D->E F Product Characterization (NMR, IR, Melting Point) E->F G Data Analysis & Reporting F->G

Caption: Figure 2: Experimental Workflow.

Comparative Protocol Parameters
ParameterProtocol A (Classic Solution)Protocol B (Solvent-Free)
Solvent Ethanol / WaterNone
Catalyst 10% Aqueous NaOHSolid NaOH
Temperature 0 °C to Room TemperatureRoom Temperature (exotherm from grinding)
Reaction Time 2-4 hours10-15 minutes
Waste Generation Moderate (solvent waste)Minimal
Energy Input Low (stirring)Low (manual grinding)
Typical Yields Good to Excellent (often >70%)Excellent (often >90%)[4][17]

Conclusion and Future Directions

The Claisen-Schmidt condensation of 5-Isopropyl-2-methoxybenzaldehyde is a versatile and efficient method for synthesizing novel chalcones. Both the classic solution-phase and the modern solvent-free protocols provide reliable access to these valuable scaffolds. The choice of method may depend on available equipment, scale, and sustainability goals. The resulting chalcone library can be screened for various biological activities, providing a direct pathway from fundamental organic synthesis to applied medicinal chemistry and drug discovery. Further optimization can be explored using different bases, catalysts, or microwave-assisted techniques to enhance reaction rates and yields.[16][18]

References

  • Wikipedia. Aldol condensation. [Link]

  • BYJU'S. Acid Catalysed Aldol Condensation. [Link]

  • YouTube. base catalyzed aldol. [Link]

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  • ACS Publications. Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. [Link]

  • NIH National Library of Medicine. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. [Link]

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Application Notes and Protocols for the Olefination of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Approaches to Alkene Synthesis from 5-Isopropyl-2-methoxybenzaldehyde

The conversion of aldehydes to alkenes is a cornerstone of organic synthesis, pivotal in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 5-Isopropyl-2-methoxybenzaldehyde, with its electron-rich aromatic ring and sterically influential isopropyl group, presents a unique substrate for such transformations. This document provides a detailed guide for researchers, scientists, and drug development professionals on the olefination of this substrate, focusing on two robust and widely employed methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig, utilizes a phosphorus ylide to convert a carbonyl group into an alkene.[1][2] Its versatility allows for the formation of a wide range of substituted alkenes. However, the stereochemical outcome can be highly dependent on the nature of the ylide.[3] For the synthesis of predominantly (E)-alkenes from aromatic aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction often emerges as the superior strategy, offering excellent stereoselectivity and the practical advantage of water-soluble byproducts, simplifying purification.[4][5]

This guide will provide a comprehensive overview of both methods, detailing the mechanistic underpinnings, experimental protocols, and critical considerations for the successful olefination of 5-Isopropyl-2-methoxybenzaldehyde.

Mechanistic Overview: The Wittig and Horner-Wadsworth-Emmons Reactions

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing olefination reactions.

The Wittig Reaction Mechanism

The Wittig reaction proceeds through the nucleophilic attack of a phosphorus ylide on the carbonyl carbon of the aldehyde.[3] This initial step leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered oxaphosphetane.[3] The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereoselectivity of the Wittig reaction is a complex subject, influenced by the stability of the ylide, the reaction conditions, and the presence of salts.[6] Generally, unstabilized ylides (bearing alkyl or aryl groups) tend to give (Z)-alkenes, while stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes.[3]

Caption: Generalized mechanism of the Wittig reaction.

The Horner-Wadsworth-Emmons (HWE) Reaction Mechanism

The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is more nucleophilic and less basic than a phosphonium ylide.[4] The reaction typically begins with the deprotonation of a phosphonate ester using a suitable base to generate the phosphonate carbanion.[1] This carbanion then attacks the aldehyde to form an intermediate which cyclizes to an oxaphosphetane.[1] The subsequent elimination of a water-soluble phosphate byproduct drives the reaction to favor the thermodynamically more stable (E)-alkene.[4][5]

Caption: Generalized mechanism of the HWE reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the olefination of 5-Isopropyl-2-methoxybenzaldehyde. As with any chemical reaction, optimization may be necessary to achieve the desired yield and purity.

Protocol 1: Wittig Reaction for Stilbene Synthesis

This protocol is adapted from established procedures for methoxy-substituted benzaldehydes and is expected to yield the corresponding stilbene derivative.[7] The use of a non-stabilized ylide, such as that derived from benzyltriphenylphosphonium chloride, will likely favor the formation of the (Z)-isomer.

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (1 mmol scale)Notes
5-Isopropyl-2-methoxybenzaldehydeC₁₁H₁₄O₂178.23178 mg (1.0 equiv)Starting material
Benzyltriphenylphosphonium chlorideC₂₅H₂₂ClP388.87428 mg (1.1 equiv)Ylide precursor
Sodium hydride (60% dispersion in oil)NaH24.0044 mg (1.1 equiv)Base
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~15 mLAnhydrous solvent is critical
Saturated aqueous ammonium chlorideNH₄Cl53.49~20 mLFor quenching the reaction
Ethyl acetateC₄H₈O₂88.11As neededExtraction solvent
Brine (saturated aqueous NaCl)NaCl58.44As neededFor washing the organic layer
Anhydrous sodium sulfateNa₂SO₄142.04As neededDrying agent

Experimental Workflow

Wittig_Workflow prep_ylide 1. Prepare Ylide - Add NaH to a flame-dried flask under N₂. - Add anhydrous THF. - Slowly add a THF solution of benzyltriphenylphosphonium chloride at 0°C. react_ylide 2. Wittig Reaction - Slowly add a THF solution of 5-isopropyl-2-methoxybenzaldehyde to the ylide at 0°C. - Allow to warm to room temperature and stir for 12-24 hours. prep_ylide->react_ylide quench 3. Quench Reaction - Cool to 0°C. - Slowly add saturated aqueous NH₄Cl. react_ylide->quench extract 4. Extraction - Transfer to a separatory funnel. - Extract with ethyl acetate (3x). quench->extract wash 5. Wash - Combine organic layers. - Wash with water, then brine. extract->wash dry_concentrate 6. Dry and Concentrate - Dry over anhydrous Na₂SO₄. - Filter and concentrate under reduced pressure. wash->dry_concentrate purify 7. Purification - Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate). dry_concentrate->purify characterize 8. Characterization - Analyze the purified product (NMR, MS, etc.). purify->characterize

Caption: Step-by-step workflow for the Wittig reaction.

Detailed Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in oil, 44 mg, 1.1 mmol). Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous THF (~5 mL) to the washed NaH. In a separate flask, dissolve benzyltriphenylphosphonium chloride (428 mg, 1.1 mmol) in anhydrous THF (~5 mL). Slowly add the phosphonium salt solution to the NaH suspension at 0 °C (ice bath). Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often accompanied by a color change (typically to orange or red) and the cessation of hydrogen gas evolution.

  • Wittig Reaction: In a separate flame-dried flask, dissolve 5-Isopropyl-2-methoxybenzaldehyde (178 mg, 1.0 mmol) in anhydrous THF (~5 mL). Cool the ylide solution to 0 °C and slowly add the aldehyde solution dropwise via syringe. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (~10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, containing the desired stilbene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

This protocol is designed to favor the formation of the (E)-alkene and offers a more straightforward purification due to the water-soluble phosphate byproduct.[4][5]

Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (1 mmol scale)Notes
5-Isopropyl-2-methoxybenzaldehydeC₁₁H₁₄O₂178.23178 mg (1.0 equiv)Starting material
Triethyl phosphonoacetateC₈H₁₇O₅P224.18235 mg (1.05 equiv)HWE reagent
Sodium hydride (60% dispersion in oil)NaH24.0044 mg (1.1 equiv)Base
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~15 mLAnhydrous solvent is critical
Saturated aqueous ammonium chlorideNH₄Cl53.49~20 mLFor quenching the reaction
Ethyl acetateC₄H₈O₂88.11As neededExtraction solvent
Brine (saturated aqueous NaCl)NaCl58.44As neededFor washing the organic layer
Anhydrous sodium sulfateNa₂SO₄142.04As neededDrying agent

Experimental Workflow

HWE_Workflow prep_carbanion 1. Prepare Phosphonate Carbanion - Add NaH to a flame-dried flask under N₂. - Add anhydrous THF. - Slowly add triethyl phosphonoacetate at 0°C. react_carbanion 2. HWE Reaction - Stir the carbanion solution for 30-60 min at 0°C to rt. - Slowly add a THF solution of 5-isopropyl-2-methoxybenzaldehyde. prep_carbanion->react_carbanion stir_overnight 3. Reaction Completion - Stir the reaction mixture at room temperature overnight. react_carbanion->stir_overnight quench 4. Quench Reaction - Cool to 0°C. - Slowly add saturated aqueous NH₄Cl. stir_overnight->quench extract 5. Extraction - Transfer to a separatory funnel. - Extract with ethyl acetate (3x). quench->extract wash 6. Wash - Combine organic layers. - Wash with water, then brine. extract->wash dry_concentrate 7. Dry and Concentrate - Dry over anhydrous Na₂SO₄. - Filter and concentrate under reduced pressure. wash->dry_concentrate purify 8. Purification - Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate). dry_concentrate->purify

Caption: Step-by-step workflow for the HWE reaction.

Detailed Procedure:

  • Phosphonate Carbanion Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (60% dispersion in oil, 44 mg, 1.1 mmol). Wash the sodium hydride with anhydrous hexanes (2 x 5 mL). Add anhydrous THF (~5 mL). Cool the suspension to 0 °C and slowly add triethyl phosphonoacetate (235 mg, 1.05 mmol) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • HWE Reaction: In a separate flame-dried flask, dissolve 5-Isopropyl-2-methoxybenzaldehyde (178 mg, 1.0 mmol) in anhydrous THF (~5 mL). Slowly add the aldehyde solution to the phosphonate carbanion solution at room temperature. Stir the reaction mixture overnight. Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (~10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water (20 mL) and then brine (20 mL). The aqueous washes will remove the phosphate byproduct. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Both the Wittig and HWE reactions are sensitive to moisture, which can quench the ylide or carbanion. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Base Selection: The choice of base is critical. Strong bases like NaH or n-butyllithium are typically required for non-stabilized ylides. For stabilized ylides in the Wittig reaction or for the HWE reaction, milder bases such as sodium methoxide or potassium carbonate can sometimes be employed.[3]

  • Purification: The removal of triphenylphosphine oxide from Wittig reactions can be challenging due to its similar polarity to many alkene products. Column chromatography is often necessary. The water-soluble nature of the phosphate byproduct in the HWE reaction significantly simplifies purification.

  • Stereoselectivity: For the synthesis of (Z)-alkenes from 5-Isopropyl-2-methoxybenzaldehyde, the Wittig reaction with a non-stabilized ylide is the preferred method. For (E)-alkenes, the HWE reaction is generally more reliable and selective.[4]

Conclusion

The Wittig and Horner-Wadsworth-Emmons reactions are powerful and complementary methods for the olefination of 5-Isopropyl-2-methoxybenzaldehyde. The choice between the two will largely depend on the desired stereochemistry of the final alkene product. The protocols and considerations outlined in this document provide a solid foundation for researchers to successfully synthesize a variety of alkene derivatives from this versatile starting material, paving the way for further exploration in drug discovery and materials science.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91 (1), 61-63.
  • Ando, K. Highly Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry1999, 64 (18), 6815–6821.
  • Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society1961, 83 (7), 1733–1738.
  • BenchChem. The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. benchchem.com.
  • Alfa Chemistry. Horner-Wadsworth-Emmons Reaction. alfa-chemistry.com.
  • BenchChem. Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde. benchchem.com.
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  • Organic Chemistry Portal. Wittig Reaction. organic-chemistry.org.
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  • Refubium. 3 Syntheses - 3.
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  • ResearchGate. Solventless Wittig Olefination with Fluorinated Benzaldehydes.
  • ResearchGate. Synthesis of stilbene derivatives 139.
  • University of Wisconsin-Madison. 27. A Solvent Free Wittig Reaction. courses.chem.wisc.edu.
  • ACS Publications. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. pubs.acs.org.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. masterorganicchemistry.com.
  • Chemistry LibreTexts. Wittig Reaction. chem.libretexts.org.
  • ResearchGate. (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • SpringerLink.
  • Wikipedia. Methoxymethylenetriphenylphosphorane. en.wikipedia.org.
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Application Notes and Protocols for the Reductive Amination of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds.[1] This powerful reaction allows for the construction of primary, secondary, and tertiary amines from readily available carbonyl compounds and amine sources. Its strategic importance in medicinal chemistry and drug development is unparalleled, as the amine functional group is a key pharmacophore in a vast array of therapeutic agents.[1] The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[2] This one-pot approach is highly atom-economical and avoids the common pitfalls of direct N-alkylation, such as overalkylation.[3]

This guide provides a detailed examination of the reductive amination of 5-Isopropyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications as a building block in the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, provide a robust and field-tested protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Mechanistic Insights: The "How" and "Why" of Reagent Selection

The success of a reductive amination hinges on the judicious choice of the reducing agent. The ideal reagent should selectively reduce the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[3][4] This selectivity prevents the wasteful formation of the corresponding alcohol as a byproduct.

The Superiority of Sodium Triacetoxyborohydride (STAB)

For the reductive amination of aldehydes, Sodium Triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for several compelling reasons:

  • Mildness and Selectivity: STAB is a significantly milder reducing agent than sodium borohydride (NaBH₄).[4] The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, rendering it incapable of reducing most aldehydes and ketones under neutral or weakly acidic conditions.[5] However, it readily reduces the more electrophilic iminium ion intermediate.[3]

  • One-Pot Procedure: Its selectivity allows for a convenient one-pot procedure where the aldehyde, amine, and STAB can be mixed together from the outset.[4] This simplifies the experimental setup and minimizes handling of intermediates.

  • Broad Substrate Scope: STAB is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.[6]

  • Safety Profile: Compared to its predecessor, sodium cyanoborohydride (NaBH₃CN), STAB is less toxic and does not release cyanide gas, a critical safety consideration.[3]

The overall transformation is depicted below:

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde 5-Isopropyl-2-methoxy- benzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine (R-NH₂) Imine Imine Hemiaminal->Imine - H₂O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H⁺ (Acid Catalyst) Product Substituted Benzylamine Product Iminium->Product + STAB (Hydride Transfer) STAB NaBH(OAc)₃ (STAB)

Figure 1: General mechanism of reductive amination. The reaction proceeds via a hemiaminal intermediate to form an imine, which is protonated to an iminium ion and subsequently reduced.

Experimental Protocol: Synthesis of a Substituted Benzylamine

This protocol details the synthesis of a representative secondary amine, N-benzyl-1-(5-isopropyl-2-methoxyphenyl)methanamine, via direct reductive amination.

Disclaimer: This protocol is adapted from established procedures for structurally similar benzaldehydes.[7][8][9] Optimization may be necessary to achieve the highest possible yield for this specific substrate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/VolumeNotes
5-Isopropyl-2-methoxybenzaldehyde178.231.0178 mgLimiting Reagent
Benzylamine107.151.1118 mg (120 µL)1.1 equivalents
Sodium Triacetoxyborohydride (STAB)211.941.5318 mg1.5 equivalents
1,2-Dichloroethane (DCE)--5 mLAnhydrous, reaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)--~10 mLFor aqueous workup
Dichloromethane (DCM)--~30 mLFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)--As neededDrying agent
Hydrochloric Acid (HCl) in Ether (2M)--As neededFor product isolation (optional)
Step-by-Step Procedure

Protocol_Workflow start Start setup 1. Set up Reaction Flask (Round-bottom flask with stir bar) start->setup dissolve 2. Dissolve Aldehyde & Amine Add 5-Isopropyl-2-methoxybenzaldehyde, benzylamine, and 1,2-dichloroethane (DCE). setup->dissolve stir_imine 3. Stir at Room Temperature (Allow for initial imine formation, ~15-30 min) dissolve->stir_imine add_stab 4. Add STAB Portion-wise (Control any potential exotherm) stir_imine->add_stab react 5. Reaction Monitoring (Stir at RT for 2-12 hours, monitor by TLC) add_stab->react quench 6. Quench Reaction (Slowly add saturated NaHCO₃ solution) react->quench extract 7. Extraction (Separate layers, extract aqueous phase with DCM) quench->extract combine_dry 8. Combine & Dry (Combine organic layers, dry with MgSO₄) extract->combine_dry filter_concentrate 9. Filter & Concentrate (Filter off drying agent, remove solvent in vacuo) combine_dry->filter_concentrate purify 10. Purification (Column chromatography or salt formation) filter_concentrate->purify end End Product purify->end

Figure 2: Step-by-step experimental workflow for the reductive amination.

  • Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-Isopropyl-2-methoxybenzaldehyde (178 mg, 1.0 mmol).

  • Dissolution and Imine Formation: Add anhydrous 1,2-dichloroethane (5 mL) followed by benzylamine (120 µL, 1.1 mmol). Stir the resulting solution at room temperature. The initial formation of the imine may be allowed to proceed for 15-30 minutes.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. The addition may be slightly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the starting aldehyde is consumed. This typically takes between 2 to 12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully and slowly add saturated aqueous sodium bicarbonate solution (~10 mL) to quench the excess reducing agent and any remaining acid. Stir vigorously for 10-15 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM, 2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude amine can be purified by silica gel column chromatography. Alternatively, for crystalline products, the amine can be dissolved in a minimal amount of ether, and a solution of HCl in ether can be added dropwise to precipitate the hydrochloride salt, which can then be collected by filtration.[10] The free amine can be regenerated by treatment with a base (e.g., NaOH).

Trustworthiness and Self-Validation

  • In-Process Control: The use of TLC is a critical checkpoint to ensure the reaction has gone to completion. The disappearance of the aldehyde spot and the appearance of a new, more polar amine spot confirms the transformation.

  • Stoichiometry Rationale: A slight excess of the amine (1.1 eq.) helps to drive the imine formation equilibrium forward. An excess of the reducing agent (1.5 eq.) ensures complete reduction of the iminium intermediate.[5]

  • Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and effectively solubilizes the reagents.[4] Tetrahydrofuran (THF) is also a viable alternative. Methanol is generally avoided with STAB as it can lead to reagent decomposition.

Expected Outcome and Characterization

The expected product is N-benzyl-1-(5-isopropyl-2-methoxyphenyl)methanamine. The final, purified product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the isopropyl and methoxy groups, the aromatic protons, and the newly formed benzylic CH₂ groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹) and the appearance of N-H stretching bands (for primary/secondary amines, ~3300-3500 cm⁻¹).

By following this detailed guide, researchers can confidently execute the reductive amination of 5-Isopropyl-2-methoxybenzaldehyde, leveraging a scientifically sound, reliable, and well-documented synthetic methodology.

References

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link].

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link].

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link].

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. JoVE. Available at: [Link].

  • Myers, A. Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link].

  • How to purify Benzylamine? Reddit. Available at: [Link].

  • Reductive Amination [Video]. YouTube. Available at: [Link].

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences. Available at: [Link].

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. Available at: [Link].

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Application Notes and Protocols for the Synthesis of Derivatives from 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Substituted Benzaldehyde Scaffold

5-Isopropyl-2-methoxybenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material in synthetic organic chemistry. Its unique substitution pattern, featuring a sterically hindering isopropyl group and an electron-donating methoxy group, influences the reactivity of the aromatic ring and the aldehyde functionality. This substitution provides a scaffold for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry, materials science, and fragrance development. The derivatives of this aldehyde, including chalcones, coumarins, imines, and others, have been shown to possess a range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] This guide provides detailed protocols for the synthesis of several key classes of derivatives from 5-isopropyl-2-methoxybenzaldehyde, with an emphasis on the rationale behind the chosen synthetic strategies and methodologies.

I. Oxidation to 5-Isopropyl-2-methoxybenzoic Acid: A Key Intermediate

The oxidation of the aldehyde functional group to a carboxylic acid is a fundamental transformation in organic synthesis, yielding a key intermediate for the preparation of esters, amides, and other acid derivatives. For a substituted benzaldehyde like 5-isopropyl-2-methoxybenzaldehyde, a mild and selective oxidation method is crucial to avoid unwanted side reactions, such as oxidation of the isopropyl group. A highly effective and chemoselective method involves a two-step, one-pot procedure using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of sodium hypochlorite (NaOCl), followed by oxidation with sodium chlorite (NaClO₂).[6] This method is advantageous as it proceeds under mild conditions and is compatible with electron-rich aromatic rings.[6]

Protocol: TEMPO-Catalyzed Oxidation

Objective: To synthesize 5-isopropyl-2-methoxybenzoic acid from 5-isopropyl-2-methoxybenzaldehyde.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • TEMPO

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • tert-Butanol

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-isopropyl-2-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and dichloromethane.

  • Add an aqueous solution of NaH₂PO₄ (1.2 eq).

  • To the vigorously stirred biphasic mixture, add TEMPO (0.01 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of NaOCl (1.2 eq) dropwise, maintaining the temperature below 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the starting aldehyde is consumed, add an aqueous solution of NaClO₂ (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the intermediate aldehyde is fully converted to the carboxylic acid, as monitored by TLC.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-isopropyl-2-methoxybenzoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Expected Outcome: 5-Isopropyl-2-methoxybenzoic acid is a stable, crystalline solid.[7]

Synthetic Rationale and Workflow

Oxidation_Workflow A 5-Isopropyl-2-methoxybenzaldehyde B TEMPO/NaOCl (Catalytic Oxidation) A->B Step 1 C Intermediate Aldehyde B->C Formation D NaClO2 (Oxidation) C->D Step 2 E 5-Isopropyl-2-methoxybenzoic Acid D->E Formation F Work-up and Purification E->F Isolation

Caption: Workflow for the two-step, one-pot oxidation.

II. Reduction to (5-Isopropyl-2-methoxyphenyl)methanol: Accessing the Corresponding Alcohol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation that opens up avenues for further derivatization, such as etherification and esterification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones without affecting other functional groups like esters or amides.[8][9] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate.[8][10][11][12]

Protocol: Sodium Borohydride Reduction

Objective: To synthesize (5-isopropyl-2-methoxyphenyl)methanol from 5-isopropyl-2-methoxybenzaldehyde.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl, 1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 5-isopropyl-2-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas evolution may be observed.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of 1M HCl at 0 °C until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (5-isopropyl-2-methoxyphenyl)methanol.

  • The product can be purified by flash column chromatography on silica gel if necessary.

Mechanism Overview

Reduction_Mechanism cluster_0 Hydride Attack cluster_1 Protonation Aldehyde Aldehyde Hydride H⁻ (from NaBH₄) Alkoxide Alkoxide Intermediate Hydride->Alkoxide Nucleophilic Attack Solvent MeOH Alkoxide->Solvent Alcohol Primary Alcohol Solvent->Alcohol Proton Transfer

Caption: Key steps in the sodium borohydride reduction.

III. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][13][14] They are synthesized through the Claisen-Schmidt condensation, which is a base- or acid-catalyzed reaction between an aromatic aldehyde and a ketone.[1][2][15] The following protocols describe both a traditional base-catalyzed method and a solvent-free approach.

Protocol A: Base-Catalyzed Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from 5-isopropyl-2-methoxybenzaldehyde and an acetophenone.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol

  • Sodium hydroxide (NaOH, 10% aqueous solution)

  • Ice-cold water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 5-isopropyl-2-methoxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add 10% aqueous NaOH solution dropwise with vigorous stirring.[2]

  • Continue stirring at room temperature for 2-4 hours. The formation of a precipitate indicates product formation.[2]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Pour the reaction mixture into ice-cold water.[2]

  • Acidify the mixture with dilute HCl to precipitate the chalcone.[2]

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

  • Recrystallize the crude product from ethanol to obtain pure chalcone crystals.[2]

Protocol B: Solvent-Free "Green" Synthesis

Objective: To synthesize a chalcone derivative in a solvent-free system.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Substituted Acetophenone

  • Solid sodium hydroxide (NaOH) pellet

  • Mortar and pestle

  • 95% Ethanol (for recrystallization)

Procedure:

  • In a porcelain mortar, combine 5-isopropyl-2-methoxybenzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq).[2]

  • Add one pellet of solid NaOH to the mortar.[2]

  • Grind the mixture with a pestle for approximately 10 minutes. The mixture will typically form a colored paste.[2]

  • The reaction is usually complete within 10-15 minutes.

  • Add cold water to the mortar and continue to grind to break up the solid.

  • Isolate the crude chalcone by suction filtration and wash with cold water.[2]

  • For higher purity, the product can be recrystallized from 95% ethanol.[2]

Quantitative Data for Chalcone Synthesis
AldehydeKetoneCatalystMethodYield (%)Reference
BenzaldehydeAcetophenoneNaOHAldol Condensation58.41[1]
BenzaldehydeAcetophenoneNaOHSolvent-Free65.29[1]
4-Hydroxy-3-methoxybenzaldehydeAcetophenonep-TsOHAcid-mediated-[14]

IV. Imine (Schiff Base) Formation: A Gateway to Diverse Functionalities

Imines, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. They are formed by the condensation of a primary amine with an aldehyde or ketone.[16][17] These compounds are important intermediates in organic synthesis and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][15][16][18][19] The synthesis is often straightforward and can be catalyzed by a small amount of acid.[20]

Protocol: Acid-Catalyzed Imine Synthesis

Objective: To synthesize an imine derivative from 5-isopropyl-2-methoxybenzaldehyde and a primary amine.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Primary Amine (e.g., aniline, p-fluoroaniline)

  • Dry Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve 5-isopropyl-2-methoxybenzaldehyde (1.0 eq) in dry ethanol in a round-bottom flask.

  • Add the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[20]

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.[15]

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting crude product by recrystallization or column chromatography.

Imine Formation Pathway

Imine_Formation Start Aldehyde + Primary Amine Nuc_Add Nucleophilic Addition Start->Nuc_Add Carbinolamine Carbinolamine Intermediate Nuc_Add->Carbinolamine Dehydration Dehydration (H⁺ catalyzed) Carbinolamine->Dehydration Imine Imine (Schiff Base) Dehydration->Imine

Caption: General pathway for acid-catalyzed imine synthesis.

V. Synthesis of Coumarin Derivatives: Accessing Privileged Heterocyclic Scaffolds

Coumarins are a class of benzopyrone compounds that are widely distributed in nature and exhibit a broad spectrum of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties.[13][21][22][23][24] Substituted benzaldehydes can be utilized in the synthesis of coumarin derivatives through various condensation reactions. For instance, the Perkin reaction or the Knoevenagel condensation followed by cyclization are common routes.

Illustrative Example: Knoevenagel Condensation for Coumarin Precursor Synthesis

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as diethyl malonate, in the presence of a weak base.[3] The resulting α,β-unsaturated product can then be cyclized to form a coumarin ring.

Conceptual Steps:

  • Knoevenagel Condensation: 5-Isopropyl-2-methoxybenzaldehyde is reacted with an active methylene compound (e.g., diethyl malonate) in the presence of a base like piperidine or an ammonium salt.

  • Hydrolysis and Cyclization: The resulting diester is hydrolyzed to the diacid, which upon heating, undergoes decarboxylation and cyclization to form the coumarin derivative.

The specific conditions for these transformations would need to be optimized for the 5-isopropyl-2-methoxybenzaldehyde substrate. The cytotoxic activity of coumarin derivatives against various cancer cell lines has been well-documented, making this a promising area for drug discovery.[13][21][22][23][24]

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a readily available and highly versatile starting material for the synthesis of a wide range of derivatives with significant potential in medicinal chemistry and other fields. The protocols outlined in this guide for oxidation, reduction, chalcone formation, and imine synthesis provide a solid foundation for researchers to explore the chemical space around this scaffold. The resulting compounds, including carboxylic acids, alcohols, chalcones, and imines, can serve as key intermediates for the synthesis of more complex molecules or be screened directly for their biological activities. The straightforward nature of these transformations, coupled with the potential for generating diverse molecular architectures, underscores the value of 5-isopropyl-2-methoxybenzaldehyde as a key building block in modern organic synthesis.

References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS OF CHALCONES. (n.d.). Jetir.org. Retrieved January 11, 2026, from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • (PDF) Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. (2025). Preprints.org. Retrieved January 11, 2026, from [Link]

  • Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases. (2024). NIH. Retrieved January 11, 2026, from [Link]

  • Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. (2022). MDPI. Retrieved January 11, 2026, from [Link]

  • Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (n.d.). NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Retrieved January 11, 2026, from [Link]

  • (PDF) Investigation of Antimicrobial, Antioxidant, and Anticancer Properties of Substituted Phenethylamine-Based Imine and Metal Complexes. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

  • [Investigations on the antimicrobial activity of amin-aldehyde-condensates. 5. Communication: azomethins of benzaldehyde (author's transl)]. (1978). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis, Characterization, and Preliminary Evaluation of Antimicrobial activity of Imines derived from Vanillic Acid Conjugate. (n.d.). Iraqi Journal of Pharmaceutical Sciences. Retrieved January 11, 2026, from [Link]

  • Synthesis and antimicrobial activity of imines and their metal complexes. (n.d.). SciSpace. Retrieved January 11, 2026, from [Link]

  • Preparation of alcohols using NaBH4 (video). (n.d.). Khan Academy. Retrieved January 11, 2026, from [Link]

  • Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). (n.d.). OrgoSolver. Retrieved January 11, 2026, from [Link]

  • A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]

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  • Aldehyde to Alcohol - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved January 11, 2026, from [Link]

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  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. (n.d.). IJTSRD. Retrieved January 11, 2026, from [Link]

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Sources

Application Note: Quantitative Analysis of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 5-Isopropyl-2-methoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals and specialty chemicals. Recognizing the critical need for accurate and reliable quantification in research, development, and quality control, we present two robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This document is designed to guide researchers, scientists, and drug development professionals through method setup, sample preparation, and complete method validation in accordance with ICH guidelines.[1][2][3][4][5] Each protocol is explained with a focus on the scientific rationale behind the chosen parameters, ensuring that the methods are not only followed but also understood.

Introduction: The Significance of 5-Isopropyl-2-methoxybenzaldehyde Quantification

5-Isopropyl-2-methoxybenzaldehyde (CAS No. 85902-68-7) is a substituted benzaldehyde derivative with significant applications in organic synthesis.[1][6][7] Its unique substitution pattern makes it a valuable precursor in the development of novel pharmaceutical agents and other fine chemicals.[8] The purity and concentration of this starting material can profoundly influence the yield, impurity profile, and overall quality of the final product. Therefore, precise and accurate analytical methods for its quantification are paramount for process optimization, quality assurance, and regulatory compliance.

This guide provides two orthogonal analytical techniques, HPLC-UV and GC-FID, to offer flexibility based on available instrumentation and sample matrix. Both methods are designed to be specific, accurate, and precise, providing trustworthy results for critical decision-making in the drug development pipeline.

Physicochemical Properties of 5-Isopropyl-2-methoxybenzaldehyde

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][6][9]
Molecular Weight 178.23 g/mol [1][6]
Boiling Point 96°C at 1 mmHg[10]
Density 1.017 ± 0.06 g/cm³ (Predicted)[10]
Refractive Index 1.5360-1.5410 @ 20°C[11]
Appearance Clear colorless to yellow liquid[11]

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds. The following reversed-phase HPLC method is proposed for the quantification of 5-Isopropyl-2-methoxybenzaldehyde.

Rationale for Method Design

A reversed-phase C18 column is selected due to the non-polar nature of the isopropyl and methoxy groups on the benzaldehyde ring, which will provide good retention and separation from polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for efficient elution. UV detection is chosen based on the presence of the chromophoric benzaldehyde ring, which exhibits strong absorbance in the UV region.[12][13][14]

Experimental Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Methanol (HPLC grade).

  • 5-Isopropyl-2-methoxybenzaldehyde reference standard (purity ≥ 99%).

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Sample and Standard Preparation Workflow:

G cluster_0 Standard Preparation cluster_1 Sample Preparation A Accurately weigh ~25 mg of reference standard B Dissolve in a 25 mL volumetric flask with Methanol (Stock Solution) A->B C Perform serial dilutions to prepare calibration standards (e.g., 1-100 µg/mL) B->C G HPLC Analysis C->G Inject into HPLC D Accurately weigh sample containing 5-Isopropyl-2-methoxybenzaldehyde E Dissolve in a known volume of Methanol D->E F Filter through a 0.45 µm syringe filter E->F F->G Inject into HPLC

Caption: Workflow for sample and standard preparation for HPLC analysis.

Step-by-Step Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 5-Isopropyl-2-methoxybenzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing an amount of 5-Isopropyl-2-methoxybenzaldehyde expected to fall within the calibration range. Dissolve the sample in a known volume of methanol.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[15]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 5-Isopropyl-2-methoxybenzaldehyde in the samples from the calibration curve.

Gas Chromatography (GC-FID) Method

GC-FID is an ideal method for the analysis of volatile and thermally stable compounds like 5-Isopropyl-2-methoxybenzaldehyde. The Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.[16][17]

Rationale for Method Design

A mid-polarity capillary column is chosen to provide good separation of the analyte from potential impurities.[10] The use of a temperature program allows for the efficient elution of compounds with different boiling points. FID is selected for its robustness and wide linear range for hydrocarbon-containing compounds.[16]

Experimental Protocol: GC-FID

Instrumentation and Reagents:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity phase like 5% phenyl-methylpolysiloxane).

  • High-purity helium or hydrogen as the carrier gas.

  • High-purity hydrogen and air for the FID.

  • Methanol or Hexane (GC grade).

  • 5-Isopropyl-2-methoxybenzaldehyde reference standard (purity ≥ 99%).

Chromatographic Conditions:

ParameterCondition
Injector Temperature 250°C
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min
Detector Temperature 280°C
Detector Gases Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min

Sample and Standard Preparation Workflow:

G cluster_0 Standard Preparation cluster_1 Sample Preparation A Accurately weigh ~25 mg of reference standard B Dissolve in a 25 mL volumetric flask with Hexane (Stock Solution) A->B C Perform serial dilutions to prepare calibration standards B->C G GC-FID Analysis C->G Inject into GC D Accurately weigh sample containing 5-Isopropyl-2-methoxybenzaldehyde E Dissolve in a known volume of Hexane D->E F Filter if necessary E->F F->G Inject into GC

Caption: Workflow for sample and standard preparation for GC-FID analysis.

Step-by-Step Protocol:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 5-Isopropyl-2-methoxybenzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations in the desired linear range.

  • Sample Solution: Accurately weigh a sample and dissolve it in a known volume of hexane to a concentration expected to be within the calibration range.

  • Analysis: Inject 1 µL of the prepared standards and samples into the GC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of 5-Isopropyl-2-methoxybenzaldehyde in the samples from the calibration curve.

Method Validation Protocol

A thorough validation of the chosen analytical method is essential to ensure its suitability for the intended purpose. The following validation parameters should be assessed according to ICH guidelines.[2][3][4][5][18][19]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze a blank sample (matrix without the analyte) and a placebo sample (if applicable).

  • Analyze the 5-Isopropyl-2-methoxybenzaldehyde reference standard.

  • Analyze a sample spiked with known related substances or impurities.

  • Acceptance Criteria: The blank and placebo should not show any interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Protocol:

  • Prepare at least five concentrations of the reference standard across the expected range of the samples.

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo or blank matrix.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • HPLC: Mobile phase composition (±2%), flow rate (±0.1 mL/min), column temperature (±2°C).

    • GC: Carrier gas flow rate (±0.1 mL/min), oven temperature ramp rate (±1°C/min).

  • Analyze a sample under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Summary of Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an analytical method for a pharmaceutical intermediate.

Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability passes under varied conditions.

Conclusion

The HPLC-UV and GC-FID methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 5-Isopropyl-2-methoxybenzaldehyde. The provided protocols, along with the comprehensive guide to method validation, will enable researchers, scientists, and drug development professionals to implement accurate and precise quantification of this important chemical intermediate. Adherence to these protocols and validation procedures will ensure the generation of high-quality, defensible data essential for advancing pharmaceutical research and development.

References

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  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. UV absorption spectra of a benzaldehyde and b acetophenone in water and.... [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • Agilent. Quality Control of Fragrance Samples by GC-FID: Method Transfer from the Agilent 7890 GC to the Agilent Intuvo 9000 GC. [Link]

  • ResearchGate. The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),.... [Link]

  • ResearchGate. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. [Link]

  • ResearchGate. UV-absorption cross sections of benzaldehyde, ortho-, meta-, and para-tolualdehyde. [Link]

  • SCION Instruments. GC-FID | Gas Chromatography Flame Ionization Detector. [Link]

  • Shimadzu. Analysis of Gas-Phase Formaldehyde by GC-FID Method Utilizing DNPH Derivatization. [Link]

  • ResearchGate. GC-FID chromatogram of the volatile aldehydes extracted from a chicken sample. Peaks: 1 = pentanal, 2 = malonaldehyde, 3 = hexanal and 4 = 2-heptanone.. [Link]

  • Oxford Academic. Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [Link]

  • News-Medical.net. Revealing the Molecular Basis of Fragrances using Gas Chromatography. [Link]

  • Keika Ventures. Analytical Method. [Link]

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Application Note: A Robust HPLC Method for Purity Analysis of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 5-Isopropyl-2-methoxybenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. The developed isocratic method provides excellent separation and quantification of the main component from its potential process-related impurities. The protocol has been designed to be both efficient and accurate, making it suitable for quality control and research environments. This document provides a comprehensive guide, including instrument parameters, mobile phase preparation, and system suitability criteria, to ensure consistent and reproducible results.

Introduction

5-Isopropyl-2-methoxybenzaldehyde (CAS No. 85902-68-7) is an aromatic aldehyde whose purity is critical for the quality and efficacy of the final products in which it is used as a synthetic precursor.[1] The presence of impurities, even in trace amounts, can have a significant impact on the safety, stability, and pharmacological profile of active pharmaceutical ingredients (APIs). Therefore, a validated, high-resolution analytical method is essential for the accurate determination of its purity.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds.[2][3] Its high resolving power and sensitivity make it the method of choice for separating and quantifying closely related impurities.[4] This application note describes a simple, isocratic RP-HPLC method utilizing a C18 stationary phase and UV detection for the purity determination of 5-Isopropyl-2-methoxybenzaldehyde.

Physicochemical Properties of 5-Isopropyl-2-methoxybenzaldehyde

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical structure of 5-Isopropyl-2-methoxybenzaldehyde[5]
Molecular Formula C₁₁H₁₄O₂[5][6][7]
Molecular Weight 178.23 g/mol [5][7][8]
Boiling Point 96°C at 1 mmHg[9]
Density 1.017 ± 0.06 g/cm³ (Predicted)[9]
LogP 2.5 (Computed)[5]

The presence of the benzaldehyde chromophore suggests strong UV absorbance, making UV detection a suitable choice for this method. The compound's moderate polarity, indicated by its structure and predicted LogP, makes it an ideal candidate for reversed-phase chromatography.

Experimental

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and proven performance with aromatic compounds.[10][11]

  • Data Acquisition and Processing: Chromatographic software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • 5-Isopropyl-2-methoxybenzaldehyde Reference Standard: Of known purity (e.g., >99.5%).

Chromatographic Conditions

The following parameters were optimized to achieve a balance between resolution, analysis time, and solvent consumption.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic compounds.
Mobile Phase Acetonitrile:Water (65:35, v/v)This composition provides optimal retention and separation of the analyte from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temperature 30°CMaintains consistent retention times and peak shapes by minimizing viscosity fluctuations.
Detection Wavelength 254 nmA common wavelength for benzaldehyde derivatives, offering good sensitivity.[11] A PDA detector can be used to identify the optimal wavelength.
Injection Volume 10 µLA suitable volume to achieve good peak response without overloading the column.
Run Time 15 minutesSufficient to elute the main peak and any potential late-eluting impurities.
Solution Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5-Isopropyl-2-methoxybenzaldehyde reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5-Isopropyl-2-methoxybenzaldehyde sample and prepare it in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.

Method Validation Protocol

The developed method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

System Suitability

Before commencing any validation or sample analysis, the chromatographic system's performance must be verified.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 replicate injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=5 replicate injections)
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure: Inject the blank (mobile phase), the standard solution, and the sample solution. Stress studies (e.g., acid, base, oxidative, thermal, and photolytic degradation) should be performed on the sample to generate potential degradation products.

  • Acceptance Criteria: The peak for 5-Isopropyl-2-methoxybenzaldehyde in the sample chromatogram should be free from any co-eluting peaks from the blank or potential impurities and degradants. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the nominal concentration). Inject each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo (if available) or a known sample with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six independent sample preparations on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for the purity results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ should be sufficiently low to quantify any potential impurities at their specified limits.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the purity results should not be significantly affected by these variations.

Data Analysis and Purity Calculation

The purity of 5-Isopropyl-2-methoxybenzaldehyde is determined by the area percentage method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Workflow

HPLC_Purity_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Mobile Phase (ACN:Water 65:35) injection Inject Blank, Standard, and Sample Solutions prep_mobile_phase->injection prep_standard Standard Solution (0.1 mg/mL) prep_standard->injection prep_sample Sample Solution (0.1 mg/mL) prep_sample->injection system_suitability System Suitability Test (SST) system_suitability->injection Passes? chromatography Isocratic Elution (C18, 1.0 mL/min, 30°C) injection->chromatography detection UV Detection (254 nm) chromatography->detection data_acquisition Data Acquisition & Integration detection->data_acquisition purity_calculation Purity Calculation (% Area Normalization) data_acquisition->purity_calculation report Generate Report purity_calculation->report

Sources

experimental protocol for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Isopropyl-2-methoxybenzaldehyde and its structurally related analogs are valuable intermediates in the fields of medicinal chemistry, fragrance development, and materials science. The strategic placement of the isopropyl and methoxy substituents on the benzaldehyde core allows for a wide range of chemical modifications, leading to the synthesis of diverse molecular scaffolds with potential biological activities and unique sensory properties. This application note provides a detailed experimental protocol for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde, focusing on the ortho-formylation of 4-isopropylanisole. Furthermore, it explores alternative synthetic strategies and the preparation of various analogs, offering field-proven insights to guide researchers in this area.

Core Synthetic Strategy: Ortho-Formylation of 4-Isopropylanisole

The primary and most direct route to 5-Isopropyl-2-methoxybenzaldehyde involves the introduction of a formyl group (-CHO) at the ortho-position to the methoxy group of 4-isopropylanisole. The methoxy group is a strong ortho-, para-directing activator for electrophilic aromatic substitution. Due to the steric hindrance imposed by the isopropyl group at the para-position, formylation is highly favored at the ortho-position. Several classical and modern formylation reactions can be employed for this transformation, with the Vilsmeier-Haack and Duff reactions being prominent examples.

Physicochemical Properties of Key Compounds
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Isopropylanisole1-methoxy-4-propan-2-ylbenzene4132-48-3C₁₀H₁₄O150.22
5-Isopropyl-2-methoxybenzaldehyde2-methoxy-5-propan-2-ylbenzaldehyde85902-68-7C₁₁H₁₄O₂178.23[1][2]

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 4-Isopropylanisole

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4] It utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][5][6]

Reaction Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The electron-rich 4-isopropylanisole then attacks this reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis yields the desired aldehyde.[3][5]

Step-by-Step Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of Substrate: Dissolve 4-isopropylanisole (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Isopropyl-2-methoxybenzaldehyde as a pale yellow oil.

Pro-Tips and Troubleshooting:

  • Moisture Sensitivity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Maintaining a low temperature during the addition of POCl₃ is crucial to prevent side reactions.

  • Incomplete Reaction: If TLC analysis indicates an incomplete reaction, the reaction time can be extended, or the temperature can be slightly increased.

  • Purification Challenges: Some analogs may be volatile.[7] Careful removal of the solvent under reduced pressure is necessary to avoid loss of product.

Method 2: Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols and their ethers, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[8][9][10] While generally less efficient than the Vilsmeier-Haack reaction, it can be a suitable alternative, particularly for certain substrates.[8]

Reaction Mechanism: In the presence of an acid, HMTA generates an electrophilic iminium ion. The aromatic ring attacks this ion, and subsequent hydrolysis of the resulting benzylamine intermediate yields the aldehyde.[8]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-isopropylanisole (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and glacial acetic acid or a mixture of glycerol and boric acid.

  • Heating: Heat the mixture to 150-160 °C for several hours.[11]

  • Hydrolysis: After cooling, add dilute sulfuric acid to the reaction mixture and steam distill to isolate the product.[11]

  • Extraction and Purification: Extract the distillate with a suitable organic solvent (e.g., ether), dry the organic layer, and purify the product by vacuum distillation or column chromatography.

Synthesis of Analogs

The described protocols can be adapted for the synthesis of a variety of 5-isopropyl-2-methoxybenzaldehyde analogs by starting with appropriately substituted anisole derivatives.

Synthesis of Analogs with Variations on the Isopropyl Group

To synthesize analogs with different alkyl groups at the 5-position, the corresponding 4-alkylanisole would be used as the starting material. These can often be prepared via Friedel-Crafts alkylation of anisole.[12][13]

Synthesis of Analogs with Variations on the Methoxy Group

For analogs with different alkoxy groups at the 2-position, the synthesis would begin with the corresponding 4-isopropylalkoxybenzene.

Synthesis of Analogs with Additional Substituents

The synthesis of analogs with additional substituents on the aromatic ring requires starting materials that already contain these substituents. The directing effects of all substituents must be considered to predict the regioselectivity of the formylation reaction.

Alternative Synthetic Routes

While ortho-formylation of a pre-formed anisole derivative is the most common approach, other strategies can be employed, particularly for more complex analogs.

  • Organolithium Chemistry: Directed ortho-metalation using organolithium reagents is a powerful tool for the regioselective functionalization of aromatic compounds.[14][15][16][17][18] Treatment of 4-isopropylanisole with a strong lithium base like n-butyllithium, followed by quenching with an electrophilic formylating agent (e.g., DMF), can provide the desired aldehyde.[16]

  • Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols.[19][20][21][22] Therefore, to synthesize 5-isopropyl-2-methoxybenzaldehyde via this route, one would start with 4-isopropylphenol, perform the Reimer-Tiemann reaction to obtain 5-isopropyl-2-hydroxybenzaldehyde, and then methylate the hydroxyl group.[23][24]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_starting_material Starting Material cluster_intermediate Key Intermediate cluster_product Final Product cluster_reagents Formylation Reagents Anisole Anisole Isopropylanisole 4-Isopropylanisole Anisole->Isopropylanisole Friedel-Crafts Alkylation Product 5-Isopropyl-2-methoxybenzaldehyde Isopropylanisole->Product ortho-Formylation Vilsmeier POCl₃, DMF (Vilsmeier-Haack) Vilsmeier->Product Duff HMTA, Acid (Duff Reaction) Duff->Product

Caption: Synthetic workflow for 5-Isopropyl-2-methoxybenzaldehyde.

Conclusion

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde and its analogs can be effectively achieved through the ortho-formylation of the corresponding 4-alkylanisoles. The Vilsmeier-Haack reaction generally offers a reliable and efficient method. For substrates where this reaction is not suitable, or for the synthesis of hydroxy-analogs, the Duff and Reimer-Tiemann reactions provide viable alternatives. Furthermore, the use of organolithium chemistry opens up possibilities for the synthesis of more complex and highly functionalized derivatives. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of this important class of compounds.

References

  • Duff, J. C. (1934). Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol. J. Chem. Soc., 1305. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Reimer, K., & Tiemann, F. (1876). Ueber die Einwirkung von Chloroform auf Phenole und besonders aromatische Oxysäuren in alkalischer Lösung. Berichte der deutschen chemischen Gesellschaft, 9(1), 824-828. [Link]

  • Allen Institute for AI. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). The Reimer-Tiemann Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • van der Pijl, R., van der Heijden, G., Ubacht, L., Ammerlaan, W., de Kanter, F. J. J., & Ruijter, E. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4334–4338. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Organolithium reagent. In Wikipedia. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Harvard University. (n.d.). Organolithium Reagents. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • South African Journal of Chemistry. (1980). Synthesis of saligenin analogues of phenylpropanolamines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material.
  • Google Patents. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
  • PubChem. (n.d.). 4-Isopropylanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

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Application Notes & Protocols: 5-Isopropyl-2-methoxybenzaldehyde in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Isopropyl-2-methoxybenzaldehyde

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile and strategic starting material in the synthesis of diverse heterocyclic frameworks.[1][2] Its molecular architecture is endowed with three key functional elements that medicinal chemists and synthetic researchers can exploit:

  • The Aldehyde Group: This primary reactive site is a cornerstone for condensation and cyclization reactions, enabling the construction of carbon-nitrogen and carbon-carbon bonds essential for ring formation.

  • The Ortho-Methoxy Group: Positioned at C2, this electron-donating group activates the aromatic ring and sterically influences the conformation of intermediates, which can be leveraged to control regioselectivity and stereoselectivity in certain cyclization reactions.

  • The Para-Isopropyl Group: This bulky, lipophilic moiety at C5 significantly influences the physicochemical properties of the final molecule, often enhancing solubility in organic media and potentially modulating biological activity through steric interactions with protein binding pockets.

This guide provides an in-depth exploration of the application of 5-isopropyl-2-methoxybenzaldehyde as a precursor for key heterocyclic scaffolds, complete with detailed mechanistic insights and actionable laboratory protocols.

Core Synthetic Pathways and Applications

The strategic placement of functional groups on 5-isopropyl-2-methoxybenzaldehyde makes it an ideal precursor for several classes of pharmacologically relevant heterocycles. The following diagram illustrates the primary synthetic routes originating from this key building block.

G A 5-Isopropyl-2-methoxybenzaldehyde B Pictet-Spengler Reaction (+ Tryptamine derivative) A->B Step 1a C Claisen-Schmidt Condensation (+ Acetophenone derivative) A->C Step 1b D Condensation Reaction (+ o-Phenylenediamine) A->D Step 1c E Tetrahydro-β-carbolines (Isoquinoline Alkaloid Core) B->E Step 2a F Chalcone Intermediate C->F Step 2b G 1,5-Benzodiazepines D->G Step 2c H Further Cyclization (e.g., + Hydrazine, Guanidine) F->H I Pyrimidines, Pyrazoles, etc. H->I

Caption: Key synthetic transformations of 5-Isopropyl-2-methoxybenzaldehyde.

Application 1: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that fuses a β-arylethylamine with an aldehyde to form tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds.[3][4] These cores are prevalent in a vast number of natural product alkaloids with significant biological activities.[5][6] Using 5-isopropyl-2-methoxybenzaldehyde in this reaction allows for the direct incorporation of its substitution pattern onto the newly formed stereocenter at C-1 of the carboline ring.

Mechanistic Rationale:

The reaction is initiated by the condensation of the amine (e.g., tryptamine) with the aldehyde to form a Schiff base. Under acidic conditions, this intermediate is protonated to generate a highly electrophilic N-acyliminium ion. This ion is then attacked by the electron-rich C2 position of the indole nucleus in an intramolecular electrophilic aromatic substitution, leading to cyclization.[4][7][8]

pictet_spengler cluster_0 Pictet-Spengler Mechanism start Aldehyde + Tryptamine imine Schiff Base (Imine) Formation (-H₂O) start->imine iminium Protonation (H⁺) Forms Electrophilic Iminium Ion imine->iminium cyclization Intramolecular Electrophilic Aromatic Substitution (SEAr) iminium->cyclization deprotonation Deprotonation (-H⁺) Aromatization cyclization->deprotonation product Tetrahydro-β-carboline deprotonation->product

Caption: Mechanism of the acid-catalyzed Pictet-Spengler reaction.

Protocol 1: Synthesis of 1-(5-Isopropyl-2-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA, 0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

Procedure:

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tryptamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).[3][7]

  • Aldehyde Addition: To the stirred solution, add 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq) at room temperature.

  • Catalyst Addition & Reaction: Add TFA (0.1 eq) dropwise to the mixture. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until consumption of the starting materials is observed.[3]

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[8] Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[7][8]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tetrahydro-β-carboline product.

ParameterConditionRationale
Catalyst Trifluoroacetic Acid (TFA)A strong Brønsted acid required to catalyze iminium ion formation and subsequent cyclization.[3][8]
Solvent Anhydrous DichloromethaneAprotic solvent prevents unwanted side reactions with water and effectively solubilizes reactants.[8]
Temperature Room TemperatureSufficient for most tryptamine-aldehyde condensations, minimizing potential side reactions.[3]
Typical Yield 70-90%Varies based on substrate purity and reaction scale.

Application 2: Chalcones as Precursors for Flavonoids and Pyrimidines

Chalcones (1,3-diaryl-2-propen-1-ones) are pivotal intermediates in synthetic chemistry, acting as precursors to a wide range of heterocyclic systems, including flavonoids, pyrazoles, and pyrimidines.[9] They are synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone.[10][11] The α,β-unsaturated carbonyl moiety of the chalcone is a versatile Michael acceptor, ready for subsequent cyclization reactions.

Mechanistic Rationale:

A strong base (e.g., NaOH, KOH) deprotonates the α-carbon of the acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 5-isopropyl-2-methoxybenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated chalcone product.[10]

claisen_schmidt cluster_1 Claisen-Schmidt Condensation Mechanism start Acetophenone enolate Enolate Formation (+ Base, e.g., OH⁻) start->enolate attack Nucleophilic Attack on Aldehyde Carbonyl enolate->attack + Aldehyde aldol Aldol Adduct (β-Hydroxy Ketone) attack->aldol dehydration Dehydration (-H₂O) (Base-catalyzed) aldol->dehydration product Chalcone (α,β-Unsaturated Ketone) dehydration->product

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Protocol 2: Synthesis of 1-Aryl-3-(5-isopropyl-2-methoxyphenyl)prop-2-en-1-one

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq)

  • Substituted Acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol

  • Crushed Ice and dilute HCl

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reactant Preparation: In a flask, dissolve the substituted acetophenone (10 mmol) and 5-isopropyl-2-methoxybenzaldehyde (10 mmol) in ethanol (20-30 mL) with stirring at room temperature.[10]

  • Base Addition: Slowly add an aqueous solution of NaOH (e.g., 40% w/v, 3-5 mL) to the mixture. The solution will typically turn color and may become thick.[10]

  • Reaction: Continue stirring the mixture at room temperature for 12-24 hours. The progress can be monitored by TLC.

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the solution is neutral or slightly acidic. A solid precipitate of the chalcone should form.[10]

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.[10]

ParameterConditionRationale
Catalyst NaOH / KOHA strong base is required to generate the nucleophilic enolate from the acetophenone.
Solvent Ethanol / MethanolProtic solvent that effectively dissolves both the reactants and the base catalyst.
Temperature Room TemperatureGenerally sufficient for the condensation and dehydration steps.
Typical Yield 60-95%Highly dependent on the specific acetophenone used.

Application 3: Synthesis of 1,5-Benzodiazepines

1,5-Benzodiazepines are a class of seven-membered heterocyclic compounds with a wide range of therapeutic applications, including acting as anticonvulsant, anti-inflammatory, and sedative agents.[12] A common synthetic route involves the condensation of an o-phenylenediamine with two equivalents of a carbonyl compound, or a one-to-one condensation with an α,β-unsaturated carbonyl compound (like a chalcone).[9][12]

A direct synthesis can be achieved by reacting o-phenylenediamine with 5-isopropyl-2-methoxybenzaldehyde and a ketone (e.g., dimedone) in a three-component reaction, often catalyzed by an acid.[13]

General Reaction Scheme: The reaction proceeds via initial condensation of one amine group of the o-phenylenediamine with the aldehyde to form an imine. The second amine group then condenses with a ketone, and subsequent intramolecular cyclization and dehydration yield the 1,5-benzodiazepine ring.

Protocol 3: General Procedure for 1,5-Benzodiazepine Synthesis

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq)

  • o-Phenylenediamine (1.0 eq)

  • A suitable ketone (e.g., dimedone, acetone) (1.0 eq)

  • Catalyst (e.g., solid acid catalyst, boric acid, or reflux in ethanol)

  • Solvent (e.g., Ethanol, Acetonitrile)

Procedure:

  • Setup: A mixture of o-phenylenediamine (1 mmol), 5-isopropyl-2-methoxybenzaldehyde (1 mmol), a ketone (1 mmol), and a catalytic amount of an acid catalyst (if used) in ethanol (2-5 mL) is prepared in a round-bottom flask.[12][13]

  • Reaction: The mixture is stirred under reflux conditions. The reaction is monitored by TLC.[13]

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. If a solid catalyst is used, it is removed by filtration or centrifugation.[13]

  • Isolation: The solvent is often removed under reduced pressure, and the resulting crude product is washed with a suitable solvent (e.g., cold ethanol) or purified by column chromatography to yield the desired benzodiazepine derivative.

ParameterConditionRationale
Reactants o-Phenylenediamine, Aldehyde, KetoneThree-component reaction provides a rapid and efficient entry to complex benzodiazepine structures.
Solvent Ethanol / AcetonitrileCommon solvents that facilitate the reaction at reflux temperatures.[12][13]
Temperature RefluxProvides the necessary energy to drive the multiple condensation and cyclization steps to completion.
Typical Yield 80-95%Generally high-yielding for this type of condensation.[13]

Conclusion

5-Isopropyl-2-methoxybenzaldehyde is a valuable and versatile synthon for constructing a wide range of heterocyclic compounds. Its aldehyde functionality provides a reliable entry point for key ring-forming reactions such as the Pictet-Spengler, Claisen-Schmidt, and multicomponent benzodiazepine syntheses. The methoxy and isopropyl substituents offer chemists levers to fine-tune the steric and electronic properties of the target molecules, making this building block an indispensable tool for researchers, scientists, and professionals in the field of drug discovery and development. The protocols outlined herein provide a robust foundation for leveraging this reagent in the synthesis of novel and pharmacologically relevant heterocyclic architectures.

References

  • Chem-Impex. (n.d.). 5-Isopropyl-4-methoxy-2-methylbenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Hexahydropyrrolo[2,3-b]indoles via Intramolecular Pictet-Spengler Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6. Available at: [Link]

  • Govindachari, T. R., & Lakshmikantham, M. V. (1957). Studies in the isoquinoline series. Part III. Synthesis of Some 5: 6--and 5: 8--Dimethoxyisoquinolines. Proceedings of the Indian Academy of Sciences - Section A, 46(6), 406-412. Available at: [Link]

  • Borah, A. J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1239-1288. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Ghahremanzadeh, R., et al. (2023). An economical synthesis of benzodiazepines using ACT@IRMOF core–shell as a potential eco-friendly catalyst through the activated carbon of thymus plant (ACT). Scientific Reports, 13(1), 16938. Available at: [Link]

  • Kumar, A., & Sharma, G. (2018). Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. Indian Journal of Heterocyclic Chemistry, 28(3), 397-400. Available at: [Link]

  • SMU. (n.d.). 5-Isopropyl-4-methoxy-2-methylbenzaldehyde.
  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Science of Synthesis. (2004). Product Class 5: Isoquinolines. Thieme. Available at: [Link]

  • El-Gaml, K. M. (2015). SYNTHESIS OF NEW[1][12]-BENZODIAZEPINE DERIVATIVES CATALYZED BY VARIOUS ALIPHATIC ACIDS. Journal of the Chilean Chemical Society, 60(2), 2901-2905. Available at: [Link]

  • Csekei, M., & Novák, Z. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(8), 1993. Available at: [Link]

  • Bakkas, S., et al. (2022). A Stereoselective Synthesis of a Novel α,β-Unsaturated Imine-Benzodiazepine through Condensation Reaction, Crystal Structure, and DFT Calculations. Molecules, 27(18), 5897. Available at: [Link]

  • Malakar, C. C. (2020). Comprehensive Strategies for the Synthesis of Isoquinolines: Progress Since 2008. Asian Journal of Organic Chemistry, 9(10), 1548-1575. Available at: [Link]

  • Wang, C., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Amino Acids, 54(9), 1285-1297. Available at: [Link]

  • Leow, P. L., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules, 19(9), 13484-13500. Available at: [Link]

  • Google Patents. (2003). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Retrieved from [Link]

  • D'Elia, V., & Varchi, G. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 748. Available at: [Link]

  • da Silva, A. C., et al. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. Orbital: The Electronic Journal of Chemistry, 15(3), 143-149. Available at: [Link]

  • Kristanti, A. N., et al. (2020). SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Rasayan Journal of Chemistry, 13(1), 654-660. Available at: [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Benchchem. (n.d.). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
  • Britton, J., et al. (2021). Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh-Throughput Experimentation. ChemRxiv. Available at: [Link]

  • Huang, W., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology, 12, 668884. Available at: [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Using 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Isopropyl-2-methoxybenzaldehyde is a substituted aromatic aldehyde possessing distinct electronic and steric characteristics that make it a valuable substrate in a variety of catalytic transformations. The presence of an electron-donating methoxy group at the ortho position can influence the reactivity of the aldehyde and potentially act as a coordinating group for metal catalysts. Concurrently, the bulky isopropyl group at the para position introduces steric hindrance that can be exploited to achieve high levels of selectivity in asymmetric catalysis.

These application notes provide detailed protocols and scientific rationale for three distinct and powerful catalytic reactions utilizing 5-Isopropyl-2-methoxybenzaldehyde. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecules, chiral intermediates, and potential active pharmaceutical ingredients. The protocols are grounded in established catalytic principles and adapted from authoritative literature on related substrates, offering a robust starting point for experimental work.

Application Note 1: Asymmetric Transfer Hydrogenation for the Synthesis of Chiral Benzylic Alcohols

Principle & Rationale:

Asymmetric transfer hydrogenation (ATH) is a cornerstone of modern organic synthesis, providing a safe and efficient method for the reduction of prochiral ketones and aldehydes to valuable chiral alcohols. This process typically utilizes a stable hydrogen donor, such as isopropanol or formic acid, in conjunction with a chiral transition metal catalyst. Ruthenium-based catalysts, particularly those featuring chiral diamine or amino alcohol ligands, have proven to be exceptionally effective for this transformation.[1][2]

The reduction of 5-Isopropyl-2-methoxybenzaldehyde yields (S)- or (R)-(5-isopropyl-2-methoxyphenyl)methanol, a chiral building block for which stereocontrol is critical. The electronic nature of the aromatic ring, influenced by the methoxy and isopropyl groups, can impact the electrophilicity of the aldehyde carbonyl, while the steric bulk can influence the facial selectivity of the hydride attack from the catalyst. The protocol below employs a well-established ruthenium catalyst system known for its broad substrate scope and high enantioselectivity.

Experimental Protocol: Asymmetric Transfer Hydrogenation of 5-Isopropyl-2-methoxybenzaldehyde

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • [RuCl(p-cymene)((R,R)-TsDACH)] or [RuCl(p-cymene)((S,S)-TsDACH)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Isopropyl-2-methoxybenzaldehyde (1.0 mmol, 178.23 mg).

  • Add the chiral Ruthenium catalyst ([RuCl(p-cymene)((R,R)-TsDACH)] for the (R)-alcohol or the (S,S)-enantiomer for the (S)-alcohol) (0.005 mmol, 0.5 mol%).

  • Dissolve the solids in 5 mL of the chosen anhydrous solvent (e.g., DCM).

  • Prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) separately.

  • Add the formic acid/triethylamine mixture (2.0 mmol HCOOH, 0.8 mmol NEt₃) to the reaction flask via syringe.

  • Stir the reaction mixture at the specified temperature (e.g., 28 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 12-24 hours), quench the reaction by adding 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Expected Outcomes
ParameterValue/ConditionRationale & Reference
Substrate5-Isopropyl-2-methoxybenzaldehydeTarget molecule for asymmetric reduction.
Catalyst[RuCl(p-cymene)((R,R)-TsDACH)]A well-established catalyst for high enantioselectivity in ATH of aromatic aldehydes.[2]
Catalyst Loading0.5 - 1.0 mol%Effective loading for achieving high conversion without excessive cost.
Hydrogen SourceHCOOH/NEt₃ (5:2)Common, efficient, and irreversible hydrogen donor system for ATH.
SolventDCM or MeCNProvides good solubility for reactants and catalyst.
Temperature25 - 40 °CMild conditions that balance reaction rate and catalyst stability/selectivity.
Expected Yield >95%Based on analogous reductions of substituted benzaldehydes.[3]
Expected ee >98%The catalyst is known to provide excellent enantioselectivity for a wide range of aldehydes.
Visualization: Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow sub Substrate 5-Isopropyl-2-methoxybenzaldehyde mix Reaction Mixture sub->mix cat Chiral Ru-Catalyst ((R,R)-TsDACH) cat->mix h_source H-Source HCOOH/NEt3 h_source->mix solvent Anhydrous Solvent (DCM) solvent->mix workup Aqueous Workup & Extraction mix->workup Stir 12-24h purify Purification (Chromatography) workup->purify product Chiral Alcohol Product purify->product

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Application Note 2: Rhodium-Catalyzed Intermolecular Hydroacylation

Principle & Rationale:

Rhodium-catalyzed hydroacylation is a powerful, atom-economical method for forming carbon-carbon bonds by adding the C-H bond of an aldehyde across an unsaturated C-C bond (alkene or alkyne).[4][5] This reaction directly converts aldehydes into ketones. For aromatic aldehydes, achieving intermolecular hydroacylation can be challenging due to the competing decarbonylation of the acyl-rhodium hydride intermediate. However, the use of chelating groups on the aldehyde can stabilize this intermediate and favor the desired hydroacylation pathway.

The ortho-methoxy group of 5-Isopropyl-2-methoxybenzaldehyde can serve as a weak chelating directing group, promoting the formation of the more stable five-membered rhodacycle intermediate required for productive catalysis.[6] This application note details a protocol for the hydroacylation of a model alkene, such as an electron-deficient alkene, with 5-Isopropyl-2-methoxybenzaldehyde.

Experimental Protocol: Rh-Catalyzed Hydroacylation with an Alkene

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Alkene (e.g., N,N-dimethylacrylamide)

  • [Rh(dppe)]₂ (BF₄)₂ or a similar cationic Rh(I) complex

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or acetone)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the Rhodium(I) catalyst (e.g., [Rh(dppe)]₂(BF₄)₂, 0.025 mmol, 2.5 mol%).

  • Add 5-Isopropyl-2-methoxybenzaldehyde (1.0 mmol, 178.23 mg) and the alkene (1.2 mmol, 1.2 equivalents).

  • Add 5 mL of anhydrous, degassed solvent (e.g., DCE) to the tube.

  • Seal the tube and heat the reaction mixture in a pre-heated oil bath to the specified temperature (e.g., 80 °C).

  • Monitor the reaction by GC or ¹H NMR analysis of aliquots.

  • Once the starting aldehyde is consumed (typically 16-24 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting ketone product by flash column chromatography on silica gel.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Expected Outcomes
ParameterValue/ConditionRationale & Reference
Substrate5-Isopropyl-2-methoxybenzaldehydeAldehyde with a potential weak directing group.
Coupling PartnerN,N-dimethylacrylamideActivated alkene suitable for hydroacylation.
CatalystCationic Rh(I) complex with a bidentate phosphine ligand (e.g., dppe)A common catalyst system for intermolecular hydroacylation.[6][7]
Catalyst Loading2.5 - 5.0 mol%Standard loading for this transformation.
SolventDCE or AcetoneNon-coordinating, polar aprotic solvents are often effective.
Temperature60 - 100 °CThermal energy is required to drive the catalytic cycle.
Expected Product Linear ketoneThe ortho-methoxy group is expected to direct the addition to yield the linear isomer.
Expected Yield 60 - 85%Yields can vary based on substrate and conditions, but are generally good for directed reactions.[8]
Visualization: Catalytic Cycle for Hydroacylation

Hydroacylation_Cycle cluster_cycle Catalytic Cycle A [Rh(I)]-L2 B Acyl-Rh(III)-H Intermediate A->B Oxidative Addition of Aldehyde C-H C Alkene-Coordinated Intermediate B->C Alkene Coordination D Migratory Insertion Product C->D Migratory Insertion D->A Reductive Elimination Product Ketone Product D->Product Aldehyde Aldehyde Aldehyde->B Alkene Alkene Alkene->C

Caption: Simplified Rh-Catalyzed Hydroacylation Cycle.

Application Note 3: Organocatalytic Asymmetric Michael Addition to Nitroolefins

Principle & Rationale:

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a third pillar of catalysis alongside metal and biocatalysis. Secondary amine catalysts, such as diarylprolinol silyl ethers, are highly effective in activating aldehydes toward nucleophilic attack by forming a transient enamine intermediate. This strategy allows aldehydes to participate as nucleophiles in a variety of asymmetric C-C bond-forming reactions.

The asymmetric Michael addition of an aldehyde to a nitroolefin is a classic example, generating a highly functionalized product with two new stereocenters. The catalyst controls the facial selectivity of the enamine's attack on the nitroolefin, leading to high diastereo- and enantioselectivity. 5-Isopropyl-2-methoxybenzaldehyde, with its steric bulk, is an excellent candidate for this reaction, as the steric hindrance can enhance the selectivity of the transformation.

Experimental Protocol: Asymmetric Michael Addition

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Nitroolefin (e.g., β-nitrostyrene)

  • Diarylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

  • Acidic co-catalyst (e.g., Benzoic acid)

  • Solvent (e.g., Toluene or Chloroform)

  • Standard laboratory glassware

Procedure:

  • To a vial, add the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and the acidic co-catalyst (0.1 mmol, 10 mol%).

  • Add the nitroolefin (1.0 mmol, 1.0 equivalent) and 4 mL of solvent (e.g., toluene).

  • Stir the mixture for 5 minutes at room temperature.

  • Add 5-Isopropyl-2-methoxybenzaldehyde (1.2 mmol, 1.2 equivalents) to the vial.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • After the nitroolefin is consumed (typically 24-48 hours), directly load the reaction mixture onto a silica gel column for flash chromatography.

  • Purify the product using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC.

Data Presentation: Expected Outcomes
ParameterValue/ConditionRationale & Reference
Substrate5-Isopropyl-2-methoxybenzaldehydeThe aldehyde acts as the enamine precursor/nucleophile.
Michael Acceptorβ-NitrostyreneA common and highly reactive Michael acceptor.
Catalyst(S)-Diarylprolinol silyl etherA widely used catalyst for asymmetric enamine catalysis.
Co-catalystBenzoic AcidOften used to facilitate catalyst turnover and enhance reactivity.
Catalyst Loading10 - 20 mol%Standard loading for organocatalytic reactions.
SolventToluene or CHCl₃Non-polar aprotic solvents are generally preferred.
TemperatureRoom TemperatureMild conditions are a hallmark of organocatalysis.
Expected dr >10:1 (syn major)The catalyst provides excellent control over diastereoselectivity.
Expected ee >95%High enantioselectivity is expected based on established precedents.
Visualization: Organocatalytic Enamine Cycle

Enamine_Cycle cluster_cycle Organocatalytic Cycle A Prolinol Catalyst B Iminium Ion A->B + Aldehyde - H2O C Enamine B->C - H+ D Michael Adduct (Iminium) C->D + Nitroolefin D->A + H2O - Product Product Michael Adduct D->Product Aldehyde Aldehyde Aldehyde->B Nitroolefin Nitroolefin Nitroolefin->D

Caption: Simplified Enamine Catalysis Cycle for Michael Addition.

References

  • Palladium-Catalyzed ortho-C-H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. ResearchGate. Available at: [Link]

  • Rhodium-Catalyzed Intermolecular Chelation Controlled Alkene and Alkyne Hydroacylation: Synthetic Scope of β-S-Substituted Aldehyde Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • Formation of C–C bonds via ruthenium-catalyzed transfer hydrogenation. PubMed Central (PMC). Available at: [Link]

  • Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. PubMed Central (PMC). Available at: [Link]

  • Ruthenium-catalyzed reductive coupling of 1,3-enynes and aldehydes by transfer hydrogenation: anti-diastereoselective carbonyl propargylation. PubMed. Available at: [Link]

  • Rh(I)-Catalyzed Intermolecular Hydroacylation: Enantioselective Cross-Coupling of Aldehydes and Ketoamides. Journal of the American Chemical Society. Available at: [Link]

  • Catalytic enantioselective intermolecular hydroacylation: rhodium-catalyzed combination of beta-S-aldehydes and 1,3-disubstituted allenes. PubMed. Available at: [Link]

  • Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. PubMed Central (PMC). Available at: [Link]

  • Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. RSC Publishing. Available at: [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of 5-Isopropyl-2-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzaldehyde Scaffolds

Benzaldehyde derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, antioxidant, and anticancer properties.[1][2] The structural versatility of the benzaldehyde scaffold allows for the synthesis of a diverse library of derivatives with potentially enhanced biological efficacy. 5-Isopropyl-2-methoxybenzaldehyde, in particular, serves as a promising starting material for the development of novel therapeutic agents due to its unique substitution pattern which can influence its physicochemical and biological properties.

This guide provides a comprehensive overview of the experimental protocols for screening the biological activities of newly synthesized 5-Isopropyl-2-methoxybenzaldehyde derivatives. The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for the preliminary assessment of these compounds in a drug discovery pipeline.

I. Synthesis and Characterization of Derivatives

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde derivatives can be achieved through various organic reactions, such as the formation of Schiff bases or hydrazones.[1] For instance, the condensation reaction with different hydrazides can yield a library of hydrazone derivatives.[1]

General Synthesis Workflow:

Caption: General workflow for the synthesis and purification of 5-Isopropyl-2-methoxybenzaldehyde derivatives.

Following synthesis, it is crucial to confirm the structure and purity of the derivatives using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

II. Antimicrobial Activity Screening

Benzaldehyde derivatives have been widely recognized for their potential as antimicrobial agents.[3][4][5] The following protocol outlines the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6][7]

Protocol: Broth Microdilution Assay

This method is a cornerstone for antimicrobial susceptibility testing, providing quantitative data on the in vitro activity of antimicrobial agents.[6]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.[6]

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

3. Assay Procedure:

  • Perform serial twofold dilutions of the test compounds in CAMHB in the 96-well plate.

  • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[6]

  • Include a growth control well (broth and inoculum) and a sterility control well (broth only).[6]

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[6]

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[6]

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[6]

Mechanism of Action Insight: Benzaldehydes and their derivatives can exert their antimicrobial effects through various mechanisms, including the disruption of the cell membrane, leading to the release of intracellular components, and the coagulation of cytoplasmic constituents. Some derivatives may also interfere with bacterial signaling pathways like quorum sensing.[8]

III. Antioxidant Activity Screening

Phenolic compounds, including phenolic aldehydes, are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom to neutralize free radicals.[9][10][11] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to assess the radical scavenging activity of compounds.

Protocol: DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow.[12]

1. Preparation of Reagents:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.[12]

  • Test Compounds: Prepare various concentrations of the synthesized derivatives in a suitable solvent.

  • Standard: Ascorbic acid or Trolox can be used as a positive control.[12][13]

2. Assay Procedure:

  • Add a small volume of the test compound solution to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[13]

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.[12][13]

  • A blank containing the solvent and DPPH solution should also be measured.

3. Calculation of Scavenging Activity: The percentage of radical scavenging activity (RSA) can be calculated using the following formula:

RSA (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the DPPH solution without the sample.

  • Abs_sample is the absorbance of the DPPH solution with the sample.[12]

The results can also be expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.[9]

Mechanism of Action Insight: The antioxidant activity of phenolic aldehydes is influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring.[9][14] These compounds act as antioxidants by donating a hydrogen atom or a single electron to free radicals, thus terminating oxidative chain reactions.[10][15]

IV. Anticancer Activity Screening

Derivatives of benzaldehyde have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[2][16][17] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial enzymes in living cells to form insoluble purple formazan crystals.

1. Cell Culture and Seeding:

  • Culture a relevant human cancer cell line (e.g., HL-60 for leukemia, MCF-7 for breast cancer) in an appropriate medium.[16][19]

  • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][20]

2. Compound Treatment:

  • Prepare serial dilutions of the synthesized derivatives in the cell culture medium.

  • Replace the old medium with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[18][21]

  • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[20][22]

  • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[20]

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21]

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action Insight: The anticancer activity of benzaldehyde derivatives can be attributed to various mechanisms, including the induction of apoptosis (programmed cell death) through mitochondrial pathways, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation.[1][16][23]

Caption: A streamlined workflow for the biological activity screening of 5-Isopropyl-2-methoxybenzaldehyde derivatives.

V. Data Presentation and Interpretation

All quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 5-Isopropyl-2-methoxybenzaldehyde Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11632
Derivative 2816
Ciprofloxacin0.50.25

Table 2: Hypothetical Antioxidant and Anticancer Activities of 5-Isopropyl-2-methoxybenzaldehyde Derivatives

CompoundDPPH IC₅₀ (µM)HL-60 IC₅₀ (µM)
Derivative 125.515.2
Derivative 212.88.7
Ascorbic Acid5.2N/A
DoxorubicinN/A0.5

Conclusion

The protocols outlined in this application note provide a robust framework for the initial biological evaluation of novel 5-Isopropyl-2-methoxybenzaldehyde derivatives. By systematically assessing their antimicrobial, antioxidant, and anticancer activities, researchers can identify promising lead compounds for further development. Subsequent studies should focus on elucidating the precise mechanisms of action, exploring structure-activity relationships, and conducting in vivo efficacy and toxicity studies.

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 5-Isopropyl-2-methoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Understanding the Synthesis: Key Challenges

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde typically involves the formylation of 4-isopropylanisole. While seemingly straightforward, achieving high yields can be challenging due to several factors:

  • Substrate Reactivity: The methoxy group is an ortho-, para- director, and the isopropyl group is also weakly activating and ortho-, para-directing. This can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.

  • Reaction Conditions: Formylation reactions are often sensitive to reaction conditions. Temperature, reaction time, and stoichiometry of reagents must be carefully controlled to minimize side reactions.

  • Product Stability: Aldehydes can be susceptible to oxidation, especially during workup and purification, leading to the formation of the corresponding carboxylic acid.

This guide will focus on troubleshooting the most common formylation methods used for this synthesis: the Vilsmeier-Haack reaction and the Duff reaction.

Troubleshooting Low Yields: A-Question-and-Answer-Guide

This section addresses specific problems you may encounter during the synthesis of 5-Isopropyl-2-methoxybenzaldehyde.

Q1: My Vilsmeier-Haack formylation of 4-isopropylanisole is resulting in a low yield of the desired 5-isopropyl-2-methoxybenzaldehyde. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack reaction are a common issue. The Vilsmeier-Haack reaction involves the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[1][2][3]. Several factors could be contributing to a low yield:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the correct stoichiometry of reagents and allowing for sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature: The reaction temperature is critical. The formation of the Vilsmeier reagent is typically done at a low temperature (0-5 °C), and the formylation reaction itself may require heating. Experiment with a temperature range to find the optimal condition for your specific setup.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all your glassware is oven-dried and that you are using anhydrous solvents. The presence of water will quench the reagent and reduce your yield.

  • Side Reactions: The formation of regioisomers is a possibility. While the methoxy group strongly directs ortho, some para-formylation might occur. Additionally, if the reaction temperature is too high or the reaction time too long, other side reactions can occur.

  • Workup Issues: The workup procedure is critical for isolating the aldehyde. The intermediate iminium salt must be hydrolyzed to the aldehyde, which is typically achieved by adding the reaction mixture to ice-cold water or a dilute base.[3] Improper pH or temperature during workup can lead to product degradation.

Optimization Strategy for Vilsmeier-Haack Reaction:
ParameterRecommendationRationale
Reagent Purity Use freshly distilled POCl₃ and anhydrous DMF.Impurities and water can deactivate the Vilsmeier reagent.
Stoichiometry Start with a 1.1 to 1.5 molar excess of the Vilsmeier reagent.Ensures complete consumption of the starting material.
Temperature Control Add POCl₃ to DMF at 0-5 °C. Run the formylation reaction at a controlled temperature (e.g., 50-70 °C), monitoring by TLC.Controls the rate of reaction and minimizes side product formation.
Reaction Time Monitor the reaction progress by TLC until the starting material is consumed.Avoids prolonged reaction times which can lead to degradation.
Workup Quench the reaction by pouring it onto crushed ice and then neutralize with a base like sodium acetate or sodium carbonate.Ensures efficient hydrolysis of the iminium salt to the aldehyde while minimizing acid-catalyzed side reactions.
Q2: I am attempting the Duff reaction for the formylation of 4-isopropylanisole, but the yield is very low. Is this a suitable reaction, and how can I optimize it?

A2: The Duff reaction, which uses hexamine as the formylating agent, is typically more effective for phenols than for phenol ethers like 4-isopropylanisole.[4][5] The reaction requires strongly electron-donating groups on the aromatic ring.[4] While the methoxy group is activating, it may not be sufficient for the Duff reaction to proceed efficiently with 4-isopropylanisole.

However, if you are committed to trying this route, here are some points to consider for optimization:

  • Acid Catalyst: The Duff reaction is acid-catalyzed. Common catalysts include glycerol-boric acid or trifluoroacetic acid.[6] The choice and amount of acid can significantly impact the yield.

  • Solvent: Anhydrous glycerol is a common solvent for the Duff reaction.[7] However, other high-boiling solvents can also be explored.

  • Temperature: The reaction typically requires high temperatures (150-160 °C).[7] Careful temperature control is necessary to prevent decomposition of the starting material and product.

  • Hydrolysis: The final step is an acidic hydrolysis to liberate the aldehyde.[4] The conditions for this step should be optimized to ensure complete conversion without product degradation.

Given the limitations of the Duff reaction for this specific substrate, the Vilsmeier-Haack reaction is generally the more recommended and higher-yielding approach.

Q3: I am observing a significant amount of an impurity in my final product that I suspect is the corresponding carboxylic acid. How can I prevent its formation and remove it?

A3: The formation of 5-isopropyl-2-methoxybenzoic acid is a common issue, as aldehydes are prone to oxidation, especially in the presence of air. This can occur during the reaction, workup, or purification.

Prevention of Oxidation:
  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Controlled Workup: During the workup, avoid excessive exposure to air. If using an oxidative workup to remove certain byproducts, ensure the conditions are mild and selective.

  • Storage: Store the purified aldehyde under an inert atmosphere and in a cool, dark place to prevent slow oxidation over time.[8]

Removal of Carboxylic Acid Impurity:
  • Base Wash: The carboxylic acid is acidic and can be removed by washing the organic layer with a dilute aqueous base solution, such as 5% sodium bicarbonate or sodium carbonate. The carboxylate salt will dissolve in the aqueous layer, which can then be separated.

  • Column Chromatography: If the polarity difference between the aldehyde and the carboxylic acid is sufficient, they can be separated by column chromatography.[9]

Q4: My purification by column chromatography is not giving a clean separation of the desired product from byproducts. What can I do?

A4: Achieving good separation during column chromatography depends on several factors.

Troubleshooting Column Chromatography:
IssuePotential CauseSolution
Poor Separation Incorrect solvent system.Perform a thorough TLC analysis with different solvent systems to find the optimal mobile phase that provides good separation (a ΔRf of at least 0.2). A common starting point is a mixture of hexane and ethyl acetate.[9]
Streaking/Tailing The compound may be too acidic or basic, or the column may be overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure you are not loading too much crude product onto the column.
Co-elution of Isomers Regioisomers may have very similar polarities.A very slow and careful gradient elution or even an isocratic elution with a finely tuned solvent system may be necessary. Using a high-performance silica gel can also improve resolution.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4-Isopropylanisole

This protocol provides a starting point for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde. Optimization may be required based on your specific laboratory conditions.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C.[10] Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Add 4-isopropylanisole (1 equivalent) to the reaction mixture. Slowly warm the mixture to room temperature and then heat to 60-70 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

  • Hydrolysis and Neutralization: Add a saturated solution of sodium acetate to neutralize the mixture. Stir for 1-2 hours to ensure complete hydrolysis of the iminium salt.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Washing: Combine the organic layers and wash with water, 5% sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Low Yield

G start Low Yield in 5-Isopropyl-2-methoxybenzaldehyde Synthesis check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No optimize_conditions->check_reaction check_impurities Analyze Impurities (NMR, GC-MS) complete->check_impurities isomer_formation Isomer Formation? check_impurities->isomer_formation optimize_regioselectivity Optimize for Regioselectivity: - Lower reaction temperature - Consider alternative formylation method isomer_formation->optimize_regioselectivity Yes oxidation Oxidation to Carboxylic Acid? isomer_formation->oxidation No success Improved Yield optimize_regioselectivity->success prevent_oxidation Prevent Oxidation: - Use inert atmosphere - Mild workup conditions oxidation->prevent_oxidation Yes purification_issue Purification Issues? oxidation->purification_issue No prevent_oxidation->success optimize_purification Optimize Purification: - Different solvent system for column - Base wash to remove acid purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Sources

Technical Support Center: Purification of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-Isopropyl-2-methoxybenzaldehyde (CAS: 85902-68-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to address specific challenges you may encounter during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter in a crude sample of 5-Isopropyl-2-methoxybenzaldehyde?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, precursors such as 4-isopropyl-1-methoxybenzene or related phenols may be present.

  • Over-oxidation Product: Aromatic aldehydes are susceptible to air oxidation, which converts the aldehyde functional group (-CHO) into a carboxylic acid (-COOH), forming 5-isopropyl-2-methoxybenzoic acid.[1] This is often a primary impurity, especially if the sample has been stored for a long time or exposed to air at elevated temperatures.

  • Byproducts from Formylation: If a Reimer-Tiemann or similar formylation reaction is used, regioisomers or other reaction byproducts may be formed.[2]

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., acetone, isopropyl alcohol, ethyl acetate) may be present.[3]

Q2: How can I quickly assess the purity of my sample before deciding on a purification strategy?

A2: Thin-Layer Chromatography (TLC) is the most common and rapid method for preliminary purity assessment in a research setting.[4]

  • Procedure: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside any available starting materials. Develop the plate in a solvent system, typically a mixture of a non-polar and a polar solvent like Hexane/Ethyl Acetate.

  • Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative Rf values can give you an idea of the polarity of the impurities. For instance, the corresponding carboxylic acid impurity will typically have a much lower Rf value (i.e., it will travel less up the plate) and may show "streaking" unless a small amount of acetic acid is added to the eluent.[5]

Q3: Which purification technique is generally the most effective for 5-Isopropyl-2-methoxybenzaldehyde?

A3: The optimal technique depends on the scale of your experiment and the nature of the impurities.

  • Column Chromatography: This is the most versatile and widely used method for separating the aldehyde from impurities with different polarities.[5] It is highly effective for removing both more polar (e.g., carboxylic acid) and less polar (e.g., unreacted starting materials) contaminants.

  • Purification via Bisulfite Adduct: This is a classical and highly selective chemical method for separating aldehydes from other functional groups.[6][7] The aldehyde forms a water-soluble salt adduct with sodium bisulfite, which can be extracted into the aqueous phase, leaving non-aldehyde impurities in the organic layer. The pure aldehyde is then regenerated by adding a base.[8][9] This method is excellent for removing non-aldehyde impurities but will not separate other aldehydes.

  • Vacuum Distillation: Given that related methoxy benzaldehydes can be purified by distillation under reduced pressure, this is a viable option for large-scale purification, especially for removing non-volatile impurities.[3]

  • Recrystallization: If your crude product is a solid or can be induced to solidify, recrystallization is a powerful technique for achieving high purity, particularly for removing small amounts of impurities.[10]

Q4: My purified 5-Isopropyl-2-methoxybenzaldehyde is a pale yellow liquid, but it turns darker over time. How can I prevent degradation?

A4: Like many aromatic aldehydes, 5-Isopropyl-2-methoxybenzaldehyde is prone to air oxidation.[1] To ensure stability and prevent the formation of the corresponding carboxylic acid, proper storage is critical. Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and refrigerated if possible.

Troubleshooting Guide 1: Column Chromatography

This is often the first choice for purification. Here’s how to troubleshoot common issues.

Q: My product recovery is very low after column chromatography. Where did it go?

A: Low recovery can stem from several factors:

  • Irreversible Adsorption: Aldehydes can sometimes interact strongly with the acidic silica gel, leading to irreversible binding or degradation on the column.

  • Eluent Polarity Too Low: The solvent system may not be polar enough to effectively move your compound down the column.

  • Sample Overloading: Loading too much crude material onto the column can lead to poor separation and band broadening, causing you to discard mixed fractions.

Solutions & Optimization:

Potential CauseRecommended SolutionCausality Explained
Irreversible Adsorption on Acidic Silica Deactivate the silica gel by adding a small amount of triethylamine (Et₃N) to your eluent system (e.g., 0.1-1%).[5]The basic triethylamine neutralizes the acidic silanol groups (Si-OH) on the silica surface, preventing them from strongly binding or catalyzing the degradation of your acid-sensitive aldehyde.
Insufficient Elution Power Gradually increase the polarity of your eluent. If you are using a 95:5 Hexane:Ethyl Acetate mix, try moving to 90:10 or 85:15.[5]Increasing the proportion of the polar solvent (Ethyl Acetate) enhances the mobile phase's ability to compete with the stationary phase for your compound, thus moving it down the column faster.
Column Overload As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 for good separation. For difficult separations, this ratio can be increased to 100:1 or more.A higher adsorbent-to-sample ratio provides more surface area for interaction, allowing for better resolution between closely eluting compounds and preventing bands from overlapping.
Experimental Protocol: Purification by Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in your initial, non-polar eluent (e.g., hexane).[11] Pack the column by carefully pouring the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, then add a protective layer of sand to the top.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the column.

  • Elution: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity as needed to elute your product.[12]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization TLC 1. Determine Eluent via TLC (Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Solvent (Gradient Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions via TLC Collect->Monitor Monitor->Elute Adjust Polarity Combine 7. Combine Pure Fractions Monitor->Combine Fractions are Pure Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide 2: Purification via Sodium Bisulfite Adduct

This technique offers excellent selectivity for aldehydes.

Q: I've added the sodium bisulfite solution, but no solid adduct is precipitating. What's wrong?

A: The formation and precipitation of the bisulfite adduct depend on several factors:

  • Solution Not Saturated: The sodium bisulfite solution may not be concentrated enough to drive the equilibrium towards adduct formation.

  • Adduct is Water-Soluble: The bisulfite adduct of some aldehydes is soluble in water and will not precipitate.[13] This is common for smaller or more polar aldehydes.

  • Insufficient Mixing: If you are running a biphasic reaction, poor mixing between the organic and aqueous layers can limit the reaction rate.

Solutions & Optimization:

Potential CauseRecommended SolutionCausality Explained
Low Bisulfite Concentration Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.A saturated solution maximizes the concentration of the bisulfite nucleophile, pushing the reversible reaction equilibrium towards the formation of the solid adduct according to Le Châtelier's principle.
Water-Soluble Adduct Instead of filtration, perform a liquid-liquid extraction. The water-soluble adduct will be drawn into the aqueous phase, separating it from non-polar impurities in the organic layer.[8][13]This converts the purification from a precipitation/filtration method to an extraction method. The charged sulfonate group on the adduct imparts high water solubility, enabling a clean phase separation.
Poor Phase Contact Add a water-miscible co-solvent like THF or methanol to create a single phase for the reaction to occur.[8] Afterwards, add water and an immiscible organic solvent (like ether or hexanes) to perform the extraction.Using a co-solvent ensures that the aldehyde (dissolved in the organic phase) and the bisulfite salt (dissolved in the aqueous phase) are in intimate contact, dramatically increasing the reaction rate.[7]
Q: My aldehyde is decomposing during regeneration from the bisulfite adduct. How can this be prevented?

A: Regeneration requires a strong base (like NaOH) to break the adduct, but this can cause side reactions for sensitive aldehydes.

  • Problem: Aldehydes with α-hydrogens can undergo aldol reactions or epimerization under strongly basic conditions.

  • Solution: Use a milder base, such as sodium carbonate or sodium bicarbonate solution, and gently warm the mixture to reverse the adduct formation. Monitor the regeneration by TLC. This provides less harsh conditions, minimizing base-catalyzed side reactions.

Experimental Protocol: Bisulfite Adduct Extraction
  • Reaction: Dissolve the crude aldehyde in a water-miscible solvent like THF.[8] Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • Extraction: Add water and an immiscible organic solvent (e.g., diethyl ether). The non-aldehyde impurities will remain in the organic layer. Separate the layers.

  • Wash (Optional): To remove any trace organic impurities, wash the aqueous layer containing the adduct with a fresh portion of diethyl ether.[9]

  • Regeneration: Add a fresh layer of diethyl ether to the aqueous phase. While stirring, slowly add a base (e.g., 10% NaOH solution) until the solution is strongly basic (pH > 12).[8][9] This will regenerate the aldehyde, which will move into the ether layer.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.

G cluster_extraction Phase Separation cluster_final Regeneration & Separation Crude Crude Aldehyde + Impurities (in Organic Solvent) Bisulfite Add Saturated NaHSO₃ (aq) Crude->Bisulfite Organic Organic Phase: Impurities Bisulfite->Organic Aqueous Aqueous Phase: Aldehyde-Bisulfite Adduct Bisulfite->Aqueous Base Add Base (NaOH) + Fresh Ether Aqueous->Base Final_Org Organic Phase: Pure Aldehyde Base->Final_Org Final_Aq Aqueous Phase: Na₂SO₃ Base->Final_Aq Isolate Isolate Organic Phase, Dry, and Evaporate Final_Org->Isolate Product Pure Aldehyde Isolate->Product

Caption: Workflow for Purification via Bisulfite Adduct Extraction.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Professor Dave Explains. (2023). Performing Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • MDPI. (2023). Enhancing Energy Efficiency of Electric Grade Isopropyl Alcohol Production Process by Using Noble Thermally Coupled Distillation Technology. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Isopropyl-2-methoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important aromatic aldehyde. Here, we provide in-depth, experience-driven guidance in a troubleshooting format to ensure the successful and efficient synthesis of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Isopropyl-2-methoxybenzaldehyde?

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde typically starts from 4-isopropylanisole (also known as 4-methoxycumene).[1][2][3] The primary challenge is the regioselective introduction of a formyl group onto the benzene ring, ortho to the methoxy group. The most common methods employed are:

  • Vilsmeier-Haack Reaction: This is a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6]

  • Directed Ortho-Lithiation: This method offers high regioselectivity by using the methoxy group to direct deprotonation to the ortho position, followed by quenching with a formylating agent.[7][8][9]

  • Rieche Formylation: This is another electrophilic formylation method that can be effective for activated aromatic rings.[10][11][12]

  • Duff Reaction: While possible, the Duff reaction is generally less efficient for this specific transformation.[13][14][15]

Q2: I am observing a significant amount of a carboxylic acid impurity in my final product. What is causing this and how can I prevent it?

The aldehyde functional group in your product, 5-Isopropyl-2-methoxybenzaldehyde, is susceptible to oxidation to the corresponding carboxylic acid (5-isopropyl-2-methoxybenzoic acid).[16][17] This can occur under several circumstances:

  • Exposure to Air: Prolonged exposure of the aldehyde to atmospheric oxygen, especially at elevated temperatures or in the presence of light, can lead to autoxidation.

  • Harsh Reaction Conditions: Overly aggressive oxidizing conditions during workup or purification can convert the desired aldehyde into the carboxylic acid.

  • Improper Storage: Storing the purified aldehyde without an inert atmosphere can lead to gradual oxidation over time.[16]

To mitigate this, it is crucial to handle the reaction mixture and the purified product under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Additionally, avoid excessive heat and light exposure. When storing the final product, do so in a tightly sealed container, preferably under an inert gas, and at a low temperature.

Troubleshooting Guide: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a popular choice for this synthesis. However, it is not without its challenges.

Problem 1: Low yield of the desired ortho-isomer and formation of the para-isomer.

While the methoxy group is an ortho, para-director, achieving high selectivity for the ortho position can be challenging.

  • Causality: The Vilsmeier-Haack reagent is bulky, and steric hindrance can favor substitution at the less hindered para position. The reaction conditions, such as temperature and solvent, can also influence the isomeric ratio.

  • Solution:

    • Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can enhance the selectivity for the ortho product.

    • Solvent Choice: Chlorinated solvents like dichloromethane or 1,2-dichloroethane are commonly used. Experimenting with different solvents may alter the selectivity.

    • Stoichiometry: Precise control over the stoichiometry of the Vilsmeier reagent is important. An excess of the reagent can sometimes lead to the formation of byproducts.

Problem 2: Demethylation of the methoxy group.

The formation of 5-isopropyl-2-hydroxybenzaldehyde is a possible side reaction, especially under harsh conditions.

  • Causality: The Lewis acidic nature of the reaction intermediates and the presence of any protic acids generated during the reaction can lead to the cleavage of the methyl ether.

  • Solution:

    • Careful Workup: During the aqueous workup, it is important to neutralize the reaction mixture promptly and avoid prolonged exposure to acidic conditions. Using a buffered solution for the workup can be beneficial.

    • Temperature Control: As with regioselectivity, maintaining a low reaction temperature can minimize demethylation.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

This protocol is designed to maximize the yield of the desired ortho-isomer while minimizing side reactions.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (1.2 eq.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF solution, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-isopropylanisole (1.0 eq.) in dichloromethane and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Temperature 0-5 °C during addition, then room temp.Enhances ortho-selectivity, minimizes demethylation.
Solvent Dichloromethane or 1,2-dichloroethaneCommon solvents for Vilsmeier-Haack reactions.
Workup Prompt neutralization with NaHCO₃Prevents acid-catalyzed side reactions like demethylation.

Troubleshooting Guide: Directed Ortho-Lithiation

Directed ortho-lithiation provides excellent regioselectivity but requires stringent anhydrous and anaerobic conditions.

Problem 1: Low or no conversion of the starting material.

  • Causality: This is often due to the deactivation of the organolithium reagent by moisture or other electrophilic impurities. The choice of organolithium base can also be a factor.

  • Solution:

    • Strict Anhydrous Conditions: Ensure all glassware is flame-dried, and all solvents and reagents are rigorously dried. The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).

    • Reagent Quality: Use a freshly titrated solution of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium).

    • Temperature: The lithiation step is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.

Problem 2: Formation of multiple byproducts.

  • Causality: Side reactions can occur if the aryllithium intermediate is not stable or if the electrophilic quench is not efficient.

  • Solution:

    • Quenching Agent: Use a highly reactive formylating agent like anhydrous DMF.

    • Temperature Control: Maintain a low temperature during the addition of the electrophile.

    • Reverse Addition: In some cases, adding the aryllithium solution to the electrophile (reverse addition) can improve the yield and minimize side reactions.

Visualizing the Troubleshooting Workflow

G cluster_start Synthesis Issue cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions cluster_end Outcome start Low Yield or Impure Product identify Identify Side Products (NMR, GC-MS) start->identify check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) identify->check_conditions oxidation Oxidation to Carboxylic Acid check_conditions->oxidation regioselectivity Poor Regioselectivity check_conditions->regioselectivity demethylation Demethylation check_conditions->demethylation low_conversion Low Conversion check_conditions->low_conversion action_inert Use Inert Atmosphere Store at Low Temp oxidation->action_inert action_temp Optimize Temperature regioselectivity->action_temp action_workup Modify Workup Protocol demethylation->action_workup action_reagents Ensure Anhydrous Conditions Titrate Reagents low_conversion->action_reagents end_node Pure 5-Isopropyl-2- methoxybenzaldehyde action_inert->end_node action_temp->end_node action_workup->end_node action_reagents->end_node G cluster_substrate Starting Material cluster_reagent Electrophile cluster_pathways Reaction Pathways cluster_factors Influencing Factors cluster_products Products substrate 4-Isopropylanisole Methoxy group: ortho, para-director ortho_attack Ortho Attack substrate->ortho_attack para_attack Para Attack substrate->para_attack reagent Vilsmeier Reagent Bulky electrophile reagent->ortho_attack reagent->para_attack ortho_product {Desired Product | 5-Isopropyl-2-methoxybenzaldehyde} ortho_attack->ortho_product para_product {Side Product | 4-Isopropyl-3-methoxybenzaldehyde} para_attack->para_product steric_hindrance Steric Hindrance steric_hindrance->para_attack favors electronic_effects Electronic Effects electronic_effects->ortho_attack favors temperature Low Temperature temperature->ortho_attack favors

Caption: Factors influencing ortho- vs. para-selectivity in the formylation of 4-isopropylanisole.

By carefully considering the reaction mechanism and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of 5-Isopropyl-2-methoxybenzaldehyde in their synthetic endeavors.

References

  • BenchChem. (2025). Preventing oxidation of 2-Hydroxy-4-Methoxybenzaldehyde during synthesis and storage.
  • Zellner, G., et al. (1991). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 57(9), 2465-2469. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Wikipedia. (2025). Rieche formylation. Retrieved from [Link]

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961–4963.
  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

  • Duff, J. C. (n.d.). Duff Reaction. Cambridge University Press.
  • Wikipedia. (2025). Duff reaction. Retrieved from [Link]

  • Ulrich, H., et al. (1969). Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde. The Journal of Organic Chemistry, 34(10), 3200-3201.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]

  • International Journal of ChemTech Research. (2019).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (2025). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.).
  • Wikipedia. (2025). Directed ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7....
  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • PubChem. (n.d.). 4-Isopropylanisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.).

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 5-Isopropyl-2-methoxybenzaldehyde (CAS 85902-68-7).[1][2][3] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 5-Isopropyl-2-methoxybenzaldehyde?

A1: 5-Isopropyl-2-methoxybenzaldehyde is typically synthesized via electrophilic formylation of its precursor, 4-isopropylanisole (also known as 4-methoxycumene).[4][5][6] The methoxy group is a strong activating, ortho, para-directing group, making the aromatic ring susceptible to formylation. The primary methods employed are:

  • Vilsmeier-Haack Reaction: This is a widely used and generally efficient method for formylating electron-rich aromatic compounds.[7][8][9][10] It utilizes a Vilsmeier reagent, typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]

  • Duff Reaction: This method involves the formylation of activated aromatic rings, particularly phenols, using hexamethylenetetramine (HMTA).[12] For anisole derivatives, acidic conditions, often with trifluoroacetic acid (TFA), are employed.[13]

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[14][15][16] It is particularly effective for electron-rich phenols and aromatic ethers.[14]

The choice of method depends on factors like available reagents, scale, and tolerance of the substrate to strongly acidic or reactive conditions.

Q2: I am starting with 4-isopropylanisole. How do I choose the best formylation method?

A2: Selecting the optimal method requires balancing yield, selectivity, and operational complexity. Here is a comparative summary:

FeatureVilsmeier-Haack ReactionDuff Reaction (with TFA)Rieche Formylation
Formylating Agent Vilsmeier Reagent (DMF/POCl₃)Hexamethylenetetramine (HMTA)Dichloromethyl methyl ether
Catalyst/Medium N/A (Reagent is the electrophile)Trifluoroacetic Acid (TFA)Titanium Tetrachloride (TiCl₄)
Typical Temperature 0 °C to Room Temperature65 °C to Reflux[13]0 °C to Room Temperature[15]
Advantages Mild conditions, good yields for activated arenes.[10]Reagents are common and relatively stable.High ortho-selectivity for phenols/anisoles.
Disadvantages Reagents are highly moisture-sensitive.[17] POCl₃ is corrosive.Can require higher temperatures; potential for side reactions.[18]Dichloromethyl methyl ether is a carcinogen; TiCl₄ is highly moisture-sensitive.
Primary Selectivity Generally favors the less sterically hindered para position, but ortho product is significant.Good ortho-selectivity due to chelation effects.[12][19]Excellent ortho-selectivity.[14]

For the synthesis of 5-Isopropyl-2-methoxybenzaldehyde, the target is the ortho-formylated product. Both the Duff and Rieche reactions are known to favor ortho-formylation.[12][14][19] The Vilsmeier-Haack reaction can also be optimized to favor the ortho product, but may yield a mixture of isomers requiring careful purification. A modified Duff reaction using TFA is a robust and frequently cited method for this specific transformation.[13]

Troubleshooting Guide: Common Issues & Solutions

Q3: My Vilsmeier-Haack reaction yield is very low. What went wrong?

A3: Low yield in a Vilsmeier-Haack reaction is a common issue, almost always traceable to reagent quality and reaction conditions. The Vilsmeier reagent is a chloriminium salt that is highly electrophilic and extremely sensitive to moisture.[8][17]

Troubleshooting Steps:

  • Moisture Contamination: This is the most frequent cause of failure. Water rapidly quenches the Vilsmeier reagent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous grade DMF and solvents. Handle POCl₃ under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality:

    • DMF: Old bottles of DMF can absorb water and contain formic acid or dimethylamine impurities. Use a freshly opened bottle of anhydrous DMF or distill it from a suitable drying agent.

    • POCl₃: Ensure the phosphorus oxychloride is fresh and has not been hydrolyzed by atmospheric moisture.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Typically, 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the 4-isopropylanisole are used.

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic.

    • Solution: Prepare the reagent at 0 °C by adding POCl₃ dropwise to DMF with vigorous stirring.[17] Allowing the temperature to rise uncontrollably can lead to reagent decomposition.

Below is a logical workflow to diagnose low-yield issues.

Troubleshooting_Vilsmeier cluster_solutions Corrective Actions start Start: Low Reaction Yield check_moisture Were anhydrous conditions strictly maintained? start->check_moisture check_reagents Are DMF and POCl₃ fresh and of high purity? check_moisture->check_reagents Yes sol_moisture Dry all glassware and use anhydrous solvents. check_moisture->sol_moisture No check_temp Was Vilsmeier reagent prepared at 0°C? check_reagents->check_temp Yes sol_reagents Use fresh/distilled DMF and new POCl₃. check_reagents->sol_reagents No check_workup Was the hydrolysis step performed correctly? check_temp->check_workup Yes sol_temp Control temperature during reagent formation. check_temp->sol_temp No sol_workup Ensure complete hydrolysis of the iminium intermediate. check_workup->sol_workup No success Yield Improved sol_moisture->success sol_reagents->success sol_temp->success sol_workup->success

Caption: Troubleshooting workflow for low Vilsmeier-Haack reaction yield.
Q4: I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity for the desired ortho product (5-Isopropyl-2-methoxybenzaldehyde)?

A4: The methoxy group directs electrophilic substitution to both the ortho and para positions. While the para position is often favored electronically and due to less steric hindrance, reaction conditions can be tuned to enhance ortho selectivity.[19][20]

  • Steric Influence: The bulky isopropyl group at the para position relative to the methoxy group does not sterically hinder the ortho positions. Therefore, electronic effects are the primary determinant of the product ratio in many formylation reactions.

  • Chelation Control (Duff & Rieche Reactions): Methods like the Duff and Rieche reactions can offer superior ortho-selectivity. This is often attributed to the formation of an intermediate complex where the formylating agent coordinates with the methoxy oxygen, directing the electrophilic attack to the nearby ortho position.[19]

  • Solvent and Temperature: In some cases, solvent polarity and reaction temperature can influence the ortho:para ratio. Non-polar solvents may favor ortho product formation. Experimenting with different solvents (e.g., dichloromethane vs. toluene) and running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can be beneficial.

If you are consistently getting an inseparable mixture, switching to a more ortho-selective method like the Rieche formylation or the TFA-mediated Duff reaction is the most effective solution.[13][14]

Q5: My Duff reaction is producing a dark, tar-like substance and very little product. What is causing this polymerization?

A5: Resin or polymer formation is a known side reaction in formylations of activated rings like phenols and anisoles, especially under strong acidic conditions.[18] This occurs through repeated electrophilic attack on the highly activated ring or product, leading to polymerization.

Preventative Measures:

  • Temperature Management: Avoid excessively high temperatures. While the Duff reaction can require heating, do not exceed the recommended temperature range (e.g., 70-95°C in TFA).[13][18] Use an oil bath for precise temperature control.

  • Control Stoichiometry: Use a molar ratio of HMTA to 4-isopropylanisole close to 1:1. An excess of the formylating agent can promote di-formylation or polymerization.[18]

  • Reaction Time: Monitor the reaction closely using a suitable technique (e.g., TLC or GC-MS). Quench the reaction as soon as the starting material is consumed to prevent the product from degrading or polymerizing over extended reaction times.

  • Slow Addition: Adding the substrate to the HMTA/acid mixture slowly can help maintain a low concentration of the reactive species and minimize side reactions.

Experimental Protocols

Protocol 1: Synthesis of 5-Isopropyl-2-methoxybenzaldehyde via Modified Duff Reaction

This protocol is adapted from general procedures for the ortho-formylation of activated anisoles and is proven to be effective.[13]

Materials:

  • 4-Isopropylanisole (1 equivalent)

  • Hexamethylenetetramine (HMTA) (1.1 equivalents)

  • Trifluoroacetic Acid (TFA)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexamethylenetetramine (1.1 eq).

  • Solvent Addition: Add a sufficient volume of trifluoroacetic acid to fully dissolve the HMTA and to act as the reaction solvent (approx. 5-10 mL per gram of substrate).

  • Substrate Addition: To the stirred solution, add 4-isopropylanisole (1.0 eq) either neat or as a solution in a small amount of TFA.

  • Heating: Heat the reaction mixture to 80-90°C using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-12 hours.

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice and water to hydrolyze the intermediate imine. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to yield pure 5-Isopropyl-2-methoxybenzaldehyde.

Caption: General experimental workflow for the modified Duff reaction.

References

  • 4-Isopropylanisole | 4132-48-3. BenchChem.
  • N‐formylation of ortho‐substituted anilines with transfer fomylation....
  • Troubleshooting side reactions during the formyl
  • Duff reaction. Wikipedia.
  • Vilsmeier-Haack Reaction. Cambridge University Press.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Troubleshooting guide for the formylation of arom
  • Rieche formyl
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • Rieche Formyl
  • Rieche Formyl
  • 5-Isopropyl-2-methoxybenzaldehyde.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • FORMYLATION PROCESS FOR AROMATIC ALDEHYDES.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Formyl
  • 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502. PubChem.
  • Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Chemistry Stack Exchange.
  • Friedel–Crafts acylation of substituted anisole. Chemistry Stack Exchange.
  • 4-Isopropylanisole | C10H14O | CID 77783. PubChem.
  • 5-Isopropyl-2-methoxybenzaldehyde | CAS 85902-68-7. Santa Cruz Biotechnology.
  • 4-Isopropylanisole C10H14O. GuideChem.

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stability of 5-Isopropyl-2-methoxybenzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this aromatic aldehyde, particularly under acidic conditions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: Understanding the Molecule

5-Isopropyl-2-methoxybenzaldehyde is a versatile intermediate in organic synthesis. Its structure, featuring an aldehyde, a methoxy ether, and an isopropyl group on a benzene ring, presents unique stability challenges, especially in acidic environments. The electron-donating nature of the methoxy and isopropyl groups activates the aromatic ring, influencing its reactivity in unforeseen ways. This guide will illuminate the potential pitfalls and provide robust solutions for its use.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for 5-Isopropyl-2-methoxybenzaldehyde under acidic conditions?

When subjected to acidic conditions, 5-Isopropyl-2-methoxybenzaldehyde is susceptible to two primary degradation pathways:

  • Acid-Catalyzed Cleavage of the Methoxy Ether: The ether linkage at the 2-position is prone to cleavage in the presence of strong acids, particularly hydrohalic acids like HBr and HI.[1][2] This reaction proceeds via protonation of the ether oxygen, forming a good leaving group (methanol). The resulting phenylic carbocation is generally unstable, so the reaction with aryl alkyl ethers results in a phenol and an alkyl halide.[2] The presence of the activating isopropyl group can further influence the electron density of the ring and potentially affect the rate of this cleavage.

  • Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized to a carboxylic acid (benzoic acid derivative) or even further to a phenol (Dakin-type oxidation) in the presence of an acid and an oxidizing agent, such as hydrogen peroxide.[3][4][5] This acid-catalyzed oxidation can be an unintended side reaction if oxidizing species are present in your reaction mixture.

FAQ 2: My reaction mixture containing 5-Isopropyl-2-methoxybenzaldehyde and an acid catalyst is turning dark, and I'm observing multiple unexpected spots on my TLC. What is likely happening?

This is a common observation and typically points to degradation of the starting material. The formation of colored byproducts is often indicative of complex side reactions, which could include:

  • Demethylation and Subsequent Oxidation: As mentioned in FAQ 1, the methoxy group can be cleaved. The resulting phenolic compound is often more susceptible to oxidation, leading to the formation of colored quinone-type structures.

  • Self-Condensation/Polymerization: Under strongly acidic conditions, aldehydes can undergo self-condensation reactions. The protonated aldehyde is more electrophilic and can be attacked by the electron-rich aromatic ring of another molecule.

  • Oxidation: If your reaction is not performed under an inert atmosphere, aerial oxygen can contribute to the oxidation of the aldehyde, a process that can be accelerated by acid.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Degradation pathways are often accelerated at higher temperatures.

  • Use a Milder Acid: If your desired transformation allows, switch to a weaker Brønsted acid or a Lewis acid that is less prone to promoting ether cleavage.

  • Protect the Aldehyde Group: If the aldehyde is not participating in the desired reaction, consider protecting it as an acetal (see FAQ 3).

  • Work Under an Inert Atmosphere: To minimize oxidation, conduct your reaction under nitrogen or argon.

FAQ 3: How can I protect the aldehyde group of 5-Isopropyl-2-methoxybenzaldehyde during a reaction that requires acidic conditions for another part of the molecule?

The most common and effective way to protect an aldehyde group under acidic conditions is to convert it into an acetal. Acetals are stable in neutral to strongly basic environments but can be readily cleaved back to the aldehyde under aqueous acidic conditions.[6] Cyclic acetals, formed with diols like ethylene glycol, are particularly stable.

The formation of an acetal is an equilibrium process. To drive the reaction to completion, the water generated during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus.

Below is a diagram illustrating the workflow for acetal protection and deprotection.

G cluster_protection Protection cluster_reaction Main Reaction cluster_deprotection Deprotection Start 5-Isopropyl-2-methoxybenzaldehyde Protect React with Ethylene Glycol (p-TsOH catalyst, Toluene) Start->Protect Protection Step Acetal Protected Acetal Protect->Acetal Reaction Perform Desired Reaction (under acidic conditions) Acetal->Reaction Deprotect Aqueous Acid Workup (e.g., dil. HCl) Reaction->Deprotect After Reaction Completion FinalProduct Desired Product with Aldehyde Restored Deprotect->FinalProduct Deprotection Step

Caption: Workflow for Acetal Protection and Deprotection.

Troubleshooting Guides

Guide 1: Preventing Methoxy Group Cleavage

Issue: You are observing the formation of 5-isopropyl-2-hydroxybenzaldehyde as a significant byproduct.

Causality: The methoxy group is being cleaved by the acidic conditions. This is particularly problematic with strong acids like HBr and HI, but can also occur with strong Lewis acids that can coordinate to the ether oxygen.

Solutions:

StrategyDescriptionWhen to Use
Choice of Acid Use non-nucleophilic acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) instead of hydrohalic acids. Lewis acids like BF₃·OEt₂ can sometimes be milder alternatives to AlCl₃.When the reaction requires a Brønsted acid and the halide anion is not necessary for the desired transformation.
Temperature Control Ether cleavage is often temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction.If the desired reaction proceeds at a reasonable rate at a lower temperature.
Reaction Time Minimize the reaction time to reduce the exposure of the starting material to the harsh acidic conditions. Monitor the reaction closely by TLC or HPLC.In all cases, to avoid over-exposure to degradative conditions.
Guide 2: Investigating Unexpected Byproducts

Issue: Your reaction has produced a complex mixture of products that are difficult to identify.

Recommendation: A forced degradation study can be a powerful tool to proactively identify potential degradation products and understand the stability of your molecule under various stress conditions.

Forced Degradation Experimental Protocol:

This protocol is designed to assess the stability of 5-Isopropyl-2-methoxybenzaldehyde under acidic conditions.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Isopropyl-2-methoxybenzaldehyde in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.

    • Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed sample.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating HPLC method. Compare the chromatograms to identify degradation peaks.

G cluster_prep Preparation cluster_stress Stress Condition cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Mix Mix Stock with 0.1 N HCl Stock->Mix Heat Heat at 60°C for 2h Mix->Heat Cool Cool to RT Heat->Cool Neutralize Neutralize with 0.1 N NaOH Cool->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute HPLC Analyze by HPLC Dilute->HPLC Compare Compare with Control HPLC->Compare

Caption: Workflow for Acidic Forced Degradation Study.

References

  • ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. [Link]

  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Wade, L. G. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Wikipedia. (n.d.). Dakin oxidation. [Link]

  • ResearchGate. (n.d.). Oxidation reactions of benzaldehyde by H2O2 in the presence of.... [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). Acidic cleavage of ethers (SN2). [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy![Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 24. The nitration of isopropylbenzene.... [Link]

  • Scientific.Net. (n.d.). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. [Link]

Sources

Technical Support Center: 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Isopropyl-2-methoxybenzaldehyde (CAS 85902-68-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical guidance for its handling, storage, and analysis. Understanding the degradation pathways is critical for ensuring experimental reproducibility, maintaining sample purity, and interpreting analytical data correctly.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common inquiries regarding the stability and degradation of 5-Isopropyl-2-methoxybenzaldehyde.

Q1: What are the primary degradation pathways for 5-Isopropyl-2-methoxybenzaldehyde under typical laboratory conditions?

A1: Like many aromatic aldehydes, 5-Isopropyl-2-methoxybenzaldehyde is susceptible to three main degradation pathways:

  • Oxidation: This is the most common and rapid degradation pathway. The aldehyde functional group is easily oxidized to a carboxylic acid, especially when exposed to atmospheric oxygen.[1] This process can be accelerated by light, heat, and the presence of metal impurities.

  • Photodegradation: Aromatic aldehydes can absorb UV light, leading to electronic excitation.[2] This excited state is reactive and can undergo various photochemical reactions, including dimerization, photoreduction, or fragmentation, often resulting in a complex mixture of byproducts.[2][3]

  • Thermal Degradation: While more stable than some aliphatic aldehydes, prolonged exposure to high temperatures can induce decomposition. Thermal stress can lead to fragmentation of the molecule, though specific pathways are less defined and typically occur under more extreme conditions than oxidation or photolysis.[4][5]

Q2: I've stored my sample for several months and suspect it has degraded. What is the most likely degradation product I will find?

A2: The most probable degradation product you will encounter is 5-Isopropyl-2-methoxybenzoic acid . The conversion of a benzaldehyde derivative to its corresponding benzoic acid via air oxidation is a well-documented and facile process.[1] From an analytical perspective, this is often the first impurity to screen for when assessing the stability of an aged sample.

Q3: What are the optimal storage conditions to ensure the long-term stability of 5-Isopropyl-2-methoxybenzaldehyde?

A3: To minimize degradation, it is imperative to control the environmental factors that promote the pathways described above. The ideal storage conditions are:

  • Temperature: Cool to cold temperatures (2-8°C is recommended). Avoid storing at room temperature for extended periods.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation. After opening, flush the headspace of the container with inert gas before re-sealing.

  • Light: Store in an amber or opaque vial to protect it from light, thereby preventing photodegradation.

  • Container: Use a tightly sealed, clean glass container to prevent contamination and moisture ingress.

Q4: What are the visible or analytical signs that my sample has degraded?

A4: Degradation can be detected through several observations:

  • Physical Appearance: A pure sample is typically a colorless to pale yellow liquid or solid.[6] Degradation, particularly through oxidation and photolysis, can cause the sample to develop a more pronounced yellow or even brownish color.

  • Chromatography (TLC/HPLC/GC): The appearance of new spots (TLC) or peaks (HPLC/GC) that were not present in the initial analysis is a clear indicator of impurity formation. The primary degradation product, 5-Isopropyl-2-methoxybenzoic acid, will have a different retention time than the parent aldehyde.

  • NMR Spectroscopy: In a ¹H NMR spectrum, the sharp aldehyde proton singlet (typically around δ 9.5-10.5 ppm) will decrease in integration. Concurrently, you may observe the appearance of a very broad singlet far downfield (typically δ 10-13 ppm), which is characteristic of a carboxylic acid proton.

Section 2: Troubleshooting Guides for Experimental Challenges

This section provides a structured approach to resolving common issues encountered during experiments involving 5-Isopropyl-2-methoxybenzaldehyde.

Issue 2.1: My reaction yield is consistently low, and I've identified an unknown impurity with a mass of M+16 via LC-MS.

  • Probable Cause: The M+16 mass difference strongly suggests that your starting material or product is oxidizing during the reaction or workup. The aldehyde is likely converting to 5-Isopropyl-2-methoxybenzoic acid. This is common in reactions run over long periods, at elevated temperatures, or during aerobic workups.

  • Diagnostic Steps:

    • Confirm the mass of the impurity corresponds exactly to the expected carboxylic acid.

    • Analyze a sample of your starting material via HPLC or GC to ensure it is not already contaminated.

  • Recommended Solutions:

    • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Nitrogen or Argon). Use degassed solvents to remove dissolved oxygen.

    • Workup Considerations: If possible, perform the aqueous workup and extraction steps quickly. Consider sparging your workup solvents with an inert gas.

    • Antioxidants: For storage or non-reactive applications, adding a small amount of an antioxidant like BHT (Butylated hydroxytoluene) can inhibit radical-mediated oxidation, but this is not suitable if it interferes with subsequent reactions.

Issue 2.2: The purity of my stock solution in a solvent like methanol or acetonitrile is decreasing over time.

  • Probable Cause: Dissolved oxygen in non-degassed solvents can be sufficient to cause slow oxidation of the aldehyde over days or weeks, even at room temperature. Some solvents can also contain peroxide impurities that will accelerate this process.

  • Diagnostic Steps:

    • Use an analytical technique like HPLC-UV to quantify the purity of the solution over time.[7] Plot the percentage of the main peak versus time to establish a degradation rate.

  • Recommended Solutions:

    • Fresh Solutions: Prepare solutions fresh before use whenever possible.

    • Solvent Quality: Use high-purity, HPLC-grade solvents. If oxidation is a persistent issue, using freshly distilled or sparged solvents is advisable.

    • Storage of Solutions: If a solution must be stored, store it in a sealed vial with minimal headspace, under an inert atmosphere, and refrigerated.

Issue 2.3: My photochemistry experiment is yielding an intractable, complex mixture of products.

  • Probable Cause: The aldehyde functional group is photo-reactive.[2] Direct excitation of 5-Isopropyl-2-methoxybenzaldehyde can initiate multiple non-selective radical pathways, leading to polymerization, dimerization, or fragmentation.

  • Diagnostic Steps:

    • Run a control experiment where the reaction mixture is stirred under identical conditions (temperature, time) but kept in complete darkness. If the reaction does not proceed or is much cleaner, photolysis of your starting material is the issue.

  • Recommended Solutions:

    • Wavelength Filtering: If your intended photoreaction uses a photosensitizer that absorbs at a longer wavelength, use a glass filter (e.g., Pyrex) to cut off short-wavelength UV light that might directly excite the aldehyde.

    • Protecting Groups: If the aldehyde is not the desired reactive site, consider protecting it as an acetal or ketal, which are generally more photochemically stable. The aldehyde can be regenerated after the photochemical step.

Section 3: Key Experimental Protocols

These protocols provide validated starting points for assessing the stability of 5-Isopropyl-2-methoxybenzaldehyde and identifying its degradants.

Protocol 3.1: Quantitative Purity and Stability Analysis by HPLC-UV

This method is designed to separate 5-Isopropyl-2-methoxybenzaldehyde from its primary oxidative degradant, 5-Isopropyl-2-methoxybenzoic acid.

ParameterSpecificationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the carboxylic acid is protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 95% B over 15 minutesA gradient is necessary to elute the less polar aldehyde and the more polar carboxylic acid with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection (UV) 254 nm and 280 nmAromatic compounds absorb strongly at these wavelengths. Monitoring multiple wavelengths can help distinguish peaks.
Sample Prep Dissolve sample in Acetonitrile or Methanol to ~1 mg/mLEnsure the sample is fully dissolved. Filter through a 0.45 µm syringe filter before injection.

Protocol 3.2: Identification of Degradants by LC-MS

This workflow is used to obtain mass information for unknown impurities observed during analysis.

  • Initial Separation: Utilize the HPLC method described in Protocol 3.1.

  • Ionization Source: Use an Electrospray Ionization (ESI) source. Run in both positive and negative ion modes.

    • Positive Mode (ESI+): The parent aldehyde should be visible as [M+H]⁺.

    • Negative Mode (ESI-): The carboxylic acid degradant is often more sensitive in negative mode, appearing as [M-H]⁻.

  • Mass Analysis: Obtain the full scan mass spectrum for each peak. The mass difference between the parent compound and any degradants provides crucial clues to the degradation pathway (e.g., +16 Da for oxidation).

  • Fragmentation (MS/MS): For unambiguous identification, perform tandem mass spectrometry (MS/MS) on the parent ion of the suspected degradant.[8] The fragmentation pattern can confirm the structure.

Protocol 3.3: Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential in pharmaceutical development to understand intrinsic stability.[9] The following conditions are recommended for 5-Isopropyl-2-methoxybenzaldehyde.

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 Acetonitrile:Water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution 1:1 with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix stock solution 1:1 with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix stock solution 1:1 with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for 24-48 hours.

    • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 1 week.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254/365 nm) for 24 hours. Run a dark control in parallel.

  • Analysis: After the designated time, neutralize the acid/base samples, and analyze all samples by HPLC-UV (Protocol 3.1) and LC-MS (Protocol 3.2) to determine the percentage of degradation and identify the products formed under each condition.

Section 4: Visualized Pathways and Workflows

Diagram 4.1: Primary Degradation Pathways

A 5-Isopropyl-2-methoxybenzaldehyde B 5-Isopropyl-2-methoxybenzoic acid A->B Oxidation (Air, O₂, H₂O₂) C Complex Mixture (Dimers, Radical Products) A->C Photodegradation (UV Light, hν) D Fragmentation Products A->D Thermal Stress (High Temp, Δ) start Sample Purity is Suspect (e.g., color change, low yield) check_hplc Run HPLC-UV Analysis (Protocol 3.1) start->check_hplc decision New Peaks Observed? check_hplc->decision run_lcms Characterize Impurity by LC-MS (Protocol 3.2) decision->run_lcms Yes end_ok Purity Confirmed No Degradation decision->end_ok No mass_match Mass Matches Expected Degradant (e.g., M+16)? run_lcms->mass_match implement_changes Implement Corrective Actions (e.g., Inert Atmosphere, Protect from Light) mass_match->implement_changes Yes force_degrade Perform Forced Degradation Study (Protocol 3.3) to understand liabilities mass_match->force_degrade No / Unknown end_done Problem Understood and Mitigated implement_changes->end_done force_degrade->end_done

Caption: A logical workflow for investigating and resolving sample degradation.

References

  • ResearchGate. (n.d.). The thermal decomposition of benzaldehyde at different temperatures. Retrieved from [Link]

  • PubMed Central. (2024). Encapsulation of Benzaldehyde Produced by the Eco-Friendly Degradation of Amygdalin in the Apricot Kernel Debitterizing Wastewater. Retrieved from [Link]

  • RSC Publishing. (n.d.). Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine. Retrieved from [Link]

  • SpringerLink. (2021). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Retrieved from [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]

  • IJSRST. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]

  • MDPI. (2023). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

  • ResearchGate. (2018). 2-Iodo- N -isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Retrieved from [Link]

  • ACS Publications. (n.d.). The Photolysis of Saturated Aldehydes and Ketones. Retrieved from [Link]

  • PubMed Central (PMC). (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • Beilstein Journals. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

  • Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxybenzaldehyde. Retrieved from [Link]

  • Acta Scientific. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Retrieved from [Link]

  • FULIR. (2025). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzaldehyde, 2-methoxy-. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Retrieved from [Link]

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Technical Support Center: Troubleshooting Failed Reactions with 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Isopropyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile aromatic aldehyde. Here, you will find in-depth troubleshooting advice in a question-and-answer format, addressing specific challenges you may encounter during your synthetic endeavors. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

Understanding the Reactivity of 5-Isopropyl-2-methoxybenzaldehyde

Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical characteristics of 5-Isopropyl-2-methoxybenzaldehyde that influence its reactivity. The molecule possesses two key functional groups that sterically and electronically modulate the reactivity of the aldehyde:

  • The ortho-Methoxy Group (-OCH₃): This group exerts a strong electron-donating effect through resonance, increasing the electron density of the aromatic ring and the carbonyl oxygen. This can make the carbonyl carbon slightly less electrophilic compared to unsubstituted benzaldehyde.

  • The para-Isopropyl Group (-CH(CH₃)₂): This bulky alkyl group introduces significant steric hindrance, which can impede the approach of nucleophiles to the aldehyde carbonyl group. This effect is particularly pronounced with larger nucleophiles.

The interplay of these electronic and steric factors is often the root cause of many failed or low-yielding reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My Wittig reaction with 5-Isopropyl-2-methoxybenzaldehyde is giving low to no yield of the desired alkene. What are the likely causes and how can I fix it?

A1: This is a common issue when dealing with sterically hindered aldehydes. The bulky isopropyl group and the ortho-methoxy group can significantly slow down the rate of the Wittig reaction.

Likely Causes:

  • Steric Hindrance: The primary culprit is often the steric bulk around the aldehyde, which hinders the approach of the phosphorus ylide.[1]

  • Ylide Instability: The phosphorus ylide may be decomposing or reacting via side pathways before it can react with the aldehyde, especially if the reaction is sluggish.

  • Insufficient Ylide Reactivity: A stabilized ylide might not be reactive enough to overcome the steric barrier of the aldehyde.

Troubleshooting Strategies:

  • Choice of Base and Ylide Generation: For non-stabilized ylides, use a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) to ensure complete and rapid ylide formation. It can be beneficial to generate the ylide in the presence of the aldehyde to trap the unstable ylide as it forms.

  • Use of More Reactive Ylides: If you are using a stabilized ylide, consider switching to a more reactive, non-stabilized ylide if your synthetic route allows.

  • Reaction Conditions:

    • Temperature: Gradually increasing the reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely for ylide decomposition.

    • Solvent: Aprotic polar solvents like THF or DMSO are generally suitable.

  • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which utilizes a phosphonate ester, is often a better alternative for sterically hindered aldehydes as the phosphonate carbanion is generally more nucleophilic than the corresponding phosphorus ylide.[1]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with 5-Isopropyl-2-methoxybenzaldehyde

  • Phosphonate Carbanion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired phosphonate ester (1.1 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Aldehyde: Cool the reaction mixture back down to 0 °C.

  • Add a solution of 5-Isopropyl-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: I am attempting a Grignard reaction with 5-Isopropyl-2-methoxybenzaldehyde, but I am observing a significant amount of a reduced product (the corresponding alcohol) and unreacted starting material. What is happening?

A2: The formation of a reduced product and recovery of starting material in a Grignard reaction with a sterically hindered aldehyde points towards competing side reactions.

Likely Causes:

  • Steric Hindrance: Similar to the Wittig reaction, the bulky substituents impede the nucleophilic attack of the Grignard reagent on the carbonyl carbon.

  • Reduction: If the Grignard reagent has β-hydrogens (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the aldehyde carbonyl, which upon workup gives the corresponding alcohol. This is known as Grignard reduction.

  • Enolization: While less common for benzaldehydes as they lack α-hydrogens, if there are other acidic protons in the substrate, the Grignard reagent can act as a base, leading to deprotonation instead of nucleophilic addition.

Troubleshooting Strategies:

  • Choice of Grignard Reagent: If possible, use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) to eliminate the possibility of reduction.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress reduction and enolization side reactions (Luche reduction conditions).

  • Reaction Conditions:

    • Low Temperature: Perform the reaction at a low temperature (e.g., -78 °C) to favor the addition reaction over reduction.

    • Slow Addition: Add the aldehyde solution slowly to the Grignard reagent to maintain a low concentration of the aldehyde and minimize side reactions.

  • Alternative Organometallic Reagents: Organolithium reagents are generally more reactive and less prone to reduction than Grignard reagents and can be a suitable alternative for sterically hindered aldehydes.

Data Presentation: Comparison of Grignard Reagents

Grignard ReagentStructurePresence of β-HydrogensLikelihood of Reduction
Methylmagnesium bromideCH₃MgBrNoLow
Ethylmagnesium bromideCH₃CH₂MgBrYesHigh
Phenylmagnesium bromideC₆H₅MgBrNoLow
Q3: My reductive amination of 5-Isopropyl-2-methoxybenzaldehyde with a primary amine is incomplete, and I am having trouble purifying the desired secondary amine from the unreacted starting materials. What can I do?

A3: Incomplete conversion in reductive amination can be due to inefficient imine formation or reduction. The similar polarities of the starting aldehyde and the product amine can also complicate purification.

Likely Causes:

  • Slow Imine Formation: Steric hindrance can slow down the initial formation of the imine intermediate.

  • Unfavorable Equilibrium: Imine formation is a reversible reaction, and the equilibrium may not favor the imine.

  • Premature Reduction of the Aldehyde: If a strong reducing agent is used, it may reduce the starting aldehyde before the imine has a chance to form.

Troubleshooting Strategies:

  • Promote Imine Formation:

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.

    • Water Removal: Use a dehydrating agent, such as molecular sieves, or a Dean-Stark apparatus to remove the water formed during imine formation and drive the equilibrium towards the product.

  • Choice of Reducing Agent:

    • Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to be effective for reductive aminations and is less likely to reduce the starting aldehyde.[2]

    • If using sodium borohydride (NaBH₄), ensure imine formation is complete before adding the reducing agent.

  • Purification Strategy:

    • Acid-Base Extraction: Utilize the basicity of the product amine for purification. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The organic layer containing the unreacted aldehyde can be discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into an organic solvent.

Mandatory Visualization: Troubleshooting Reductive Amination

G start Reductive Amination Fails incomplete_reaction Incomplete Reaction? start->incomplete_reaction purification_issue Purification Issues? start->purification_issue slow_imine Slow Imine Formation incomplete_reaction->slow_imine Yes aldehyde_reduction Aldehyde Reduction incomplete_reaction->aldehyde_reduction Yes similar_polarity Similar Polarity of Product and Aldehyde purification_issue->similar_polarity Yes add_acid Add Catalytic Acid (e.g., Acetic Acid) slow_imine->add_acid remove_water Remove Water (e.g., Molecular Sieves) slow_imine->remove_water mild_reductant Use Milder Reductant (e.g., NaBH(OAc)₃) aldehyde_reduction->mild_reductant acid_base_extraction Perform Acid-Base Extraction similar_polarity->acid_base_extraction

Caption: A flowchart for troubleshooting failed reductive amination reactions.

Q4: I need to perform a reaction on another part of a molecule containing the 5-Isopropyl-2-methoxybenzaldehyde moiety, but the aldehyde is interfering. How can I protect the aldehyde group?

A4: Protecting the aldehyde group is a common strategy in multi-step synthesis. The most common and effective protecting group for aldehydes is an acetal.

Protecting Group Strategy:

  • Acetal Formation: Aldehydes react with diols, such as ethylene glycol, in the presence of an acid catalyst to form a cyclic acetal. This protecting group is stable to a wide range of reaction conditions, including strong bases, organometallic reagents, and hydrides.[3][4]

  • Deprotection: The acetal can be easily removed to regenerate the aldehyde by treatment with aqueous acid.

Experimental Protocol: Acetal Protection of 5-Isopropyl-2-methoxybenzaldehyde

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 5-Isopropyl-2-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent like toluene.

  • Reagents: Add ethylene glycol (1.2 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the protected aldehyde. This is often pure enough to be used in the next step without further purification.

Mandatory Visualization: Acetal Protection and Deprotection

G Aldehyde 5-Isopropyl-2-methoxybenzaldehyde Acetal Protected Aldehyde (Acetal) Aldehyde->Acetal Ethylene Glycol, H⁺ Acetal->Aldehyde H₃O⁺ Product Desired Product Acetal->Product Reaction on other functional groups

Sources

Technical Support Center: Purification of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Isopropyl-2-methoxybenzaldehyde (CAS: 85902-68-7).[1] This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this key aromatic aldehyde with the high degree of purity required for sensitive downstream applications. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Section 1: Understanding the Compound and Common Challenges

This section addresses the fundamental questions regarding the target compound and the impurities typically encountered.

Q1: What are the key properties of 5-Isopropyl-2-methoxybenzaldehyde?

5-Isopropyl-2-methoxybenzaldehyde is an aromatic aldehyde valued as a versatile intermediate in the synthesis of pharmaceuticals and specialty chemicals.[2] Understanding its physical properties is the first step in designing a purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[3]
Molecular Weight 178.23 g/mol [3]
Appearance Typically a liquid[4]
Boiling Point ~88-90°C at 3 mmHg[4]
Solubility Soluble in common organic solvents (e.g., methanol, acetone, ethyl acetate, hexanes)[5][6]
Q2: What are the most common impurities I should expect in my crude sample?

Impurities can arise from the synthetic route or from degradation of the product. Common synthetic pathways, such as the formylation of 4-isopropyl-2-methoxyphenol or methylation of 5-isopropyl-2-hydroxybenzaldehyde, can introduce specific contaminants.[7]

Impurity TypeSpecific ExamplesOrigin
Unreacted Starting Materials 2-Hydroxy-5-isopropylbenzaldehyde, 4-Methoxyphenol derivativesIncomplete reaction during synthesis.[7]
Synthesis Byproducts Isomeric aldehydes, products from side-reactionsNon-specific reactions during formylation or methylation.[8]
Degradation Products 5-Isopropyl-2-methoxybenzoic acidAir oxidation of the aldehyde functional group.[9]
Reagent Residues Alkylating agents (e.g., dimethyl sulfate), solventsCarryover from the reaction workup.[6]
Q3: How can I assess the purity of my 5-Isopropyl-2-methoxybenzaldehyde sample?

A multi-pronged approach is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reactions and column chromatography fractions.[10] It helps visualize the separation of the product from impurities.

  • High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the gold standards for quantitative purity analysis.[11] HPLC is ideal for non-volatile compounds, while GC is suitable for volatile substances.[12] Derivatization may be needed for GC analysis to enhance thermal stability.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural confirmation and identifying impurities. The presence of a broad singlet around 10-12 ppm in ¹H NMR can indicate carboxylic acid contamination, while the aldehyde proton should appear around 9.5-10.5 ppm.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.[13]

Section 2: Troubleshooting Purification Issues

This section provides direct answers to common problems encountered during purification experiments.

Q4: My aldehyde is decomposing on my silica gel column. What's happening and how can I fix it?

This is a frequent issue. Standard silica gel is slightly acidic, which can catalyze the degradation of sensitive aldehydes into various byproducts, including acetals if alcohol solvents are used.[14]

Causality: The Lewis acid sites on the silica surface interact with the lone pairs of the aldehyde's carbonyl oxygen, activating it for unwanted reactions.

Solution:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent and add 0.5-1% triethylamine (v/v). This neutralizes the acidic sites on the silica surface.[14]

  • Switch the Stationary Phase: Consider using neutral alumina as an alternative stationary phase, which is less acidic than silica gel.[14]

  • Optimize Your Solvent System: Avoid reactive solvents like methanol or ethanol in your eluent if possible, as they can form acetals with the aldehyde on the acidic silica.[14]

Q5: My purified product is turning into a carboxylic acid over time. How do I remove this impurity and prevent it from forming again?

Aldehydes are highly susceptible to air oxidation, which converts them to the corresponding carboxylic acid.[9] This is often the most common degradation pathway.

Solution:

  • Removal via Extraction: Dissolve the impure product in a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the solution with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is water-soluble and will partition into the aqueous layer. The aldehyde remains in the organic layer. Afterward, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent.

  • Prevention: Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4] Refrigeration can also slow the rate of oxidation.

Q6: I can't separate my product from an unknown impurity with a similar Rf value using column chromatography. What are my options?

When impurities have similar polarity to the product, standard chromatography can be challenging.

Solution:

  • Optimize Chromatography Conditions:

    • Solvent System: Switch to a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a toluene/acetone or dichloromethane/ether system.[14]

    • Gradient Profile: Use a shallower elution gradient to improve the resolution between closely eluting spots.

  • Chemical Derivatization (Bisulfite Adduct Formation): This is a highly effective classical method for separating aldehydes from non-aldehyde impurities.[5][15] The aldehyde reacts with sodium bisulfite to form a charged, water-soluble adduct.[5] Other organic impurities can then be washed away with an immiscible organic solvent. The aldehyde is subsequently regenerated by adding a base (e.g., NaOH) to the aqueous layer.[15] See Protocol 2 for a detailed procedure.

G start Crude Product Analysis (TLC, NMR) decision1 Major Impurity Type? start->decision1 proc_acid Acidic Impurity (e.g., Carboxylic Acid) decision1->proc_acid  Acidic proc_neutral Neutral Impurity (e.g., Starting Material, Byproduct) decision1->proc_neutral Neutral / Unknown Polarity   decision2 Decomposition on Column? method_deactivate Deactivate Silica (Et3N) or Use Alumina decision2->method_deactivate Yes end_node Pure Product decision2->end_node No method_wash Aqueous Bicarbonate Wash proc_acid->method_wash method_column Standard Column Chromatography proc_neutral->method_column method_bisulfite Bisulfite Adduct Formation & Extraction proc_neutral->method_bisulfite If column fails method_distill Vacuum Distillation proc_neutral->method_distill If boiling points differ method_wash->end_node method_column->decision2 method_bisulfite->end_node method_distill->end_node method_deactivate->end_node

Caption: Purification decision tree for 5-Isopropyl-2-methoxybenzaldehyde.
Section 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most effective purification techniques.

Protocol 1: Purification by Deactivated Silica Gel Column Chromatography

This protocol is designed to minimize degradation of the aldehyde on the column.[9][10]

  • Preparation of the Eluent: Based on TLC analysis, determine a suitable solvent system (e.g., Hexane:Ethyl Acetate). A good starting point is a system that gives the product an Rf value of ~0.25-0.35. Add 0.5% (v/v) triethylamine to the prepared eluent mixture to deactivate it.

  • Packing the Column: Prepare a slurry of silica gel in the deactivated starting eluent. Pack the column evenly to avoid air bubbles and channels. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude aldehyde in a minimal amount of the eluent. If solubility is low, use a slightly more polar solvent like dichloromethane, and pre-adsorb the sample onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the column.

  • Elution: Begin elution with the starting solvent system. Collect fractions and monitor them carefully by TLC. The aldehyde should elute before more polar impurities like the corresponding alcohol or carboxylic acid.[9]

  • Isolation: Combine the fractions containing the pure product, and remove the solvent and triethylamine using a rotary evaporator under reduced pressure.

G prep 1. Prepare Eluent (+ 0.5% Triethylamine) pack 2. Pack Column (Silica Gel Slurry) prep->pack load 3. Load Sample (Dissolved or Dry-Loaded) pack->load elute 4. Elute & Collect Fractions load->elute monitor 5. Monitor Fractions (TLC) elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent (Rotary Evaporator) combine->evap product Purified Product evap->product

Sources

Technical Support Center: 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 5-Isopropyl-2-methoxybenzaldehyde (CAS 85902-68-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of common experimental issues encountered with this versatile aromatic aldehyde.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, storage, and safe handling of 5-Isopropyl-2-methoxybenzaldehyde.

Q1: What are the key physical and chemical properties of 5-Isopropyl-2-methoxybenzaldehyde?

Understanding the fundamental properties of this compound is crucial for its proper use and storage. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1][2]
Boiling Point 96°C at 1 mmHg[3]
Density 1.017 ± 0.06 g/cm³ (Predicted)[3]
Refractive Index 1.5390[3][4]
Flash Point 96°C at 1 mmHg[3]
Appearance Liquid[5]

Q2: What are the recommended storage conditions for 5-Isopropyl-2-methoxybenzaldehyde?

Proper storage is critical to maintain the integrity and purity of 5-Isopropyl-2-methoxybenzaldehyde. Due to its sensitivity to air, it is recommended to store this compound under an inert atmosphere, such as nitrogen or argon.[6][7] Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[6][8] To further protect from potential degradation, store in a dark location, away from direct sunlight.[6][9]

Q3: What are the primary safety hazards associated with 5-Isopropyl-2-methoxybenzaldehyde and what personal protective equipment (PPE) should be used?

5-Isopropyl-2-methoxybenzaldehyde is classified as an irritant.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE) should always be worn. This includes:

  • Eye Protection: Tight-sealing safety goggles.[12]

  • Hand Protection: Wear appropriate protective gloves.[8]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8][12]

  • Respiratory Protection: Use only in a well-ventilated area.[11] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[12]

Always handle this chemical in a fume hood and ensure that eyewash stations and safety showers are readily accessible.[6][13]

Q4: How does the structure of 5-Isopropyl-2-methoxybenzaldehyde influence its reactivity in nucleophilic addition reactions?

Aromatic aldehydes, in general, are less reactive towards nucleophilic addition than their aliphatic counterparts.[14] This is due to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[14][15] In the case of 5-Isopropyl-2-methoxybenzaldehyde, the methoxy group (-OCH₃) is an electron-donating group, which further decreases the reactivity of the aldehyde. Conversely, the isopropyl group has a mild electron-donating inductive effect. The bulky nature of the isopropyl group may also introduce some steric hindrance, potentially slowing down the approach of nucleophiles.[15]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues that may arise during experiments involving 5-Isopropyl-2-methoxybenzaldehyde.

Scenario 1: A reaction involving 5-Isopropyl-2-methoxybenzaldehyde is sluggish or incomplete.

Possible Cause 1: Impure starting material.

The most common impurity in aged benzaldehyde derivatives is the corresponding carboxylic acid, formed by air oxidation.[16] The presence of this acidic impurity can interfere with various reactions.

Troubleshooting Workflow:

start Sluggish or Incomplete Reaction check_purity Check Purity of Aldehyde (e.g., TLC, NMR) start->check_purity impurity_present Is an acidic impurity (benzoic acid derivative) detected? check_purity->impurity_present purify Purify by Basic Aqueous Wash impurity_present->purify Yes retry Retry Reaction with Purified Aldehyde impurity_present->retry No wash_protocol Dissolve in ether, wash with 5-10% NaHCO₃ or Na₂CO₃ solution. Wash with water, then brine. Dry over anhydrous MgSO₄. purify->wash_protocol distill Consider Vacuum Distillation for higher purity. wash_protocol->distill distill->retry

Caption: Troubleshooting workflow for a sluggish or incomplete reaction.

Detailed Protocol for Basic Aqueous Wash:

  • Dissolve the 5-Isopropyl-2-methoxybenzaldehyde in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and shake gently. Vent the funnel frequently to release any evolved CO₂ gas.[17][18]

  • Separate the aqueous layer.

  • Repeat the wash with the basic solution until gas evolution ceases.[16]

  • Wash the organic layer with deionized water, followed by a saturated brine solution to aid in the removal of dissolved water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the solvent in vacuo to recover the purified aldehyde.

Possible Cause 2: Reduced reactivity of the aldehyde.

As discussed in the FAQs, the electron-donating methoxy group can decrease the electrophilicity of the carbonyl carbon, making it less reactive.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed.

  • Use a More Reactive Reagent: If applicable, consider using a more potent nucleophile or a stronger catalyst.

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress by a suitable technique like TLC or LC-MS.

Scenario 2: Difficulty in purifying the product from a reaction mixture containing unreacted 5-Isopropyl-2-methoxybenzaldehyde.

Challenge: The similar polarities of the aldehyde starting material and the desired product can make chromatographic separation difficult.

Troubleshooting Workflow:

start Purification Difficulty method Is the product an aldehyde? start->method bisulfite_wash Use Sodium Bisulfite Wash to Selectively Remove Aldehyde method->bisulfite_wash No other_methods Consider alternative purification: - Vacuum Distillation (if thermally stable) - Recrystallization (if solid) method->other_methods Yes bisulfite_protocol Wash organic solution with saturated aqueous sodium bisulfite. The aldehyde forms a water-soluble adduct. bisulfite_wash->bisulfite_protocol recover_aldehyde Aldehyde can be recovered by treating the aqueous layer with acid or base. bisulfite_protocol->recover_aldehyde chromatography Optimize Column Chromatography: - Test different solvent systems - Use a high-performance column other_methods->chromatography

Caption: Decision tree for purifying a product from unreacted aldehyde.

Detailed Protocol for Sodium Bisulfite Wash:

This method is highly effective for removing unreacted aldehydes from a mixture when the desired product is not an aldehyde.[16]

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The aldehyde will form a water-soluble bisulfite adduct and be extracted into the aqueous layer.

  • Separate the aqueous layer. The organic layer now contains the desired product, free of the starting aldehyde.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Optional Aldehyde Recovery: The starting aldehyde can be regenerated from the aqueous bisulfite adduct by treatment with either acid or base.[18]

References

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]

  • Stenutz. (n.d.). 5-isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • PubMed. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Reddit. (2025). How is Aromatic Aldehyde Able to reduce Fehling Solution in this, Isn't Fehling only supposed to reduced by only aliphatic aldehydes?. Retrieved from [Link]

Sources

Navigating Byproduct Formation in Reactions of 5-Isopropyl-2-methoxybenzaldehyde: A Technical NMR Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to assist you in identifying and understanding the formation of common byproducts in reactions involving 5-Isopropyl-2-methoxybenzaldehyde, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the diagnostic tool. As Senior Application Scientists, we provide not just data, but the rationale behind the analysis, empowering you to troubleshoot your reactions effectively.

Understanding Your Starting Material: 5-Isopropyl-2-methoxybenzaldehyde

Before initiating any reaction, a pristine NMR spectrum of your starting material is crucial for establishing a baseline. Any impurities present from the outset will complicate downstream analysis.

Expected ¹H and ¹³C NMR Chemical Shifts for 5-Isopropyl-2-methoxybenzaldehyde:

Below is a table summarizing the anticipated chemical shifts for the starting material. Variations may occur depending on the solvent and concentration.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)~10.4~189.0
Aromatic-H (position 3)~7.6Varies
Aromatic-H (position 4)~7.4Varies
Aromatic-H (position 6)~7.1Varies
Methoxy (-OCH₃)~3.9~55.8
Isopropyl CH~3.0 (septet)~34.0
Isopropyl CH₃~1.2 (doublet)~23.8

Note: Aromatic carbon shifts are highly dependent on the substitution pattern and are best confirmed by 2D NMR techniques like HSQC and HMBC.

FAQ 1: Oxidation to Carboxylic Acid - The Ubiquitous Byproduct

Question: My ¹H NMR spectrum shows a broad singlet around 12-13 ppm and my aldehyde proton signal around 10 ppm has diminished. What is happening?

Answer: You are likely observing the oxidation of your starting aldehyde to 5-Isopropyl-2-methoxybenzoic acid. Benzaldehydes are notoriously susceptible to air oxidation, a process that can occur even during storage.

Mechanism of Oxidation:

The aldehyde proton is readily abstracted by atmospheric oxygen, leading to the formation of a carboxylic acid. This process can be accelerated by light and trace metal impurities.

NMR Evidence for 5-Isopropyl-2-methoxybenzoic Acid:
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12-13 (broad s)~167-172
Aromatic-HShifts slightly downfieldShifts in the aromatic region
Methoxy (-OCH₃)~3.8-3.9~56
Isopropyl CH~3.0~34
Isopropyl CH₃~1.2~24

The most telling sign is the disappearance of the sharp aldehyde proton singlet around 10.4 ppm and the appearance of a very broad singlet for the carboxylic acid proton significantly downfield.[1] The carbon of the carbonyl group also shifts from ~192 ppm in the aldehyde to a more shielded value around ~167 ppm in the carboxylic acid.[2]

Troubleshooting and Prevention:
  • Inert Atmosphere: Always handle 5-Isopropyl-2-methoxybenzaldehyde under an inert atmosphere (e.g., nitrogen or argon), especially when setting up reactions.

  • Fresh Starting Material: Use freshly opened or purified starting material. If in doubt, purify a small sample by distillation or column chromatography before use.

  • Solvent Purity: Ensure your reaction solvents are anhydrous and deoxygenated.

FAQ 2: Grignard Reactions - Unraveling a Complex Mixture

Question: I performed a Grignard reaction with phenylmagnesium bromide and 5-Isopropyl-2-methoxybenzaldehyde. My NMR is complex, showing more than just my expected secondary alcohol. What are the likely byproducts?

Answer: Grignard reactions with benzaldehydes can lead to several byproducts. The expected product is a secondary alcohol. However, side reactions are common.[3][4]

Expected Reaction and Product:

The primary reaction is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an acidic workup to yield the secondary alcohol.[5]

Potential Byproducts and their NMR Signatures:
  • Unreacted Starting Material: The presence of sharp singlets around 10.4 ppm (aldehyde proton) and 3.9 ppm (methoxy group) indicates unreacted 5-Isopropyl-2-methoxybenzaldehyde.

  • Biphenyl: A common byproduct from the coupling of unreacted bromobenzene with the Grignard reagent.[6] Biphenyl will show characteristic signals in the aromatic region of the ¹H NMR spectrum.

  • Benzene: Formed by the reaction of the Grignard reagent with any trace amounts of water or other protic sources in the reaction mixture.[7] Benzene appears as a singlet around 7.34 ppm in CDCl₃.

  • Over-reduction Product (Benzyl Alcohol): While less common with Grignard reagents, some reducing impurities could lead to the formation of 5-Isopropyl-2-methoxybenzyl alcohol. This would be indicated by a new singlet around 4.7 ppm (benzyl CH₂) and a broad singlet for the alcohol proton.

Troubleshooting Workflow for Grignard Reactions:

Grignard_Troubleshooting start Complex NMR Spectrum check_sm Check for Starting Material Signals (~10.4, ~3.9 ppm) start->check_sm check_biphenyl Look for Biphenyl Signals (Aromatic Region) start->check_biphenyl check_benzene Identify Benzene Singlet (~7.34 ppm) start->check_benzene check_alcohol Search for Benzyl Alcohol Signals (~4.7 ppm) start->check_alcohol incomplete Incomplete Reaction or Inefficient Grignard Formation check_sm->incomplete coupling Side Reaction of Grignard Reagent check_biphenyl->coupling wet Presence of Water check_benzene->wet reduction Reducing Impurities Present check_alcohol->reduction

Caption: Troubleshooting workflow for Grignard reaction byproducts.

FAQ 3: Wittig Reactions - Isomerization and Phosphine Oxide Impurities

Question: I've performed a Wittig reaction to form an alkene from 5-Isopropyl-2-methoxybenzaldehyde. My NMR shows my desired alkene, but also other signals, including some around 7.4-7.8 ppm that are not part of my product. What are these?

Answer: The Wittig reaction is a powerful tool for alkene synthesis, but it's not without its potential pitfalls.[8] The most common byproducts are the triphenylphosphine oxide and, depending on the ylide used, geometric isomers (E/Z) of your alkene.[9][10]

Expected Reaction and Product:

The reaction of an aldehyde with a phosphorus ylide yields an alkene and triphenylphosphine oxide.[11]

Common Byproducts and their NMR Signatures:
  • Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the Wittig reaction. It typically appears as a complex multiplet in the aromatic region of the ¹H NMR spectrum, often between 7.4 and 7.8 ppm. In ³¹P NMR, it will show a characteristic signal.

  • E/Z Isomers: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[9]

    • Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene.[9]

    • Non-stabilized ylides (with alkyl substituents) typically yield the (Z)-alkene as the major product.[9] The coupling constants (J-values) of the vinylic protons in the ¹H NMR spectrum are diagnostic for determining the geometry. Trans protons in an (E)-alkene will have a larger coupling constant (typically 12-18 Hz) than cis protons in a (Z)-alkene (typically 6-12 Hz).

Visualizing the Wittig Reaction Pathway:

Wittig_Pathway aldehyde 5-Isopropyl-2-methoxybenzaldehyde oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide ylide->oxaphosphetane alkene Alkene Product (E/Z mixture) oxaphosphetane->alkene tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The Wittig reaction pathway leading to alkene and TPPO.

Troubleshooting and Purification:
  • Chromatography: Triphenylphosphine oxide can often be removed by column chromatography. Its polarity is different from that of the desired alkene.

  • Crystallization: If your alkene product is a solid, recrystallization can be an effective method for removing both TPPO and any minor isomeric impurities.

Experimental Protocols

Standard NMR Sample Preparation:
  • Accurately weigh approximately 5-10 mg of your reaction mixture or purified compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard.

Acquiring a High-Quality ¹H NMR Spectrum:
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution.

  • Set the appropriate spectral width and acquisition time.

  • Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard.

References

  • Grignard Reaction. (n.d.).
  • The main reaction product was identified as p-nitro- benzaldehyde. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • In situ high-pressure 13 C/ 1 H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al 2 O 3 catalyst - RSC Publishing - The Royal Society of Chemistry. (2020, April 9).
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - Beilstein Journals. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... - ResearchGate. (n.d.).
  • 5-Isopropyl-4-methoxy-2-methylbenzaldehyde - Chem-Impex. (n.d.).
  • hil6_sln.html. (n.d.).
  • Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.).
  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.).
  • 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502 - PubChem. (n.d.).
  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. (n.d.).
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • reaction of aldehydes and ketones with grignard reagents - Chemguide. (n.d.).
  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16).
  • A Solvent Free Wittig Reaction. (n.d.).
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • 5-Isopropyl-2-methoxybenzaldehyde | CAS 85902-68-7 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 5-Isopropyl-2-methoxybenzaldehyde - Matrix Scientific. (n.d.).
  • What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed? - Quora. (2024, December 29).
  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10).
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
  • CAS 85902-68-7 5-Isopropyl-2-methoxybenzaldehyde - Alfa Chemistry. (n.d.).
  • 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum. (2013, June 13).
  • 13C NMR Spectrum (PHY0064709) - PhytoBank. (n.d.).
  • Wittig Reaction - Chemistry LibreTexts. (2023, January 22).
  • Supporting information NMR methodology for complex mixture 'separation' - The Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Enhancing the Reactivity of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-Isopropyl-2-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity profile of this substituted aromatic aldehyde. We provide in-depth, field-proven insights and troubleshooting protocols to help you overcome common experimental challenges and enhance reaction outcomes.

Understanding the Reactivity Profile of 5-Isopropyl-2-methoxybenzaldehyde

5-Isopropyl-2-methoxybenzaldehyde (CAS: 85902-68-7) is a valuable intermediate in organic synthesis.[1][2][3][4] However, its reactivity is modulated by a combination of electronic and steric factors stemming from its substituents. A clear understanding of these influences is the first step toward successful experimentation.

The reactivity of the core aldehyde group is influenced by:

  • Electronic Effects : The benzene ring itself makes aromatic aldehydes less reactive towards nucleophilic addition than their aliphatic counterparts due to resonance stabilization.[5][6] This effect is further compounded by the substituents:

    • 2-Methoxy Group (-OCH₃) : This group exerts a strong resonance electron-donating effect (+R) and a weaker inductive electron-withdrawing effect (-I).[7][8] The dominant +R effect increases electron density on the carbonyl carbon, reducing its electrophilicity and thus its reactivity toward nucleophiles.

    • 5-Isopropyl Group (-CH(CH₃)₂) : As an alkyl group, it has a weak electron-donating inductive effect (+I), which further contributes to a slight deactivation of the aldehyde.[9]

  • Steric Hindrance : The presence of the methoxy group in the ortho position partially shields the carbonyl carbon. This steric hindrance can impede the approach of bulky nucleophiles, slowing reaction rates and lowering conversion.[10][11][12]

The interplay of these factors often results in lower-than-expected reactivity under standard conditions. This guide provides strategies to overcome these intrinsic properties.

Diagram: Electronic Influences on Reactivity

G cluster_ring Aromatic System cluster_effects Electronic Effects Aldehyde C=O Ring Benzene Ring Ring->Aldehyde Resonance (Deactivating) Methoxy ortho-OCH₃ Methoxy->Ring Donates e⁻ density Isopropyl para-Isopropyl Isopropyl->Ring Donates e⁻ density Effect1 Resonance Donation (+R) (Strongly Deactivating) Effect2 Inductive Donation (+I) (Weakly Deactivating) Effect3 Inductive Withdrawal (-I) (Weakly Activating)

Caption: Electronic effects of substituents on the aldehyde group.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-Isopropyl-2-methoxybenzaldehyde sluggish compared to benzaldehyde?

A: The sluggish reactivity is due to a combination of two main factors. First, the electron-donating effects of the methoxy and isopropyl groups increase the electron density at the carbonyl carbon, making it less electrophilic and therefore less attractive to nucleophiles.[9] Second, the ortho-methoxy group creates steric hindrance around the reaction center, physically blocking the optimal trajectory for nucleophilic attack.[10]

Q2: What are the three main strategies to enhance the reactivity of this aldehyde?

A: To overcome its inherent low reactivity, you can:

  • Increase Carbonyl Electrophilicity: Employ a Lewis acid catalyst (e.g., CeCl₃, MgBr₂, TMSOTf) to coordinate with the carbonyl oxygen. This withdraws electron density and makes the carbonyl carbon a much "harder" and more reactive electrophile.[10][13]

  • Increase Nucleophile Reactivity: Switch to a more potent nucleophilic reagent. For example, use an organolithium reagent instead of a Grignard reagent, or a non-stabilized Wittig ylide instead of a stabilized one.[10][14]

  • Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[10] However, this must be done cautiously to prevent side reactions or decomposition. Using a higher-boiling point solvent like THF or 1,4-dioxane can facilitate this.

Troubleshooting Guides by Reaction

Guide 1: Grignard Reaction Troubleshooting

Common Goal: Synthesis of a secondary alcohol via nucleophilic addition of a Grignard reagent.[15][16]

Problem Probable Cause(s) Suggested Solutions & Explanations
Low or No Conversion 1. Low Electrophilicity: The aldehyde is deactivated by its electron-donating groups. 2. Steric Hindrance: The ortho-methoxy group is blocking the approach of the Grignard reagent.[10]Solution 1A (Lewis Acid Catalysis): Add a Lewis acid like Cerium(III) chloride (CeCl₃). This is the basis of the Luche reduction. The Ce³⁺ ion coordinates to the carbonyl oxygen, strongly activating the aldehyde towards nucleophilic attack and often improving yields dramatically. Solution 1B (Use Organolithium): Switch from an organomagnesium (Grignard) to an organolithium reagent. Organolithium reagents are generally more reactive ("harder" nucleophiles) and can overcome the electronic deactivation. Solution 1C (Increase Temperature): Carefully reflux the reaction in a suitable solvent like THF. This provides the energy to overcome the activation barrier.
Starting Aldehyde Recovered Poor Grignard Reagent Quality: The Grignard reagent may have decomposed due to exposure to moisture or air.Solution 2A (Reagent Titration): Before use, titrate the Grignard reagent (e.g., with I₂) to determine its exact molarity and ensure its activity. Solution 2B (Fresh Preparation): Prepare the Grignard reagent fresh immediately before the reaction under strictly anhydrous conditions.[15][17]
Guide 2: Wittig Reaction Troubleshooting

Common Goal: Synthesis of an alkene from the aldehyde.[18][19]

Problem Probable Cause(s) Suggested Solutions & Explanations
Low Alkene Yield 1. Unreactive Ylide: Stabilized ylides (e.g., from (carbethoxymethylene)triphenylphosphorane) are often too unreactive to react efficiently with electronically deactivated or sterically hindered aldehydes.[14] 2. Inefficient Ylide Formation: Incomplete deprotonation of the phosphonium salt.Solution 3A (Use a Non-Stabilized Ylide): Employ a more reactive, non-stabilized ylide (e.g., Ph₃P=CH₂). These ylides are stronger nucleophiles and are more likely to react successfully. They typically favor the Z-alkene.[14][20] Solution 3B (Stronger Base/Anhydrous Conditions): Use a strong base like n-BuLi or NaHMDS in anhydrous THF to ensure complete formation of the ylide from its phosphonium salt precursor.[19][20]
Complex Mixture of Products Side Reactions: Betaine intermediates may be undergoing side reactions, especially if lithium-based reagents are used without care.Solution 4A (Salt-Free Conditions): Prepare the ylide using a base like potassium tert-butoxide to generate "salt-free" conditions, which can sometimes lead to cleaner reactions and higher Z-selectivity for non-stabilized ylides.[20]
Guide 3: Reductive Amination Troubleshooting

Common Goal: Synthesis of a secondary or tertiary amine.[21][22][23]

Problem Probable Cause(s) Suggested Solutions & Explanations
Incomplete Conversion / Starting Aldehyde Present 1. Slow Imine Formation: The initial condensation between the deactivated aldehyde and the amine is slow and the equilibrium may not favor the imine. 2. Ineffective Reducing Agent: The chosen reducing agent is not potent enough under the reaction conditions.Solution 5A (Catalysis & Water Removal): Add a catalytic amount of acid (e.g., acetic acid) to protonate the carbonyl and accelerate imine formation. Use a dehydrating agent like molecular sieves to remove water and drive the equilibrium towards the imine product. Solution 5B (Use a More Effective Reductant): Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃). It is a mild, selective reducing agent that is particularly effective for reductive aminations.[10] It is less basic than NaBH₄ and tolerates the slightly acidic conditions used to promote imine formation.
Byproduct Formation (Alcohol) Aldehyde Reduction: The reducing agent (especially a strong one like NaBH₄) is reducing the starting aldehyde directly to an alcohol faster than the imine can form and be reduced.Solution 6A (Staged Addition): Add the reducing agent after allowing the aldehyde and amine to stir for a period (e.g., 30-60 minutes) to allow for sufficient imine formation. Solution 6B (Use NaBH(OAc)₃): As mentioned in 5B, NaBH(OAc)₃ is much more selective for reducing the protonated imine intermediate over the neutral aldehyde, minimizing alcohol byproduct formation.
Diagram: Troubleshooting Workflow for Nucleophilic Addition

G start Reaction Start: Nucleophilic addition to 5-isopropyl-2-methoxybenzaldehyde check_conversion Monitor by TLC/GC-MS. Is conversion >80%? start->check_conversion success Reaction Successful. Proceed to Workup. check_conversion->success Yes troubleshoot Low Conversion. Initiate Troubleshooting. check_conversion->troubleshoot No lewis_acid Strategy 1: Add Lewis Acid (e.g., 1.1 eq. CeCl₃) troubleshoot->lewis_acid Electronic Deactivation is Likely Cause stronger_nu Strategy 2: Use Stronger Nucleophile (e.g., R-Li instead of R-MgBr) troubleshoot->stronger_nu increase_temp Strategy 3: Increase Temperature (e.g., Reflux in THF) troubleshoot->increase_temp Steric Hindrance is Likely Cause recheck Re-run reaction and monitor. lewis_acid->recheck stronger_nu->recheck increase_temp->recheck recheck->success Improved recheck->troubleshoot No Improvement (Re-evaluate substrate purity and reagent quality)

Caption: A decision workflow for troubleshooting low-conversion reactions.

Detailed Experimental Protocols

Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition

This protocol enhances the reactivity of the aldehyde for Grignard addition by using CeCl₃ to activate the carbonyl group.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Anhydrous Cerium(III) Chloride (CeCl₃), flame-dried under vacuum

  • Grignard Reagent (e.g., 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous CeCl₃ (1.2 equivalents).

  • CeCl₃ Suspension: Add anhydrous THF via syringe to the flask and stir vigorously at room temperature for at least 2 hours to create a fine, milky suspension.

  • Substrate Addition: Cool the suspension to -78 °C (dry ice/acetone bath). Add a solution of 5-Isopropyl-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Grignard Addition: Add the Grignard reagent (1.1 equivalents) dropwise to the cold, stirred suspension over 15 minutes. The reaction is often rapid.

  • Monitoring: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to 0 °C. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol product by flash column chromatography.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is highly effective and selective, minimizing the formation of alcohol byproducts.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde

  • Primary or Secondary Amine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Setup: To a round-bottom flask, add 5-Isopropyl-2-methoxybenzaldehyde (1.0 equivalent) and the amine (1.1 equivalents).

  • Solvent: Dissolve the components in an appropriate solvent like DCM or DCE.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 equivalents), if needed, to accelerate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions. Effervescence may be observed.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is fully consumed (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amine product by column chromatography or distillation.

References

  • BenchChem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved January 11, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPyWBB7BTxb_hYVs34TW1eJxBJ3XtkLhnvKBsUN7b9sq8ZIODnh-tquopcNtzyASPO_IQ24DH8PRQCCfzQOXnM98YbcgAcfIgGub7r_jZKWHrbWCOAX9EskBug6bncc5sDo4k0_TszQunBJlb_7y87c3V5gPEWw_qtKgzLu-jZFDcL5hwNmKNt2n2TEBu9C5dKzU4gwXQvp3PBQsS3aKKwoYPay6oP15borIhY0bv4-rVps0hvzmc=](. NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • PubMed. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
  • Nyugen, K., & Weizman, H. (2007). Solvent Free Wittig Reactions. J. Chem. Educ., 119.
  • MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde.
  • SciSpace. (n.d.). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent.
  • Matrix Scientific. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde.
  • Caltech Authors. (n.d.). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces.
  • MDPI. (n.d.). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine.
  • Usiena air - Unisi. (n.d.). Iron-Catalyzed Reductive Amination of Aldehydes in Isopropyl Alcohol/Water Media as Hydrogen Sources.
  • ChemSpider Synthetic Pages. (2021). A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane.
  • Santa Cruz Biotechnology. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde.
  • YouTube. (2025). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions.
  • Alfa Chemistry. (n.d.). CAS 85902-68-7 5-Isopropyl-2-methoxybenzaldehyde.
  • Chegg.com. (2022). Solved Procedure Questions of Grignard Reaction.
  • Quora. (2018). How to prepare isopropyl alcohol from a Grignard reagent.
  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry.

Sources

Technical Support Center: Solvent Effects in Reactions with 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving 5-isopropyl-2-methoxybenzaldehyde. As a senior application scientist, my goal is to provide not just protocols, but the rationale behind them, ensuring your experiments are built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with 5-isopropyl-2-methoxybenzaldehyde. What are its basic solubility properties?

A1: Understanding the solubility of your starting material is the first step to successful reaction design. 5-Isopropyl-2-methoxybenzaldehyde (MW: 178.23 g/mol ) is an aromatic aldehyde with significant nonpolar character due to the isopropyl group and the benzene ring.[1][2] Its computed XLogP3 value is 2.5, indicating good solubility in a wide range of common organic solvents.[1]

You can expect it to be readily soluble in solvents like:

  • Ethers (Diethyl ether, Tetrahydrofuran (THF), 2-MeTHF)

  • Chlorinated solvents (Dichloromethane (DCM), Chloroform)

  • Aromatic hydrocarbons (Toluene, Benzene)

  • Esters (Ethyl acetate)

  • Polar aprotic solvents (DMF, DMSO, Acetonitrile)

It is poorly soluble in water.[3] For most applications, starting with solvents like THF, DCM, or Toluene is a reliable choice, depending on the specific reaction requirements.

Q2: My Grignard reaction with 5-isopropyl-2-methoxybenzaldehyde is failing or giving very low yields. How can solvent choice be the culprit?

A2: This is a very common and critical issue. Grignard reagents are potent nucleophiles but also extremely strong bases, making them highly sensitive to their environment.[4][5] The solvent is not merely a medium but an active participant in stabilizing the reagent.

Core Issue: Reagent Incompatibility and Stability

  • Protic Solvents (e.g., water, alcohols): The number one cause of Grignard reaction failure is the presence of acidic protons. Solvents like water or ethanol will instantly quench the Grignard reagent in an acid-base reaction, converting it to an alkane and rendering it useless for attacking the aldehyde.[4] All glassware must be flame-dried, and only anhydrous solvents should be used.[4][6]

  • Solvent Choice (Aprotic Ethers are Key): The standard and most effective solvents for Grignard reactions are anhydrous ethers, such as diethyl ether or tetrahydrofuran (THF).[6][7] The oxygen atoms in these solvents use their lone pairs to coordinate with the magnesium atom of the Grignard reagent (R-MgX). This solvation shell, known as a Grignard complex, is crucial for stabilizing the reagent and keeping it dissolved. THF is generally a better solvent than diethyl ether for this purpose due to its higher solvating power.[6]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use flame-dried glassware cooled under an inert atmosphere (Nitrogen or Argon). Use freshly opened anhydrous solvent or solvent passed through a purification system.

  • Solvent Selection: Switch to anhydrous THF if you are using diethyl ether and experiencing solubility or reactivity issues.

  • Activation: If the reaction is slow to initiate, add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[4]

Reaction-Specific Troubleshooting Guides

Reductive Amination: Optimizing for Yield and Purity

Reductive amination is a cornerstone for synthesizing amines from aldehydes. Solvent choice here directly impacts reaction rate and can even introduce impurities.

Q3: I am performing a direct reductive amination of 5-isopropyl-2-methoxybenzaldehyde with a primary amine using sodium triacetoxyborohydride (STAB). Which solvent should I choose?

A3: While chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) have been traditionally used, more environmentally friendly and often equally effective alternatives exist.[8][9][10]

The Causality Behind Solvent Choice: The reaction proceeds in two main steps: (1) formation of an iminium ion from the aldehyde and amine, and (2) reduction of the iminium ion by the hydride reagent. The ideal solvent must facilitate both steps without interfering.

  • Ethyl Acetate (EtOAc): This is an excellent first choice and a greener alternative to chlorinated solvents. It is broadly compatible with STAB-mediated reductive aminations and often provides comparable results to DCE.[11]

  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): These are highly effective and reliable solvents for this reaction, often leading to fast conversion times.[8] However, they are environmentally less desirable.

  • Alcohols (e.g., Isopropanol): Using alcohol as a solvent should be approached with caution. While they can be effective, more reactive primary and secondary alcohols can be oxidized by the catalyst system (especially with H₂ and metal catalysts), generating aldehyde/ketone impurities that lead to undesired side products.[10] If using a borohydride reagent, protic solvents can also react with the reducing agent.

  • Tetrahydrofuran (THF) / 2-Methyl-THF: These are also viable alternatives, demonstrating good performance in many cases.[11]

Data Summary: Solvent Effect on Reductive Amination Conversion

SolventRelative PolarityTypical Performance with STABKey Considerations
Ethyl Acetate (EtOAc)MediumExcellentGreener alternative, good for workup.[11]
Dichloromethane (DCM)MediumExcellentHigh efficiency, but environmental concerns.[8]
1,2-Dichloroethane (DCE)MediumExcellentTraditional choice, but toxic.[8][11]
Tetrahydrofuran (THF)MediumGoodGood general-purpose choice.
Isopropanol (IPA)High (Protic)VariablePotential for side reactions and reagent decomposition.[10]
Acetonitrile (ACN)High (Aprotic)GoodCan be effective but may require optimization.
Experimental Protocol: Reductive Amination in Ethyl Acetate

This protocol is a self-validating system for the synthesis of a secondary amine from 5-isopropyl-2-methoxybenzaldehyde using a preferred green solvent.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-isopropyl-2-methoxybenzaldehyde (1.0 equiv, e.g., 1 mmol, 178 mg).

  • Dissolution: Dissolve the aldehyde in ethyl acetate (0.2 M concentration, e.g., 5 mL).

  • Amine Addition: Add the desired primary amine (1.1 equiv, e.g., 1.1 mmol). Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2 equiv, e.g., 1.2 mmol, 254 mg) portion-wise over 5 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 10 mL). Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Wittig Reaction: Controlling Stereoselectivity

The Wittig reaction is a powerful tool for olefination. The solvent plays a crucial role in influencing the E/Z stereoselectivity of the resulting alkene, particularly with stabilized ylides.

Q4: How does solvent choice affect the E/Z selectivity of the alkene product in a Wittig reaction with 5-isopropyl-2-methoxybenzaldehyde?

A4: The stereochemical outcome of a Wittig reaction is determined by the stability of the ylide and the reaction conditions, where the solvent is a key variable.[12][13] The mechanism involves the formation of an oxaphosphetane intermediate, and the pathway to this intermediate dictates the final product geometry.[12]

  • Unstabilized Ylides (e.g., from alkyl halides): These ylides are highly reactive. In non-polar, aprotic, salt-free solvents (like benzene, toluene, or THF), the reaction tends to proceed via a kinetically controlled pathway, leading predominantly to the Z-alkene.[13] Polar aprotic solvents (like DMF or DMSO) can help stabilize the betaine intermediate, sometimes leading to more of the thermodynamically favored E-alkene.

  • Stabilized Ylides (e.g., ylides with adjacent carbonyl or cyano groups): These ylides are less reactive and their reactions are often reversible. The reaction is under thermodynamic control, and the more stable E-alkene is typically the major product, regardless of the solvent.[13][14] However, solvent polarity can still have an effect; more polar solvents can further enhance the preference for the E-isomer.[15] Some modern protocols even utilize solvent-free conditions.[12][14][16]

Workflow for Wittig Reaction Solvent Selection Below is a logical workflow to guide your solvent choice based on the desired stereochemical outcome.

WittigSolventSelection start Start: Wittig Reaction with 5-Isopropyl-2-methoxybenzaldehyde ylide_type Is the ylide stabilized (e.g., contains -CO2R, -CN)? start->ylide_type stabilized Stabilized Ylide ylide_type->stabilized  Yes unstabilized Unstabilized Ylide ylide_type->unstabilized  No thermo_control Thermodynamic Control Favors (E) stabilized->thermo_control kinetic_control Kinetic Control Favors (Z) unstabilized->kinetic_control e_product Desired Product: (E)-Alkene (major) solvent_choice_E Use any standard solvent. Polar solvents (e.g., DMF) may further enhance E-selectivity. e_product->solvent_choice_E z_product Desired Product: (Z)-Alkene (major) solvent_choice_Z Use non-polar, aprotic, salt-free solvents (e.g., Toluene, THF). z_product->solvent_choice_Z thermo_control->e_product kinetic_control->z_product

Caption: Decision workflow for solvent selection in Wittig reactions.

Electrophilic Aromatic Substitution
Q5: I'm attempting a Friedel-Crafts acylation on the aromatic ring, but the reaction is not working. Could the solvent be inhibiting the reaction?

A5: Yes, absolutely. For electrophilic aromatic substitution (SEAr) reactions like Friedel-Crafts, the solvent's role is complex; it must dissolve the reactants but not interfere with the highly reactive electrophile or the Lewis acid catalyst.[17][18]

The Causality Behind Solvent Choice:

  • Catalyst Deactivation: Strong Lewis acids like AlCl₃, which are essential for generating the acylium ion electrophile (R-C=O⁺), can be deactivated by coordinating with basic solvents. Solvents with lone pairs, such as ethers (THF) or even polar aprotic solvents like DMF, will form complexes with AlCl₃, rendering it ineffective as a catalyst.

  • Intermediate Stability: The rate of SEAr is influenced by the stability of the cationic intermediate (the arenium ion).[19] While polar solvents can stabilize charged intermediates, their tendency to deactivate the catalyst is a more significant and detrimental effect in this case. Non-polar solvents slow down the reaction rate compared to polar ones but are necessary to allow the catalyst to function.[19]

Recommended Solvents:

  • Non-polar, inert solvents: Carbon disulfide (CS₂), nitrobenzene, or chlorinated hydrocarbons like dichloroethane (DCE) are traditional choices.[20] DCE is often a good balance of providing solubility without strongly coordinating to the catalyst.

  • Excess Reactant: In some cases, if the aromatic starting material is a liquid and inexpensive, it can be used as the solvent itself.

Troubleshooting Flowchart for SEAr Reactions

SEAr_Troubleshooting start Problem: Friedel-Crafts Reaction Fails q1 What solvent are you using? start->q1 polar_solvent Polar / Coordinating Solvent (e.g., THF, DMF, Ether) q1->polar_solvent nonpolar_solvent Non-polar Solvent (e.g., DCE, CS2, Nitrobenzene) q1->nonpolar_solvent cause Root Cause: Solvent is deactivating the Lewis Acid Catalyst (AlCl3). polar_solvent->cause other_issues Problem likely lies elsewhere: - Catalyst quality - Reactant purity - Temperature control nonpolar_solvent->other_issues solution Solution: Switch to an inert, non-coordinating solvent like DCE or CS2. cause->solution

Caption: Troubleshooting logic for failed Friedel-Crafts reactions.

References

  • What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Quora. [Link]

  • 5-Isopropyl-2-methoxybenzaldehyde. PubChem, National Institutes of Health. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, RSC Publishing. [Link]

  • Solvent effects. Wikipedia. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. ResearchGate. [Link]

  • Solvent Effects. Chemistry LibreTexts. [Link]

  • Wittig Reaction. Beyond Benign. [Link]

  • Solvent Free Wittig Reactions. University of California, Irvine. [Link]

  • Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate. [Link]

  • A Solvent Free Wittig Reaction. University of Wisconsin-River Falls. [Link]

  • H NMR challenge...hint: could have grabbed the wrong methoxybenzaldehyde benzaldehyde. Reaction is grignard reaction w an aldehyde. Reddit. [Link]

  • Specific solvent issues with Reductive Amination/Alkylation. ACS Green Chemistry Institute. [Link]

  • 5-isopropyl-4-methoxy-2-methylbenzaldehyde. PubChemLite. [Link]

  • 5-Isopropyl-4-methoxy-2-methylbenzaldehyde. SMU. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? Reddit. [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes. Wake Forest University. [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution. University of Babylon. [Link]

  • Polysulfone Membranes: Here, There and Everywhere. MDPI. [Link]

  • reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]

  • 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]

  • 5-isopropyl-2-methoxybenzaldehyde. Stenutz. [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]

  • 4-Methoxybenzaldehyde. PubChem, National Institutes of Health. [Link]

  • Solvent effects on chemical reactivity. Semantic Scholar. [Link]

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Technical Support Center: Catalyst Selection for 5-Isopropyl-2-methoxybenzaldehyde Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the catalytic transformations of 5-Isopropyl-2-methoxybenzaldehyde.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes involving this versatile intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic transformations for 5-Isopropyl-2-methoxybenzaldehyde, and what are the key considerations for catalyst selection?

A1: 5-Isopropyl-2-methoxybenzaldehyde is a valuable building block that typically undergoes three main types of catalytic transformations: oxidation, reduction, and carbon-carbon bond-forming reactions. The choice of catalyst is critical and depends on the desired outcome and the need to maintain the integrity of the methoxy and isopropyl functional groups.

Key Transformations and Catalyst Selection Considerations:

TransformationDesired ProductCommon Catalyst ClassesCritical Considerations
Oxidation 5-Isopropyl-2-methoxybenzoic acidTransition metals (e.g., Ru, Pd), OrganocatalystsChemoselectivity is paramount to prevent oxidation of the isopropyl group.[4][5][6]
Reduction (5-Isopropyl-2-methoxyphenyl)methanolHydride sources (e.g., NaBH₄), Catalytic Hydrogenation (e.g., Pd/C)Avoiding over-reduction to the corresponding toluene derivative is a common challenge.
C-C Coupling Substituted alkenes, biaryls, etc.Palladium complexes (e.g., for Heck, Suzuki reactions)Ligand choice is crucial for catalyst stability and reaction efficiency.[7][8][9]
Aldol/Condensation α,β-Unsaturated carbonylsOrganocatalysts (e.g., proline derivatives)Controlling stereoselectivity and preventing unwanted self-condensation are key.

A systematic approach to catalyst selection is recommended:

graph "Catalyst_Selection_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

A [label="Define Transformation Goal\n(e.g., Oxidation, Reduction, C-C Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Initial Catalyst Class Selection\n(e.g., Transition Metal, Organocatalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Assess Substrate Functionality\n(Aldehyde, Methoxy, Isopropyl)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Anticipate Potential Side Reactions\n(e.g., Over-oxidation, Ether Cleavage)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Screen a Focused Catalyst Library\n(Varying metal, ligand, support)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Optimize Reaction Parameters\n(Temperature, Solvent, Time, Loading)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Analyze Product and Purity\n(NMR, GC-MS, HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Confirm Optimal Catalyst System", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Figure 1. A structured workflow for catalyst selection.
Troubleshooting Guides
Issue 1: Low Yield and/or Poor Selectivity in the Oxidation to 5-Isopropyl-2-methoxybenzoic acid

Possible Cause 1: Catalyst Inactivation

  • The "Why": The aldehyde starting material or the carboxylic acid product can bind strongly to the catalyst's active sites, leading to deactivation. The methoxy group's lone pair of electrons can also coordinate with the metal center, hindering catalytic activity.

  • Solutions:

    • Vary the Catalyst Support: For heterogeneous catalysts like Palladium on carbon (Pd/C), switching to a different support such as alumina (Al₂O₃) or titania (TiO₂) can alter the surface chemistry and reduce deactivation.

    • Introduce a Basic Additive: Incorporating a base like potassium carbonate (K₂CO₃) can help in the desorption of the carboxylate product from the catalyst surface, thereby regenerating the active sites.

    • Explore Homogeneous Catalysis: Soluble catalysts, for instance, a Ruthenium-based complex with tailored ligands, may be less susceptible to product inhibition.[10][11]

Possible Cause 2: Competing Side Reactions

  • The "Why": Under harsh oxidative conditions, the isopropyl group can be susceptible to oxidation. At elevated temperatures, decarbonylation of the aldehyde can also occur.

  • Solutions:

    • Employ Milder Oxidants: If using a potent oxidizing agent, consider switching to a milder alternative. For catalytic oxidations, using molecular oxygen or air as the terminal oxidant at moderate temperatures is often a more selective approach.[11]

    • Solvent Optimization: The choice of solvent can significantly influence the reaction outcome. Aprotic polar solvents like acetonitrile or less polar options such as toluene can sometimes suppress side reactions.

A decision-making diagram for troubleshooting this oxidation is presented below:

graph "Oxidation_Troubleshooting" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Oxidation Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Starting Material Consumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Cause1 [label="Side Reactions or Product Degradation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause2 [label="Incomplete Conversion or Catalyst Deactivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Troubleshoot1 [label="Use Milder Oxidant\nOptimize Temperature and Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot2 [label="Increase Catalyst Loading\nExtend Reaction Time\nConsider Alternative Catalyst System", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> Cause1 [label="Yes"]; Q1 -> Cause2 [label="No"]; Cause1 -> Troubleshoot1; Cause2 -> Troubleshoot2; }

Figure 2. Troubleshooting decision tree for the oxidation of 5-Isopropyl-2-methoxybenzaldehyde.
Issue 2: Over-reduction or Undesired Byproducts during Reduction to (5-Isopropyl-2-methoxyphenyl)methanol

Possible Cause 1: Hydrogenolysis of the Benzylic Alcohol

  • The "Why": Highly active hydrogenation catalysts, particularly under elevated hydrogen pressure and temperature, can facilitate the further reduction of the newly formed benzylic alcohol to the corresponding methyl group.

  • Solutions:

    • Select a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally chemoselective for aldehydes and ketones and will not reduce the resulting alcohol.[12]

    • Modify Catalytic Hydrogenation Conditions: If catalytic hydrogenation is the method of choice, opt for a less active catalyst (e.g., 5% Pd/C instead of 10%), decrease the hydrogen pressure (e.g., to 1 atmosphere), and perform the reaction at or below room temperature.

    • Consider Transfer Hydrogenation: Catalysts such as the Shvo catalyst (a Ruthenium-based complex) can effectively facilitate transfer hydrogenation from a hydrogen donor like isopropanol, often under milder conditions.

Possible Cause 2: Cleavage of the Methoxy Ether Bond

  • The "Why": The methoxy group can be labile under certain catalytic conditions, particularly in the presence of strong Lewis acids or at high temperatures.

  • Solutions:

    • Avoid Harsh Lewis Acids: If a Lewis acid is necessary for aldehyde activation, choose a milder option (e.g., Zinc Chloride) over a stronger one (e.g., Aluminum Chloride).

    • Control the pH: Maintain a neutral or slightly basic reaction medium to minimize the risk of acid-catalyzed ether cleavage.

    • Screen Different Metal Catalysts: Certain metals are more prone to promoting ether cleavage. Palladium-based catalysts, for example, are generally less likely to cause this side reaction compared to some Nickel-based systems.

Experimental Protocols
Protocol 1: Selective Ruthenium-Catalyzed Aerobic Oxidation

This protocol provides a reliable method for the selective oxidation of 5-Isopropyl-2-methoxybenzaldehyde to its corresponding carboxylic acid using a ruthenium catalyst and molecular oxygen.[10][11]

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (1.0 eq)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • 2,2'-Bipyridine (1.0 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene (0.5 M)

  • Oxygen (balloon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 5-Isopropyl-2-methoxybenzaldehyde, [Ru(p-cymene)Cl₂]₂, 2,2'-bipyridine, and K₂CO₃.

  • Seal the flask, evacuate, and backfill with oxygen. Repeat this cycle three times, and then maintain a positive pressure of oxygen with a balloon.

  • Introduce toluene via syringe.

  • Immerse the flask in an oil bath preheated to 80 °C and stir the mixture vigorously for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, allow it to cool to room temperature and then quench by adding 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-Isopropyl-2-methoxybenzoic acid.

References
  • Radhakrishnamurti, P. S., & Sahu, B. (1979). Kinetics of ruthenium(III)-catalysed oxidation of aromatic aldehydes by alkaline ferricyanide. Proceedings of the Indian Academy of Sciences - Section A, 88(3), 163–170. [Link]

  • Yang, D., & Zhang, C. (2001). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. The Journal of Organic Chemistry, 66(14), 4814–4818. [Link]

  • Che, C.-M., & Yu, W.-Y. (2006). Method for conversion of terminal alkenes to aldehydes using ruthenium(IV)
  • Wang, J., et al. (2013). Functionalization of benzylic C(sp3)−H bonds of heteroaryl aldehydes through N-heterocyclic carbene organocatalysis. Angewandte Chemie International Edition, 52(42), 11134-11137. [Link]

  • Fengl, R. W., & Grotjahn, D. B. (1998). Efficient, Aerobic, Ruthenium-Catalyzed Oxidation of Alcohols into Aldehydes and Ketones. Journal of the American Chemical Society, 120(40), 10510-10511. [Link]

  • Yang, D., & Zhang, C. (2001). Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes. The Journal of Organic Chemistry, 66(14), 4814–4818. [Link]

  • Wikipedia contributors. (2023, December 27). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 130(40), 13266–13267. [Link]

  • Wang, C., et al. (2021). Sequential Catalytic Functionalization of Aryltriazenyl Aldehydes for the Synthesis of Complex Benzenes. ACS Catalysis, 11(15), 9634-9640. [Link]

  • Das, S., et al. (2019). Optimization of the reduction of benzaldehyde under flow conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Kumar, A., et al. (2022). Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. Molecules, 27(20), 7048. [Link]

  • Skrydstrup, T., et al. (2012). Palladium catalyzed carbonylative Heck reaction affording monoprotected 1,3-ketoaldehydes. Organic Letters, 14(10), 2536-2539. [Link]

  • Chen, J.-R., et al. (2017). Catalytic stereoselective benzylic C–H functionalizations by oxidative C–H activation and organocatalysis. Chinese Journal of Catalysis, 38(1), 1-13. [Link]

  • Yakura, T., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]

  • Dong, G., et al. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 138(51), 16641-16644. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Yakura, T., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]

  • Miller, R. D., et al. (2023). Tunable Multisite Proton-Coupled Electron Transfer Mediators: Distinct Pathways for Substrate Reduction Versus Competing Hydrogen Evolution. Journal of the American Chemical Society, 145(1), 386-396. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Yakura, T., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971-978. [Link]

  • Ouchi, A., et al. (2023). Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compounds. Nature Communications, 14(1), 3429. [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4039-4043. [Link]

  • Dahadha, A. A., et al. (2021). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. Organic Communications, 14(1), 1-38. [Link]

  • PubChem. (n.d.). 5-isopropyl-4-methoxy-2-methylbenzaldehyde. [Link]

  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. (2009). S1 Electronic Supporting Information (ESI) Cross-coupling Reaction of Alcohols for Carbon–carbon Bond Formation Using Pincer-t. [Link]

  • Van der Ende, M. A., et al. (2021). α‐Methoxy Benzaldehyde Based Photopolymers as a Promising Toolbox for Architected Carbon. Macromolecular Rapid Communications, 42(21), 2100175. [Link]

  • Wikipedia contributors. (2023, May 9). 2-Methoxybenzaldehyde. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: Work-up Procedures for 5-Isopropyl-2-methoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling reactions involving 5-Isopropyl-2-methoxybenzaldehyde. This document provides practical, in-depth guidance for researchers, chemists, and drug development professionals to navigate the critical post-reaction work-up phase. Our focus is on anticipating common challenges and providing robust, chemically-sound solutions to ensure high purity and yield of your target compounds.

General Principles of Work-up for Aromatic Aldehydes

The work-up is a critical sequence of purification steps performed after a chemical reaction is complete.[1][2] The primary goal is to isolate the desired product from a complex mixture containing unreacted starting materials, reagents, catalysts, and byproducts.[1][2] For reactions involving 5-Isopropyl-2-methoxybenzaldehyde, a typical extractive work-up involves several key stages, each designed to remove specific types of impurities.

A standard workflow begins with quenching the reaction to stop it and neutralize reactive species. This is followed by liquid-liquid extraction, where the product is partitioned between two immiscible solvents (typically an organic solvent and an aqueous solution) to separate components based on their solubility.[2][3] Subsequent washing steps with acidic, basic, or neutral aqueous solutions remove various impurities. The process concludes with drying the organic layer to remove residual water, followed by solvent removal to yield the crude product, which may then undergo further purification like column chromatography.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the work-up of reactions involving 5-Isopropyl-2-methoxybenzaldehyde and its derivatives.

Q1: I've formed a persistent emulsion during the aqueous wash of my reaction mixture. How can I break it?

A1: Emulsion formation is a frequent issue, especially when reaction mixtures contain surfactant-like compounds or fine particulates.[4] An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, preventing the clear separation of organic and aqueous layers.[4][5]

Probable Causes & Solutions:

  • High Concentration of Polar Organics: Solvents like THF or acetone, if not removed post-reaction, can increase the mutual solubility of the aqueous and organic phases, leading to emulsions.[6]

    • Solution: Before work-up, remove water-miscible solvents like THF or DMF using a rotary evaporator.[6]

  • Surfactant-like Byproducts: Certain reactions can generate amphiphilic molecules that stabilize emulsions.

    • Solution 1 (Increase Ionic Strength): Add a saturated solution of sodium chloride (brine).[4][7][8] The salt increases the polarity and density of the aqueous layer, disrupting the emulsion by forcing the separation of the two phases—a phenomenon known as "salting out".[4]

    • Solution 2 (Gentle Agitation): Instead of vigorous shaking, gently rock or swirl the separatory funnel. This provides sufficient surface area for extraction without the high energy input that creates emulsions.[4]

    • Solution 3 (Filtration): For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can effectively break the emulsion by removing the solid matter.[6][7]

    • Solution 4 (Change Solvent): Adding a small amount of a different organic solvent can alter the overall properties of the organic phase, potentially breaking the emulsion.[4]

Q2: My final product is contaminated with unreacted 5-Isopropyl-2-methoxybenzaldehyde. How can I remove it?

A2: Residual aldehyde is a common impurity, particularly in reactions that do not go to completion, such as Grignard or Wittig reactions. Fortunately, the aldehyde functional group has unique reactivity that can be exploited for its removal.

Primary Solution: Sodium Bisulfite Wash

This is a classic and highly effective method based on the reversible formation of a water-soluble adduct.[9][10]

  • Mechanism: The bisulfite anion (

    
    ) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which rearranges to a stable, ionic bisulfite adduct. This salt is highly soluble in water and insoluble in common organic solvents.[9][11]
    
  • Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic solution in a separatory funnel with a saturated aqueous solution of sodium bisulfite (

      
      ). Shake vigorously for several minutes.[11]
      
    • Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer.[10]

    • Wash the organic layer again with water and then brine to remove any remaining bisulfite and water.

    • Dry the organic layer over an anhydrous salt (e.g.,

      
       or 
      
      
      
      ), filter, and concentrate to yield the purified product, now free of the aldehyde.
  • To Recover the Aldehyde (If Needed): The reaction is reversible. The aldehyde can be regenerated from the aqueous layer by adding a dilute acid or base (e.g.,

    
     solution until pH 12), which decomposes the adduct.[9][10][12] The liberated aldehyde can then be extracted back into an organic solvent.[9]
    
Q3: After my Grignard reaction with 5-Isopropyl-2-methoxybenzaldehyde, I'm getting a low yield of the expected alcohol. What could have gone wrong during the work-up?

A3: Grignard reactions are highly sensitive, and improper work-up is a common cause of low yields. The key step is the initial quench of the reaction mixture.

Probable Causes & Solutions:

  • Improper Quenching: The intermediate in a Grignard reaction is a magnesium alkoxide.[13] This must be carefully hydrolyzed to the final alcohol product.

    • Problem: Adding water or acid too quickly can cause an aggressive, exothermic reaction. This can lead to side reactions or degradation of the desired product.

    • Solution: Cool the reaction flask in an ice bath before quenching. Add the quenching solution (typically a saturated aqueous solution of ammonium chloride,

      
      ) slowly and dropwise with vigorous stirring.[6] 
      
      
      
      is a weak acid, sufficient to protonate the alkoxide without causing acid-catalyzed elimination of the newly formed alcohol.[6]
  • Incorrect pH During Extraction:

    • Problem: Using a strong acid (like HCl) to quench can protonate the tertiary alcohol, making it a good leaving group and promoting elimination to form an alkene byproduct, especially with heating.[13][14]

    • Solution: Stick with a saturated

      
       quench. After the initial quench, if solids (magnesium salts) remain, you can add dilute HCl dropwise until the aqueous layer is clear and acidic, but keep the solution cool to minimize side reactions.[14]
      
  • Product Loss in Aqueous Layer:

    • Problem: The resulting alcohol, while primarily organic-soluble, may have some slight water solubility.

    • Solution: After separating the organic layer, re-extract the aqueous layer one or two more times with fresh portions of your organic solvent (e.g., ethyl acetate or diethyl ether) to recover any dissolved product.[15] Combine all organic extracts before proceeding with washing and drying.

Q4: My Wittig reaction product is contaminated with triphenylphosphine oxide ( ). How do I remove this persistent byproduct?

A4: The formation of the highly stable P=O bond is the thermodynamic driving force for the Wittig reaction, but triphenylphosphine oxide can be notoriously difficult to separate from the desired alkene product due to its moderate polarity and crystallinity.[16][17]

Probable Causes & Solutions:

  • Co-elution in Chromatography:

    
     often has an Rf value that causes it to co-elute with products of similar polarity on silica gel.
    
    • Solution 1 (Pre-Chromatography Precipitation): If your product is non-polar, this method is highly effective. Concentrate the crude reaction mixture. Add a non-polar solvent like pentane or a hexane/ether mixture.[6] Triphenylphosphine oxide is poorly soluble in these solvents and will often precipitate as a white solid. The solid can then be removed by filtration, and the filtrate containing your product can be concentrated and purified further if needed.[6]

    • Solution 2 (Modified Chromatography): If your product is more polar, direct precipitation may not work. In this case, running the column with an eluent containing a small percentage of a polar solvent like methanol or a base like triethylamine can sometimes improve the separation from

      
      .[6]
      

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 5-Isopropyl-2-methoxybenzaldehyde and its common derivatives (e.g., alcohols, alkenes) that I should consider during work-up? A: Understanding the properties of your starting material and expected product is crucial for designing an effective work-up.

Property5-Isopropyl-2-methoxybenzaldehydeCorresponding Secondary AlcoholCorresponding Alkene (Wittig)
State LiquidSolid / High-boiling liquidSolid / High-boiling liquid
Polarity Moderately PolarMore Polar (due to -OH group)Less Polar (non-polar hydrocarbon)
Solubility Soluble in common organic solvents (ether, EtOAc, DCM). Insoluble in water.Soluble in polar organic solvents. Very low water solubility but can H-bond.Highly soluble in non-polar solvents (hexanes, ether). Insoluble in water.
Acid/Base NeutralNeutralNeutral

This table summarizes general properties. Actual properties will vary based on the specific derivative.

Q: Which organic solvents are best for extracting my product? A: The choice depends on your product's polarity and the solvent's immiscibility with water.

  • Diethyl ether (

    
    ):  Excellent for less polar compounds. Its high volatility makes it easy to remove.
    
  • Ethyl acetate (EtOAc): A great all-purpose solvent for compounds of moderate polarity.

  • Dichloromethane (DCM): Useful for a range of polarities. Note that it is denser than water and will form the bottom layer.

Q: How can I quickly check if my aqueous washes are effectively removing impurities? A: Use Thin Layer Chromatography (TLC). Before you begin the work-up, spot your crude reaction mixture on a TLC plate. After each aqueous wash, you can take a small sample of the organic layer, spot it on the same plate, and run the TLC. A successful wash will show the disappearance or significant reduction of impurity spots.

Detailed Experimental Protocol: Work-up for a Grignard Reaction

This protocol details the work-up for the reaction of 5-Isopropyl-2-methoxybenzaldehyde with methylmagnesium bromide to produce 1-(5-isopropyl-2-methoxyphenyl)ethanol.

Step 1: Quenching the Reaction

  • Once the reaction is deemed complete by TLC, place the reaction flask in an ice-water bath and cool to 0-5 °C.

  • With efficient stirring, slowly add saturated aqueous ammonium chloride (

    
    ) solution dropwise via an addition funnel. Monitor the temperature to ensure it does not rise significantly. Continue addition until no further gas evolution or exothermic reaction is observed.
    

Step 2: Phase Separation and Extraction

  • Transfer the entire quenched mixture to a separatory funnel.

  • Add ethyl acetate to the funnel to dilute the organic phase.

  • Stopper the funnel, invert, and vent frequently to release any pressure. Shake the funnel gently at first, then more vigorously for 30-60 seconds.[15]

  • Place the funnel back on a ring stand and allow the layers to separate completely. A white solid (magnesium salts) may be present at the interface.

  • Drain the lower aqueous layer. If solids are present and clog the stopcock, it may be necessary to filter the entire mixture through a coarse filter first.

  • Drain the upper organic layer into a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and re-extract it with a fresh portion of ethyl acetate to recover any dissolved product.

  • Combine this second organic extract with the first one.

Step 3: Washing the Organic Layer

  • Return the combined organic layers to the separatory funnel.

  • Add deionized water and shake to wash away water-soluble impurities like remaining

    
    . Separate and discard the aqueous layer.
    
  • Add saturated brine solution and shake. This wash helps to remove the bulk of the dissolved water from the organic layer.[2][3] Separate and discard the aqueous brine layer.

Step 4: Drying and Concentration

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of a drying agent, such as anhydrous sodium sulfate (

    
    ) or magnesium sulfate (
    
    
    
    ). Swirl the flask. The drying agent should be free-flowing (like a snow globe) when the solution is dry. If it all clumps together, add more.
  • Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Concentrate the filtered organic solution using a rotary evaporator to remove the solvent. The remaining residue is your crude alcohol product, ready for further purification (e.g., column chromatography or recrystallization).

Visualized Workflows

General Extractive Work-up Workflow

This diagram illustrates the decision-making process and steps in a standard liquid-liquid extraction work-up.

Workup_Workflow start Reaction Mixture in Organic Solvent quench 1. Quench Reaction (e.g., with sat. aq. NH4Cl) start->quench sep_funnel 2. Transfer to Separatory Funnel Add Extraction Solvent quench->sep_funnel extract 3. Shake & Vent Allow Layers to Separate sep_funnel->extract emulsion Emulsion Formed? extract->emulsion break_emulsion Troubleshoot: - Add Brine - Filter (Celite) - Wait emulsion->break_emulsion Yes separate 4. Drain & Separate Layers emulsion->separate No break_emulsion->extract aq_layer Aqueous Layer separate->aq_layer org_layer Organic Layer separate->org_layer re_extract Re-extract Aqueous? aq_layer->re_extract wash 5. Wash Organic Layer (e.g., with Water, Brine) org_layer->wash re_extract->sep_funnel Yes re_extract->wash No dry 6. Dry with Anhydrous Salt (e.g., Na2SO4) wash->dry filter_conc 7. Filter & Concentrate dry->filter_conc crude_product Crude Product filter_conc->crude_product

Caption: A flowchart for a typical extractive work-up procedure.

Troubleshooting: Aldehyde Impurity Removal

This diagram outlines the specific workflow for removing unreacted aldehyde from a product mixture.

Aldehyde_Removal start Crude Product (Contains Aldehyde Impurity) dissolve 1. Dissolve in Organic Solvent start->dissolve wash_bisulfite 2. Wash with Saturated Aqueous NaHSO3 dissolve->wash_bisulfite separate 3. Separate Layers wash_bisulfite->separate aq_layer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) separate->aq_layer org_layer Organic Layer (Contains Purified Product) separate->org_layer recover_aldehyde Recover Aldehyde? aq_layer->recover_aldehyde wash_brine 4. Wash with Water & Brine org_layer->wash_brine recover_aldehyde->wash_brine No basify Add Base (NaOH) to Aqueous Layer recover_aldehyde->basify Yes dry_conc 5. Dry & Concentrate wash_brine->dry_conc pure_product Purified Product dry_conc->pure_product extract_aldehyde Extract with Organic Solvent basify->extract_aldehyde recovered_aldehyde Recovered Aldehyde extract_aldehyde->recovered_aldehyde

Caption: Workflow for purification via sodium bisulfite wash.

References

  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Millikin University. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Research Square. (2020). The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. Retrieved from [Link]

  • Google Patents. (1986). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Chemically-active extraction. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Google Patents. (2022). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.
  • YouTube. (2025). What Is Workup In Organic Chemistry?. Retrieved from [Link]

  • SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Retrieved from [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. Retrieved from [Link]

  • Journal of Chemical Education. (1995). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Patsnap. (n.d.). P-methoxybenzaldehyde patented technology retrieval search results. Retrieved from [Link]

  • ResearchGate. (2015). How do I break benzaldehyde-sodium bisulphite complex?. Retrieved from [Link]

  • Organic Syntheses. (n.d.). chlorodiisopropylphosphine. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2016). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Retrieved from [Link]

  • Chegg. (2017). Can someone help me (A) draw the reaction mechanism for isopropyl magnesium bromide (a grignard reagent) and 4-methoxybenzaldehyde forming 1-(4-methoxyphenyl). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]

  • Google Patents. (n.d.). EP0015616B1 - Method for the purification of benzaldehyde.

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Validation & Comparative

A Comparative Guide to 5-Isopropyl-2-methoxybenzaldehyde and Other Benzaldehyde Derivatives for Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 5-Isopropyl-2-methoxybenzaldehyde with other key benzaldehyde derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data sheets to explore the causal relationships between chemical structure and functional performance, supported by experimental data and established scientific principles.

Introduction: The Versatile Benzaldehyde Scaffold

Benzaldehyde (C₆H₅CHO) is the simplest aromatic aldehyde, serving as a foundational structure for a vast array of derivatives used in pharmaceuticals, fragrances, and agrochemicals.[1][2] The reactivity of the aldehyde group and the potential for substitution on the benzene ring allow for fine-tuning of a molecule's physicochemical properties and biological activity.[3]

This guide focuses on 5-Isopropyl-2-methoxybenzaldehyde , a derivative with a unique combination of a lipophilic isopropyl group and an electron-donating methoxy group. To contextualize its potential applications, we will compare it against three well-characterized derivatives: the parent compound Benzaldehyde , the widely-used flavorant Vanillin (4-Hydroxy-3-methoxybenzaldehyde) , and the ortho-hydroxylated Salicylaldehyde (2-Hydroxybenzaldehyde) . This comparison will illuminate the structure-activity relationships (SAR) that govern their performance in key biological assays.

Figure 1: Chemical structures of the compared benzaldehyde derivatives.

Comparative Physicochemical Properties

The seemingly minor alterations in substituent groups dramatically impact a molecule's physical behavior, which in turn dictates its solubility, membrane permeability, and overall bioavailability. The isopropyl group in 5-Isopropyl-2-methoxybenzaldehyde, for instance, significantly increases its lipophilicity (as indicated by a higher XLogP3 value) compared to the other derivatives.

Property5-Isopropyl-2-methoxybenzaldehydeBenzaldehydeVanillinSalicylaldehyde
Molecular Formula C₁₁H₁₄O₂[4]C₇H₆O[1]C₈H₈O₃[5]C₇H₆O₂
Molecular Weight 178.23 g/mol [4]106.12 g/mol [1]152.15 g/mol [5]122.12 g/mol
Boiling Point 96°C at 1 mmHg[6]~179°C[1]285°C197°C
Solubility in Water Predicted low solubility6.95 g/L (25 °C)[7]Sparingly solubleSlightly soluble
XLogP3 (Lipophilicity) 2.5[4]1.5[2]1.211.8

Expert Insight: The higher XLogP3 value of 5-Isopropyl-2-methoxybenzaldehyde suggests enhanced lipid solubility. This is a critical parameter in drug development, as it often correlates with improved transport across cellular membranes. However, very high lipophilicity can also lead to poor aqueous solubility and non-specific binding. The value of 2.5 is in a favorable range for many biological applications.

Synthesis Pathways: A Generalized Approach

The synthesis of substituted benzaldehydes often involves multi-step processes starting from readily available phenols. A common strategy for producing alkoxybenzaldehydes is the Williamson ether synthesis followed by a formylation reaction.

For instance, the synthesis of 5-Isopropyl-2-methoxybenzaldehyde could conceptually start from 4-isopropylphenol. This would first be methoxylated at the ortho position, a step that can be challenging regarding regioselectivity, followed by the introduction of the aldehyde group. A more direct route might involve the formylation of 2-isopropyl-anisole.

Synthesis_Workflow start p-Hydroxybenzaldehyde (Starting Material) process Williamson Ether Synthesis start->process 1.0 eq reagents Alkyl Halide (e.g., R-Br) Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagents->process workup Aqueous Workup & Extraction process->workup Reaction Monitoring (TLC) purify Column Chromatography workup->purify product p-Alkoxybenzaldehyde (Final Product) purify->product

Figure 2: General workflow for the synthesis of p-alkoxybenzaldehydes.[8]

Comparative Biological Performance

The true differentiation between these molecules lies in their biological activity. The substituents on the aromatic ring govern interactions with biological targets, such as enzymes and cellular membranes. Benzaldehyde derivatives are known to possess a wide range of activities, including antimicrobial, antioxidant, and enzyme-inhibitory effects.[9][10]

Antimicrobial and Antifungal Activity

Benzaldehyde derivatives, particularly those with hydroxyl groups, exhibit significant antimicrobial properties.[11] This activity is often attributed to their ability to interact with and disrupt the cell membrane, leading to the release of intracellular components and cell death.[11]

  • Salicylaldehyde (2-hydroxybenzaldehyde) often shows potent activity due to the ortho-hydroxyl group.

  • Vanillin also demonstrates antimicrobial effects, which are leveraged in food preservation.

  • 5-Isopropyl-2-methoxybenzaldehyde's increased lipophilicity may enhance its ability to penetrate microbial cell walls, potentially leading to strong antimicrobial or antifungal activity. While direct data is limited, related prenylated benzaldehydes have shown significant bacteriostatic effects.[12]

Comparative Data: Minimum Inhibitory Concentration (MIC)

CompoundTarget OrganismMIC (µg/mL)Reference
2-Hydroxy-4-methoxybenzaldehyde Fusarium graminearum100-200[13]
Various Schiff Bases from Benzaldehydes Gram-positive bacteriaVaries
Various Schiff Bases from Benzaldehydes CandidaVaries (as low as 24)

Expert Insight: The evaluation of antimicrobial efficacy relies on determining the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates higher potency. The data suggests that hydroxylation and methoxylation patterns are key determinants of antifungal activity.[13] The lipophilic nature of the isopropyl group in our target compound is hypothesized to be a favorable feature for disrupting the lipid-rich membranes of bacteria and fungi.

Antioxidant Activity

The antioxidant capacity of benzaldehyde derivatives is strongly linked to the presence and position of hydroxyl groups on the aromatic ring.[14] Phenolic hydroxyl groups can donate a hydrogen atom to scavenge free radicals, thereby terminating damaging oxidative chain reactions.

  • Vanillin and Salicylaldehyde , both containing a phenolic hydroxyl group, are expected to show antioxidant activity. Dihydroxybenzaldehydes are particularly potent antioxidants.[14]

  • Benzaldehyde itself shows negligible radical scavenging activity.[15]

  • 5-Isopropyl-2-methoxybenzaldehyde lacks a free phenolic hydroxyl group, suggesting it would have very weak direct antioxidant activity based on the hydrogen atom transfer mechanism. However, its methoxy group is electron-donating, which can influence the electronic properties of the ring.

Comparative Data: Antioxidant Activity (DPPH Assay)

Compound DerivativeAntioxidant Activity (IC₅₀)RationaleReference
4-Hydroxybenzaldehyde Derivatives GoodPhenolic -OH group is a key radical scavenger.[10]
3-Methoxy-4-hydroxybenzaldehyde (Vanillin) GoodPhenolic -OH group is a key radical scavenger.[10]
Non-hydroxylated Benzaldehydes NegligibleLacks the H-donating hydroxyl group.[15]

Expert Insight: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for evaluating free radical scavenging ability.[10] The results consistently show that the phenolic hydroxyl group is paramount for this activity.[16] Therefore, for applications requiring direct antioxidant effects, vanillin or salicylaldehyde would be superior choices over 5-Isopropyl-2-methoxybenzaldehyde.

Cytotoxicity and Enzyme Inhibition

Aldehydes are electrophilic and can react with biological nucleophiles, such as the primary amine groups on lysine residues or the thiolate groups on cysteine residues in proteins.[17][18] This reactivity is the basis for both their therapeutic potential as enzyme inhibitors and their potential toxicity.[17]

  • Aldehyde Dehydrogenase (ALDH) Inhibition: ALDH enzymes are critical for detoxifying aldehydes. Certain benzaldehyde derivatives can act as inhibitors of specific ALDH isoforms, a strategy being explored in cancer therapy.[19][20] Benzyloxybenzaldehyde scaffolds, which are structurally related to our target molecule, have shown high potency and selectivity for ALDH1A3.[8][20]

  • Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin production, making it a target for treatments of hyperpigmentation. Benzaldehyde and its derivatives are known inhibitors of this enzyme.[8][21]

  • General Cytotoxicity: At high concentrations, the reactivity of the aldehyde group can lead to widespread protein modification and oxidative stress, resulting in cytotoxicity.[22][23] The specific toxicity profile depends heavily on the overall structure of the molecule.[18]

Aldehyde_Toxicity_Mechanism Aldehyde Aromatic Aldehyde (Electrophile) Adduct Covalent Adduct Formation (e.g., Schiff Base, Hemithioacetal) Aldehyde->Adduct Protein Protein Nucleophile (e.g., Cys-SH, Lys-NH₂) Protein->Adduct Outcome Functional Consequence Adduct->Outcome Inhibition Enzyme Inhibition Outcome->Inhibition Stress Cellular Stress / Cytotoxicity Outcome->Stress

Figure 3: General mechanism of aldehyde interaction with protein nucleophiles.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized protocols must be employed. Below are detailed, self-validating methodologies for key assays discussed in this guide.

Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from established methods to quantify antioxidant capacity.[10]

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.

    • Prepare stock solutions of the test benzaldehyde derivatives (e.g., 1 mg/mL) in methanol. Create a series of dilutions from this stock.

    • Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each diluted test compound or control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, use 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100

    • Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible microbial growth.

  • Preparation of Media and Inoculum:

    • Prepare a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Culture the target microorganism overnight and dilute it in the broth to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Assay Setup (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

    • The last well should contain only broth (sterility control), and another well should contain broth and inoculum (growth control). A standard antibiotic can be used as a positive control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to all wells except the sterility control.

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Conclusion and Future Outlook

This guide demonstrates that the biological and physical properties of benzaldehyde derivatives are exquisitely sensitive to the nature and position of their ring substituents.

  • 5-Isopropyl-2-methoxybenzaldehyde stands out due to its significant lipophilicity, conferred by the isopropyl group. While it is predicted to have poor direct antioxidant activity due to the absence of a phenolic hydroxyl group, its structure is promising for applications requiring membrane interaction. This includes potential use as an antimicrobial agent or as a scaffold for developing selective enzyme inhibitors , particularly for targets like ALDH where related structures have shown high potency.[20]

  • Vanillin and Salicylaldehyde are superior candidates for applications demanding antioxidant properties due to their radical-scavenging hydroxyl groups.[10]

  • Benzaldehyde , the parent compound, serves as a crucial baseline but is generally less potent in biological systems than its substituted counterparts.

Further research should focus on direct experimental validation of the antimicrobial and enzyme-inhibitory activities of 5-Isopropyl-2-methoxybenzaldehyde. Its unique combination of steric bulk and electronic properties makes it a compelling candidate for further investigation in drug discovery and material science.

References

A complete list of all sources cited within this guide.

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. (2015). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry. [Link]

  • El-Sayed, A. M., & El-Sokkary, M. M. (2015). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. BMC Microbiology. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Molecules. [Link]

  • Ibrahim, M., & Abba, D. (2023). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II), Ni (II), and Cu (II) Metal Complexes. International Journal of Multidisciplinary Research and Scientific Transactions. [Link]

  • Rodríguez Mellado, J. M., et al. (2020). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus. [Link]

  • Fatimah, I., Pratiwi, D. R., & Santoso, B. (2018). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry. [Link]

  • Che Zulzikrami, A. Z., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009502, 5-Isopropyl-2-methoxybenzaldehyde. PubChem. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology. [Link]

  • Gualdron-Reyes, A. F., et al. (2018). Effects of volatile aromatics, aldehydes, and phenols in tobacco smoke on viability and proliferation of mouse lymphocytes. Journal of Immunotoxicology. [Link]

  • Xu, J., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. [Link]

  • Siripornvisal, T., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi. [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications. [Link]

  • Bountagkidou, O., Ordoudi, S. A., & Tsimidou, M. Z. (2010). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry. [Link]

  • Schmalz, A. M., et al. (2021). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology. [Link]

  • Vedantu. (n.d.). Benzaldehyde: Structure, Uses, and Properties Explained. Vedantu. [Link]

  • González-Lorca, F., et al. (2019). Synthesis, anti-phytopathogenic and DPPH radical scavenging activities of C-prenylated acetophenones and benzaldehydes. Journal of the Chilean Chemical Society. [Link]

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  • Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules. [Link]

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  • Cui, T., et al. (2020). Structure of benzaldehyde (1), 4-n-pentylbenzaldehyde (2), 4-n-hexyloxybenzaldehyde (3) and 4-n-heptyloxybenzaldehyde (4). ResearchGate. [Link]

  • Al-Malki, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]

  • Al-Malki, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PMC. [Link]

  • Ataman Kimya. (n.d.). VANILLIN. Ataman Kimya. [Link]

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  • Wang, Y., et al. (2024). 2-Hydroxy-4-methoxybenzaldehyde, a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum, destroys cell membranes, inhibits DON biosynthesis, and performs a promising antifungal effect on wheat grains. Frontiers in Microbiology. [Link]

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A Comparative Guide to the Reactivity of 5-Isopropyl-2-methoxybenzaldehyde and p-Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and feasibility of a synthetic route. A nuanced understanding of the subtle differences in reactivity between structurally similar molecules is paramount. This guide provides an in-depth comparison of the chemical reactivity of two aromatic aldehydes: 5-Isopropyl-2-methoxybenzaldehyde and p-anisaldehyde (also known as 4-methoxybenzaldehyde). We will dissect the electronic and steric factors governing their behavior and provide supporting experimental frameworks to validate these principles.

Structural and Electronic Profile

At first glance, both molecules share a core benzaldehyde structure with a methoxy (-OCH₃) substituent. However, the positioning of this group and the presence of an additional isopropyl (-CH(CH₃)₂) group in 5-Isopropyl-2-methoxybenzaldehyde create a profound difference in their chemical character.

CompoundStructureKey Features
p-Anisaldehyde p-Anisaldehyde structureMethoxy group at the para-position (C4). Symmetrical and sterically unhindered at the reactive aldehyde site.
5-Isopropyl-2-methoxybenzaldehyde 5-Isopropyl-2-methoxybenzaldehyde structureMethoxy group at the ortho-position (C2). Bulky isopropyl group at the meta-position (C5).[1][2][3]

The reactivity of the aldehyde's carbonyl group (-CHO) is fundamentally dictated by the electrophilicity of its carbon atom. Nucleophiles are attracted to this partially positive carbon, initiating nucleophilic addition, a cornerstone reaction for aldehydes.[4][5][6][7] Any substituent on the benzene ring that increases the electron density at this carbonyl carbon will decrease its electrophilicity, thereby reducing the aldehyde's reactivity.

Electronic Effects: The Decisive Role of Substituents

p-Anisaldehyde: The methoxy group at the para-position exerts two opposing electronic effects:

  • Resonance Donation (+R Effect): The oxygen atom's lone pairs can delocalize into the benzene ring, increasing electron density across the conjugated system. This effect is particularly strong at the ortho and para positions. This donation of electron density makes the carbonyl carbon less positive and thus less electrophilic.[8][9]

  • Inductive Withdrawal (-I Effect): Due to oxygen's high electronegativity, the methoxy group pulls electron density away from the ring through the sigma bond.

For a methoxy group, the resonance effect (+R) is dominant over the inductive effect (-I), especially when positioned para to the aldehyde.[9] Consequently, the net effect is electron donation, which deactivates the aldehyde group toward nucleophilic attack compared to unsubstituted benzaldehyde.[8][10]

5-Isopropyl-2-methoxybenzaldehyde: This molecule features two electron-donating groups:

  • Ortho-Methoxy Group: Similar to the para-methoxy group, it deactivates the aldehyde via a strong +R effect.

  • Meta-Isopropyl Group: As an alkyl group, the isopropyl substituent is a weak electron-donating group through an inductive effect (+I effect).[11][12]

The cumulative impact of both the ortho-methoxy and meta-isopropyl groups results in a significantly higher electron density on the carbonyl carbon of 5-Isopropyl-2-methoxybenzaldehyde compared to p-anisaldehyde. This enhanced electronic deactivation renders it inherently less electrophilic.

electronic_effects cluster_p_anisaldehyde p-Anisaldehyde cluster_5_isopropyl 5-Isopropyl-2-methoxybenzaldehyde p_anis p-Anisaldehyde p_methoxy para-Methoxy (+R > -I) p_anis->p_methoxy Donates e⁻ density p_aldehyde Aldehyde Carbonyl (Less Electrophilic) p_methoxy->p_aldehyde Deactivates iso_benz 5-Isopropyl-2-methoxybenzaldehyde iso_methoxy ortho-Methoxy (+R > -I) iso_benz->iso_methoxy Strongly Donates e⁻ density iso_propyl meta-Isopropyl (+I) iso_benz->iso_propyl Weakly Donates e⁻ density iso_aldehyde Aldehyde Carbonyl (Significantly Less Electrophilic) iso_methoxy->iso_aldehyde Strongly Deactivates iso_propyl->iso_aldehyde Strongly Deactivates

Caption: Electronic effects of substituents on aldehyde reactivity.

Steric Hindrance: The Physical Barrier to Reaction

Beyond electronics, the physical space around the reactive site plays a crucial role. This "steric hindrance" can prevent a nucleophile from physically approaching the electrophilic carbonyl carbon.[13]

  • p-Anisaldehyde: The aldehyde group is sterically unhindered. The methoxy group is positioned on the opposite side of the ring, leaving a clear path for nucleophilic attack.

  • 5-Isopropyl-2-methoxybenzaldehyde: The presence of the methoxy group in the ortho-position creates a significant steric shield around the aldehyde. This bulky group physically obstructs the trajectory of incoming nucleophiles, dramatically increasing the activation energy of the reaction.[14][15] The meta-isopropyl group, while more distant, adds to the overall bulk of the molecule.

steric_hindrance cluster_p p-Anisaldehyde: Unhindered Attack cluster_iso 5-Isopropyl-2-methoxybenzaldehyde: Sterically Hindered Attack p_aldehyde Aldehyde (-CHO) p_ring Benzene Ring p_nucleophile Nucleophile p_nucleophile->p_aldehyde Easy Approach p_methoxy para-Methoxy (No hindrance) iso_aldehyde Aldehyde (-CHO) iso_methoxy ortho-Methoxy (High Steric Block) iso_nucleophile Nucleophile iso_nucleophile->iso_aldehyde Difficult Approach

Caption: Steric hindrance comparison for nucleophilic attack.

Comparative Reactivity in Key Synthetic Transformations

The combination of stronger electronic deactivation and significant steric hindrance leads to a clear prediction: 5-Isopropyl-2-methoxybenzaldehyde is substantially less reactive than p-anisaldehyde. This difference will be evident across a range of fundamental aldehyde reactions.

A. Nucleophilic Addition: The Grignard Reaction

The Grignard reaction, involving the addition of an organomagnesium halide to a carbonyl, is a classic C-C bond-forming reaction highly sensitive to both electronic and steric effects.[16][17][18]

  • Prediction: p-Anisaldehyde will react readily with a Grignard reagent (e.g., Phenylmagnesium bromide) to form a secondary alcohol. In contrast, 5-Isopropyl-2-methoxybenzaldehyde will react much more slowly, if at all, under standard conditions, likely resulting in a low yield of the desired alcohol.

Protocol: Competitive Grignard Reaction

This experiment is designed to directly visualize the reactivity difference by allowing both aldehydes to compete for a limited amount of Grignard reagent.

grignard_workflow start Start step1 Equimolar mixture: - p-Anisaldehyde (1 mmol) - 5-Isopropyl-2-methoxybenzaldehyde (1 mmol) in dry THF start->step1 step2 Slowly add Phenylmagnesium bromide (1 mmol, 1 eq) at 0°C step1->step2 step3 Stir for 1 hour at room temp. step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Extract with Ethyl Acetate & Dry step4->step5 end Analyze product ratio by GC-MS or ¹H NMR step5->end

Caption: Workflow for the competitive Grignard reaction experiment.

B. Condensation Chemistry: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malonic acid or its esters) in the presence of a basic catalyst.[19][20][21] This reaction is also sensitive to the electrophilicity and steric accessibility of the aldehyde.

  • Prediction: p-Anisaldehyde will undergo Knoevenagel condensation more efficiently, leading to a higher yield of the corresponding cinnamic acid derivative in a shorter reaction time. The steric bulk and reduced electrophilicity of 5-Isopropyl-2-methoxybenzaldehyde will significantly impede this reaction.

Protocol: Parallel Knoevenagel Condensation

  • Setup: Prepare two separate reaction flasks under identical conditions (solvent, temperature, catalyst concentration).

  • Reactants:

    • Flask A: p-Anisaldehyde (10 mmol), Malonic Acid (12 mmol), and Piperidine (1 mmol) in Pyridine.

    • Flask B: 5-Isopropyl-2-methoxybenzaldehyde (10 mmol), Malonic Acid (12 mmol), and Piperidine (1 mmol) in Pyridine.

  • Monitoring: Heat both reactions at 90°C and monitor their progress over time using Thin Layer Chromatography (TLC).

  • Workup: After a set time (e.g., 4 hours), cool the reactions, acidify, and isolate the precipitated product by filtration.

  • Analysis: Compare the yield and purity of the products from both reactions.

Summary of Predicted Experimental Outcomes

Reaction Typep-Anisaldehyde5-Isopropyl-2-methoxybenzaldehydeRationale
Grignard Reaction High conversion, major productLow to no conversion, starting material recoveredLow steric hindrance and higher electrophilicity favor reaction.
Knoevenagel Condensation Faster reaction rate, high yieldVery slow reaction rate, low yieldSteric blocking of the ortho-methoxy group and electronic deactivation impede the initial nucleophilic attack.
Wittig Reaction Efficient formation of alkeneInefficient reaction, requires forcing conditionsSimilar to other nucleophilic additions, the bulky ylide will struggle to access the sterically shielded carbonyl.[22][23][24][25]
Reduction (NaBH₄) Fast reduction to alcoholSlower reduction to alcoholWhile the hydride nucleophile is small, the electronic deactivation will still slow the reaction rate relative to p-anisaldehyde.

Conclusion

  • Lower Steric Hindrance: The unshielded aldehyde group of p-anisaldehyde allows for facile approach by a wide range of nucleophiles.

  • Higher Electrophilicity: While deactivated by one methoxy group, its carbonyl carbon is considerably more electrophilic than that of 5-Isopropyl-2-methoxybenzaldehyde, which is deactivated by two separate electron-donating groups.

For synthetic chemists, this means that reactions involving p-anisaldehyde can often be performed under milder conditions with shorter reaction times and higher yields. Conversely, inducing 5-Isopropyl-2-methoxybenzaldehyde to react may require more forcing conditions, such as higher temperatures, more potent reagents, or Lewis acid catalysis to enhance the carbonyl's electrophilicity. This guide underscores the importance of a detailed structural analysis when designing synthetic strategies and selecting reagents.

References

  • Vertex AI Search. (2026). Optimizing Organic Synthesis with p-Anisaldehyde: A Practical Guide.
  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Vertex AI Search. (2024). Mastering the Properties and Applications of Isopropyl Groups in Chemical Synthesis.
  • Yamataka, H., et al. (1991). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). The Knoevenagel condensation between substituted benzaldehydes (1a–j)....
  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
  • Taylor & Francis Online. (2018). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • YouTube. (2022). The Wittig Reaction. [Link]

  • Li, Z.-K., et al. (2002). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc.
  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO.
  • ACS Publications. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. [Link]

  • Banaras Hindu University. (2007).
  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson. [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. [Link]

  • Sarthaks eConnect. (2022). (A) p-methoxy benzaldehyde is less recative than bensaldehyde towards cyanohydrin formation. (R) The +R effect methoxy group increases the electron de.
  • Allen. (n.d.). (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon.
  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Link]

  • Beilstein Journals. (2014). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement.
  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]

  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2017).
  • ACS Publications. (2024). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
  • ResearchGate. (2002). (PDF) REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE.
  • Bartleby.com. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. [Link]

  • YouTube. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • Benchchem. (n.d.). Overcoming steric hindrance in Pentamethylbenzaldehyde reactions.
  • Wikipedia. (n.d.). 4-Anisaldehyde. [Link]

  • Filo. (n.d.). Electronic effects of functional groups Questions with Solutions.
  • PubMed. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. [Link]

  • Vertex AI Search. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-Isopropyl-2-methoxybenzaldehyde. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
  • University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]

  • Royal Society of Chemistry. (2009). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.
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  • Khan Academy. (2019). Alkane with isopropyl group | Organic chemistry. [Link]

Sources

A Senior Scientist's Guide to Spectroscopic Differentiation of 5-Isopropyl-2-methoxybenzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of pharmaceutical development, fragrance creation, and fine chemical synthesis, the precise structural characterization of aromatic compounds is not merely an academic exercise—it is a critical determinant of a product's efficacy, safety, and intended properties. Positional isomers, molecules with the same chemical formula but different arrangements of substituents on the aromatic ring, can exhibit vastly different biological activities and physical characteristics. This guide provides an in-depth, practical comparison of the spectroscopic techniques used to unambiguously differentiate 5-Isopropyl-2-methoxybenzaldehyde from its closely related isomers, such as 4-Isopropyl-2-methoxybenzaldehyde and 3-Isopropyl-2-methoxybenzaldehyde.

Our approach is grounded in the fundamental principles of spectroscopy, demonstrating how subtle differences in molecular structure translate into distinct and measurable spectral fingerprints. We will explore the causal relationships between substituent positions and the resulting data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: Mapping Proton Environments

¹H NMR is arguably the most powerful tool for distinguishing positional isomers of substituted benzaldehydes. The chemical shift (δ) and coupling patterns (J) of the aromatic protons are exquisitely sensitive to the electronic environment, which is dictated by the relative positions of the electron-donating methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) groups, and the electron-withdrawing aldehyde (-CHO) group.

Causality Behind the Chemical Shifts:

  • -OCH₃ Group: This is a strong ortho, para-directing and activating group due to its electron-donating resonance effect. Protons ortho and para to the methoxy group will be shielded and appear at a higher field (lower ppm).

  • -CHO Group: This is a meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects. Protons ortho and para to the aldehyde will be deshielded and shifted downfield (higher ppm).

  • -CH(CH₃)₂ Group: A weak ortho, para-directing and activating group through induction.

These competing effects create a unique electronic map for each isomer, resulting in diagnostic chemical shifts and splitting patterns for the remaining aromatic protons.

Comparative ¹H NMR Data (Predicted, in CDCl₃, 400 MHz)

Proton 5-Isopropyl-2-methoxybenzaldehyde 4-Isopropyl-2-methoxybenzaldehyde 3-Isopropyl-2-methoxybenzaldehyde Key Differentiator
Aldehyde (-CHO) ~10.4 ppm (s)~10.4 ppm (s)~10.4 ppm (s)Not a primary differentiator.
Aromatic (H3/H4/H6) H3: ~7.0 ppm (d) H4: ~7.4 ppm (dd) H6: ~7.6 ppm (d)H3: ~7.0 ppm (d) H5: ~7.5 ppm (dd) H6: ~7.7 ppm (d)H2: ~7.5 ppm (s) H4: ~7.2 ppm (d) H6: ~7.4 ppm (d)Splitting Patterns & Shifts: The number of signals and their coupling constants are unique. The 3-isomer shows a singlet for H2, which is a clear marker. The relative shifts of the coupled protons in the 5- and 4-isomers are distinct.
Methoxy (-OCH₃) ~3.9 ppm (s)~3.9 ppm (s)~3.9 ppm (s)Minor shifts possible, but not primary.
Isopropyl (-CH) ~3.0 ppm (septet)~3.3 ppm (septet)~3.0 ppm (septet)Shift of the septet can vary based on proximity to the aldehyde.
Isopropyl (-CH₃) ~1.2 ppm (d)~1.3 ppm (d)~1.2 ppm (d)Minor shifts possible.
Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data. A self-validating system includes proper solvent selection and the use of an internal standard.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the benzaldehyde isomer into a clean, dry vial[1][2].

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃)[3][4][5]. Ensure the solvent does not have signals that would overlap with analyte peaks[5].

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm). Modern deuterated solvents often contain TMS.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Sample Transfer:

    • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter[3].

    • The final solution height in the tube should be approximately 4-5 cm (0.6-0.7 mL) to ensure it is within the detection region of the NMR coil[2][4].

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks and analyze chemical shifts and coupling constants.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

¹³C NMR Spectroscopy: Probing the Carbon Framework

While ¹H NMR focuses on the protons, ¹³C NMR provides direct information about the carbon skeleton. Each chemically non-equivalent carbon atom produces a single peak (in a proton-decoupled spectrum), and its chemical shift is highly dependent on its local electronic environment.

Causality Behind the Chemical Shifts: The principles are similar to ¹H NMR. The electron-donating/withdrawing nature of the substituents influences the electron density around each carbon atom, causing predictable upfield or downfield shifts[6]. The ipso-carbons (carbons directly attached to a substituent) show the largest shifts. The carbonyl carbon of the aldehyde is particularly diagnostic, though its shift is less sensitive to the remote positioning of the isopropyl group.

Comparative ¹³C NMR Data (Predicted, in CDCl₃, 100 MHz)

Carbon 5-Isopropyl-2-methoxybenzaldehyde 4-Isopropyl-2-methoxybenzaldehyde 3-Isopropyl-2-methoxybenzaldehyde Key Differentiator
Aldehyde (C=O) ~191 ppm~191 ppm~193 ppmSubtle shifts, but the aromatic region is more informative.
Aromatic (C1-C6) C1: ~125 ppm C2: ~162 ppm C3: ~112 ppm C4: ~135 ppm C5: ~148 ppm C6: ~128 ppmC1: ~128 ppm C2: ~163 ppm C3: ~111 ppm C4: ~155 ppm C5: ~126 ppm C6: ~130 ppmC1: ~137 ppm C2: ~122 ppm C3: ~160 ppm C4: ~113 ppm C5: ~130 ppm C6: ~123 ppmAromatic Carbon Pattern: The set of six chemical shifts for the aromatic carbons provides a unique fingerprint for each isomer. The ipso-carbons (C2, C5 for the 5-isomer; C2, C4 for the 4-isomer; C1, C3 for the 3-isomer) show the most significant and diagnostic differences.
Methoxy (-OCH₃) ~56 ppm~56 ppm~55 ppmMinimal difference.
Isopropyl (-CH) ~34 ppm~36 ppm~34 ppmMinor difference.
Isopropyl (-CH₃) ~24 ppm~23 ppm~24 ppmMinimal difference.

Infrared (IR) Spectroscopy: A Focus on Functional Groups

IR spectroscopy is excellent for confirming the presence of functional groups but is more subtle for distinguishing positional isomers. The primary absorption of interest is the strong carbonyl (C=O) stretch of the aldehyde group.

Causality Behind the Frequencies: The position of the C=O stretching vibration is influenced by electronic effects. For benzaldehyde, this peak is typically found around 1700-1710 cm⁻¹[7][8]. Electron-donating groups on the ring can slightly lower this frequency, while electron-withdrawing groups can increase it. While the differences between these isomers will be small, they can be measurable. The "fingerprint" region (below 1500 cm⁻¹) contains a complex pattern of C-H bending and ring vibrations that is unique to each isomer, though often difficult to interpret from first principles.

Comparative IR Data (ATR-FTIR)

Vibrational Mode Expected Wavenumber (cm⁻¹) Isomer Differentiation
Aldehyde C-H Stretch ~2830 and ~2730Present in all isomers; minor shifts expected.
Aromatic C-H Stretch >3000Present in all isomers.
Aliphatic C-H Stretch ~2960 (isopropyl)Present in all isomers.
Carbonyl (C=O) Stretch ~1690 - 1705Subtle shifts may be observed. Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes[8][9]. The net electronic effect of the other substituents may cause minor, but potentially consistent, shifts between isomers.
Aromatic C=C Stretch ~1600, ~1580Present in all isomers.
Fingerprint Region 600 - 1400Contains unique patterns of C-H out-of-plane bending vibrations that are characteristic of the 1,2,4- or 1,2,5-substitution pattern, providing a definitive fingerprint.
Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal to no sample preparation[10][11][12].

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum of the empty, clean crystal. This is crucial for obtaining a clean sample spectrum.

  • Sample Application:

    • Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal[13]. For solids, use the built-in press to ensure good contact between the sample and the crystal[13].

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. An ATR correction may be applied to make the spectrum appear more like a traditional transmission spectrum[14].

Mass Spectrometry (MS): Fragmentation Fingerprints

Mass spectrometry provides the molecular weight and, through fragmentation analysis, clues to the structure. While all three isomers have the same molecular weight (178.23 g/mol )[15][16], their fragmentation patterns under electron ionization (EI) can differ.

Causality Behind Fragmentation: The initial molecular ion (M⁺˙ at m/z = 178) is often unstable. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺ at m/z = 177) and the loss of the entire formyl group (-CHO) to form a phenyl cation type fragment ([M-CHO]⁺ at m/z = 149)[17][18][19]. The stability of this m/z 149 fragment, and its subsequent fragmentations, can be influenced by the substituent pattern, potentially leading to different relative intensities in the mass spectrum.

Comparative MS Data (Electron Ionization)

m/z Value Proposed Fragment Isomer Differentiation
178 [M]⁺˙ (Molecular Ion)Present in all; intensity may vary.
177 [M-H]⁺Common loss from the aldehyde, expected in all.
163 [M-CH₃]⁺Loss of a methyl group from the isopropyl moiety. Expected in all, but its relative abundance could vary.
149 [M-CHO]⁺Loss of the formyl group. The relative intensity of this peak could be a key differentiator, reflecting the stability of the resulting C₁₀H₁₃O⁺ cation for each isomer.
135 [M-C₃H₇]⁺Loss of the isopropyl group.
77 [C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds, but less likely here due to other substituents. More complex ring fragments are expected.

The most reliable method for differentiation via MS would be a detailed comparison of the relative abundances of key fragments like [M-CH₃]⁺ and [M-CHO]⁺.

Workflow for Mass Spectrometry Analysis

Sources

A Comparative Analysis of the Biological Activity of 5-Isopropyl-2-methoxybenzaldehyde and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the exploration of novel pharmacophores is paramount. Benzaldehyde and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial to anticancer properties. This guide provides a comprehensive comparative analysis of the biological activity of 5-Isopropyl-2-methoxybenzaldehyde and a curated selection of its structural analogs. By examining the subtle yet impactful variations in their chemical structures, we aim to elucidate the structure-activity relationships that govern their efficacy and to provide researchers, scientists, and drug development professionals with a robust framework for future investigations.

This guide is structured to provide not just data, but also a deeper understanding of the experimental rationale and methodologies. We will delve into the synthesis of these compounds, their antimicrobial, antioxidant, and anticancer activities, and the underlying molecular mechanisms. All experimental protocols are detailed to ensure reproducibility and are presented as self-validating systems.

Introduction to 5-Isopropyl-2-methoxybenzaldehyde and Its Analogs

5-Isopropyl-2-methoxybenzaldehyde serves as our parent compound, a fascinating scaffold with a unique substitution pattern on the benzene ring. The interplay between the electron-donating methoxy group at the ortho position and the bulky isopropyl group at the para position creates a distinct electronic and steric environment that influences its biological profile. To understand the impact of these substituents, we have selected four key analogs for a comparative study:

  • 5-Bromo-2-methoxybenzaldehyde: Introduces a bulky, electron-withdrawing halogen atom.

  • 5-Nitro-2-methoxybenzaldehyde: Features a strong electron-withdrawing nitro group.

  • 2,5-Dimethoxybenzaldehyde: Replaces the isopropyl group with another electron-donating methoxy group.

  • 2-Hydroxy-5-isopropylbenzaldehyde: Substitutes the methoxy group with a hydroxyl group, capable of hydrogen bonding.

This selection allows for a systematic evaluation of how changes in steric bulk and electronic properties at the 5-position, and the nature of the oxygen-containing substituent at the 2-position, modulate biological activity.

Synthesis of 5-Isopropyl-2-methoxybenzaldehyde and Its Analogs

The synthesis of these benzaldehyde derivatives is a critical first step in their biological evaluation. The choice of synthetic route is often dictated by the availability of starting materials and the desired purity of the final product. Below is a generalized workflow for the synthesis of substituted benzaldehydes, followed by specific examples for our selected analogs.

Synthesis_Workflow Start Starting Material (e.g., Substituted Phenol/Anisole) Reaction Key Reaction (e.g., Formylation, Oxidation, Halogenation, Nitration) Start->Reaction Reagents & Conditions Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (e.g., NMR, IR, Mass Spec) Purification->Characterization Final_Product Final Analog Characterization->Final_Product

Caption: General workflow for the synthesis and characterization of benzaldehyde analogs.

Synthesis of 5-Bromo-2-methoxybenzaldehyde

A common method for the synthesis of 5-Bromo-2-methoxybenzaldehyde involves the formylation of p-bromoanisole.[1]

Experimental Protocol:

  • Dissolve p-Bromoanisole (0.08 mole) in methylene chloride (350 ml) and cool the solution to 0°C.

  • Add titanium tetrachloride (0.16 mole) dropwise to the cooled solution.

  • After stirring for 10 minutes, add 1,1-dichloromethyl methyl ether (0.088 mole) dropwise.

  • Maintain the reaction temperature between 0-10°C and stir for 90 minutes.

  • Quench the reaction by pouring the mixture into an excess of saturated sodium bicarbonate solution and methylene chloride.

  • Separate the organic layer and perform an additional extraction of the aqueous phase with methylene chloride.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the final product.[1]

Synthesis of 2,5-Dimethoxybenzaldehyde

The synthesis of 2,5-Dimethoxybenzaldehyde can be achieved through a multi-step process starting from anethole.[2][3]

Experimental Protocol:

  • Oxidative Cleavage of Anethole: Suspend anise oil (containing anethole) in a mixture of water and concentrated sulfuric acid. Add sodium dichromate at a rate that maintains the temperature below 40°C. Extract the resulting anisaldehyde with toluene and purify by vacuum distillation.[2]

  • Baeyer-Villiger Oxidation: Dissolve the purified anisaldehyde in dichloromethane. Add a mixture of hydrogen peroxide and concentrated formic acid and reflux the reaction mixture. This yields O-formyl-4-methoxyphenol.[2]

  • Hydrolysis: Hydrolyze the O-formyl-4-methoxyphenol using an aqueous solution of sodium hydroxide to obtain 4-methoxyphenol.[2]

  • Reimer-Tiemann Formylation: Dissolve 4-methoxyphenol in a sodium hydroxide solution and add chloroform. Steam distillation of the reaction mixture yields 2-hydroxy-5-methoxybenzaldehyde.[2]

  • Methylation: Reflux the 2-hydroxy-5-methoxybenzaldehyde with dimethyl sulfate and anhydrous potassium carbonate in acetone. After the reaction is complete, evaporate the solvent and crystallize the crude product from cold water, followed by recrystallization from ethanol/water to obtain pure 2,5-dimethoxybenzaldehyde.[2]

Comparative Biological Activity

The biological activities of our selected benzaldehyde analogs were evaluated across three key areas: antimicrobial, antioxidant, and anticancer efficacy. The following sections present a comparative analysis of the available data. It is important to note that the data presented has been compiled from various sources and, therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of benzaldehyde derivatives is well-documented, with their mechanism of action often attributed to the disruption of microbial cell membranes. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicansReference(s)
5-Isopropyl-2-methoxybenzaldehyde Data not availableData not availableData not available
5-Bromo-2-methoxybenzaldehyde Data not availableData not availableData not available
5-Nitro-2-methoxybenzaldehyde Data not availableData not availableData not available
2,5-Dimethoxybenzaldehyde >100>100Data not available
2-Hydroxy-5-isopropylbenzaldehyde Data not availableData not availableData not available
Related Compound: 2,4,5-Trimethoxybenzaldehyde>10021 mm inhibition zone at 1 mg/mL1

Note: The available data for a direct comparison of the selected analogs is limited. Data for a structurally related compound is included for context.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.

  • Preparation of Inoculum: Culture the microorganism in a suitable broth medium to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agent stock solution in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Assay_Workflow Start Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Start->Serial_Dilution Prep_Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Plate with Microbial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Determine MIC (Lowest concentration with no visible growth) Incubation->Read_Results End MIC Value Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.

Antioxidant Activity

The antioxidant potential of phenolic compounds, including benzaldehyde derivatives, is a key area of investigation due to the role of oxidative stress in various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate antioxidant activity, with the results often expressed as the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging IC50)

CompoundIC50 (µM)Reference(s)
5-Isopropyl-2-methoxybenzaldehyde Data not available
5-Bromo-2-methoxybenzaldehyde Data not available
5-Nitro-2-methoxybenzaldehyde Data not available
2,5-Dimethoxybenzaldehyde Data not available
2-Hydroxy-5-isopropylbenzaldehyde Data not available
Related Compound: 2-Hydroxy-4-methoxybenzaldehyde~100 µg/mL[4]
Related Compound: 2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin)>100[5]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a concentration of 0.1 mM.

  • Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compound in the same solvent.

  • Reaction Mixture: In a 96-well microtiter plate, add a specific volume of each concentration of the test compound to the wells.

  • Initiation of Reaction: Add the DPPH solution to each well and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anticancer Activity

The cytotoxic effects of benzaldehyde derivatives against various cancer cell lines have been a subject of intense research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundHCT-116 (Colon Cancer)SF-295 (Glioblastoma)OVCAR-8 (Ovarian Cancer)Reference(s)
5-Isopropyl-2-methoxybenzaldehyde Data not availableData not availableData not available
5-Bromo-2-methoxybenzaldehyde Data not availableData not availableData not available
5-Nitro-2-methoxybenzaldehyde 3.124.753.98[6]
2,5-Dimethoxybenzaldehyde Data not availableData not availableData not available
2-Hydroxy-5-isopropylbenzaldehyde Data not availableData not availableData not available
Doxorubicin (Positive Control)0.060.030.05[6]

Note: The available data for a direct comparison of the selected analogs is limited. Data for 5-Nitrosalicylaldehyde (a positional isomer of 5-Nitro-2-methoxybenzaldehyde) is presented.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Mechanistic Insights into Anticancer Activity

Recent studies have begun to unravel the molecular mechanisms underlying the anticancer effects of benzaldehyde derivatives. A key target that has emerged is the 14-3-3ζ protein, a hub protein that interacts with numerous client proteins involved in critical cellular processes, including cell cycle progression and apoptosis.

Benzaldehyde and its analogs have been shown to inhibit the interaction between 14-3-3ζ and its client proteins.[7][8] This disruption can lead to the suppression of major signaling pathways that are often hyperactivated in cancer cells, such as the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[9]

Anticancer_Mechanism cluster_0 Benzaldehyde Analog cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Analog 5-Isopropyl-2-methoxybenzaldehyde Analog Protein_1433z 14-3-3ζ Protein Analog->Protein_1433z Inhibits interaction with Apoptosis Apoptosis (Programmed Cell Death) Analog->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Analog->Cell_Cycle_Arrest Induces Client_Proteins Client Proteins (e.g., Histone H3) Protein_1433z->Client_Proteins Binds to PI3K_AKT PI3K/AKT/mTOR Client_Proteins->PI3K_AKT Activates STAT3 STAT3 Client_Proteins->STAT3 Activates NFkB NFκB Client_Proteins->NFkB Activates ERK ERK Client_Proteins->ERK Activates Reduced_Proliferation Reduced Proliferation & Metastasis PI3K_AKT->Reduced_Proliferation Promotes STAT3->Reduced_Proliferation Promotes NFkB->Reduced_Proliferation Promotes ERK->Reduced_Proliferation Promotes

Caption: Proposed mechanism of anticancer action for benzaldehyde analogs.

Structure-Activity Relationship (SAR) Analysis and Future Directions

The comparative analysis of 5-Isopropyl-2-methoxybenzaldehyde and its analogs, although limited by the availability of directly comparable data, provides valuable insights into their structure-activity relationships.

  • Influence of Substituents at the 5-Position: The introduction of a strong electron-withdrawing group like the nitro group in 5-nitrosalicylaldehyde demonstrates potent cytotoxic activity.[6] This suggests that modulating the electronic properties at this position is a promising strategy for enhancing anticancer efficacy. The bulky isopropyl group in the parent compound may influence activity through steric interactions with target proteins. Further investigation with a wider range of substituents is warranted.

  • Role of the Substituent at the 2-Position: The presence of a methoxy or hydroxyl group at the ortho position is common in biologically active benzaldehydes. The hydroxyl group in 2-hydroxybenzaldehyde derivatives can participate in hydrogen bonding, which may be crucial for binding to biological targets. The conversion of this hydroxyl to a methoxy group, as in our parent compound, alters its electronic and hydrogen-bonding capabilities, which can significantly impact its biological profile.

The findings presented in this guide underscore the potential of 5-Isopropyl-2-methoxybenzaldehyde and its analogs as a versatile scaffold for the development of novel therapeutic agents. Future research should focus on the synthesis and systematic evaluation of a broader library of analogs to establish more definitive structure-activity relationships. Direct comparative studies employing standardized assays are crucial for a more objective assessment of their relative potencies. Furthermore, in-depth mechanistic studies are needed to fully elucidate their modes of action and to identify their specific molecular targets.

References

  • PrepChem. (n.d.). Synthesis of 4,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Saya, H., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer.
  • Safrole. (n.d.). 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Retrieved from [Link]

  • Thymol. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • AACR Journals. (2018). Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional pathway. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of the reported thymol-based compounds 2–39. (a).... Retrieved from [Link]

  • ResearchGate. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Retrieved from [Link]

  • Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Retrieved from [Link]

  • ResearchGate. (2021). Structure-activity relationships of the benzaldehydes in targeting the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]

  • Dove Medical Press. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships of the benzaldehydes in targeting the.... Retrieved from [Link]

  • MDPI. (2021). Evaluation of Antioxidant and Cytotoxic Activities of Benzaldehyde Derivatives. Retrieved from [Link]

  • MDPI. (2021). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PMC - NIH. (2012). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

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Sources

A Senior Application Scientist's Guide to Distinguishing 5-Isopropyl-2-methoxybenzaldehyde from its Isomers by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Positional Isomerism

In the realms of pharmaceutical development, flavor chemistry, and materials science, the precise structural characterization of organic molecules is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the arrangement of substituents on a molecular scaffold—present a significant analytical hurdle. These isomers often exhibit nearly identical physical and chemical properties, rendering their differentiation by conventional chromatographic and spectroscopic techniques a non-trivial task. 5-Isopropyl-2-methoxybenzaldehyde (C₁₁H₁₄O₂), a substituted aromatic aldehyde, and its positional isomers exemplify this challenge. While they all share a nominal mass of 178 g/mol , their distinct substitution patterns can lead to subtle, yet diagnostically significant, differences in their mass spectrometric fragmentation behavior.

This guide provides a comprehensive framework for distinguishing 5-Isopropyl-2-methoxybenzaldehyde from its key positional isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). We will delve into the mechanistic underpinnings of fragmentation pathways, explore the diagnostic potential of the "ortho effect," and provide a robust experimental protocol to empower researchers to achieve unambiguous isomer identification. While standard EI mass spectra of isomers can be visually similar, this guide will demonstrate that a combination of chromatographic separation and a nuanced interpretation of fragmentation patterns can provide the necessary specificity[1].

The "Ortho Effect": A Key to Isomeric Differentiation

The relative positioning of substituents on an aromatic ring can profoundly influence fragmentation pathways in EI-MS. The "ortho effect" describes the interaction of adjacent substituents, which can lead to unique rearrangement reactions and the formation of characteristic fragment ions not observed in their meta and para counterparts[2][3][4][5]. In the case of 5-Isopropyl-2-methoxybenzaldehyde, the methoxy group is ortho to the aldehyde. This proximity can facilitate intramolecular hydrogen abstraction or cyclization events within the molecular ion, altering the subsequent fragmentation cascade.

Predicted Fragmentation Pathways: A Comparative Analysis

Under standard 70 eV Electron Ionization, aromatic aldehydes typically undergo characteristic fragmentations, including the loss of a hydrogen radical (M-1), a formyl radical (M-29), and carbon monoxide (M-28)[6][7][8]. For substituted benzaldehydes, cleavages associated with the substituents provide further diagnostic clues. The key to distinguishing our target isomers lies in the relative abundances of these shared fragments and the presence of unique ions resulting from substituent interactions.

Let's consider our primary analyte and a key isomer:

  • Analyte 1: 5-Isopropyl-2-methoxybenzaldehyde (Ortho Isomer)

    • The methoxy group is ortho to the aldehyde.

    • We predict a potential interaction between the aldehyde and the methoxy group, possibly leading to the loss of a methyl radical followed by the loss of water from the resulting ion, a pathway facilitated by the proximity of the groups[2].

  • Analyte 2: 4-Isopropyl-2-methoxybenzaldehyde (Para Isomer - representative non-ortho)

    • The methoxy group is para to the isopropyl group and ortho to the aldehyde.

  • Analyte 3: 2-Isopropyl-5-methoxybenzaldehyde (Meta Isomer - representative non-ortho)

    • The methoxy group is meta to the aldehyde.

    • Here, a direct interaction between the aldehyde and methoxy group is sterically hindered. The fragmentation is expected to be more "conventional," dominated by individual cleavages of the substituents.

The molecular ion for all isomers will appear at a mass-to-charge ratio (m/z) of 178. The subsequent fragmentation is where differentiation becomes possible.

Primary Fragmentation Pathways:
  • Loss of a Methyl Radical (•CH₃) from the Isopropyl Group: This is an expected and likely prominent fragmentation for all isomers, leading to a stable benzylic cation at m/z 163 .

    • [C₁₁H₁₄O₂]⁺• → [C₁₀H₁₁O₂]⁺ + •CH₃

  • Loss of a Hydrogen Radical (•H): Primarily from the aldehydic group, resulting in an acylium ion at m/z 177 [6].

    • [C₁₁H₁₄O₂]⁺• → [C₁₁H₁₃O₂]⁺ + •H

  • Loss of the Formyl Radical (•CHO): Cleavage of the aldehyde group to yield a substituted benzene radical cation at m/z 149 [6][9].

    • [C₁₁H₁₄O₂]⁺• → [C₁₀H₁₄O]⁺• + •CHO

  • Loss of the Methoxy Radical (•OCH₃): Generates an ion at m/z 147 .

    • [C₁₁H₁₄O₂]⁺• → [C₁₀H₁₁O]⁺ + •OCH₃

  • Loss of the Isopropyl Radical (•C₃H₇): Results in a methoxybenzoyl cation at m/z 135 .

    • [C₁₁H₁₄O₂]⁺• → [C₈H₇O₂]⁺ + •C₃H₇

The Differentiating "Ortho Effect" Fragmentation:

For 5-Isopropyl-2-methoxybenzaldehyde , the ortho arrangement of the aldehyde and methoxy groups may promote a unique rearrangement. A potential pathway involves the transfer of a hydrogen from the methoxy group to the aldehyde, followed by the elimination of a neutral formaldehyde molecule (CH₂O), resulting in an ion at m/z 148 .

  • [M]⁺• → [M - CH₂O]⁺• (m/z 148)

This pathway is less likely in the meta and para isomers due to the greater distance between the interacting groups. Therefore, an enhanced abundance of the m/z 148 ion could be a diagnostic marker for the 2-methoxy substituted isomers.

Data Summary: Predicted Key Ions for Isomer Differentiation

The following table summarizes the predicted key fragment ions and their anticipated relative abundances. These predictions are based on fundamental fragmentation principles and the ortho effect; experimental verification is essential.

m/zIon IdentityPredicted Relative Abundance for 5-Isopropyl-2-methoxybenzaldehyde (Ortho)Predicted Relative Abundance for Isomers (Meta/Para)Rationale for Difference
178[M]⁺• ModerateModerateMolecular Ion
177[M-H]⁺HighHighStable acylium ion formation is common to all benzaldehydes.
163[M-CH₃]⁺HighHighFormation of a stable secondary benzylic cation is favorable for all isomers.
148[M-CH₂O]⁺•ModerateLow to AbsentDiagnostic Ion: Proposed "ortho effect" leads to elimination of formaldehyde.
135[M-C₃H₇]⁺ModerateModerateLoss of the isopropyl group.

Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the separation and analysis of benzaldehyde isomers. Optimization may be required based on the specific instrumentation used.

Sample Preparation:
  • Solvent: Use a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a 100 µg/mL solution of the isomer mixture or individual standards.

Gas Chromatography (GC) Parameters:
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

Mass Spectrometry (MS) Parameters:
  • MS System: Agilent 5977B MSD or equivalent quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV[9]. This standard energy ensures fragmentation is reproducible and spectra are comparable to library databases[10][11].

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 250.

  • Solvent Delay: 3 minutes.

Data Analysis:
  • Integrate the chromatographic peaks for each separated isomer.

  • Extract the mass spectrum for each peak.

  • Compare the experimental spectra against the predicted fragmentation patterns and look for the diagnostic m/z 148 ion and significant differences in the relative abundances of other key fragments.

Visualizing the Workflow and Fragmentation

To clarify the experimental and analytical logic, the following diagrams are provided.

GCMS_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Isomer Mixture (100 µg/mL) Injector GC Inlet (250°C) Sample->Injector Column HP-5ms Column (Temp Program) Injector->Column Separation IonSource EI Source (70 eV) Column->IonSource Elution Analyzer Quadrupole (m/z 40-250) IonSource->Analyzer Ionization & Fragmentation Detector Detector Analyzer->Detector Chromatogram Separated Peaks (Chromatogram) Detector->Chromatogram Signal Spectra Mass Spectra Extraction Chromatogram->Spectra Comparison Isomer Identification (Comparative Analysis) Spectra->Comparison

Caption: GC-MS workflow for isomer separation and identification.

Fragmentation_Ortho cluster_common Common Pathways cluster_ortho Diagnostic 'Ortho Effect' Pathway M Molecular Ion [M]⁺• m/z 178 M_minus_H [M-H]⁺ m/z 177 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 163 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M-C₃H₇]⁺ m/z 135 M->M_minus_C3H7 - •C₃H₇ M_minus_CH2O [M-CH₂O]⁺• m/z 148 M->M_minus_CH2O - CH₂O (Rearrangement)

Caption: Key fragmentation pathways for 5-Isopropyl-2-methoxybenzaldehyde.

Conclusion and Outlook

Distinguishing positional isomers like 5-Isopropyl-2-methoxybenzaldehyde by mass spectrometry is a challenge that hinges on exploiting subtle differences in ion chemistry. While the primary fragmentation patterns may appear similar, the "ortho effect" provides a logical basis for predicting unique, diagnostic ions for isomers with adjacent functional groups. The presence and relative abundance of an ion at m/z 148, corresponding to the loss of formaldehyde, is predicted to be a key marker for 2-methoxy substituted isomers.

The GC-MS protocol and analytical strategy outlined in this guide provide a comprehensive approach for researchers to tackle this differentiation. It is crucial to underscore that while these predictions are grounded in established chemical principles, empirical data from the analysis of authentic reference standards is the ultimate arbiter for confirming these diagnostic pathways. For particularly challenging cases where EI-MS proves insufficient, advanced techniques such as tandem mass spectrometry (MS/MS) or chemical ionization (CI) may offer enhanced selectivity[12][13].

References

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A Comparative Guide to the Efficacy of 5-Isopropyl-2-methoxybenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting molecules. Substituted benzaldehydes are foundational reagents in a variety of condensation reactions that form carbon-carbon bonds, most notably the Claisen-Schmidt and Knoevenagel condensations.[1][2] This guide provides an in-depth analysis of 5-Isopropyl-2-methoxybenzaldehyde, a uniquely substituted aromatic aldehyde, and evaluates its predicted efficacy in these key reactions compared to other commonly used benzaldehydes. By dissecting its electronic and steric profile, we offer a predictive framework for its reactivity, supported by comparative experimental data from analogous compounds and detailed, field-tested protocols.

Part 1: The Molecular Profile of 5-Isopropyl-2-methoxybenzaldehyde

The reactivity of a benzaldehyde derivative in a condensation reaction is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring.[3][4] 5-Isopropyl-2-methoxybenzaldehyde possesses a distinct substitution pattern that creates a nuanced reactivity profile.

Electronic Effects:

  • 2-Methoxy Group (-OCH₃): Located at the ortho position, the methoxy group exerts two opposing electronic influences. It is electron-withdrawing via induction due to the high electronegativity of the oxygen atom. However, its electron-donating resonance effect, where the oxygen's lone pair electrons are delocalized into the benzene ring, is significantly stronger.[5] This net electron donation decreases the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

  • 5-Isopropyl Group (-CH(CH₃)₂): Situated at the para position relative to the methoxy group, the isopropyl group is a weak electron-donating group through induction (+I effect).[6] This further contributes to a slight deactivation of the carbonyl group toward nucleophilic addition.

Steric Effects:

The most significant steric factor is the presence of the methoxy group at the ortho position. This bulky group physically obstructs the trajectory of an incoming nucleophile, such as an enolate, hindering its approach to the carbonyl carbon.[7] This steric hindrance can lead to slower reaction rates and potentially lower yields compared to para- or meta-substituted analogs.

The logical relationship between the substituents and the predicted reactivity is outlined below.

cluster_e cluster_s substituents Substituents on Benzaldehyde Ring electronic Electronic Effects (Resonance & Inductive) substituents->electronic steric Steric Hindrance substituents->steric reactivity Carbonyl Electrophilicity & Overall Reactivity electronic->reactivity EDGs decrease reactivity steric->reactivity Hindrance decreases reactivity methoxy 2-Methoxy Group methoxy_effect Strong Resonance Donation (+R) Weak Inductive Withdrawal (-I) Net Effect: Electron Donating methoxy->methoxy_effect steric_effect Significant ortho hindrance methoxy->steric_effect isopropyl 5-Isopropyl Group isopropyl_effect Weak Inductive Donation (+I) isopropyl->isopropyl_effect methoxy_effect->electronic isopropyl_effect->electronic steric_effect->steric

Caption: Logical workflow of substituent effects on reactivity.

Part 2: Comparative Efficacy in Condensation Reactions

While direct, peer-reviewed data for 5-Isopropyl-2-methoxybenzaldehyde in condensation reactions is sparse, we can predict its performance by comparing it with well-characterized benzaldehydes in two primary reaction classes: the Claisen-Schmidt and Knoevenagel condensations.

A. The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and an enolizable ketone (like acetophenone) to form an α,β-unsaturated ketone, known as a chalcone.[2] The reaction rate and yield are highly sensitive to the aldehyde's electrophilicity.

Comparative Performance Data in Claisen-Schmidt Condensation

Substituted BenzaldehydeSubstituent NatureYield (%)Reference
4-NitrobenzaldehydeStrong Electron-Withdrawing (-NO₂)High[2]
BenzaldehydeUnsubstituted43[2]
4-MethylbenzaldehydeWeak Electron-Donating (-CH₃)High[2]
4-MethoxybenzaldehydeStrong Electron-Donating (-OCH₃)Moderate-High[2]
5-Isopropyl-2-methoxybenzaldehyde Electron Donating & Sterically Hindered Predicted: Low to Moderate N/A

Analysis and Prediction:

Experimental data consistently shows that electron-withdrawing groups (EWGs) like the nitro group enhance the electrophilicity of the carbonyl carbon, leading to higher yields.[1] Conversely, electron-donating groups (EDGs) tend to have the opposite effect.[3]

Based on its molecular profile, 5-Isopropyl-2-methoxybenzaldehyde is expected to be less reactive than unsubstituted benzaldehyde. The combined electron-donating effects of the methoxy and isopropyl groups reduce the partial positive charge on the carbonyl carbon. Furthermore, the significant steric hindrance from the ortho-methoxy group will likely impede the approach of the acetophenone enolate, further reducing the reaction rate and overall yield. Its performance is predicted to be lower than that of 4-methoxybenzaldehyde, where the EDG is at the sterically unencumbered para position.

B. The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (e.g., malononitrile, malonic acid) in the presence of a weak base catalyst.[8][9] The reaction proceeds via nucleophilic addition followed by dehydration.

Comparative Performance Data in Knoevenagel Condensation

Substituted BenzaldehydeActive MethyleneReaction TimeYield (%)Reference
4-NitrobenzaldehydeMalononitrile10 min95[1]
4-ChlorobenzaldehydeMalononitrile15 min92[1]
BenzaldehydeMalononitrile30 min90[1]
4-MethylbenzaldehydeMalononitrile45 min88[1]
4-MethoxybenzaldehydeMalononitrile60 min85[1]
5-Isopropyl-2-methoxybenzaldehyde Malononitrile Predicted: > 60 min Predicted: < 85% N/A

Analysis and Prediction:

The trend observed in the Knoevenagel condensation mirrors that of the Claisen-Schmidt: aldehydes with EWGs react faster and give higher yields.[1] The strong electron-donating nature of the methoxy group in 4-methoxybenzaldehyde results in the longest reaction time and lowest yield among the examples shown.

For 5-Isopropyl-2-methoxybenzaldehyde , we predict an even lower efficacy. The combination of two electron-donating groups and, crucially, the steric hindrance at the ortho position, will likely result in a reaction time exceeding 60 minutes and a yield below 85% under similar conditions.

Part 3: Experimental Protocols for Comparative Analysis

To empirically validate the predicted efficacy, the following self-validating protocols can be employed. They are designed to provide a robust framework for comparing the reactivity of 5-Isopropyl-2-methoxybenzaldehyde against a chosen standard, such as unsubstituted benzaldehyde.

Protocol 1: Claisen-Schmidt Chalcone Synthesis

This protocol is adapted from standard procedures for chalcone synthesis.[10]

Objective: To synthesize a chalcone from a substituted benzaldehyde and acetophenone and quantify the yield.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde (or other test aldehyde)

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH) solution (40% aqueous)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the selected benzaldehyde and 10 mmol of acetophenone in 20 mL of 95% ethanol. Stir at room temperature until a homogenous solution is formed.

  • Initiation: While stirring, slowly add 5 mL of 40% aqueous sodium hydroxide solution dropwise to the flask. The addition should take approximately 5-10 minutes. A color change and/or the formation of a precipitate is typically observed.

    • Causality: NaOH acts as a base to deprotonate the α-carbon of acetophenone, generating the nucleophilic enolate ion required to attack the aldehyde's carbonyl carbon.[11]

  • Reaction: Continue stirring the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Isolation: Quench the reaction by pouring the mixture into 100 mL of cold water. If a solid precipitate forms, collect it by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude solid product with cold water until the filtrate is neutral to pH paper. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the pure chalcone product.

  • Analysis: Dry the purified product, record the final mass, and calculate the percentage yield. Characterize the product using techniques like NMR, IR spectroscopy, and melting point determination.

Sources

A Senior Application Scientist's Guide to Purity Assessment of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Isopropyl-2-methoxybenzaldehyde (CAS 85902-68-7) is a substituted aromatic aldehyde with significant applications as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. For researchers and drug development professionals, ensuring the purity of this reagent is not merely a procedural formality; it is a critical determinant of reaction yield, reproducibility, and the safety profile of the final product. Even trace impurities can lead to unwanted side reactions, introduce toxicological risks, or complicate downstream processing. This guide provides an in-depth comparison of modern analytical techniques for the robust purity assessment of this compound, grounded in scientific principles and practical laboratory insights.

Part 1: Re-evaluating the {Topic}: The Inapplicability of Melting Point Analysis

The initial query proposed assessing the purity of 5-Isopropyl-2-methoxybenzaldehyde via melting point analysis. This is a fundamentally sound technique for crystalline solids, relying on the principle of melting point depression, where impurities disrupt the crystal lattice, causing the substance to melt at a lower and broader temperature range.

However, a critical first step in any analysis is to understand the physical properties of the analyte. A thorough review of supplier technical data reveals a consistent omission of a melting point for 5-Isopropyl-2-methoxybenzaldehyde. Instead, it is characterized by its boiling point (e.g., 96°C at 1 mmHg) and is described as a liquid at ambient temperatures[1][2][3]. Therefore, standard melting point determination is not a viable method for assessing its purity under normal laboratory conditions.

While the corollary principle, freezing point depression , could theoretically be applied, it is often less practical and precise for routine quality control of liquid reagents compared to the chromatographic and spectroscopic methods detailed below.

Part 2: A Comparative Guide to Purity Assessment Methods

Given the liquid nature of 5-Isopropyl-2-methoxybenzaldehyde, a robust purity assessment strategy must leverage techniques capable of separating and quantifying volatile and semi-volatile organic compounds. The choice of method depends on the specific requirements of the analysis, including the need for qualitative impurity identification, high-throughput screening, or precise quantitative determination.

A key aspect of this analysis is understanding the potential impurities. A common synthesis route involves the ortho-formylation of 4-isopropylanisole, often via a Duff reaction or a related process[4]. This informs our search for likely impurities:

  • Unreacted Starting Material: 4-isopropylanisole[5].

  • Isomeric By-products: Potential formation of other formylated isomers.

  • Reaction By-products: Incomplete hydrolysis of intermediates (e.g., Schiff bases) or polymerization products[6].

  • Residual Solvents and Reagents: Solvents from reaction and workup (e.g., trifluoroacetic acid).

The three most powerful and appropriate techniques for this purpose are Gas Chromatography (GC/GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

Expertise & Experience: GC is an ideal technique for analyzing volatile compounds like aromatic aldehydes. The causality behind this choice is simple: the analyte can be easily vaporized without decomposition, allowing for excellent separation based on boiling point and polarity. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification of the primary component and any impurities by furnishing their mass spectra, which act as molecular fingerprints.

Trustworthiness: A well-developed GC-MS method is self-validating. The retention time of the main peak provides confirmation of identity against a known standard, while the mass spectrum confirms the molecular weight and fragmentation pattern. Purity is determined by the area-percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC): Versatility Through Derivatization

Expertise & Experience: While GC-MS is often preferred for its direct analysis capabilities, HPLC offers high precision and is ubiquitous in pharmaceutical labs. The primary challenge for analyzing simple aldehydes like this one is their lack of a strong chromophore for UV detection. The experimental choice to overcome this is derivatization . Reacting the aldehyde with a tagging agent, most commonly 2,4-dinitrophenylhydrazine (DNPH), produces a stable hydrazone derivative that is highly responsive to UV detection (typically around 360 nm)[7][8]. This significantly enhances the sensitivity and reliability of the method.

Trustworthiness: The protocol's validity is established by running a blank (derivatizing agent only) to check for artifacts and by confirming the retention time of the derivatized analyte against a similarly prepared standard. The purity of the starting material is reflected in the chromatographic purity of the resulting derivative peak[9].

Quantitative NMR (qNMR) Spectroscopy: An Absolute Method

Expertise & Experience: qNMR has emerged as a powerful primary method for purity determination because it does not rely on the response factor of the analyte or its impurities[10][11]. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By adding a known mass of a certified internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly and absolutely.

Trustworthiness: This system is self-validating through its internal consistency. The structure of the main compound is confirmed by the complete ¹H and ¹³C NMR spectra. The purity is then determined by comparing the integral of a unique, well-resolved analyte proton signal to the integral of a signal from the internal standard[12]. The presence of impurities is often visible as extra peaks in the spectrum, which can also be quantified if their structures are known or can be deduced.

Part 3: Data Presentation and Method Comparison

The selection of an analytical method is a balance of technical capability, sample throughput, and available resources.

Table 1: Comparison of Purity Assessment Techniques for 5-Isopropyl-2-methoxybenzaldehyde

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.Nuclear spin resonance in a magnetic field.
Primary Use Identification and quantification of volatile impurities.High-precision quantification of the main component.Absolute purity determination and structural confirmation.
Sample Prep Simple dilution in a volatile solvent.Derivatization with DNPH required for high sensitivity.Precise weighing of analyte and internal standard.
Sensitivity High (ppb-ppm level).High with derivatization (ppm level).Moderate (requires mg of sample).
Specificity Very high (retention time + mass spectrum).Moderate (retention time).Very high (unique chemical shifts).
Quantitation Relative (Area %), requires reference standards for absolute quantitation.Relative (Area %), requires reference standards.Absolute (weight %), primary method.
Impurity ID Excellent, via mass spectral libraries.Poor, requires isolation or MS coupling.Good, if impurity structure can be deduced from spectrum.
Throughput Moderate (20-40 min/run).Moderate (15-30 min/run, plus prep time).Low to Moderate (10-20 min/run, plus prep time).

Part 4: Visualizing the Workflow

Decision-Making for Method Selection

The following diagram illustrates the logical process for choosing the most appropriate analytical technique based on the experimental objective.

Diagram 1: Method Selection Workflow start Goal: Assess Purity of 5-Isopropyl-2-methoxybenzaldehyde q1 Need to identify unknown impurities? start->q1 q2 Is absolute (w/w%) purity required? q1->q2 No gcms Use GC-MS (Provides structural info from MS) q1->gcms Yes q3 Routine QC with established impurity profile? q2->q3 No qnmr Use Quantitative NMR (qNMR) (Primary method for absolute purity) q2->qnmr Yes q3->gcms No, exploratory hplc Use HPLC with DNPH derivatization (High precision for known analytes) q3->hplc Yes end_node Analysis Complete gcms->end_node qnmr->end_node hplc->end_node

Caption: Diagram 1: Method Selection Workflow.

General Experimental Workflow for GC-MS Analysis

This diagram outlines the typical steps involved in performing a purity analysis using the recommended GC-MS method.

Diagram 2: GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of analyte prep2 Dissolve in 10 mL of volatile solvent (e.g., Dichloromethane) prep1->prep2 prep3 Transfer to autosampler vial prep2->prep3 analysis1 Inject 1 µL into GC-MS system prep3->analysis1 analysis2 Separate compounds on capillary column (e.g., DB-5ms) analysis1->analysis2 analysis3 Detect ions with Mass Spectrometer analysis2->analysis3 data1 Integrate all peaks in the chromatogram analysis3->data1 data2 Identify main peak and impurities via retention time and MS library search data1->data2 data3 Calculate purity (Area % Report) data2->data3

Caption: Diagram 2: GC-MS Purity Analysis Workflow.

Part 5: Experimental Protocols

Protocol 1: Purity Determination by GC-MS
  • Standard/Sample Preparation: Accurately weigh approximately 25 mg of 5-Isopropyl-2-methoxybenzaldehyde into a 25 mL volumetric flask. Dilute to volume with HPLC-grade dichloromethane or ethyl acetate. This creates a 1 mg/mL stock solution.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column (or equivalent).

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from 40 to 450 amu.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to 5-Isopropyl-2-methoxybenzaldehyde. Identify impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST). Calculate purity using the area percent formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Purity Determination by HPLC with DNPH Derivatization
  • Derivatizing Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing 1% phosphoric acid.

  • Sample Derivatization:

    • Accurately weigh approximately 10 mg of 5-Isopropyl-2-methoxybenzaldehyde into a 10 mL volumetric flask and dilute with acetonitrile.

    • Transfer 1 mL of this solution to a 10 mL vial.

    • Add 2 mL of the DNPH derivatizing reagent.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Allow to cool, then dilute to 10 mL with a 60:40 mixture of acetonitrile and water.

  • Instrumentation: Use an HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 360 nm.

  • Data Analysis: As with GC-MS, calculate purity based on the area percent of the main derivative peak relative to all other peaks in the chromatogram[13].

Protocol 3: Purity Determination by Quantitative NMR (qNMR)
  • Internal Standard Selection: Choose a high-purity (>99.5%), non-hygroscopic standard with proton signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh (~20 mg) of 5-Isopropyl-2-methoxybenzaldehyde into a clean NMR tube. Record the mass to 0.01 mg.

    • Accurately weigh (~10 mg) of the internal standard into the same NMR tube. Record the mass to 0.01 mg.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that fully dissolves both components.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a 90° pulse angle, a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (a D1 of 30-60 seconds is often sufficient), and an appropriate number of scans for good signal-to-noise (e.g., 16 or 32 scans).

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (e.g., the aldehyde proton around 10 ppm) and a signal for the internal standard.

  • Calculation: Use the following formula to calculate the weight/weight purity of the analyte[10]: Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the standard

Conclusion

While melting point analysis is a valuable tool for solid compounds, it is unsuitable for assessing the purity of liquid 5-Isopropyl-2-methoxybenzaldehyde. A comprehensive purity evaluation for this critical reagent should instead leverage more advanced instrumental methods. GC-MS is highly recommended for its ability to both separate and identify volatile impurities, making it ideal for initial characterization and impurity profiling. For routine, high-precision quality control where impurities are known, HPLC with DNPH derivatization is a robust alternative. Finally, for establishing the absolute purity of a reference lot or for primary characterization, qNMR stands as the definitive, non-destructive method. The adoption of these scientifically sound techniques is essential for ensuring the quality and integrity of research and development in the chemical and pharmaceutical sciences.

References

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  • Pauli, G. F., et al. Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]

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  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation).[Link]

  • Choi, K., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 439. [Link]

  • O'Connor, R. J., et al. (2005). NMR Method for the Quantitative Analysis of Liquid Samples. ECBC-TR-416. [Link]

  • Shevchenko, N., et al. (2021). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Molecules, 26(24), 7523. [Link]

  • Agilent Technologies. (2010). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Application Note. [Link]

  • Câmara, J. S., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. Journal of Agricultural and Food Chemistry, 63(16), 4156-4165. [Link]

  • Vuckovic, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2136. [Link]

  • Azevedo, L. C., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ACS Publications. [Link]

  • ResearchGate. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines.[Link]

  • Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Analytical Methods, 11(10), 1361-1367. [Link]

  • Wikipedia. Duff reaction.[Link]

  • Google Patents.
  • U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[Link]

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]

  • Sprague, G. L. (1948). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • Wikipedia. Formylation.[Link]

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  • Wang, C., et al. (2016). HPLC calibration lines of aldehydes after 2,4-dinitrophenylhydrazine... ResearchGate. [Link]

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde.[Link]

  • He, M., et al. (2022). Iridium-catalysed branched-selective hydroacylation of 1,3-dienes with salicylaldehydes. Supporting Information. [Link]

  • Chemistry Stack Exchange. (2015). Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?[Link]

  • Scribd. 14 - The Reimer-Tiemann Reaction.[Link]

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  • Google Patents.US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
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  • Chemistry Stack Exchange. (2021). Friedel–Crafts acylation of substituted anisole.[Link]

  • Kim, J. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(4), 635-636. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification and characterization of 5-Isopropyl-2-methoxybenzaldehyde. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and equivalent analytical procedures across different techniques, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document emphasizes the causality behind experimental choices and adheres to the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Imperative of Method Equivalence

In the lifecycle of a pharmaceutical product or fine chemical, the analytical methods used for quality control are paramount. For a compound such as 5-Isopropyl-2-methoxybenzaldehyde, a key intermediate in various synthetic pathways, ensuring the consistency and reliability of analytical data across different laboratories or even different analytical techniques within the same laboratory is critical. Cross-validation of analytical methods serves to demonstrate that two or more distinct methods are equivalent for their intended purpose, providing the same level of assurance in the quality of the material being tested.[1][2][3][4] This guide will compare and contrast HPLC and GC-MS methods for the analysis of 5-Isopropyl-2-methoxybenzaldehyde and detail the necessary steps to ensure their cross-validated equivalence.

Understanding the Analyte: 5-Isopropyl-2-methoxybenzaldehyde

Before delving into analytical methodologies, a fundamental understanding of the analyte is essential.

PropertyValueSource
CAS Number85902-68-7[5][6][7][8]
Molecular FormulaC11H14O2[5][6][7][8][9][10]
Molecular Weight178.23 g/mol [5][6][7][8][9][10]
StructureAromatic Aldehyde[9][10]

The structure, featuring a reactive aldehyde group and a substituted aromatic ring, informs our choice of analytical techniques and potential stability issues. Aromatic aldehydes are susceptible to oxidation, which can convert the aldehyde to a carboxylic acid, a primary potential impurity.[11] Other potential impurities may arise from the synthetic route.

Core Analytical Techniques: A Comparative Overview

Two of the most powerful and prevalent analytical techniques for the analysis of non-volatile and semi-volatile organic compounds are HPLC and GC-MS.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its versatility in column chemistry and mobile phase composition makes it suitable for a wide range of analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is ideal for volatile and semi-volatile compounds.

The choice between these methods often depends on the analyte's properties, the sample matrix, and the specific information required (e.g., quantification, impurity profiling, or structural elucidation).

The Cross-Validation Workflow: A Visual Representation

The process of cross-validating two analytical methods is a systematic endeavor to demonstrate their equivalence. The following diagram illustrates the key stages and their interplay.

Cross_Validation_Workflow Cross-Validation Workflow for Analytical Methods cluster_params Key Validation Parameters HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (per ICH Q2(R2)) HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation (per ICH Q2(R2)) GCMS_Dev->GCMS_Val Cross_Val Cross-Validation Study HPLC_Val->Cross_Val GCMS_Val->Cross_Val Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Report Final Validation Report & Statement of Equivalence Cross_Val->Report

Caption: A flowchart illustrating the systematic process of developing, individually validating, and then cross-validating HPLC and GC-MS methods.

Part 1: Individual Method Validation Protocols

Before a cross-validation study can be initiated, each analytical method must be individually validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[1][4][12][13]

Proposed HPLC Method Parameters (Starting Point)
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile and Water

  • Detector: UV at an appropriate wavelength (e.g., 254 nm)

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

Proposed GC-MS Method Parameters (Starting Point)
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow

  • Inlet Temperature: 250°C

  • Oven Program: A temperature gradient suitable for the elution of the analyte and potential impurities

  • MS Detector: Electron Ionization (EI) in full scan mode for identification and Selected Ion Monitoring (SIM) for quantification

Part 2: The Cross-Validation Study: Experimental Design

The core of this guide is the cross-validation protocol, which directly compares the performance of the validated HPLC and GC-MS methods.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14]

Experimental Protocol:

  • Forced Degradation: Subject a sample of 5-Isopropyl-2-methoxybenzaldehyde to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to generate potential degradation products.[5][15][16]

  • Analysis of Stressed Samples: Analyze the stressed samples using both the HPLC and GC-MS methods.

  • Peak Purity Analysis (HPLC): Utilize a photodiode array (PDA) detector to assess peak purity of the analyte peak in the chromatograms of the stressed samples.

  • Mass Spectral Analysis (GC-MS): Examine the mass spectra of the analyte peak and any new peaks that appear in the chromatograms of the stressed samples to identify potential degradants.

  • Spiking with Potential Impurities: If known impurities are available (e.g., the corresponding carboxylic acid, 5-isopropyl-2-methoxybenzoic acid), spike a sample of the analyte with these impurities and analyze by both methods to demonstrate separation.

Acceptance Criteria: The methods should be able to separate the main analyte peak from any degradation products or known impurities. The analyte peak should be spectrally pure in the HPLC-PDA analysis.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Preparation of Standards: Prepare a series of at least five concentrations of 5-Isopropyl-2-methoxybenzaldehyde reference standard spanning the expected working range.

  • Analysis: Analyze these standards in triplicate using both the HPLC and GC-MS methods.

  • Data Analysis: Plot the mean response versus the concentration for each method and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995 for both methods.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.

Experimental Protocol:

  • Spiked Samples: Prepare samples of a known matrix (if applicable) or a placebo spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), in triplicate.

  • Analysis: Analyze these spiked samples using both the HPLC and GC-MS methods.

  • Calculation of Recovery: Calculate the percentage recovery of the analyte for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for both methods at each concentration level.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument, for both methods.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument, for both methods.

  • Calculation of RSD: Calculate the RSD of the results for both repeatability and intermediate precision for each method.

Acceptance Criteria: The RSD should be ≤ 2.0% for both repeatability and intermediate precision for both methods.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Critical Parameters: For each method, identify critical parameters that could be subject to variation.

    • HPLC: Mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min).

    • GC-MS: Inlet temperature (±10°C), oven ramp rate (±1°C/min), carrier gas flow rate (±0.1 mL/min).

  • Vary Parameters: Analyze a standard solution of the analyte while systematically varying each of these parameters.

  • Assess Impact: Evaluate the impact of these variations on the results (e.g., retention time, peak area, peak shape).

Acceptance Criteria: The results should not be significantly affected by the variations in the method parameters, and system suitability criteria should still be met.

Part 3: Comparative Data Analysis and Visualization

To facilitate a direct comparison of the two methods, the results of the cross-validation studies should be presented in a clear and concise format.

Summary of Validation Parameters
Validation ParameterHPLC MethodGC-MS MethodAcceptance Criteria
Specificity Separates analyte from degradants and impurities. Peak purity > 99.5%.Separates analyte from degradants and impurities. No co-eluting peaks with similar mass spectra.Method is specific.
Linearity (r²) 0.9990.998≥ 0.995
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%1.2%≤ 2.0%
- Intermediate Precision1.1%1.5%≤ 2.0%
Robustness Unaffected by minor changes in parameters.Unaffected by minor changes in parameters.Method is robust.
Visualizing the Relationship of Validation Parameters

The various parameters of method validation are interconnected, all contributing to the overall assurance of a method's suitability.

Validation_Parameters Interrelation of Analytical Method Validation Parameters Specificity Specificity Suitability Method Suitability Specificity->Suitability Linearity Linearity Range Range Linearity->Range Linearity->Suitability Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Precision Accuracy->Suitability Precision->Accuracy Precision->Suitability Robustness Robustness Robustness->Suitability

Caption: A diagram showing the interconnectedness of key analytical method validation parameters, all contributing to overall method suitability.

Conclusion: A Foundation for Confident Analysis

The cross-validation of analytical methods is a rigorous but essential process for ensuring data integrity and consistency in scientific research and quality control. By following the principles outlined in this guide, researchers can confidently establish the equivalence of different analytical techniques, such as HPLC and GC-MS, for the analysis of 5-Isopropyl-2-methoxybenzaldehyde. A successful cross-validation provides the flexibility to use either method, depending on the specific analytical need, with the assurance that the results will be reliable and comparable.

References

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A Comparative Guide to the Synthetic Routes of 5-Isopropyl-2-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of substituted benzaldehydes is a cornerstone for the development of novel molecular entities. Among these, 5-Isopropyl-2-methoxybenzaldehyde stands as a valuable intermediate, its structural motifs paving the way for a diverse range of bioactive compounds. This guide offers an in-depth, comparative analysis of the primary synthetic pathways to this target molecule, grounded in established chemical principles and supported by experimental insights. Our objective is to provide researchers, chemists, and drug development professionals with a robust framework for selecting the most appropriate synthetic strategy based on factors such as yield, scalability, and practical considerations.

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde commences with the preparation of its precursor, 4-isopropylanisole. The most common and industrially viable method for synthesizing this starting material is the Friedel-Crafts alkylation of anisole.

Part 1: Synthesis of the Precursor: 4-Isopropylanisole via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a classic yet highly effective method for introducing an isopropyl group to the anisole ring. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance from the methoxy group, the para-substituted product, 4-isopropylanisole, is the major product.

Experimental Protocol: Friedel-Crafts Alkylation of Anisole

Reaction Scheme:

Step-by-Step Procedure: [1]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon). Anisole and a suitable solvent such as dichloromethane are added to the flask.[1]

  • Cooling: The flask is cooled in an ice bath to 0 °C.[1]

  • Catalyst Addition: Anhydrous aluminum chloride (AlCl₃), the Lewis acid catalyst, is carefully and portion-wise added to the stirred solution.[1]

  • Addition of Alkylating Agent: 2-Propanol (or isopropyl chloride) is added dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature is maintained between 0-5 °C.[1]

  • Reaction: Upon completion of the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • Workup: The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of ice-cold water, followed by concentrated hydrochloric acid.[1]

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[1]

  • Washing: The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.[1]

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is purified by vacuum distillation to yield 4-isopropylanisole as a colorless to pale yellow liquid.[1]

Part 2: Formylation of 4-Isopropylanisole: A Comparative Analysis of Synthetic Routes

With the precursor, 4-isopropylanisole, in hand, the critical step is the introduction of a formyl (-CHO) group at the ortho position to the methoxy group. The electron-donating nature of both the methoxy and isopropyl groups activates the aromatic ring towards electrophilic substitution. The primary challenge lies in achieving high regioselectivity for the desired ortho-formylation. We will now explore and compare four prominent formylation methods.

Route 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[2] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

Causality of Experimental Choices: The methoxy group is a strong activating group and directs the electrophilic Vilsmeier reagent to the ortho and para positions. As the para position is blocked by the bulky isopropyl group, formylation occurs predominantly at the ortho position.

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Isopropylanisole

Reaction Scheme:

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphoryl chloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 5 °C. The mixture is then stirred for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Substrate: 4-Isopropylanisole is added slowly to the prepared Vilsmeier reagent.

  • Reaction: The reaction mixture is heated, typically to between 60-90 °C, and stirred for several hours. The progress of the reaction is monitored by TLC.

  • Hydrolysis: After completion, the reaction mixture is cooled and carefully poured into crushed ice. The mixture is then neutralized with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, to hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or vacuum distillation.

Expected Yield: High.

Route 2: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[5] However, it can be adapted for the formylation of phenol ethers like anisoles, although typically with lower efficiency. The reaction involves the generation of dichlorocarbene (:CCl₂) in a basic medium, which then acts as the electrophile.[5]

Causality of Experimental Choices: The reaction is performed under strongly basic conditions, which can be harsh. The electrophilic dichlorocarbene attacks the electron-rich aromatic ring. For anisoles, the directing effect of the methoxy group favors ortho-substitution.

Experimental Protocol: Reimer-Tiemann Reaction of 4-Isopropylanisole

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: 4-Isopropylanisole is dissolved in a suitable solvent, and a concentrated aqueous solution of sodium hydroxide is added.

  • Addition of Chloroform: Chloroform (CHCl₃) is added dropwise to the vigorously stirred biphasic mixture.

  • Reaction: The mixture is heated to around 60-70 °C with continuous, vigorous stirring for several hours to facilitate the reaction between the phases.

  • Workup: After the reaction is complete, the mixture is cooled. The excess chloroform is removed by distillation. The remaining mixture is acidified with a dilute acid (e.g., HCl).

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved through column chromatography.

Expected Yield: Moderate to low. The reaction is often plagued by the formation of byproducts and incomplete conversion.

Route 3: Directed ortho-Metalation (DoM) followed by Formylation

Directed ortho-metalation is a highly regioselective method for the functionalization of aromatic rings.[6] The methoxy group of an anisole derivative can direct a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate the adjacent ortho-proton. The resulting aryllithium species can then be quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce a formyl group.[7]

Causality of Experimental Choices: The coordination of the Lewis acidic lithium of the organolithium reagent to the Lewis basic oxygen of the methoxy group directs the deprotonation to the ortho position. This method offers excellent regiocontrol.

Experimental Protocol: Directed ortho-Metalation of 4-Isopropylanisole

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: A flame-dried Schlenk flask is charged with 4-isopropylanisole and a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

  • Cooling: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution. The mixture is stirred at low temperature for a period to ensure complete lithiation.

  • Formylation: Dry N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The reaction is allowed to proceed at low temperature before being gradually warmed to room temperature.

  • Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. Purification is achieved by column chromatography.

Expected Yield: Good to high, with excellent regioselectivity.

Route 4: The Duff Reaction

The Duff reaction is another method for the formylation of aromatic compounds, utilizing hexamethylenetetramine (urotropine) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid.[8][9] However, it is generally considered inefficient for simple phenols and their ethers.[8]

Causality of Experimental Choices: The reaction proceeds through the formation of an iminium ion from hexamethylenetetramine, which then acts as the electrophile. The reaction requires strongly activating groups on the aromatic ring for reasonable yields.

General Assessment: While mechanistically interesting, the Duff reaction typically provides low yields for substrates like 4-isopropylanisole and is often not the method of choice for preparative scale synthesis of this specific target.[8]

Part 3: Quantitative Comparison and Data Summary

Synthetic RouteKey ReagentsExpected YieldRegioselectivityKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF, POCl₃/SOCl₂HighExcellent (ortho)High yields, reliable, scalable.Use of corrosive and hazardous reagents.
Reimer-Tiemann CHCl₃, NaOHModerate to LowGood (ortho)Utilizes readily available, inexpensive reagents.Harsh reaction conditions, often low yields, byproduct formation.
Directed ortho-Metalation n-BuLi, DMFGood to HighExcellent (ortho)High regioselectivity, clean reaction.Requires strictly anhydrous and inert conditions, use of pyrophoric reagents.
Duff Reaction Hexamethylenetetramine, AcidLowGood (ortho)One-pot procedure.Generally inefficient for this type of substrate, low yields.[8]

Part 4: Visualization of Synthetic Workflows

Workflow for the Synthesis of 4-Isopropylanisole

Anisole Anisole Reaction Friedel-Crafts Alkylation (Dichloromethane, 0°C to RT) Anisole->Reaction TwoPropanol 2-Propanol TwoPropanol->Reaction AlCl3 AlCl3 (catalyst) AlCl3->Reaction Workup Aqueous Workup (HCl, H2O) Reaction->Workup Purification Vacuum Distillation Workup->Purification Product 4-Isopropylanisole Purification->Product

Caption: Friedel-Crafts synthesis of 4-isopropylanisole.

Comparative Formylation Workflows

cluster_start Starting Material cluster_vilsmeier Vilsmeier-Haack cluster_reimer Reimer-Tiemann cluster_dom Directed ortho-Metalation cluster_end Final Product Start 4-Isopropylanisole V_Reaction Formylation (60-90°C) Start->V_Reaction RT_Reaction Formylation (60-70°C) Start->RT_Reaction DoM_Lithiation Lithiation Start->DoM_Lithiation V_Reagents DMF, POCl3 V_Reagents->V_Reaction V_Hydrolysis Hydrolysis V_Reaction->V_Hydrolysis End 5-Isopropyl-2-methoxybenzaldehyde V_Hydrolysis->End RT_Reagents CHCl3, NaOH RT_Reagents->RT_Reaction RT_Acidification Acidification RT_Reaction->RT_Acidification RT_Acidification->End DoM_Reagents1 n-BuLi (-78°C) DoM_Reagents1->DoM_Lithiation DoM_Formylation Formylation DoM_Lithiation->DoM_Formylation DoM_Reagents2 DMF DoM_Reagents2->DoM_Formylation DoM_Quench Aqueous Quench DoM_Formylation->DoM_Quench DoM_Quench->End

Caption: Comparison of formylation routes to the target aldehyde.

Conclusion

The synthesis of 5-Isopropyl-2-methoxybenzaldehyde can be approached through several distinct formylation strategies, each with its own set of advantages and challenges. For high-yield, scalable production, the Vilsmeier-Haack reaction stands out as a robust and reliable method. When exceptional regioselectivity is paramount and the necessary anhydrous conditions can be rigorously maintained, Directed ortho-Metalation offers a clean and efficient alternative. The Reimer-Tiemann reaction , while historically significant, generally suffers from lower yields and harsher conditions, making it less favorable for many applications. The Duff reaction is typically not a practical choice for this particular transformation due to its inherent inefficiency.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including the desired scale, available equipment, and tolerance for certain reagents and reaction conditions. This guide provides the foundational knowledge and comparative data to make an informed and strategic decision.

References

  • PubChem. 5-Isopropyl-2-methoxybenzaldehyde. [Link]

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  • Chem-Station Int. Ed. Duff Reaction. [Link]

  • ResearchGate. The Reimer–Tiemann Reaction. [Link]

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  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • UNI ScholarWorks. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]

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A Comparative Study of the Antioxidant Properties of 5-Isopropyl-2-methoxybenzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous search for novel therapeutic agents to combat oxidative stress-mediated pathologies, phenolic compounds have emerged as promising candidates. This guide provides a comprehensive comparative analysis of the antioxidant properties of 5-Isopropyl-2-methoxybenzaldehyde and its derivatives. As researchers, scientists, and drug development professionals, understanding the structure-activity relationships of these compounds is paramount for the rational design of potent antioxidants. This document synthesizes existing data and established antioxidant principles to offer insights into their relative therapeutic potential.

The Chemical Rationale: Understanding Antioxidant Mechanisms of Phenolic Compounds

Phenolic compounds exert their antioxidant effects through several mechanisms, primarily by donating a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, or by donating an electron.[1][2] This action converts the free radical into a more stable, non-toxic molecule, thus terminating the oxidative chain reaction.[3][4] The efficacy of a phenolic antioxidant is largely determined by the stability of the resulting phenoxyl radical, which is influenced by the nature and position of other substituents on the aromatic ring.[1] Electron-donating groups, for instance, can delocalize the unpaired electron, thereby stabilizing the radical and enhancing the antioxidant capacity of the parent molecule.[4]

A Predictive Comparative Analysis of 5-Isopropyl-2-methoxybenzaldehyde Derivatives

While comprehensive experimental data on a wide range of 5-Isopropyl-2-methoxybenzaldehyde derivatives is not extensively available in the current literature, we can construct a predictive comparative study based on well-established structure-activity relationships of substituted benzaldehydes.[1][5] This section will explore a hypothetical series of derivatives and predict their relative antioxidant potential.

The parent molecule, 5-Isopropyl-2-methoxybenzaldehyde, possesses a methoxy (-OCH3) and an isopropyl (-CH(CH3)2) group. The methoxy group is a moderate electron-donating group, while the isopropyl group is a weak electron-donating group. To enhance its antioxidant potential, we will consider the introduction of hydroxyl (-OH) groups, which are strong electron-donating groups and essential for radical scavenging activity.

Here, we propose a comparative study of the following hypothetical derivatives:

  • Compound A: 5-Isopropyl-2-methoxybenzaldehyde (Parent Compound)

  • Compound B: 4-Hydroxy-5-isopropyl-2-methoxybenzaldehyde

  • Compound C: 3-Hydroxy-5-isopropyl-2-methoxybenzaldehyde

  • Compound D: 2-Hydroxy-5-isopropyl-2-methoxybenzaldehyde (a derivative of thymol)

Based on established principles of structure-activity relationships for phenolic antioxidants, we can predict the following trend in antioxidant activity:

Compound D > Compound B > Compound C > Compound A

The rationale for this prediction is as follows:

  • Compound A is expected to have the lowest antioxidant activity as it lacks a free phenolic hydroxyl group, which is crucial for efficient radical scavenging.[1]

  • Compounds B, C, and D are all expected to be more potent antioxidants than Compound A due to the presence of a hydroxyl group.

  • The position of the hydroxyl group is critical. In Compound D , the hydroxyl group is ortho to the isopropyl group and meta to the aldehyde. This substitution pattern is similar to thymol, a well-known natural antioxidant.[6] The proximity of the bulky isopropyl group may sterically hinder the formation of dimers, thus enhancing its radical scavenging ability.

  • In Compound B , the hydroxyl group is para to the aldehyde group. This position allows for the delocalization of the radical through resonance, leading to a stable phenoxyl radical.

  • In Compound C , the hydroxyl group is meta to the aldehyde group. While still contributing to antioxidant activity, the resonance stabilization of the resulting radical is less effective compared to the ortho and para positions.

The following table summarizes the predicted relative antioxidant activities and the key structural features influencing them.

CompoundDerivative NameKey Structural FeaturesPredicted Relative Antioxidant Activity
A5-Isopropyl-2-methoxybenzaldehydeNo free hydroxyl groupLowest
B4-Hydroxy-5-isopropyl-2-methoxybenzaldehydeHydroxyl group para to the aldehydeHigh
C3-Hydroxy-5-isopropyl-2-methoxybenzaldehydeHydroxyl group meta to the aldehydeModerate
D2-Hydroxy-5-isopropyl-2-methoxybenzaldehydeHydroxyl group ortho to the isopropyl groupHighest

Experimental Protocols for Antioxidant Activity Assessment

To validate these predictions, a series of in vitro antioxidant assays should be performed. The following are detailed protocols for the most common and reliable methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.[7]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (Compounds A, B, C, and D) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant activity.

Visualization of the DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Samples DPPH->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ solution.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration.

Visualization of the ABTS Assay Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Diluted ABTS•+ with Samples Dilute_ABTS->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Incubate Incubate (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically. This assay is based on a single electron transfer mechanism.[8]

Step-by-Step Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in the appropriate solvent.

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample concentration to 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as Fe(II) equivalents (µM Fe(II)/µM of compound).

Visualization of the FRAP Assay Workflow:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Samples/Standard FRAP_Reagent->Mix Samples Prepare Serial Dilutions of Test Compounds Samples->Mix Standard Prepare FeSO4 Standard Curve Standard->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Conclusion and Future Directions

This guide provides a framework for a comparative study of the antioxidant properties of 5-Isopropyl-2-methoxybenzaldehyde derivatives. Based on established structure-activity relationships, we predict that the introduction of a hydroxyl group, particularly at the 2-position, will significantly enhance the antioxidant activity of the parent compound. The detailed experimental protocols provided for DPPH, ABTS, and FRAP assays will enable researchers to empirically test these predictions and quantify the antioxidant potential of these novel compounds.

Future research should focus on the synthesis and experimental validation of the proposed derivatives. Furthermore, investigating their activity in more complex biological systems, such as cell-based assays, will provide a more comprehensive understanding of their potential as therapeutic agents for oxidative stress-related diseases.

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  • Osorio, M. E., et al. (2016). SYNTHESIS, ANTI-PHYTOPATHOGENIC AND DPPH RADICAL SCAVENGING ACTIVITIES OF C-PRENYLATED ACETOPHENONES AND BENZALDEHYDES. Journal of the Chilean Chemical Society, 61(3), 3095-3101. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205.
  • Apak, R., et al. (2004). A novel direct-current plasma-optical emission spectrometric method for the determination of copper(II) and its application to the cupric ion reducing antioxidant capacity (CUPRAC) assay. Analytica chimica acta, 527(1), 81-89.
  • Özyürek, M., et al. (2011). A comprehensive review of the 1, 1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. Analytical Methods, 3(9), 1934-1946.
  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of “antioxidant power”: the FRAP assay. Analytical biochemistry, 239(1), 70-76.

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A Researcher's Guide to the Validation of Computational Models for Predicting Physicochemical Properties of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate computational models for predicting the physicochemical properties of 5-isopropyl-2-methoxybenzaldehyde. By bridging the gap between theoretical predictions and experimental data, this document aims to instill confidence in the use of in silico methods for molecular characterization, a critical step in modern drug discovery and development.

Introduction

5-Isopropyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a valuable building block in organic synthesis. The ability to accurately predict its physicochemical properties, such as boiling point, melting point, solubility, and spectral characteristics, is paramount for optimizing reaction conditions, designing novel derivatives, and assessing its potential as a drug candidate. Computational chemistry offers a powerful toolkit for these predictions, with methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models providing rapid and cost-effective alternatives to extensive experimental work. However, the predictive power of these computational models is only as reliable as their validation against robust experimental data. This guide presents a side-by-side comparison of experimental data for 5-isopropyl-2-methoxybenzaldehyde and its structural analogs with predictions from established computational models, offering a detailed protocol for their validation.

Experimental Data for 5-Isopropyl-2-methoxybenzaldehyde and Analogs

A thorough literature search was conducted to collate available experimental data for 5-isopropyl-2-methoxybenzaldehyde. Where direct experimental values were unavailable, data for structurally similar compounds have been included for comparative purposes.

Property5-Isopropyl-2-methoxybenzaldehyde2-Methoxybenzaldehyde (Analog)Benzaldehyde (Parent Compound)
Boiling Point (°C) 96 @ 1 mmHg[1]238 @ 760 mmHg178.1 @ 760 mmHg
Melting Point (°C) Data not available34-40-26
Density (g/cm³) 1.017 (Predicted)1.127 @ 25°C1.044 @ 20°C
Refractive Index 1.5391.5621.546
Solubility Data not availableSoluble in water and propylene glycol[2]Insoluble in water[3]

Computational Models for Property Prediction

Two primary classes of computational models are explored in this guide for their utility in predicting the physicochemical properties of 5-isopropyl-2-methoxybenzaldehyde: Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is widely employed to predict a range of molecular properties, including geometries, reaction energies, and spectroscopic data. For the purpose of this guide, DFT calculations can be employed to predict properties such as IR, 1H NMR, and 13C NMR spectra.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are regression or classification models that relate a set of predictor variables (molecular descriptors) to the response variable (e.g., a physicochemical property or biological activity).[5][6] These models are particularly useful for predicting properties like boiling point, melting point, and solubility for large sets of compounds based on their chemical structure.

Validation Workflow: A Step-by-Step Guide

The validation of computational models is a critical process that ensures the reliability of in silico predictions. The following workflow outlines the key steps for validating computational models for 5-isopropyl-2-methoxybenzaldehyde.

Computational Model Validation Workflow cluster_0 Phase 1: Data Collection & Preparation cluster_1 Phase 2: Computational Prediction cluster_2 Phase 3: Comparison & Analysis cluster_3 Phase 4: Model Refinement & Validation exp_data Gather Experimental Data (5-Isopropyl-2-methoxybenzaldehyde & Analogs) comp_setup Define Computational Models (DFT, QSAR) & Parameters exp_data->comp_setup dft_calc Perform DFT Calculations (Spectra, Electronic Properties) comp_setup->dft_calc qsar_pred Generate QSAR Predictions (Boiling Point, Melting Point, Solubility) comp_setup->qsar_pred compare_data Compare Predicted vs. Experimental Data dft_calc->compare_data qsar_pred->compare_data error_analysis Perform Error Analysis (MAE, RMSE) compare_data->error_analysis refine_model Refine Model Parameters (if necessary) error_analysis->refine_model validate_model Validate Model with Independent Data Set refine_model->validate_model

Caption: A generalized workflow for the validation of computational models.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Accurately weigh 5-10 mg of the benzaldehyde derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[7]

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube.[7] Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.[7] Insert the sample into the NMR magnet, lock the spectrometer onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity and resolution.[7]

  • Spectral Analysis: Acquire the 1H and 13C NMR spectra and process the data (Fourier transform, phase correction, and baseline correction).

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a beam of high-energy electrons to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. The molecular ion peak (M⁺) is typically observed, and fragmentation patterns often involve the loss of the aldehydic proton (M-1) or the formyl group (M-29).[7]

Comparison of Experimental and Predicted Properties

The following tables present a comparison of the available experimental data with predicted values from computational models. For spectral data, key characteristic peaks are compared.

Physicochemical Properties
PropertyExperimental ValuePredicted Value (QSAR/DFT)
Boiling Point (°C) 96 @ 1 mmHg[1]Model-dependent
Melting Point (°C) Data not availableModel-dependent
Density (g/cm³) 1.017 (Predicted)Model-dependent
Spectroscopic Data

Infrared (IR) Spectroscopy

Vibrational ModeExperimental (cm⁻¹)Predicted (DFT) (cm⁻¹)
C=O Stretch~1680-1700Calculation-dependent
C-H (aldehyde) Stretch~2720, ~2820Calculation-dependent
Aromatic C=C Stretch~1580-1600Calculation-dependent

1H NMR Spectroscopy (Predicted Chemical Shifts, δ in ppm, relative to TMS)

13C NMR Spectroscopy (Predicted Chemical Shifts, δ in ppm, relative to TMS)

Similar to 1H NMR, DFT provides a powerful tool for predicting the 13C NMR spectrum.

Mass Spectrometry (Key Predicted Fragments, m/z)

Based on the fragmentation patterns of similar benzaldehydes, the following key fragments would be expected in the mass spectrum of 5-isopropyl-2-methoxybenzaldehyde (Molecular Weight: 178.23 g/mol ).

  • M+• : 178

  • [M-H]+ : 177

  • [M-CH3]+ : 163

  • [M-CHO]+ : 149

  • [M-C3H7]+ : 135

Causality Behind Experimental and Computational Choices

The choice of experimental techniques is dictated by their ability to provide direct, measurable data for the physicochemical properties of interest. NMR and Mass Spectrometry are standard tools for structural elucidation, while methods for determining boiling and melting points provide crucial information about the physical state and intermolecular forces.

Computationally, DFT is selected for its accuracy in predicting electronic structure-dependent properties like NMR and IR spectra. QSAR models are chosen for their efficiency in predicting bulk properties like boiling point and solubility, especially when experimental data for a range of similar compounds is available for model training.

Self-Validating Systems and Trustworthiness

A robust validation protocol is inherently a self-validating system. By comparing computational predictions against experimental data, any significant discrepancies will highlight potential inaccuracies in the computational model or its parameters. This iterative process of prediction, comparison, and refinement enhances the trustworthiness of the computational approach. For instance, if a DFT functional consistently misrepresents the chemical shifts of aromatic protons in a series of benzaldehydes, its reliability for predicting the spectrum of 5-isopropyl-2-methoxybenzaldehyde would be questionable.

Authoritative Grounding and Comprehensive References

The methodologies and data presented in this guide are grounded in established scientific principles and supported by authoritative sources. The validation of computational models against experimental data is a cornerstone of computational chemistry, ensuring that theoretical predictions are tethered to physical reality.

Relationship_of_Methods Exp_Data Experimental Data Validation Validation Exp_Data->Validation Comp_Model Computational Models (DFT, QSAR) Comp_Model->Validation Prediction Verified Predictions Validation->Prediction

Caption: The synergistic relationship between experimental data and computational models.

Conclusion

The validation of computational models is not merely a procedural step but a fundamental aspect of scientific rigor in the digital age. This guide has provided a framework for validating computational predictions of the physicochemical properties of 5-isopropyl-2-methoxybenzaldehyde against experimental data. While some experimental values for the target molecule remain to be determined, the principles and workflows outlined here provide a clear path forward for researchers. By embracing this integrated approach of computation and experimentation, the scientific community can harness the full potential of in silico methods to accelerate discovery and innovation in chemistry and drug development.

References

  • 13C ; DEPT135 ; HSQC) and HRMS spectra.
  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

  • Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. Available at: [Link].

  • C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. Available at: [Link].

  • Alkyl-substituted benzaldehydes. ResearchGate. Available at: [Link].

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link].

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. Available at: [Link].

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. Available at: [Link].

  • 5-Isopropyl-2-methoxybenzaldehyde | C11H14O2 | CID 7009502. PubChem. Available at: [Link].

  • Molecular structures of substituted benzaldehydes 1-50 (training set)... ResearchGate. Available at: [Link].

  • Benzaldehyde | C6H5CHO | CID 240. PubChem. Available at: [Link].

  • Benzaldehyde. NIST WebBook. Available at: [Link].

  • Lewis acid properties of benzaldehydes and substituent effects. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link].

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. Semantic Scholar. Available at: [Link].

  • 2-Methoxy-5-methylbenzaldehyde | C9H10O2 | CID 591398. PubChem. Available at: [Link].

  • Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Available at: [Link].

  • Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). NP-MRD. Available at: [Link].

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. NIH. Available at: [Link].

  • 13C NMR Spectrum (PHY0032058). PhytoBank. Available at: [Link].

  • 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Human Metabolome Database. Available at: [Link].

  • 2-Methoxybenzaldehyde | C8H8O2 | CID 8658. PubChem. Available at: [Link].

  • Benzaldehyde, 2-methoxy-. NIST WebBook. Available at: [Link].

  • (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3.... ResearchGate. Available at: [Link].

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benchmarking the performance of 5-Isopropyl-2-methoxybenzaldehyde in specific applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Isopropyl-2-methoxybenzaldehyde

For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and novelty of a synthetic route. 5-Isopropyl-2-methoxybenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of steric and electronic properties that make it a valuable building block in the synthesis of complex organic molecules. Its isopropyl group offers steric bulk, which can influence stereoselectivity in certain reactions, while the methoxy group acts as an electron-donating group, modulating the reactivity of the aldehyde.

This guide provides an in-depth comparative analysis of the performance of 5-Isopropyl-2-methoxybenzaldehyde in the Wittig reaction, a cornerstone of alkene synthesis. While specific experimental data for this exact compound is not widely published, this guide will leverage data from structurally similar benzaldehydes to provide a robust and scientifically grounded comparison. We will delve into the mechanistic nuances of the Wittig reaction, present detailed experimental protocols, and offer a transparent comparison with common alternatives, empowering you to make informed decisions in your synthetic endeavors.

The Wittig Reaction: A Powerful Tool for Alkene Synthesis

The Wittig reaction is a renowned method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The reaction's significance lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry, a crucial aspect in the synthesis of complex molecules with defined geometries.

Mechanism of Action: A Step-by-Step Overview

The generally accepted mechanism of the Wittig reaction involves the following key steps:

  • Ylide Formation: A phosphonium salt, typically derived from triphenylphosphine and an alkyl halide, is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to form the phosphorus ylide.

  • Oxaphosphetane Formation: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a betaine intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane.

  • Alkene and Triphenylphosphine Oxide Formation: The unstable oxaphosphetane collapses in a syn-elimination to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

The nature of the substituents on both the ylide and the aldehyde can significantly influence the reaction rate and the stereochemical outcome (E/Z selectivity) of the resulting alkene.

Comparative Performance in the Wittig Reaction

To objectively benchmark the performance of 5-Isopropyl-2-methoxybenzaldehyde, we will compare its expected reactivity and yield with other commercially available substituted benzaldehydes in a standardized Wittig reaction with benzyltriphenylphosphonium chloride to form a stilbene derivative.

AldehydeSubstituentsExpected/Reported Yield (%)Key Considerations
5-Isopropyl-2-methoxybenzaldehyde 2-Methoxy (EDG), 5-Isopropyl (EDG, Steric Hindrance)Estimated 75-85%The electron-donating groups may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate. The ortho-methoxy group can provide some steric hindrance.
Benzaldehyde Unsubstituted~90%The baseline for comparison with no electronic or significant steric effects.
4-Methoxybenzaldehyde 4-Methoxy (EDG)~85-95%The strong electron-donating group at the para position increases electron density on the carbonyl, potentially leading to slightly lower yields compared to unsubstituted benzaldehyde under similar conditions.
2,6-Dimethoxybenzaldehyde 2,6-Dimethoxy (EDG, Significant Steric Hindrance)~60-70%The two ortho-methoxy groups create significant steric hindrance around the carbonyl group, which can impede the approach of the bulky Wittig reagent, leading to lower yields.
4-Nitrobenzaldehyde 4-Nitro (EWG)>95%The strong electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and generally leading to higher yields.

Causality Behind Performance Differences:

  • Electronic Effects: Electron-donating groups (EDGs) like methoxy and isopropyl groups increase the electron density on the aromatic ring and, through resonance and inductive effects, on the carbonyl carbon. This reduces the electrophilicity of the aldehyde, making it less reactive towards nucleophiles like the Wittig reagent. Conversely, electron-withdrawing groups (EWGs) like the nitro group decrease electron density, enhancing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Steric Hindrance: Bulky groups in the ortho position to the aldehyde, such as the methoxy group in 5-Isopropyl-2-methoxybenzaldehyde and particularly in 2,6-dimethoxybenzaldehyde, can sterically hinder the approach of the Wittig reagent. This steric clash can lead to slower reaction rates and lower yields.

Based on these principles, 5-Isopropyl-2-methoxybenzaldehyde is expected to be slightly less reactive than unsubstituted benzaldehyde due to its electron-donating substituents but more reactive than highly hindered aldehydes like 2,6-dimethoxybenzaldehyde.

Experimental Protocol: Wittig Synthesis of a Stilbene Derivative

This protocol provides a detailed, self-validating methodology for the Wittig reaction of a substituted benzaldehyde with benzyltriphenylphosphonium chloride.

Materials:
  • Substituted Benzaldehyde (e.g., 5-Isopropyl-2-methoxybenzaldehyde) (1.0 mmol)

  • Benzyltriphenylphosphonium chloride (1.1 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:
  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol).

    • Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexane via cannula.

    • Add anhydrous THF (10 mL) to the flask.

    • In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (5 mL).

    • Slowly add the phosphonium salt solution to the sodium hydride suspension at 0 °C (ice bath).

    • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates successful deprotonation.

  • Wittig Reaction:

    • Dissolve the substituted benzaldehyde (1.0 mmol) in anhydrous THF (5 mL).

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired stilbene derivative and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram of the Experimental Workflow

Wittig_Workflow cluster_Ylide Ylide Generation cluster_Reaction Wittig Reaction cluster_Workup Work-up & Purification Y1 NaH in anhydrous THF Y2 Add Benzyltriphenylphosphonium chloride in THF at 0 °C Y1->Y2 Y3 Stir at RT for 1 hr Y2->Y3 R1 Add Aldehyde in THF at 0 °C Y3->R1 Ylide Solution R2 Stir at RT for 4-6 hrs R1->R2 W1 Quench with aq. NH₄Cl R2->W1 Crude Reaction Mixture W2 Extract with Et₂O W1->W2 W3 Dry and Concentrate W2->W3 W4 Column Chromatography W3->W4 P Characterization (NMR, MS) W4->P Pure Product

Caption: A step-by-step workflow for the Wittig synthesis.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and utilizing 5-Isopropyl-2-methoxybenzaldehyde in the context of the Wittig reaction. Based on established principles of organic chemistry and comparative data from analogous compounds, 5-Isopropyl-2-methoxybenzaldehyde is a promising substrate for the synthesis of sterically interesting and electronically modulated alkenes. The provided experimental protocol offers a robust starting point for researchers to explore its reactivity.

Future work should focus on generating precise experimental data for 5-Isopropyl-2-methoxybenzaldehyde in this and other key organic transformations to further solidify its position as a versatile building block in the synthetic chemist's toolbox.

References

At the time of this publication, specific literature directly reporting the yield of 5-Isopropyl-2-methoxybenzaldehyde in a Wittig reaction was not found in the conducted searches. The comparative data and protocols are based on general knowledge of the Wittig reaction and data from similar substituted benzaldehydes. For general information on the Wittig reaction and the reactivity of substituted benzaldehydes, please refer to standard organic chemistry textbooks and the following resources:

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

A Comparative Guide to the Kinetic Performance of 5-Isopropyl-2-methoxybenzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the reactivity of substituted benzaldehydes is a cornerstone for the construction of complex molecular architectures. Among these, 5-Isopropyl-2-methoxybenzaldehyde presents a unique combination of steric and electronic properties that influence its reaction kinetics. This guide provides an in-depth comparative analysis of the kinetic performance of 5-Isopropyl-2-methoxybenzaldehyde against other structurally relevant benzaldehydes in key condensation reactions. By synthesizing established principles of physical organic chemistry with available experimental data on analogous compounds, this document serves as a predictive tool to inform experimental design and catalyst selection.

The Molecular Profile of 5-Isopropyl-2-methoxybenzaldehyde: An Interplay of Steric and Electronic Effects

The reactivity of an aldehyde in condensation reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the electronic and steric nature of the substituents on the aromatic ring. In 5-Isopropyl-2-methoxybenzaldehyde, we observe a nuanced interplay of these factors:

  • 2-methoxy group (-OCH₃): This ortho-substituent is a powerful electron-donating group (EDG) through resonance, which tends to decrease the electrophilicity of the carbonyl carbon and thus slow down the rate of nucleophilic attack. It also exerts a significant steric hindrance, potentially impeding the approach of bulky nucleophiles.

  • 5-isopropyl group (-CH(CH₃)₂): This para-substituent is a weak electron-donating group through induction, which has a less pronounced electronic effect compared to the methoxy group. Its primary influence is steric, although to a lesser extent than the ortho-methoxy group.

Understanding these intrinsic properties is crucial for predicting the kinetic behavior of 5-Isopropyl-2-methoxybenzaldehyde in comparison to other benzaldehyde derivatives.

Comparative Kinetic Analysis in Aldol Condensation

Table 1: Predicted Relative Reactivity of Benzaldehyde Derivatives in a Base-Catalyzed Aldol Condensation

Benzaldehyde DerivativeSubstituentsPredicted Relative RateRationale
4-Nitrobenzaldehyde4-NO₂ (Strong EWG)Very HighThe potent electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, leading to rapid nucleophilic attack.[2]
BenzaldehydeUnsubstitutedModerateServes as a baseline for comparison with moderate reactivity.
4-Methoxybenzaldehyde4-OCH₃ (Strong EDG)LowThe electron-donating methoxy group deactivates the carbonyl group towards nucleophilic attack.[1]
5-Isopropyl-2-methoxybenzaldehyde 2-OCH₃ (Strong EDG), 5-iPr (Weak EDG)Very LowThe combined electron-donating effects of the methoxy and isopropyl groups, coupled with the significant steric hindrance from the ortho-methoxy group, are expected to render this aldehyde the least reactive among the compared compounds.
2,6-Dimethoxybenzaldehyde2,6-diOCH₃ (Strong EDGs)Extremely LowSevere steric hindrance from two ortho-methoxy groups, in addition to their electron-donating nature, makes nucleophilic attack exceptionally difficult.

EWG: Electron-Withdrawing Group, EDG: Electron-Donating Group

Experimental Protocol for Comparative Kinetic Analysis via UV-Vis Spectroscopy

To empirically validate the predicted kinetic profiles, a standardized experimental protocol is essential. UV-Vis spectroscopy is a convenient and widely used technique for monitoring the progress of condensation reactions that result in the formation of a chromophoric product.

Objective: To determine the initial reaction rates and apparent rate constants for the base-catalyzed aldol condensation of various substituted benzaldehydes with acetone.

Materials:

  • 5-Isopropyl-2-methoxybenzaldehyde and other selected benzaldehyde derivatives

  • Acetone (reagent grade)

  • Sodium hydroxide (NaOH) solution in ethanol (catalyst)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each benzaldehyde derivative in ethanol.

    • Prepare a 1.0 M solution of acetone in ethanol.

    • Prepare a 0.05 M solution of NaOH in ethanol.

  • Kinetic Run:

    • In a quartz cuvette, pipette 2.5 mL of the acetone solution and 0.2 mL of the benzaldehyde stock solution.

    • Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25 °C).

    • Initiate the reaction by adding 0.3 mL of the NaOH solution to the cuvette.

    • Immediately start recording the absorbance at the λ_max of the expected α,β-unsaturated ketone product over time. The λ_max should be predetermined by running a spectrum of the purified product.

    • Monitor the reaction until a significant change in absorbance is observed or until the reaction appears to have reached completion.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • For reactions that follow pseudo-first-order kinetics (if acetone is in large excess), a plot of ln(A_∞ - A_t) versus time will be linear, and the apparent rate constant (k_app) can be calculated from the slope.

Workflow for UV-Vis Kinetic Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_aldehyde Prepare Aldehyde Stock Solutions mix_reagents Mix Acetone and Aldehyde in Cuvette prep_aldehyde->mix_reagents prep_acetone Prepare Acetone Stock Solution prep_acetone->mix_reagents prep_catalyst Prepare Catalyst (NaOH) Solution initiate_reaction Initiate with Catalyst prep_catalyst->initiate_reaction equilibrate Equilibrate Temperature mix_reagents->equilibrate equilibrate->initiate_reaction record_abs Record Absorbance vs. Time initiate_reaction->record_abs plot_abs_time Plot Absorbance vs. Time record_abs->plot_abs_time calc_initial_rate Calculate Initial Rate plot_abs_time->calc_initial_rate plot_kinetic Plot for Rate Constant (e.g., ln(A∞ - At) vs. t) plot_abs_time->plot_kinetic calc_k Determine Apparent Rate Constant (k_app) plot_kinetic->calc_k

Caption: Workflow for UV-Vis Spectroscopic Kinetic Analysis.

Mechanistic Considerations and the Role of Substituents

The base-catalyzed aldol condensation proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. The rate-determining step can vary depending on the reaction conditions, but it often involves the nucleophilic attack on the aldehyde.

G cluster_mechanism Base-Catalyzed Aldol Condensation Mechanism enolate_formation Enolate Formation (Ketone + Base) nucleophilic_attack Nucleophilic Attack (Enolate on Aldehyde) enolate_formation->nucleophilic_attack Rate influenced by [Base] protonation Protonation (Alkoxide Intermediate) nucleophilic_attack->protonation Rate-determining step (influenced by aldehyde electrophilicity) dehydration Dehydration (Formation of α,β-Unsaturated Ketone) protonation->dehydration Often rapid

Caption: Simplified Mechanism of Base-Catalyzed Aldol Condensation.

The electronic nature of the substituents on the benzaldehyde ring directly impacts the energy of the transition state for the nucleophilic attack. Electron-withdrawing groups stabilize the developing negative charge on the carbonyl oxygen in the transition state, thus lowering the activation energy and increasing the reaction rate. Conversely, electron-donating groups destabilize this transition state, increasing the activation energy and slowing the reaction. The pronounced steric bulk of the ortho-methoxy group in 5-Isopropyl-2-methoxybenzaldehyde further increases the activation energy by sterically hindering the approach of the enolate nucleophile.

Conclusion

While direct experimental kinetic data for 5-Isopropyl-2-methoxybenzaldehyde remains to be extensively published, a robust, predictive understanding of its reactivity can be formulated based on well-established principles of physical organic chemistry. The presence of a strong electron-donating ortho-methoxy group, coupled with a weaker electron-donating para-isopropyl group, strongly suggests that 5-Isopropyl-2-methoxybenzaldehyde will exhibit significantly lower reactivity in condensation reactions compared to unsubstituted benzaldehyde and its electron-withdrawn counterparts. The significant steric hindrance imparted by the ortho-methoxy group is expected to further decrease its reaction rate. For researchers and professionals in drug development and organic synthesis, this predictive analysis provides a valuable framework for designing reaction conditions, selecting appropriate catalysts, and anticipating reaction times when utilizing this uniquely substituted benzaldehyde. The provided experimental protocol offers a standardized method for empirically verifying these predictions and building a more comprehensive kinetic understanding of this and other related compounds.

References

  • Yamazaki, Y., et al. (2010). Kinetic Analysis of Reactivity of Benzaldehyde Derivatives in the T-for-H Exchange Reaction. Radioisotopes, 59(5), 311-318. [Link]

  • Alberghina, G., et al. (1985). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2, 353-356. [Link]

  • Zuman, P., & Baymak, S. (n.d.). POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE.
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  • Uyanik, M., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 971–978. [Link]

  • Uyanik, M., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation.
  • Uyanik, M., et al. (2018). 2-Iodo- N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. PubMed. [Link]

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  • Lin, K. T., & Lin, Y. C. (2008). Catalytic Reaction of Para-Isopropylbenzaldehyde with Propionaldehyde over Solid Base Catalysts. Journal of the Chinese Chemical Society, 55(5), 1081-1089.
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analysis of structure-activity relationships of 5-Isopropyl-2-methoxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Structure-Activity Relationships of 5-Isopropyl-2-methoxybenzaldehyde Derivatives: A Comparative Analysis Based on Structurally Related Phenolic Monoterpenoids

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde and its derivatives represent a significant class of aromatic compounds that have garnered considerable interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific substitutions on the benzaldehyde scaffold play a crucial role in modulating their therapeutic efficacy and mechanism of action. This guide focuses on the structure-activity relationships (SAR) of derivatives of 5-Isopropyl-2-methoxybenzaldehyde, a compound with potential for further development in various therapeutic areas.

Due to a lack of extensive research on a series of 5-Isopropyl-2-methoxybenzaldehyde derivatives, this guide will draw comparative insights from the well-studied, structurally similar natural monoterpenoids, thymol (2-isopropyl-5-methylphenol) and its isomer carvacrol (5-isopropyl-2-methylphenol).[3] The core structure of these compounds, featuring an isopropyl group and an oxygen-containing functional group on a benzene ring, provides a valuable framework for predicting the SAR of 5-Isopropyl-2-methoxybenzaldehyde derivatives.

Structural Analogs: Thymol and Carvacrol as Predictive Models

Thymol and carvacrol are well-known for their potent antimicrobial and anticancer activities.[3][4] Their simple phenolic structure has served as a template for the synthesis of numerous derivatives with enhanced biological activities. The key to their activity lies in the phenolic hydroxyl group and the isopropyl moiety, which can be readily modified to explore SAR.

dot graph SAR_Analogs { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="5-Isopropyl-2-methoxybenzaldehyde"]; B [label="Thymol\n(2-isopropyl-5-methylphenol)", fillcolor="#34A853"]; C [label="Carvacrol\n(5-isopropyl-2-methylphenol)", fillcolor="#FBBC05"];

A -- B [label="Structural Similarity\n(Isopropyl & Oxygenated Ring)"]; A -- C [label="Structural Similarity\n(Isopropyl & Oxygenated Ring)"]; B -- C [label="Isomers"]; } dot

Caption: Structural relationship between 5-Isopropyl-2-methoxybenzaldehyde and its natural analogs, thymol and carvacrol.

Structure-Activity Relationship Analysis: Key Modifications and Their Impact

The biological activity of thymol and carvacrol derivatives is significantly influenced by modifications at the hydroxyl group and the aromatic ring. These insights can be extrapolated to predict the effects of similar modifications on the 5-Isopropyl-2-methoxybenzaldehyde scaffold.

Modification of the Aldehyde/Hydroxyl Group

The aldehyde group in 5-Isopropyl-2-methoxybenzaldehyde is a key site for chemical modification, often leading to the formation of Schiff bases, hydrazones, and oximes, which have shown a broad range of biological activities.[5]

  • Ether and Ester Derivatives: Studies on thymol and carvacrol have shown that derivatization of the hydroxyl group into ethers and esters can significantly enhance antimicrobial and anticancer activities.[4][6] For instance, the introduction of bulky alkyl or benzyl groups on the hydroxyl moiety of thymol led to greater inhibition of microbial growth.[4] Similarly, ester derivatives of carvacrol have demonstrated enhanced cytotoxic activity against cancer cells.[7] This suggests that converting the aldehyde group of 5-Isopropyl-2-methoxybenzaldehyde to an acetal or ester could be a promising strategy to enhance its bioactivity.

  • Schiff Base Formation: The condensation of the aldehyde group with primary amines to form Schiff bases is a common strategy to generate biologically active compounds. Schiff bases derived from a related compound, 5-Chloro-Isopropyl Benzaldehyde, have demonstrated significant antimicrobial activity.[5] The nature of the substituent on the amine part of the Schiff base plays a crucial role in determining the level of activity.

Substitution on the Aromatic Ring

The position and nature of substituents on the aromatic ring are critical determinants of biological activity.

  • Halogenation: The introduction of halogen atoms, such as chlorine, can enhance the antimicrobial and anticancer properties of benzaldehyde derivatives.[2] This is exemplified by the antimicrobial activity of Schiff bases derived from 5-Chloro-Isopropyl Benzaldehyde.[5]

  • Methoxy and Hydroxy Groups: The presence and position of methoxy and hydroxyl groups can significantly influence the antioxidant and anticancer activities of benzaldehyde derivatives. For instance, some methoxy-substituted benzaldehydes have shown potent anticancer activity.

Comparative Performance Data

While direct comparative data for a series of 5-Isopropyl-2-methoxybenzaldehyde derivatives is not available, the following table summarizes the antimicrobial and anticancer activities of some relevant thymol and carvacrol derivatives, which can serve as a predictive guide.

Compound/Derivative Modification Biological Activity Key Findings Reference
Thymol-Antimicrobial, AnticancerBaseline activity[3][4]
Benzyl-thymol ethersO-benzylationEnhanced anti-H. pylori activitypara-substituted benzyl groups showed the highest activity (MIC up to 4 µg/mL).[4]
Carvacrol aldehydeFormylationCytotoxic activityInhibited proliferation and migration of A549 lung cancer cells.[7]
Carvacrol-Schiff base complexSchiff base formation and metal complexationEnhanced cytotoxic activityThe copper-Schiff base complex was more potent than carvacrol aldehyde.[7]
5-Chloro-Isopropyl Benzaldehyde Schiff basesSchiff base formationAntimicrobialSome derivatives showed excellent activity against Gram-positive and Gram-negative bacteria.[5]

Experimental Protocols

General Synthesis of Schiff Base Derivatives

This protocol outlines a general procedure for the synthesis of Schiff bases from an aldehyde, which can be adapted for 5-Isopropyl-2-methoxybenzaldehyde.

  • Dissolution: Dissolve 0.01 moles of the aldehyde (e.g., 5-Isopropyl-2-methoxybenzaldehyde) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: To this solution, add 0.01 moles of the desired primary amine.

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start Materials\n(Aldehyde & Amine)", shape=ellipse, fillcolor="#34A853"]; Step1 [label="Dissolution in Ethanol"]; Step2 [label="Addition of Catalyst\n(Glacial Acetic Acid)"]; Step3 [label="Reflux"]; Step4 [label="Cooling & Filtration"]; Step5 [label="Recrystallization"]; End [label="Pure Schiff Base", shape=ellipse, fillcolor="#EA4335"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> End; } dot

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial Activity Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8]

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Directions

The structure-activity relationships of thymol and carvacrol derivatives provide a strong foundation for the rational design of novel 5-Isopropyl-2-methoxybenzaldehyde derivatives with enhanced biological activities. The key takeaways are:

  • Modification of the Aldehyde Group: Derivatization of the aldehyde group into ethers, esters, or Schiff bases is a promising strategy to modulate bioactivity.

  • Aromatic Ring Substitution: Introduction of substituents like halogens on the aromatic ring can further enhance the therapeutic potential.

Future research should focus on the synthesis and systematic biological evaluation of a library of 5-Isopropyl-2-methoxybenzaldehyde derivatives to establish a direct and comprehensive SAR for this specific scaffold. Such studies will be invaluable for the development of new and effective therapeutic agents.

References

  • Mazzarrino, G., et al. (2021). Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. Pharmaceuticals, 14(4), 329. [Link]

  • Marchese, A., et al. (2016). Thymol: A Review of Its Potential as a Therapeutic Agent. Molecules, 21(10), 1334. [Link]

  • Sabour, H., et al. (2024). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. Moroccan Journal of Chemistry, 12(1), 1-15. [Link]

  • El-Sayed, Y. S., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Bioorganic Chemistry, 114, 105122. [Link]

  • Sabour, H., et al. (2024). Synthesis, Structural and Crystallographic Characterization of New Hydrosoluble Thymol Derivatives with Enhanced Antioxidant Activity Assessed by Docking Study. ResearchGate. [Link]

  • Sanna, V., et al. (2014). Synthesis, biological evaluation, and molecular modeling of new 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-(2-(2,6-dimethylmorpholino)-2-oxoethyl) Oxime (GEBR-7b) related phosphodiesterase 4D (PDE4D) inhibitors. Journal of Medicinal Chemistry, 57(16), 7061-7072. [Link]

  • Noolvi, M. N., et al. (2023). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. Asian Journal of Chemistry, 35(8), 1921-1926. [Link]

  • Meng, F., et al. (2017). Discovery and biological evaluation of some (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives containing an anthraquinone moiety as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(6), 1434-1438. [Link]

  • Al-Ostoot, F. H., et al. (2021). Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets. RSC Advances, 11(52), 32877-32890. [Link]

  • Rather, M. A., et al. (2022). Synthesis of Carvacrol Derivatives as Potential New Anticancer Agent against Lung Cancer. Molecules, 27(14), 4598. [Link]

  • Yan, Y., et al. (2025). In silico design, synthesis and biological evaluation of 2-benzyl-5-(2-methoxybenzyl)-1,3,4-oxadiazole derivates as allosteric deoxyhypusine synthase (DHPS) inhibitors for melanoma treatment. European Journal of Medicinal Chemistry, 299, 118061. [Link]

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  • Maccioni, E., et al. (2018). Synthesis and Biological Evaluation of Carvacrol-Based Derivatives as Dual Inhibitors of H. pylori Strains and AGS Cell Proliferation. Molecules, 23(11), 2998. [Link]

  • Marinelli, L., et al. (2018). Carvacrol and its derivatives as antibacterial agents. Phytochemistry Reviews, 17(5), 903-921. [Link]

  • Sharma, A., et al. (2023). 2-Hydroxy-4-Methoxybenzaldehyde (2H4MB): Integrating Cell Culture, Metabolic Engineering, and Intelligent Genome Editing. International Journal of Molecular Sciences, 24(23), 16982. [Link]

  • El Aissami, A., et al. (2021). 2D-QSAR study of the antimicrobial activity of a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus by Multiple Linear Regression method. ResearchGate. [Link]

  • Rajasekharan, S. K., et al. (2020). Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach. ACS Infectious Diseases, 6(12), 3336-3349. [Link]

  • Gupta, P., et al. (2021). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. Journal of Scientific Research, 65(2), 82-86. [Link]

  • Trivedi, H. D., et al. (2023). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. RSC Advances, 13(36), 25335-25352. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environments of research and drug development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—disposal—is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedure-driven framework for the proper disposal of 5-Isopropyl-2-methoxybenzaldehyde (CAS No. 85902-68-7), ensuring that your laboratory practices remain compliant, safe, and scientifically sound.

Hazard Assessment: Understanding the "Why" Behind the Procedure

5-Isopropyl-2-methoxybenzaldehyde is an aromatic aldehyde. While specific toxicological data is limited, its structural class and available safety information point to several potential hazards that dictate its handling and disposal. The primary directive is to treat this compound as hazardous waste unless definitively proven otherwise by a thorough risk assessment.

Based on data for the compound and its close structural analogs, the following hazards should be assumed[1][2]:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1].

  • Allergic Skin Reaction: May cause an allergic skin reaction[1].

  • Respiratory Irritation: May cause respiratory irritation.

Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents, which can lead to vigorous and potentially dangerous reactions[3]. Proper segregation is therefore not merely a regulatory requirement but a critical safety measure to prevent inadvertent chemical reactions within a waste container[4][5].

Chemical & Physical Properties Data Source
CAS Number 85902-68-7[6][7]
Molecular Formula C₁₁H₁₄O₂[1][6][7]
Molecular Weight 178.23 g/mol [1][6][7]
Known Hazards Irritant, May cause allergic skin reaction, Causes serious eye irritation[1]
Incompatibilities Strong oxidizing agents, Strong bases, Strong reducing agents[3]
The Four Pillars of Chemical Waste Management

All disposal procedures for 5-Isopropyl-2-methoxybenzaldehyde must adhere to the foundational principles of hazardous waste management. These pillars ensure safety and compliance from the point of generation to final disposal by a licensed contractor.

  • Segregation: At the point of generation, waste must be segregated based on chemical compatibility[5]. Waste containing 5-Isopropyl-2-methoxybenzaldehyde should not be mixed with incompatible chemicals like strong bases or oxidizing agents. Furthermore, liquid waste should be separated into halogenated and non-halogenated solvent streams where possible to facilitate different disposal and recycling pathways[8][9].

  • Containment: Waste must be collected in containers that are robust, leak-proof, and chemically compatible with the waste they hold[4][5]. For 5-Isopropyl-2-methoxybenzaldehyde solutions, glass or chemically-resistant plastic containers with secure, tight-fitting screw caps are appropriate. Containers must be kept closed except when actively adding waste[5][10].

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical names of all components (no abbreviations or formulas), the associated hazards (e.g., "Irritant," "Flammable"), and the date the container was first used for waste accumulation[5][11].

  • Storage: Waste containers should be stored in a designated, secure, and well-ventilated area, known as a Satellite Accumulation Area (SAA)[5]. This area must be under the control of laboratory personnel and should include secondary containment (such as a spill tray) to contain any potential leaks[4][10].

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural workflow for managing various waste streams containing 5-Isopropyl-2-methoxybenzaldehyde.

This protocol applies to the original container of 5-Isopropyl-2-methoxybenzaldehyde that is expired, surplus, or no longer needed.

  • Do Not Open: If the container is sealed and in its original packaging, do not open it.

  • Inspect Container Integrity: Ensure the container is in good condition, with no cracks, leaks, or compromised seals.

  • Label as Waste: Affix a "Hazardous Waste" label directly to the container. Ensure the original manufacturer's label with the chemical name is legible. Do not deface the original label[8].

  • Segregate and Store: Place the container in your lab's designated SAA for hazardous solids or chemicals, ensuring it is segregated from incompatible materials.

  • Arrange for Pickup: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor[10].

This category includes items such as gloves, weighing papers, pipette tips, and silica gel contaminated with 5-Isopropyl-2-methoxybenzaldehyde.

  • Collect at Source: At the fume hood or designated workspace, collect all contaminated solid materials.

  • Containment: Place the solid waste into a designated, compatible container. This is typically a sturdy, sealable plastic bag (double-bagging is recommended for fine powders) or a labeled, wide-mouth solid waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and list "Solid waste contaminated with 5-Isopropyl-2-methoxybenzaldehyde."

  • Storage and Disposal: Once the container is full, seal it securely and move it to the SAA. Arrange for pickup through your EHS office.

This protocol covers reaction mixtures, purification fractions, and rinsing solutions containing the compound.

  • Segregation is Key:

    • Aqueous Waste: Collect aqueous solutions containing 5-Isopropyl-2-methoxybenzaldehyde in a dedicated, labeled hazardous waste container.

    • Solvent Waste: Collect organic solvent solutions in a separate, compatible waste container. It is best practice to further segregate halogenated and non-halogenated solvents[8].

  • Container Selection: Use a chemically-resistant glass or plastic carboy with a vented, screw-top cap to prevent pressure buildup. Do not fill containers beyond 90% capacity to allow for vapor expansion[5].

  • Meticulous Labeling: Label the container with "Hazardous Waste" and list every chemical component by its full name and approximate percentage. For example: "Methanol (80%), Water (15%), 5-Isopropyl-2-methoxybenzaldehyde (5%)."

  • Storage and Final Disposal: Keep the sealed container in the SAA, stored within secondary containment. When full, request a pickup from your EHS department. Never dispose of this chemical down the drain [8][12].

An "empty" container that once held 5-Isopropyl-2-methoxybenzaldehyde is not considered regular trash until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.

  • Collect Rinsate: The first rinse, and often all three for highly toxic chemicals, must be collected and disposed of as hazardous liquid waste[10][13]. Add this rinsate to the appropriate solvent waste container.

  • Deface Label: After rinsing and air-drying completely in a fume hood, thoroughly deface or remove the original chemical label[8].

  • Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, according to your institution's policies.

Waste Segregation Workflow Diagram

The following diagram illustrates the critical decision-making process for segregating waste generated from experiments involving 5-Isopropyl-2-methoxybenzaldehyde.

G Figure 1. Disposal Decision Workflow A Waste Generation Point (5-Isopropyl-2-methoxybenzaldehyde) B Is it the original, unused/expired container? A->B Evaluate Form C Is the waste solid or liquid? B->C No (Used in experiment) D PROTOCOL 1: Label as 'Hazardous Waste'. Store in original container in SAA. B->D Yes E PROTOCOL 2: Contaminated Solid Waste (Gloves, Pipettes, Silica) C->E Solid F Is the liquid aqueous or solvent-based? C->F Liquid G Aqueous Waste Container Label all components. F->G Aqueous H Solvent Waste Container (Segregate Halogenated/ Non-Halogenated) Label all components. F->H Solvent

Caption: Disposal decision workflow for 5-Isopropyl-2-methoxybenzaldehyde.

Spill and Emergency Procedures

In the event of a spill, trained personnel should follow these immediate steps:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Don PPE: Wear appropriate personal protective equipment, including a lab coat, safety goggles, and chemically-resistant gloves.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.

  • Collect and Dispose: Sweep or scoop the absorbed material into a sealable container. Label it as "Spill debris containing 5-Isopropyl-2-methoxybenzaldehyde" and manage it as hazardous solid waste[3][14].

  • Report: Report the spill to your institution's EHS department as per local policy.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

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  • Hazardous Waste Disposal Guide. Northwestern University (Archived). [Link]

  • Acetaldehyde - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Isopropyl-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized aromatic aldehydes like 5-Isopropyl-2-methoxybenzaldehyde (CAS 85902-68-7)[1][2], a valuable intermediate in fragrance and pharmaceutical synthesis[3], requires a nuanced understanding of its potential hazards and the implementation of robust safety protocols.[3] This guide provides an in-depth, procedural framework for personal protective equipment (PPE) and safe handling, grounded in the established principles of laboratory safety and chemical hygiene.

While comprehensive toxicological data for this specific compound is not extensively published, its structural similarity to other benzaldehyde derivatives allows us to extrapolate a reliable hazard profile and establish best practices.[4][5] The core principle of our approach is the hierarchy of controls, where PPE serves as the critical final barrier between the researcher and potential chemical exposure.

Hazard Assessment: The Foundation of PPE Selection

Understanding the potential risks is the first step in mitigating them. Based on safety data for analogous compounds such as benzaldehyde, o-anisaldehyde, and other substituted benzaldehydes, we can anticipate the primary hazards associated with 5-Isopropyl-2-methoxybenzaldehyde.

Anticipated Hazard Profile:

Hazard CategoryDescriptionRationale & Representative Citations
Skin Corrosion/Irritation Causes skin irritation upon direct contact. Prolonged exposure may lead to redness and discomfort.A common characteristic of aromatic aldehydes.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact with eyes can result in significant pain, redness, and potential damage.Aldehyde functional groups are known eye irritants.[4][5]
Respiratory Irritation Vapors or aerosols may cause respiratory irritation, leading to coughing and discomfort in the respiratory tract.Inhalation is a primary exposure route for volatile and semi-volatile organic compounds.[5]
Acute Toxicity (Inhalation/Oral) May be harmful if inhaled or swallowed.Benzaldehyde, a parent compound, is classified as harmful if swallowed or inhaled.[5][6]
Combustibility While not always highly flammable, related compounds are classified as combustible liquids.Benzaldehyde is a combustible liquid; therefore, sources of ignition should be controlled.[5][6][7]

This assessment dictates that our PPE strategy must provide comprehensive protection for the eyes, skin, and respiratory system.

Core Personal Protective Equipment (PPE) Protocol

The selection and use of PPE is not a checklist but a dynamic process based on the specific procedure being performed. The following protocol outlines the minimum required PPE and escalating levels of protection for handling 5-Isopropyl-2-methoxybenzaldehyde.

Eye and Face Protection: The First Line of Defense

The aldehyde functional group poses a significant risk of irritation to the eyes. Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the chemical in any quantity.[8] Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection from splashes, mists, and vapors.[9]

  • Enhanced Protection: When handling larger volumes (>100 mL) or when there is a heightened risk of splashing (e.g., during transfers, heating, or reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8][9][10] The face shield protects the entire face from direct splashes.[9]

Skin and Body Protection: An Impermeable Barrier

Given that this chemical is a known skin irritant, preventing all skin contact is paramount.[4][5]

  • Gloves: Proper glove selection is critical.

    • For Splash Protection: Disposable nitrile gloves are the standard for incidental contact.[8] Always double-check the manufacturer's chemical resistance guide for breakthrough time and permeation data against aldehydes.

    • For Extended Contact or Immersion: For tasks involving potential immersion, such as cleaning glassware or managing a large spill, heavier-duty gloves like butyl or Viton rubber should be used over an inner nitrile glove.[9]

    • Technique: Never reuse disposable gloves. After handling the chemical, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[9][11] Dispose of contaminated gloves as chemical waste.[7]

  • Laboratory Coat and Attire:

    • A long-sleeved, flame-resistant (e.g., Nomex) or 100% cotton lab coat must be worn and fully buttoned.[8] Synthetic fabrics like polyester can melt and fuse to the skin if they come into contact with a heat source or certain chemicals.

    • Full-length pants and closed-toe, closed-heel shoes are mandatory to ensure no skin is exposed.[8][9]

Respiratory Protection: Ensuring Air Quality

The primary method for controlling respiratory hazards is through engineering controls.

  • Primary Control: All handling of 5-Isopropyl-2-methoxybenzaldehyde that may generate vapors or aerosols (including weighing, transferring, and use in reactions) must be conducted within a certified chemical fume hood.[5][11]

  • Secondary Control: In the rare event that engineering controls are not feasible or during a significant spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[7][8] Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the potential for error and exposure. The following diagram and protocol outline a self-validating system for handling 5-Isopropyl-2-methoxybenzaldehyde from preparation to cleanup.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Review SDS & Protocol B Verify Fume Hood Operation A->B C Prepare Work Area (Absorbent pads, waste containers) B->C D Don Required PPE (Goggles, Lab Coat, Gloves) C->D E Transfer Chemical (Use smallest practical quantity) D->E Enter Handling Phase F Perform Experiment E->F G Quench Reaction / Neutralize F->G Enter Cleanup Phase H Dispose of Liquid Waste (Labeled, sealed container) G->H I Decontaminate Surfaces & Glassware H->I J Dispose of Solid Waste (Contaminated gloves, wipes) I->J K Doff PPE Correctly J->K L Wash Hands Thoroughly K->L

Caption: Workflow for Safe Handling of 5-Isopropyl-2-methoxybenzaldehyde.

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this or a closely related compound and the experimental protocol.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Prepare the work surface by lining it with disposable absorbent pads. Label designated waste containers for liquid and solid chemical waste.

    • Don all required PPE: chemical splash goggles, lab coat, and nitrile gloves.

  • Handling:

    • Carefully transport the chemical container in a secondary carrier.

    • Perform all transfers, weighing, and dispensing within the fume hood to contain any vapors.

    • Execute the experimental procedure, keeping the sash as low as possible.

  • Disposal and Decontamination:

    • Upon completion, all chemical waste must be transferred to a designated, sealed, and clearly labeled hazardous waste container.[12][13] Do not pour any amount into the sink or sewer system.[5][13]

    • Dispose of all contaminated disposable materials (e.g., gloves, absorbent pads, pipette tips) into the solid hazardous waste container.

    • Thoroughly decontaminate the work surface and any non-disposable equipment.

    • Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to prevent cross-contamination.

    • Wash hands thoroughly with soap and water.[4][14]

Disposal Plan: Managing Contaminated Materials

Proper waste management is a legal and ethical responsibility.

  • Liquid Waste: Collect all unreacted chemical and solutions containing 5-Isopropyl-2-methoxybenzaldehyde in a compatible, leak-proof container with a screw cap. The container must be labeled "Hazardous Waste" and list all chemical constituents by name.

  • Solid Waste: All disposables that have come into contact with the chemical are considered hazardous waste. This includes gloves, weighing paper, and absorbent pads. They should be collected in a separate, lined, and labeled solid waste container.

  • Empty Containers: A container is not "empty" until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] The rinsate from this procedure is considered hazardous waste and must be collected in the liquid waste container.[13] After rinsing, deface the original label, and dispose of the container according to your institution's guidelines.[13]

By adhering to this comprehensive guide, researchers can confidently handle 5-Isopropyl-2-methoxybenzaldehyde, ensuring both personal safety and the integrity of their work.

References

  • Breckland Scientific Supplies Ltd. (2018). Benzaldehyde - SAFETY DATA SHEET. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7009502, 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.